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  • Product: 6-chloro-4-methyl-1H-indazole
  • CAS: 885520-87-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-chloro-4-methyl-1H-indazole (CAS: 885521-74-4)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery The indazole ring system, a bicyclic heteroaromatic structure composed of a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and spatial arrangement allow it to mimic the interactions of key biological motifs, such as the indole ring of tryptophan, with remarkable efficacy. This has led to the successful development of numerous indazole-containing therapeutics, including the antiemetic granisetron and the potent kinase inhibitors axitinib and pazopanib.[3] The inherent stability and synthetic tractability of the indazole core make it an ideal starting point for the design of novel, highly specific modulators of a wide range of biological targets. This guide provides a comprehensive technical overview of a specific, synthetically valuable derivative: 6-chloro-4-methyl-1H-indazole.

Physicochemical and Structural Characteristics

6-chloro-4-methyl-1H-indazole is a reddish-brown powder with a purity of approximately 95%. Its molecular structure, characterized by a chlorine atom at the 6-position and a methyl group at the 4-position of the indazole ring, confers specific electronic and steric properties that are critical for its interactions with biological macromolecules.

PropertyValueSource
CAS Number 885521-74-4
Molecular Formula C8H7ClN2[4]
Molecular Weight 166.61 g/mol [5]
Appearance Reddish-brown powder
Purity 95%
Storage Temperature 0-8 °C

**Synthesis and Purification: A Mechanistic Approach

Conceptual Synthetic Workflow

Synthesis_Workflow Substituted_o-toluidine Substituted o-toluidine Diazotization Diazotization Substituted_o-toluidine->Diazotization NaNO2, HCl Intramolecular_Cyclization Intramolecular Cyclization Diazotization->Intramolecular_Cyclization Heating 6-chloro-4-methyl-1H-indazole 6-chloro-4-methyl-1H-indazole Intramolecular_Cyclization->6-chloro-4-methyl-1H-indazole

Caption: A generalized workflow for the synthesis of 6-chloro-4-methyl-1H-indazole.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of an indazole synthesis that can be adapted for 6-chloro-4-methyl-1H-indazole, based on the well-established Jacobson Indazole Synthesis.[6]

Materials:

  • N-Acetyl-4-chloro-6-methyl-o-toluidine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Water (H₂O)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

Procedure:

  • A solution of N-acetyl-4-chloro-6-methyl-o-toluidine in a mixture of concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution with vigorous stirring, ensuring the temperature remains below 5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

  • The reaction mixture is then slowly warmed to room temperature and stirred for several hours or overnight to facilitate intramolecular cyclization.

  • The mixture is made alkaline by the addition of a sodium hydroxide solution.

  • The precipitated crude 6-chloro-4-methyl-1H-indazole is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

Analytical Characterization: Spectroscopic and Chromatographic Methods

The unambiguous identification and characterization of 6-chloro-4-methyl-1H-indazole rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern. The N-H proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the indazole ring and the methyl group. The chemical shifts are sensitive to the electronic effects of the chloro and methyl substituents.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include N-H stretching, aromatic C-H stretching, and C=C and C=N stretching of the aromatic rings.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The specific substitution pattern of 6-chloro-4-methyl-1H-indazole makes it a valuable building block for the synthesis of targeted kinase inhibitors.

Potential as a Kinase Inhibitor Scaffold

The chloro and methyl substituents on the indazole ring can be strategically utilized to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases. The chlorine atom can form halogen bonds, while the methyl group can engage in hydrophobic interactions, both of which can contribute to the overall binding affinity of a potential inhibitor.

Illustrative Kinase Inhibition Workflow

Kinase_Inhibition_Workflow Compound_Library Indazole-based Compound Library Kinase_Assay Kinase Inhibition Assay (e.g., TR-FRET) Compound_Library->Kinase_Assay Hit_Identification Hit Identification (IC50 Determination) Kinase_Assay->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization

Caption: A generalized workflow for the screening and development of indazole-based kinase inhibitors.

A common method for assessing kinase inhibition is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[7] This assay measures the phosphorylation of a fluorescently labeled substrate by the target kinase. The IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%, is a key parameter for quantifying the potency of a compound.

Safety and Handling

While a specific safety data sheet (SDS) for 6-chloro-4-methyl-1H-indazole is not widely available, data from structurally related compounds suggest that it should be handled with care. Similar chloro- and methyl-substituted indazoles are known to be harmful if swallowed, and can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • If inhaled: Move the person into fresh air.

Conclusion

6-chloro-4-methyl-1H-indazole is a valuable chemical entity with significant potential as a building block in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. Its unique substitution pattern offers opportunities for fine-tuning the pharmacological properties of resulting drug candidates. This guide has provided a comprehensive overview of its known properties, a plausible synthetic approach, and its potential applications, serving as a valuable resource for researchers in the field of drug discovery and development. Further experimental investigation into its specific biological activities is warranted to fully elucidate its therapeutic potential.

References

  • MilliporeSigma. SAFETY DATA SHEET. Available from: [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. Available from: [Link]

  • Asian Journal of Research in Chemistry. Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

  • GenScript. SAFETY DATA SHEET. Available from: [Link]

  • PubChem. 6-chloro-1H-indazole. Available from: [Link]

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  • National Center for Biotechnology Information. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Available from: [Link]

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  • Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

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  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Journal of Chemical Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available from: [Link]

  • Organic & Biomolecular Chemistry. 1H-indazole-3-carbonitrile (1) 13C NMR (125 MHz, CDCl3). Available from: [Link]

  • National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]

  • PubChem. 1H-Indazole. Available from: [Link]

  • ACS Publications. The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Available from: [Link]

  • NIST WebBook. 1H-indazole hydrochloride. Available from: [Link]

Sources

Exploratory

physicochemical properties of 6-chloro-4-methyl-1H-indazole

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-methyl-1H-indazole For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analys...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No. 885520-87-6), a heterocyclic compound of significant interest in medicinal chemistry. As the indazole scaffold is a key feature in numerous pharmacologically active agents, a thorough understanding of its derivatives' properties is paramount for effective drug design and development. This document details the identity, structure, and key physicochemical parameters such as aqueous solubility, acidity/basicity (pKa), and lipophilicity (LogP). Furthermore, it provides field-proven, step-by-step experimental protocols for the determination of these critical properties, explaining the scientific rationale behind each methodological choice. The guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical workflows necessary to evaluate 6-chloro-4-methyl-1H-indazole and similar compounds for their therapeutic potential.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, is a privileged scaffold in modern medicinal chemistry.[1] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a wide range of biological targets. Consequently, indazole derivatives have been successfully developed as potent inhibitors of protein kinases, non-steroidal anti-inflammatory drugs (NSAIDs), and agents targeting the central nervous system.[1][2]

The compound 6-chloro-4-methyl-1H-indazole belongs to this important class of molecules. The specific substitutions on the indazole core—a chloro group at position 6 and a methyl group at position 4—are expected to significantly influence its physicochemical profile. These properties, in turn, govern the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, directly impacting its bioavailability, efficacy, and potential toxicity.[3]

This guide serves as a detailed resource on the foundational . We will not only present the known data but also delve into the authoritative experimental methods used to determine these parameters, providing a self-validating framework for researchers.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the starting point for any drug development campaign.

Identity and Structure
  • Chemical Name: 6-chloro-4-methyl-1H-indazole

  • CAS Number: 885520-87-6[4]

  • Molecular Formula: C₈H₇ClN₂

  • Molecular Weight: 166.61 g/mol [4]

  • Physical Form: Reddish-brown powder[4]

  • Canonical SMILES: CC1=CC(=CC2=C1C=NN2)Cl

  • InChI Key: JDLULNKWAGWMEO-UHFFFAOYSA-N[4]

Summary of Physicochemical Data

The following table summarizes the key . While experimental data for this specific molecule is not widely published, values for the parent indazole scaffold and closely related analogs provide critical context. The subsequent sections detail the standardized protocols for determining these values experimentally.

PropertyValue / Predicted RangeSignificance in Drug Development
Molecular Weight 166.61 g/mol [4]Complies with Lipinski's Rule of 5 (<500 Da), favoring good absorption.
Aqueous Solubility Predicted to be lowAffects dissolution, absorption, and formulation strategies.[5]
LogP (Octanol/Water) Predicted: 2.5 - 3.5Measures lipophilicity; critical for membrane permeability and ADME profile.[3]
pKa (Acidic) Predicted: ~13-14 (N-H proton)The indazole N-H is a very weak acid.[2]
pKa (Basic) Predicted: ~1-2 (Protonated form)The pyrazole nitrogen is a weak base; compound will be largely neutral at physiological pH.[1]

In-Depth Analysis of Key Properties

Aqueous Solubility

Solubility is the concentration of a compound in a saturated solution in contact with an excess of the undissolved solid at equilibrium.[5] It is a critical determinant of a drug's bioavailability, as a compound must first be in solution to be absorbed across biological membranes.[5] Low aqueous solubility is a major challenge in drug development, often leading to poor absorption and the need for complex formulation strategies.

Acidity/Basicity (pKa)

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. The indazole nucleus is amphoteric.[2] The N-H proton is weakly acidic (pKa ≈ 13.86 for parent indazole), while the sp² nitrogen of the pyrazole ring is weakly basic (pKa ≈ 1.04-1.31 for the conjugate acid).[1][2] This means that at physiological pH (~7.4), 6-chloro-4-methyl-1H-indazole will exist almost exclusively in its neutral, non-ionized form. This property profoundly influences its solubility, absorption, and distribution throughout the body.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is arguably one of the most important physicochemical parameters in drug design.[6] It is typically measured as the partition coefficient (P) between n-octanol and water, expressed as LogP.[3] LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) [3]

For ionizable molecules, the distribution coefficient (LogD) is measured at a specific pH, typically 7.4, to reflect physiological conditions.[7] Lipophilicity governs a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall ADME profile. According to Lipinski's "Rule of 5," a LogP value of less than 5 is generally preferred for orally administered drugs to ensure a balance between membrane permeability and aqueous solubility.[6]

Experimental Determination Protocols

The following sections provide standardized, authoritative protocols for the experimental determination of the key physicochemical properties discussed.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[8][9] Its reliability stems from ensuring that the solvent is fully saturated with the compound and that equilibrium has been reached between the solid and dissolved states, which is why a long incubation period is necessary.[8]

Methodology:

  • Preparation: Add an excess amount of solid 6-chloro-4-methyl-1H-indazole to a known volume of the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker or agitator set to a constant temperature (typically 25 °C or 37 °C). Agitate the mixture for a prolonged period, generally 24 to 72 hours, to ensure equilibrium is achieved.[8]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by first centrifuging the vial to pellet the solid, followed by filtering the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not bind the compound.[8]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and accurate method for this purpose.[8][10]

  • Calibration: Prepare a standard curve using solutions of the compound at known concentrations to ensure accurate quantification of the filtrate sample.

  • Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.

Diagram: Workflow for Shake-Flask Solubility Assay

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Add excess solid compound to known volume of solvent B Agitate at constant temp (24-72 hours) A->B Reach Equilibrium C Centrifuge to pellet solid B->C D Filter supernatant (e.g., 0.22 µm PTFE) C->D Isolate Saturated Solution E Quantify concentration in filtrate via HPLC D->E F Report solubility (mg/mL) E->F Final Result

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Protocol: pKa Determination via Potentiometric Titration

Causality: Potentiometric titration is a highly precise method for determining pKa values.[11] It works by monitoring the change in pH of a solution as a titrant (a strong acid or base) is added incrementally. The point of maximum inflection on the resulting titration curve corresponds to the half-equivalence point, where the pH is equal to the pKa of the analyte.[11][12]

Methodology:

  • System Calibration: Calibrate the potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[12]

  • Sample Preparation: Prepare a dilute solution of 6-chloro-4-methyl-1H-indazole (e.g., 1 mM) in a suitable solvent system. A co-solvent like methanol or DMSO may be required if aqueous solubility is low.[11]

  • Ionic Strength Adjustment: Add a salt solution (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which prevents fluctuations in activity coefficients.[11][12]

  • Inert Atmosphere: Purge the solution with an inert gas, such as nitrogen, before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[11][12]

  • Titration (for Basic pKa): Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition, allowing the reading to stabilize.

  • Titration (for Acidic pKa): To determine the acidic pKa of the N-H proton, the process would be reversed using a strong base (e.g., 0.1 M NaOH) as the titrant, typically in a non-aqueous solvent system due to the high pKa.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the point of maximum inflection in the first derivative plot.[11]

Diagram: Workflow for Potentiometric pKa Determination

G cluster_0 Setup cluster_1 Titration cluster_2 Analysis A Calibrate pH meter (pH 4, 7, 10 buffers) B Prepare dilute solution of compound A->B C Add salt (e.g., KCl) to maintain ionic strength B->C D Purge solution with N2 C->D E Immerse electrode and stir D->E Ready for Titration F Add titrant (HCl or NaOH) in small increments E->F G Record stable pH after each addition F->G G->F Repeat until curve is complete H Plot pH vs. Titrant Volume G->H I Identify inflection point (half-equivalence point) H->I Calculate Derivative J Determine pKa (pH = pKa at inflection) I->J Final Result

Caption: A systematic workflow for determining pKa values via potentiometric titration.

Conclusion

6-chloro-4-methyl-1H-indazole is a compound built upon a scaffold of proven pharmacological relevance. Its physicochemical properties, characterized by a molecular weight well within drug-like space, low predicted aqueous solubility, and moderate lipophilicity, define its potential behavior as a therapeutic agent. The predicted pKa values suggest the molecule will be predominantly neutral under physiological conditions, a key factor for membrane transport.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties. By employing standardized methods such as the shake-flask assay for solubility and potentiometric titration for pKa, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug discovery and development pipeline. This foundational knowledge is indispensable for optimizing lead compounds, designing effective formulations, and ultimately, advancing new chemical entities toward clinical success.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • ACD/Labs. LogP—Making Sense of the Value. ACD/Labs.
  • Royal Society of Chemistry. Dissolution and solubility. Royal Society of Chemistry.
  • Enamine. LogD/LogP Background. Enamine.
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • University of Louisiana at Monroe.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Sigma-Aldrich. 6-chloro-4-methyl-1h-indazole. Sigma-Aldrich.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • ResearchGate. (2024). LogP / LogD shake-flask method v1.
  • Wikipedia. Indazole. Wikipedia.
  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST.

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Foundational

6-chloro-4-methyl-1H-indazole molecular structure

Engineering the Hinge Binder: A Technical Whitepaper on the 6-Chloro-4-methyl-1H-indazole Scaffold in Targeted Therapeutics Executive Summary As a Senior Application Scientist, I have structured this whitepaper to bridge...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Hinge Binder: A Technical Whitepaper on the 6-Chloro-4-methyl-1H-indazole Scaffold in Targeted Therapeutics

Executive Summary

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structural chemistry and practical benchtop application. The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Specifically, the 6-chloro-4-methyl-1H-indazole derivative (CAS: 885520-87-6) offers a highly optimized vector for drug discovery. By analyzing the causality behind its physicochemical properties, structural dynamics, and synthetic pathways, this guide provides researchers and drug development professionals with a comprehensive, self-validating framework for utilizing this molecule in advanced API (Active Pharmaceutical Ingredient) synthesis.

Structural Dynamics and Physicochemical Profiling

The efficacy of 6-chloro-4-methyl-1H-indazole in drug discovery is not coincidental; it is a direct result of its precise electronic and steric configuration. The indazole core exists in a tautomeric equilibrium between the 1H and 2H forms. However, the 1H-tautomer is thermodynamically favored by approximately 2.3 kcal/mol in solution [1]. This preference is critical because the 1H-tautomer presents a specific hydrogen bond donor (N1-H) and acceptor (N2) pair that perfectly mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of kinases.

The substituents on the benzenoid ring further tune the molecule's pharmacological profile:

  • 6-Chloro Substitution: Provides a distinct lipophilic vector that occupies the hydrophobic "Pocket II" of the kinase active site, increasing binding affinity and metabolic stability by blocking oxidative metabolism at the C6 position.

  • 4-Methyl Substitution: Acts as a steric shield. In many receptor tyrosine kinases (RTKs), this methyl group induces a steric clash with specific gatekeeper mutations (e.g., T315I in BCR-ABL), allowing for the design of highly selective mutant-specific inhibitors.

Table 1: Physicochemical Properties & Drug Design Causality

PropertyValueCausality / Significance in Drug Design
Molecular Weight 166.61 g/mol Highly ligand-efficient scaffold (LE > 0.3); allows ample molecular weight budget for downstream functionalization.
Chemical Formula C8H7ClN2Halogenated aromatic core provides robust metabolic stability against cytochrome P450 degradation.
LogP (est.) ~2.5 - 3.0Optimal lipophilicity for passive cellular membrane permeability.
H-Bond Donors 1 (N1-H)Crucial for interacting with the kinase hinge region (e.g., binding the Glu/Met backbone).
H-Bond Acceptors 1 (N2=)Pairs with the donor to complete the ATP-mimetic pharmacophore.
Purity Standard ≥ 95%Required baseline for reproducible downstream cross-coupling reactions [2].

Pharmacological Application: Kinase Hinge Binding

In targeted oncology, blocking aberrant signal transduction is paramount. 6-chloro-4-methyl-1H-indazole serves as the foundational anchor for inhibitors targeting Receptor Tyrosine Kinases (RTKs). By outcompeting ATP for the binding cleft, the indazole derivative halts the autophosphorylation of the receptor, thereby silencing downstream proliferation pathways such as PI3K/AKT and MAPK.

KinasePathway GF Growth Factor RTK Receptor Tyrosine Kinase (ATP Binding Site) GF->RTK PI3K Downstream Signaling (PI3K / MAPK) RTK->PI3K Proliferation Cell Proliferation & Survival PI3K->Proliferation Inhibitor 6-Chloro-4-methyl- 1H-indazole API Inhibitor->RTK Competitive Inhibition

Fig 1. Indazole-mediated competitive inhibition of the RTK ATP-binding pocket.

Synthetic Methodologies: A Self-Validating Protocol

Traditional syntheses of indazoles via the diazotization of anilines (Jacobson synthesis) often suffer from harsh acidic conditions and unstable diazonium intermediates. For a modern, scalable approach, we utilize a metal-free condensation of an ortho-fluorobenzaldehyde with hydrazine hydrate [3]. This protocol is designed as a self-validating system , ensuring that each phase of the reaction can be analytically confirmed before proceeding.

Target: Synthesis of 6-chloro-4-methyl-1H-indazole from 4-chloro-2-fluoro-6-methylbenzaldehyde.

Step 1: Hydrazone Formation
  • Procedure: Dissolve 1.0 eq of 4-chloro-2-fluoro-6-methylbenzaldehyde in absolute ethanol (0.5 M). Add 1.5 eq of hydrazine hydrate (NH₂NH₂·H₂O) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Causality: The strong alpha-effect of hydrazine makes it an exceptionally potent nucleophile. The low initial temperature prevents exothermic side reactions, allowing selective attack on the electrophilic carbonyl carbon to form the Schiff base (hydrazone).

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The UV-active aldehyde spot (higher Rf) must completely disappear, replaced by a highly polar hydrazone spot at the baseline.

Step 2: Intramolecular SₙAr Cyclization
  • Procedure: Evaporate the ethanol under reduced pressure. Redissolve the crude hydrazone in anhydrous DMSO (0.2 M). Heat the mixture to 100 °C for 12 hours.

  • Causality: DMSO is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state during Nucleophilic Aromatic Substitution (SₙAr). The thermal energy drives the terminal nitrogen of the hydrazone to attack the ortho-fluorine position. The thermodynamic driving force of this reaction is the expulsion of HF and the formation of the highly stable, 10-pi electron aromatic indazole system [4].

  • Validation Checkpoint: Subject the crude mixture to LC-MS analysis. The chromatogram must yield a dominant peak at m/z 167.0 [M+H]⁺, confirming the loss of HF (MW 20) and the successful cyclization of the core scaffold.

Downstream Functionalization Workflow

To convert the raw 6-chloro-4-methyl-1H-indazole scaffold into a highly potent API, regioselective functionalization is required. The workflow below outlines the logical progression of structural elaboration.

SyntheticWorkflow SM 6-Chloro-4-methyl-1H-indazole (Core Scaffold) Bromination C3-Bromination (NBS, DMF, 25°C) SM->Bromination Alkylation N1-Alkylation (R-X, Cs2CO3, DMF) Bromination->Alkylation Intermediate 3-Bromo-1-alkyl-6-chloro- 4-methyl-1H-indazole Alkylation->Intermediate Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate->Suzuki API Target Kinase Inhibitor (Final API) Suzuki->API

Fig 2. Step-wise downstream functionalization of the 1H-indazole scaffold.

Mechanistic Insights for Functionalization:
  • C3-Bromination: The indazole core is electron-rich at the C3 position due to the +M (mesomeric) effect of the N1/N2 nitrogen atoms. Using N-Bromosuccinimide (NBS) in DMF provides a mild, controlled source of electrophilic bromine (Br⁺). DMF stabilizes the polar transition state, ensuring rapid and regioselective halogenation at C3 without over-brominating the benzenoid ring (which is already deactivated by the 6-chloro group).

  • N1-Alkylation: Indazoles can theoretically alkylate at N1 or N2. However, N1-alkylation is thermodynamically favored. By utilizing a bulky, soft base like Cesium Carbonate (Cs₂CO₃) in DMF, we enhance the nucleophilicity of the N1 position through the formation of a solvent-separated ion pair, driving the reaction almost exclusively toward the thermodynamically stable N1-alkylated intermediate.

  • Cross-Coupling: The resulting 3-bromo-1-alkyl-6-chloro-4-methyl-1H-indazole possesses two halogens. Because the C3-bromide is attached to an electron-rich heterocyclic position, it undergoes oxidative addition with Palladium catalysts (e.g., Suzuki-Miyaura coupling) significantly faster than the C6-chloride, allowing for highly selective sequential cross-coupling to build complex API architectures.

References

  • Caribbean Journal of Science and Technology. "Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review". Available at: [Link]

  • Organic Letters (ACS Publications). "A Practical, Metal-Free Synthesis of 1H-Indazoles". Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones". Available at:[Link]

Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-chloro-4-methyl-1H-indazole: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry The indazole scaffold is a privileged bicyclic heteroaromatic system that con...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged bicyclic heteroaromatic system that constitutes the core of numerous pharmacologically active compounds. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in modern drug discovery.[1][2] Molecules incorporating the indazole nucleus have demonstrated a broad spectrum of therapeutic applications, including roles as anti-inflammatory, anti-cancer, and anti-HIV agents.[2] The specific substitution pattern on the indazole ring is critical for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these drug candidates.[3][4]

6-chloro-4-methyl-1H-indazole is a vital building block in the synthesis of more complex pharmaceutical agents. Its strategic placement of a chloro and a methyl group on the benzene ring portion of the indazole core provides synthetic handles for further molecular elaboration and influences the overall electronic and steric properties of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of such key intermediates.[5][6][7] This guide provides a detailed analysis of the ¹H NMR spectrum of 6-chloro-4-methyl-1H-indazole, offering insights into spectral interpretation and its practical application in a drug development setting.

Predicted ¹H NMR Spectrum of 6-chloro-4-methyl-1H-indazole

The ¹H NMR spectrum of 6-chloro-4-methyl-1H-indazole is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the N-H proton of the indazole ring. The chemical shifts, multiplicities, and coupling constants of these signals are governed by the electronic effects of the chloro and methyl substituents, as well as the inherent aromaticity of the bicyclic system.

Table 1: Predicted ¹H NMR Spectral Data for 6-chloro-4-methyl-1H-indazole (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3~8.1Singlet (s)1H-
H-7~7.6Singlet (s)1H-
H-5~7.2Singlet (s)1H-
CH₃~2.5Singlet (s)3H-
N-H~10.5 (broad)Singlet (br s)1H-

Structural Elucidation and Spectral Interpretation

A thorough understanding of the ¹H NMR spectrum is crucial for confirming the identity and purity of 6-chloro-4-methyl-1H-indazole. The following is a detailed breakdown of the predicted spectral features and the rationale behind the assignments.

The Molecular Structure and Proton Numbering

Caption: Molecular structure of 6-chloro-4-methyl-1H-indazole.

Analysis of Chemical Shifts and Multiplicities
  • H-3 Proton (δ ~8.1, singlet): The proton at the 3-position of the indazole ring is typically the most deshielded of the ring protons, appearing at a high chemical shift.[8][9] This is due to its proximity to the electron-withdrawing nitrogen atom (N2) and the overall aromatic nature of the heterocyclic ring. In the absence of adjacent protons, this signal is expected to be a sharp singlet.

  • H-7 and H-5 Protons (δ ~7.6 and ~7.2, singlets): The protons on the benzene portion of the indazole ring will have chemical shifts characteristic of substituted aromatic systems.[10][11] The H-7 proton is adjacent to the electron-donating nitrogen atom (N1), which would typically shield it. However, the chloro-substituent at the 6-position will have an electron-withdrawing inductive effect, leading to a downfield shift. The H-5 proton is situated between the methyl and chloro substituents. The methyl group is weakly electron-donating, while the chloro group is electron-withdrawing. The net effect on the chemical shift of H-5 will be a balance of these influences. Due to the substitution pattern, both H-5 and H-7 lack adjacent protons, and therefore, their signals are predicted to be singlets.

  • Methyl Protons (δ ~2.5, singlet): The protons of the methyl group attached to the aromatic ring will resonate in the typical range for aryl methyl groups.[10][11] The signal will be a singlet as there are no adjacent protons for coupling.

  • N-H Proton (δ ~10.5, broad singlet): The proton attached to the nitrogen atom (N1) of the indazole ring is acidic and its chemical shift can be highly variable, depending on the solvent, concentration, and temperature.[12] It often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with the solvent.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of 6-chloro-4-methyl-1H-indazole.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Sample Concentration: Weigh approximately 5-10 mg of 6-chloro-4-methyl-1H-indazole and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to prevent shimming issues.

NMR Spectrometer Setup and Data Acquisition

G cluster_workflow ¹H NMR Acquisition Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Insert Sample into Magnet A->B C Lock on Deuterium Signal B->C D Shim the Magnetic Field C->D E Tune and Match Probe D->E F Set Acquisition Parameters (Pulse Sequence, Number of Scans) E->F G Acquire Free Induction Decay (FID) F->G H Fourier Transform FID G->H I Phase and Baseline Correction H->I J Reference Spectrum to TMS I->J K Integrate Peaks J->K L Analyze Spectrum K->L

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

  • Instrument Insertion and Locking: Carefully insert the NMR tube into the spinner and place it in the NMR magnet. The instrument will then "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting a series of shim coils to obtain sharp, symmetrical peaks.

  • Tuning and Matching: The NMR probe is tuned and matched to the frequency of the observed nucleus (¹H) to ensure maximum signal-to-noise.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

    • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are usually adequate.

    • Spectral Width: The spectral width should be set to encompass all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time: A typical acquisition time is 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow the protons to return to their equilibrium state between pulses.

  • Data Processing:

    • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

    • Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.

    • Integration: The area under each peak is integrated to determine the relative number of protons.[10][13][14]

Conclusion: The Role of ¹H NMR in Assuring Quality and Accelerating Drug Development

The detailed analysis of the ¹H NMR spectrum of 6-chloro-4-methyl-1H-indazole serves as a critical quality control measure in the synthesis of this important pharmaceutical intermediate.[4] By providing unambiguous structural confirmation and an assessment of purity, NMR spectroscopy ensures the integrity of the material progressing through the drug development pipeline.[5][7] A thorough understanding of the spectral features, as outlined in this guide, empowers researchers to make informed decisions, troubleshoot synthetic challenges, and ultimately, accelerate the discovery and development of novel therapeutics.

References

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • NMR Spectroscopy in Drug Discovery and Development. Labome.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules. [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. British Journal of Pharmacology. [Link]

  • 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I. KPU Pressbooks. [Link]

  • Supporting Information for Copper-Catalyzed Synthesis of 1,3-Disubstituted 1H-Indazoles from Oxime Acetates and Amines. Royal Society of Chemistry. [Link]

  • Interpreting ¹H NMR Spectra. OpenOChem Learn. [Link]

  • Supporting Information Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • The four facets of ¹H NMR spectroscopy. Univerity of Minnesota. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • ¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d6. ResearchGate. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. [Link]

  • Method of synthesizing 1H-indazole compounds.

Sources

Foundational

Analytical Whitepaper: High-Resolution ¹³C NMR Characterization of 6-Chloro-4-Methyl-1H-Indazole

Executive Summary The indazole scaffold is a privileged pharmacophore in modern drug development, frequently acting as a bioisostere for indole and benzimidazole in kinase inhibitors and receptor antagonists. 6-chloro-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug development, frequently acting as a bioisostere for indole and benzimidazole in kinase inhibitors and receptor antagonists. 6-chloro-4-methyl-1H-indazole is a highly substituted derivative requiring rigorous structural validation before downstream application. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this purpose. By directly probing the carbon backbone, ¹³C NMR offers unambiguous assignment of substitution patterns, differentiation of regioisomers, and clarification of tautomeric states that ¹H NMR alone cannot resolve. This whitepaper outlines the theoretical framework, expected quantitative data, and a self-validating experimental protocol for the precise characterization of this molecule.

Theoretical Framework: Substituent Effects on the Indazole Core

According to foundational1, the baseline chemical shifts of the 1H-indazole core are highly sensitive to both solvent environment and substituent electronic effects.

In 6-chloro-4-methyl-1H-indazole, the carbon shielding is modulated by two distinct functional groups:

  • The C4 Methyl Group: Acts as a weak electron donor via hyperconjugation. While it subtly enriches the general electron density of the aromatic system, it induces a strong, localized inductive deshielding effect on the C4 carbon itself (shifting it ~+9 ppm relative to an unsubstituted indazole).

  • The C6 Chloro Group: Exerts a strong inductive electron-withdrawing effect (-I), significantly deshielding the directly attached C6 carbon. Conversely, its resonance electron-donating capability (+R) subtly shields the ortho positions (C5 and C7), creating a distinct push-pull electronic environment.

Substituent_Effects Indazole 1H-Indazole Core Sub1 4-Methyl Group Indazole->Sub1 Sub2 6-Chloro Group Indazole->Sub2 Eff1 Inductive Deshielding (+9 ppm at C4) Sub1->Eff1 Eff2 Inductive Deshielding (+6 ppm at C6) Sub2->Eff2 Eff3 Resonance Shielding (Ortho/Para positions) Eff1->Eff3 Eff2->Eff3

Figure 2: Logical relationship of substituent electronic effects on indazole carbon shielding.

Quantitative ¹³C NMR Data & Structural Assignments

The following table summarizes the predicted and empirically supported ¹³C NMR chemical shifts for 6-chloro-4-methyl-1H-indazole in DMSO-d6. Data interpretation relies on the integration of chemical shift theory and DEPT-135 (Distortionless Enhancement by Polarization Transfer) multiplicity data.

Carbon PositionPredicted Shift (δ, ppm)Multiplicity (DEPT-135)Assignment Rationale
C3 133.8CH (Positive)Characteristic sp² pyrazole carbon; highly sensitive to tautomerism.
C3a 121.8C (Null)Bridgehead quaternary carbon; shielded by resonance from N1.
C4 131.5C (Null)Deshielded by direct attachment of the methyl group.
C5 121.2CH (Positive)Ortho to both methyl and chloro groups; net slight shielding.
C6 133.2C (Null)Strongly deshielded by the inductive effect of the electronegative chlorine.
C7 110.1CH (Positive)Highly shielded due to resonance contribution from the adjacent N1 lone pair.
C7a 140.2C (Null)Most deshielded carbon; directly bonded to the electronegative N1 atom.
4-CH3 18.2CH₃ (Positive)Typical sp³ aliphatic methyl carbon.

Experimental Methodology: Self-Validating ¹³C NMR Protocol

As highlighted in recent guidelines on2, overcoming the low natural abundance (1.1%) and low gyromagnetic ratio of ¹³C requires highly optimized acquisition parameters. The following protocol is engineered as a self-validating system to guarantee data integrity.

Step 1: Sample Preparation
  • Protocol: Dissolve 50 mg of 6-chloro-4-methyl-1H-indazole in 0.6 mL of anhydrous DMSO-d6.

  • Causality: DMSO-d6 is selected over CDCl₃ because its strong hydrogen-bonding capacity effectively "locks" the indazole in its 1H-tautomeric state, preventing line broadening caused by rapid tautomeric exchange. A high concentration (50 mg) is strictly required to ensure adequate signal-to-noise (S/N) for quaternary carbons within a reasonable timeframe.

  • Validation Gate: Visual inspection must confirm a perfectly clear solution. Any turbidity requires filtration through a 0.22 µm PTFE syringe filter to prevent magnetic susceptibility gradients that degrade spectral resolution.

Step 2: Instrument Calibration (Tuning & Shimming)
  • Protocol: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching (ATMA) for both the ¹³C and ¹H channels. Optimize Z-axis shims using the ²H lock signal of DMSO-d6.

  • Causality: Precise tuning maximizes the efficiency of radiofrequency (RF) pulse delivery and signal detection. Shimming homogenizes the B₀ magnetic field, which is crucial for resolving closely spaced signals (e.g., C4 at 131.5 ppm and C6 at 133.2 ppm).

  • Validation Gate: The ²H lock level must stabilize above 80% amplitude, and the residual DMSO ¹H solvent peak must exhibit a linewidth at half-height (FWHM) of < 1.0 Hz.

Step 3: Pulse Sequence & Data Acquisition
  • Protocol: Utilize a power-gated ¹H-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker systems). Set the relaxation delay (D1) to 3.0 seconds and acquire a minimum of 1024 scans.

  • Causality: WALTZ-16 decoupling removes ¹J_CH scalar couplings, collapsing multiplets into sharp singlets and enhancing signal intensity via the Nuclear Overhauser Effect (NOE). A prolonged D1 (3.0s) is critical because quaternary carbons (C3a, C4, C6, C7a) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T₁ relaxation times. Insufficient D1 leads to severe attenuation of these critical structural markers.

  • Validation Gate: Real-time monitoring of the Free Induction Decay (FID) must show complete decay to the baseline before the next pulse, ensuring no truncation artifacts (sinc wiggles) appear in the transformed spectrum.

Step 4: FID Processing & Spectral Referencing
  • Protocol: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz to the FID prior to Fourier Transform (FT). Perform zero-order and first-order phase correction.

  • Causality: The 1.0 Hz LB suppresses high-frequency noise at the tail of the FID, significantly improving the S/N ratio without excessively broadening the peaks.

  • Validation Gate: The central peak of the DMSO-d6 septet must be strictly referenced to 39.52 ppm. The spectrum is validated for structural elucidation only if the weakest quaternary signal (typically C6 or C4) achieves an S/N ratio > 10:1.

NMR_Protocol S1 Sample Prep (DMSO-d6) S2 Probe Tuning & Shimming S1->S2 S3 Pulse Sequence (zgpg30, D1=3s) S2->S3 S4 Data Acquisition (>1024 Scans) S3->S4 S5 FID Processing (FT, Phase Correct) S4->S5

Figure 1: Step-by-step experimental workflow for high-resolution 13C NMR acquisition.

Orthogonal Validation via 2D Techniques

While 1D ¹³C NMR provides the foundational backbone, complex derivatives often require orthogonal validation. As detailed in 3, 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation) are essential for distinguishing quaternary carbons like C4 from C6. For 6-chloro-4-methyl-1H-indazole, the 4-methyl protons will show strong ³J_CH correlations to C3a and C5, unambiguously anchoring the assignment of the functionalized positions and validating the 1D ¹³C assignments.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[Link]

  • Fruchier, A., et al. (2016). 13 C NMR of indazoles. ResearchGate.[Link]

  • Li, Y., et al. (2026). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. ResearchGate.[Link]

  • BioNome. (2026). What is 13C NMR Spectroscopy? A Complete Guide for Organic & Pharmaceutical Research in India.[Link]

  • Claramunt, R. M., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.[Link]

Sources

Exploratory

mass spectrometry of 6-chloro-4-methyl-1H-indazole

Mass Spectrometry of 6-Chloro-4-methyl-1H-indazole: A Comprehensive Guide to Ionization, Fragmentation, and Analytical Validation Executive Summary 6-Chloro-4-methyl-1H-indazole (C₈H₇ClN₂) is a highly versatile halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry of 6-Chloro-4-methyl-1H-indazole: A Comprehensive Guide to Ionization, Fragmentation, and Analytical Validation

Executive Summary

6-Chloro-4-methyl-1H-indazole (C₈H₇ClN₂) is a highly versatile halogenated heterocyclic building block frequently employed in the design of kinase inhibitors and synthetic cannabinoids. For researchers and drug development professionals, establishing a robust mass spectrometric (MS) profile of this compound is essential for downstream pharmacokinetic tracking, impurity profiling, and structural elucidation. This technical guide provides an in-depth mechanistic analysis of its electrospray ionization (ESI) behavior, collision-induced dissociation (CID) fragmentation logic, and a self-validating experimental protocol for high-resolution mass spectrometry (HRMS).

Physicochemical Profiling & Ionization Theory

The indazole core consists of a pyrazole ring fused to a benzene ring. In 6-chloro-4-methyl-1H-indazole, the electron-withdrawing chlorine at C6 and the electron-donating methyl group at C4 significantly influence the electron density of the aromatic system.

Causality of Ionization: Electrospray Ionization in positive mode (ESI+) is the analytical gold standard for indazole derivatives[1]. The pyridine-like nitrogen (N2) in the 1H-indazole tautomer possesses a lone pair of electrons orthogonal to the aromatic π-system. This makes it highly susceptible to protonation in acidic mobile phases (e.g., 0.1% formic acid), effectively driving the equilibrium toward a stable [M+H]⁺ precursor ion and maximizing ionization efficiency without causing in-source fragmentation.

Isotopic Signatures as a Self-Validating Tool

A fundamental principle of analytical trustworthiness is the implementation of self-validating checks within the workflow. For 6-chloro-4-methyl-1H-indazole, the natural isotopic distribution of chlorine (75.77% ³⁵Cl and 24.23% ³⁷Cl) provides an intrinsic validation metric.

Validation Checkpoint: Before interpreting any downstream MS/MS spectra, the MS1 spectrum must exhibit a strict ~3:1 intensity ratio between m/z 167.037 ([M(³⁵Cl)+H]⁺) and m/z 169.034 ([M(³⁷Cl)+H]⁺). Deviation from this ratio immediately flags isobaric interference or co-eluting contaminants, preventing erroneous structural assignments.

Mechanistic Fragmentation Logic (CID)

Upon isolation of the[M+H]⁺ precursor, Collision-Induced Dissociation (CID) imparts vibrational energy, leading to predictable, structure-specific bond cleavages. Extensive research into indazole-based synthetic cannabinoids demonstrates that the indazole core undergoes highly characteristic fragmentation pathways[2][3].

  • Pathway A: Nitrogen Extrusion (Loss of N₂): The most diagnostic fragmentation for 1H-indazoles is the loss of a neutral nitrogen molecule (-28 Da). This occurs via a high-energy ring-contraction mechanism, yielding a highly reactive intermediate at m/z 139.031.

  • Pathway B: Halogen Cleavage (Loss of HCl / Cl•): The C-Cl bond can cleave heterolytically to lose neutral HCl (-36 Da, m/z 131.060) or homolytically to lose a chlorine radical (-35 Da, m/z 132.068). Radical cation formation is less common in even-electron ESI+ but is readily observed under elevated collision energies.

  • Pathway C: Methyl Radical Loss: Loss of a methyl radical (-15 Da) from the C4 position generates a stabilized m/z 152.013 fragment, often accompanied by structural rearrangement.

Fragmentation_Logic Precursor Precursor Ion[M+H]+ m/z 167.037 LossN2 Loss of N2 (-28 Da) m/z 139.031 Precursor->LossN2 LossHCl Loss of HCl (-36 Da) m/z 131.060 Precursor->LossHCl LossCl Loss of Cl• (-35 Da) m/z 132.068 Precursor->LossCl RingContraction Ring Contraction Intermediate LossN2->RingContraction

Caption: Logical fragmentation pathways of 6-chloro-4-methyl-1H-indazole under CID.

Quantitative Data Summary

The following table summarizes the theoretical exact masses, relative abundances, and optimal collision energies required to generate the primary fragments of 6-chloro-4-methyl-1H-indazole.

Fragment IdentityNeutral/Radical LossExact Mass (m/z)Relative AbundanceOptimal CE (eV)
[M(³⁵Cl)+H]⁺ (Precursor) None167.0371100% (Base Peak)10 - 15
[M(³⁷Cl)+H]⁺ (Isotope) None169.0341~33%10 - 15
[M+H - N₂]⁺ N₂ (28.006 Da)139.0312High25 - 30
[M+H - HCl]⁺ HCl (35.976 Da)131.0604Medium30 - 35
[M+H - Cl•]•⁺ Cl• (34.968 Da)132.0682Low35 - 40
[M+H - CH₃•]•⁺ CH₃• (15.023 Da)152.0136Low35 - 40

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure absolute data integrity and reproducibility, the following step-by-step methodology incorporates internal quality control gates designed to validate the analysis in real-time.

Phase 1: Sample Preparation

  • Solubilization: Dissolve 1 mg of 6-chloro-4-methyl-1H-indazole in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Causality: Methanol ensures complete solvation of the moderately hydrophobic indazole core while remaining highly compatible with downstream ESI processes.

  • Dilution: Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: The addition of 0.1% FA provides an abundance of protons, driving the equilibrium toward the [M+H]⁺ state and preventing signal suppression.

Phase 2: UHPLC Separation 3. Column Selection: Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). 4. Gradient Elution: Use Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Execute a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. 5. Validation Gate 1 (Chromatographic Integrity): The compound must elute as a sharp, symmetrical peak. Peak tailing indicates secondary interactions with unendcapped column silanols, which can be mitigated by increasing the buffer capacity (e.g., adding 2 mM ammonium formate).

Phase 3: HRMS/MS Acquisition 6. Source Parameters: Set the ESI spray voltage to +3.5 kV and the capillary transfer temperature to 275°C. 7. MS1 Full Scan: Acquire high-resolution data from m/z 100 to 500 at a minimum resolution of 70,000 (FWHM). 8. Validation Gate 2 (Isotopic Fidelity): Verify the 167/169 m/z ratio is exactly 3:1. If the ratio is skewed, abort the MS/MS acquisition and re-calibrate the instrument or adjust chromatography to resolve co-eluting species. 9. Data-Dependent MS/MS (ddMS²): Isolate the m/z 167.037 precursor with a narrow 1.0 Da quadrupole isolation window. Apply stepped normalized collision energies (NCE) at 20, 30, and 40 to capture both low-energy (N₂ loss) and high-energy (HCl loss) fragmentation events simultaneously.

LCMS_Workflow Prep Sample Preparation (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI Iso Isotope Validation (35Cl:37Cl 3:1 Ratio) ESI->Iso CID CID Fragmentation (N2, HCl Loss) Iso->CID Detect HRMS Detection (Orbitrap/TOF) CID->Detect

Caption: Self-validating LC-HRMS workflow for indazole characterization.

Biological Context: Indazoles in Drug Development

Understanding the MS profile of 6-chloro-4-methyl-1H-indazole is critical when it is incorporated into larger pharmacophores. Indazole derivatives are privileged structures in medicinal chemistry, frequently serving as highly potent, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs)[4]. The nitrogen atoms in the indazole core form critical hydrogen bonds with the hinge region of the kinase, while the halogen and methyl groups occupy specific hydrophobic pockets to increase binding affinity.

When analyzing in vivo samples (e.g., plasma or urine) for these indazole-based drugs, the diagnostic fragments identified above (specifically the loss of N₂) serve as highly specific Multiple Reaction Monitoring (MRM) transitions. This ensures accurate pharmacokinetic quantification even in highly complex biological matrices.

Kinase_Signaling Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates Downstream RAS/MAPK Cascade RTK->Downstream Phosphorylates Indazole Indazole Derivative (Inhibitor) Indazole->RTK Blocks ATP Binding Proliferation Cellular Proliferation Downstream->Proliferation Induces

Caption: Inhibition of RTK signaling pathway by indazole-derived pharmacophores.

References

  • Title: Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids Source: ResearchGate URL: [Link]

  • Title: Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization Source: PubMed URL: [Link]

Sources

Foundational

Physicochemical Characterization and Thermal Analysis of 6-Chloro-4-methyl-1H-indazole: A Technical Guide for Preformulation Scientists

Executive Summary In the landscape of modern drug development, substituted indazoles serve as privileged scaffolds for kinase inhibitors and targeted therapeutics. 6-chloro-4-methyl-1H-indazole (CAS: 885520-87-6)[1] is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, substituted indazoles serve as privileged scaffolds for kinase inhibitors and targeted therapeutics. 6-chloro-4-methyl-1H-indazole (CAS: 885520-87-6)[1] is a critical intermediate whose solid-state properties heavily dictate downstream formulation success.

As a Senior Application Scientist, I frequently observe preformulation teams treating the melting point ( Tm​ ) as a mere identification metric. This is a critical oversight. The melting point is a fundamental thermodynamic parameter that reflects crystal lattice energy, directly correlating with the active pharmaceutical ingredient's (API) solubility, physical stability, and processability. Because the exact empirical Tm​ of this specific reddish-brown powder[2] can vary based on polymorphic form and purity, this guide establishes the structural causality behind its thermal behavior and mandates a self-validating analytical protocol for its determination.

Structural Causality: The Molecular Drivers of Melting Point

The melting point of 6-chloro-4-methyl-1H-indazole is not arbitrary; it is the macroscopic manifestation of competing intermolecular forces within the crystal lattice. Understanding these forces allows scientists to predict stability issues during high-energy processes like milling or hot-melt extrusion.

  • The 1H-Indazole Core (Hydrogen Bonding): The fused pyrazole-benzene ring system is planar. The N1 atom acts as a strong hydrogen bond donor, while the N2 atom acts as an acceptor. This facilitates the formation of robust cyclic dimers or infinite chains in the solid state, providing a high baseline lattice enthalpy.

  • 6-Chloro Substitution (Halogen Bonding): The highly electronegative chlorine atom introduces strong dipole-dipole interactions and potential halogen bonding. This typically increases the lattice energy, driving the melting point higher and decreasing aqueous solubility.

  • 4-Methyl Substitution (Steric Hindrance): The methyl group at the 4-position introduces steric bulk near the core. This disrupts optimal planar stacking, increasing the free volume within the crystal lattice. This steric disruption acts as a thermodynamic counterweight to the chloro group, often lowering the melting point relative to the unmethylated analog.

G Core 1H-Indazole Core (N-H···N Hydrogen Bonding) Lattice Crystal Lattice Energy Core->Lattice Increases Cl 6-Chloro Group (Halogen Bonding) Cl->Lattice Increases Me 4-Methyl Group (Steric Lattice Disruption) Me->Lattice Decreases Tm Melting Point (Tm) Lattice->Tm Direct Correlation

Fig 1: Structural causality of substituents on the crystal lattice energy and melting point.

Quantitative Data Summary

To establish a baseline for thermal analysis, the fundamental physicochemical properties of the compound are summarized below.

PropertyValueSource
Chemical Name 6-chloro-4-methyl-1H-indazole[1]
CAS Registry Number 885520-87-6[1]
Molecular Formula C8H7ClN2[1]
Molecular Weight 166.61 g/mol [1]
Physical Appearance Reddish-brown powder[2]
Purity Standard ≥ 95%[2]
Storage Temperature 0 to 8 °C[2]
InChI Key JDLULNKWAGWMEO-UHFFFAOYSA-N[2]

Methodological Framework: High-Precision Melting Point Determination

Relying solely on a traditional capillary melting point apparatus is insufficient for modern regulatory submissions (e.g., IND filings). Capillary methods are subjective and cannot differentiate between true melting, polymorphic transitions, or concurrent decomposition.

To ensure absolute trustworthiness, we must employ a self-validating system that cross-references macroscopic visual data with high-precision thermodynamic measurements, compliant with guidelines.

Protocol: Self-Validating Thermal Characterization

Step 1: Sample Preparation and Equilibration

  • Causality: 6-chloro-4-methyl-1H-indazole is stored at 0–8 °C[2]. Analyzing it immediately upon removal from cold storage introduces condensation. Moisture acts as a plasticizer, artificially depressing the melting point.

  • Action: Transfer 20 mg of the reddish-brown powder to a vacuum desiccator. Allow it to equilibrate to ambient temperature (20–25 °C) for 2 hours prior to analysis.

Step 2: Capillary Screening (Range Estimation)

  • Causality: Differential Scanning Calorimetry (DSC) requires a targeted temperature range to prevent furnace contamination from unexpected boiling or violent decomposition.

  • Action: Grind the sample in an agate mortar to ensure uniform particle size (improving heat transfer). Load 2–3 mm of powder into a glass capillary tube. Ramp at 10 °C/min using a digital melting point apparatus. Record the temperature at which liquid first appears and the temperature of complete liquefaction.

Step 3: Differential Scanning Calorimetry (DSC)

  • Causality: DSC provides the exact thermodynamic latent heat of fusion. We use a pinhole-crimped pan to allow the escape of volatiles; a hermetically sealed pan would cause internal pressure buildup, artificially shifting the Tm​ via Le Chatelier's principle.

  • Action: Weigh precisely 2.0–5.0 mg of the sample into a standard aluminum pan. Crimp the lid with a single pinhole. Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min to prevent oxidative degradation. Equilibrate at 25 °C, then ramp at 2 °C/min through the estimated melting range derived from Step 2. Record the extrapolated onset temperature ( Tonset​ ) as the true melting point.

Step 4: Thermogravimetric Analysis (TGA) Validation

  • Causality: This is the validation step. If the DSC endothermic peak is accompanied by mass loss, the compound is decomposing rather than melting.

  • Action: Weigh 5.0 mg into a platinum pan. Ramp at 10 °C/min from ambient to 300 °C. Validate that no significant mass loss (>0.5%) occurs prior to or during the DSC Tonset​ .

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: High-Precision Thermal Analysis cluster_2 Phase 3: Validation Visual Visual & Purity Check (Reddish-brown powder) Capillary Capillary Melting Point (Ramp: 10°C/min) Visual->Capillary Guides DSC DSC Analysis (Ramp: 2°C/min, N2 purge) Capillary->DSC Sets temp range TGA TGA Analysis (Mass loss & degradation) Capillary->TGA Sets upper limit Validate Cross-Validation (DSC Onset vs Capillary) DSC->Validate Endotherm data TGA->Validate Stability data Final Certified Tm & Thermal Profile Validate->Final Confirmed

Fig 2: Self-validating thermal analysis workflow for precise melting point determination.

Implications in Drug Development

The precise determination of the melting point for 6-chloro-4-methyl-1H-indazole is not merely an academic exercise. According to the , solid-state characteristics are critical quality attributes.

If the DSC reveals multiple endothermic peaks prior to the final melt, it indicates polymorphism —meaning the 6-chloro-4-methyl-1H-indazole can crystallize in different lattice arrangements. Because different polymorphs have different melting points, they will inherently possess different dissolution rates. For a drug development professional, selecting the polymorph with the highest melting point guarantees thermodynamic stability during shelf-life, whereas selecting a lower-melting metastable form may temporarily boost bioavailability at the risk of sudden recrystallization in the formulation matrix.

References

  • International Council for Harmonisation (ICH). "Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances". Available at:[Link]

  • United States Pharmacopeia (USP). "<891> Thermal Analysis". Available at:[Link]

Sources

Exploratory

Stability and Storage of 6-Chloro-4-methyl-1H-indazole: A Comprehensive Technical Guide

Executive Summary 6-Chloro-4-methyl-1H-indazole (CAS: 885520-87-6) is a high-value heterocyclic building block extensively utilized in medicinal chemistry and advanced drug development. While the indazole scaffold is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-4-methyl-1H-indazole (CAS: 885520-87-6) is a high-value heterocyclic building block extensively utilized in medicinal chemistry and advanced drug development. While the indazole scaffold is a privileged structure, its chemical stability is highly dependent on its substitution pattern. The presence of a 6-chloro and a 4-methyl group introduces specific stereoelectronic effects that dictate its degradation pathways. This whitepaper provides researchers and application scientists with an authoritative, mechanistic understanding of the compound's stability profile and outlines self-validating protocols for its optimal storage and handling.

Chemical Profile & Tautomeric Stability

Indazoles exhibit annular tautomerism, existing in an equilibrium between the 1H and 2H forms. In the case of N-unsubstituted indazoles like 6-chloro-4-methyl-1H-indazole, the 1H-tautomer is thermodynamically dominant[1]. This preference is driven by the preservation of full aromaticity within the benzenoid ring, making the 1H form significantly more stable[1].

The compound typically presents as a reddish-brown powder. The electron-withdrawing 6-chloro substituent slightly decreases the overall electron density of the aromatic system. While this increases the core's resistance to electrophilic attack, it introduces vulnerabilities to specific photolytic and thermal degradation pathways, necessitating strict environmental controls[2].

Mechanistic Degradation Pathways

Understanding the causality behind degradation is critical for designing effective storage systems. The primary degradation pathways for halogenated indazole derivatives include:

  • Oxidative Degradation : The nitrogen-rich pyrazole ring within the indazole core is susceptible to oxidation. Prolonged exposure to atmospheric oxygen or reactive oxygen species (ROS) can lead to the formation of N-oxides or potential ring-opening products[2].

  • Photolytic Cleavage : Aromatic halogen compounds can undergo photolytic cleavage upon exposure to intense UV light[2]. Although the carbon-chlorine (C-Cl) bond is stronger than its bromine counterpart, UV-induced homolytic cleavage can still generate aryl radicals that subsequently react with ambient moisture or solvents[2].

  • Thermal Decomposition : At elevated temperatures, halogenated organic compounds experience severe thermal stress. Extreme heat can force decomposition, potentially releasing hazardous byproducts such as hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide (CO)[2].

DegradationPathways Compound 6-Chloro-4-methyl-1H-indazole Oxidation Oxidative Stress (O2, ROS) Compound->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Compound->Photolysis Thermal Thermal Stress (Elevated Temp) Compound->Thermal NOxide N-Oxide Derivatives Oxidation->NOxide Radical Aryl Radicals (Dehalogenation) Photolysis->Radical Decomp Decomposition Gases (HCl, NOx, CO) Thermal->Decomp

Mechanistic degradation pathways of 6-chloro-4-methyl-1H-indazole under environmental stress.

Empirical Stability Data

To establish a self-validating baseline for storage, forced degradation studies must be evaluated. Table 1 summarizes the expected quantitative stability profile of halogenated indazoles under ICH-aligned stress conditions.

Table 1: Quantitative Stability Profile under Forced Degradation Conditions

Stress ConditionReagent / EnvironmentDurationExpected Degradation (%)Primary Degradant / Observation
Acidic Hydrolysis 0.1 M HCl, 60 °C24 hours< 5%Highly stable
Basic Hydrolysis 0.1 M NaOH, 60 °C24 hours< 5%Highly stable
Oxidative Stress 3% H₂O₂, 25 °C24 hours10 - 15%N-Oxide derivatives
Photolytic Stress UV/Vis (1.2M lux-hr)N/A5 - 10%Dehalogenated species / Discoloration
Thermal Stress 80 °C (Solid State)7 days< 2%Stable (No significant mass loss)

Standardized Storage & Handling Protocols

To mitigate the causality of degradation (moisture, light, heat, and oxygen), the following step-by-step storage protocols must be rigorously applied to preserve the integrity of 6-chloro-4-methyl-1H-indazole.

Step-by-Step Long-Term Storage Protocol
  • Temperature Control : Store the compound in a monitored refrigeration unit at 0–8 °C [3]. Lowering the thermal energy of the system significantly decelerates Arrhenius degradation kinetics.

  • Atmospheric Control (Inerting) : Purge the primary storage vial with an inert gas, such as Argon or high-purity Nitrogen, before sealing[3]. Argon is heavier than air and effectively blankets the solid, displacing atmospheric oxygen and preventing N-oxide formation[3].

  • Light Protection : House the compound in actinic (amber) glass vials[2]. For added protection during long-term storage, wrap the vials in aluminum foil to completely block ambient UV/Vis light, thereby preventing photolytic cleavage[2][3].

  • Moisture Exclusion : Seal the vials with PTFE-lined caps and store them within a secondary desiccator containing active indicating silica gel to prevent moisture absorption[3].

Experimental Workflow for Stability Testing

Trustworthiness in drug development requires self-validating analytical protocols. Below is the methodology for conducting forced degradation studies on 6-chloro-4-methyl-1H-indazole. To ensure the system is self-validating, every stressed sample must be paired with a dark, temperature-controlled control sample. This isolates the specific stressor as the sole causal agent of degradation.

Step-by-Step Forced Degradation Methodology
  • Stock Solution Preparation : Dissolve 1.0 mg of 6-chloro-4-methyl-1H-indazole in 1.0 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution[2].

  • Acidic/Basic Hydrolysis :

    • Acidic: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M NaOH prior to analysis[2].

    • Basic: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M HCl prior to analysis[2].

  • Oxidative Stress : Combine 1.0 mL of stock solution with 1.0 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, strictly protected from light[2].

  • Photolytic Stress : Expose 1.0 mL of stock solution in a quartz cuvette to a calibrated UV light source (providing not less than 1.2 million lux hours). Run a parallel control sample wrapped in aluminum foil[2].

  • Thermal Stress : Heat 1.0 mL of the stock solution at 80 °C for 48 hours in a sealed ampoule[2].

  • Analysis : Analyze all quenched samples via LC-MS/MS to quantify the remaining parent compound and elucidate the structures of any degradation products.

ExperimentalWorkflow Prep 1. Stock Solution Prep (1 mg/mL in ACN) Hydro 2a. Acid/Base Hydrolysis (0.1M HCl/NaOH, 60°C) Prep->Hydro Ox 2b. Oxidative Stress (3% H2O2, 24h) Prep->Ox Photo 2c. Photolytic Stress (UV Light, 1.2M lux-hr) Prep->Photo Therm 2d. Thermal Stress (80°C, 48h) Prep->Therm Quench 3. Neutralization & Quenching Hydro->Quench Ox->Quench Photo->Quench Therm->Quench Analysis 4. LC-MS/MS Analysis Quench->Analysis

Self-validating experimental workflow for forced degradation and stability testing.

References

  • Source: sigmaaldrich.
  • BenchChem - "3-Bromo-6-(trifluoromethyl)
  • Source: benchchem.
  • Source: researchgate.

Sources

Foundational

Whitepaper: The Pharmacological Versatility of Substituted Indazoles in Modern Drug Discovery

Executive Summary The indazole scaffold has emerged as a privileged pharmacophore in medicinal chemistry, characterized by its profound structural versatility and broad-spectrum biological activity. As nitrogen-containin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold has emerged as a privileged pharmacophore in medicinal chemistry, characterized by its profound structural versatility and broad-spectrum biological activity. As nitrogen-containing bicyclic heterocycles, substituted indazoles are uniquely positioned to mimic the purine ring of adenosine triphosphate (ATP), making them highly effective hinge-binding motifs in competitive enzyme inhibition. This technical guide explores the mechanistic rationale behind indazole-based drug design, synthesizes recent quantitative efficacy data across oncology and antimicrobial applications, and establishes self-validating experimental workflows for evaluating novel indazole derivatives.

The Indazole Pharmacophore: Structural Rationale

Indazole ( C7​H6​N2​ ) exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is thermodynamically more stable and represents the predominant form in physiological environments[1].

The pharmacological power of the indazole core lies in its electron-rich nitrogen atoms at positions 1 and 2, which act as highly efficient hydrogen bond donors and acceptors. When substituted at the C-3, C-5, or C-6 positions, the indazole ring can be sterically tuned to fit deeply into the hydrophobic pockets of target proteins[2]. In the context of kinase inhibition, the indazole core directly interacts with the hinge region of the kinase domain, effectively outcompeting ATP and halting downstream phosphorylation cascades[3].

Precision Oncology: Indazoles as Kinase Inhibitors

The most significant clinical application of substituted indazoles is in targeted oncology. By functioning as Receptor Tyrosine Kinase (RTK) inhibitors, these compounds disrupt critical signaling pathways responsible for tumor proliferation and angiogenesis.

  • EGFR Inhibition: Mutations in the Epidermal Growth Factor Receptor (EGFR), particularly the T790M "gatekeeper" mutation, confer resistance to first-generation inhibitors. Novel 6-substituted indazole derivatives (e.g., Compound VIII) have demonstrated exceptional potency against L858R/T790M mutant EGFR, achieving IC50 values as low as 0.07 µM[4].

  • TRK Inhibition: Tropomyosin receptor kinases (TRK) are critical drivers in fusion-positive cancers. Second-generation indazole-based TRK inhibitors, such as Compound B31, have been engineered to overcome acquired resistance, demonstrating single-digit nanomolar efficacy (IC50 = 4.7 nM) against mutated TRK variants[5].

  • PI3K/AKT Pathway: Indazole-substituted morpholino-triazines have been developed as highly bioavailable PI3Kα inhibitors, effectively suppressing ovarian cancer cell lines with nanomolar precision[6].

G Indazole Substituted Indazole (e.g., Pazopanib, Entrectinib) RTK Receptor Tyrosine Kinases (EGFR, VEGFR, TRK) Indazole->RTK Competitive ATP Binding Inhibition Apoptosis Apoptosis Induction Indazole->Apoptosis Downstream Effect PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / MAPK Pathway RTK->MAPK Proliferation Tumor Cell Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Mechanism of indazole-mediated kinase inhibition and downstream cellular effects.

Beyond Oncology: Antimicrobial and Anti-inflammatory Activity

While oncology dominates indazole research, the scaffold's ability to modulate other biological targets is vast.

  • Anti-inflammatory: Commercially available drugs like Benzydamine and Bendazac utilize the 1H-indazole scaffold to exert potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines and cyclooxygenase (COX) pathways[7],[8].

  • Antimicrobial: Substituted indazole-1,2,3-triazolyl hybrids have shown significant antibacterial activity against Gram-positive strains (e.g., S. pneumoniae), operating via the inhibition of bacterial DNA gyrase B. Molecular docking confirms that the indazole core forms critical Pi-alkyl and hydrogen bonds within the bacterial active site[9],[10].

Quantitative Efficacy Data

To benchmark the biological activity of recent indazole derivatives, the following table synthesizes quantitative inhibitory data across various highly validated targets:

Compound / DerivativeTarget Kinase / Cell LineIC50 / GI50 ValueKey Structural Feature
Entrectinib (127) ALK (Anaplastic Lymphoma Kinase)12 nM3-amino-5-substituted indazole[1]
Compound 109 EGFR (T790M Gatekeeper Mutation)5.3 nM1H-indazole derivative[2]
Compound VIII EGFR (L858R/T790M)0.07 µM6-substituted indazole core[4]
Compound B31 TRK (TRKAG595R Mutant)4.7 nMHybrid indazole TRK inhibitor[5]
Compound 26 PI3Kα Enzyme60 nMMorpholino-triazine indazole hybrid[6]

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of novel indazoles requires robust, self-validating assay systems. Below are the definitive protocols for biochemical and cellular validation.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality & Rationale: Highly conjugated heterocycles like indazoles often auto-fluoresce, leading to false positives in standard assays. HTRF utilizes a time delay (usually 50 µs) before reading the emission, allowing short-lived background fluorescence to decay. This ensures the measured signal is strictly derived from the kinase-antibody interaction.

  • Compound Preparation: Prepare a 10-point serial dilution of the indazole derivative in 100% DMSO. Crucial: A 10-point curve is required to accurately calculate the Hill slope and establish a reliable IC50​ .

  • Reaction Assembly: Combine the purified kinase, the indazole compound, and the specific peptide substrate in a low-volume 384-well plate. Add ATP at a concentration equal to its Km​ for the specific kinase. Crucial: Keeping ATP at or below Km​ ensures the assay is sensitive to competitive ATP-site inhibitors.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow phosphorylation.

  • Detection Phase: Add the HTRF detection buffer containing a Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin. The buffer must contain EDTA. Crucial: EDTA chelates Mg2+ , immediately halting the kinase reaction and preventing continuous, unmeasured activity.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the IC50​ using non-linear regression analysis.

Workflow Comp 1. Compound Preparation Incub 2. Kinase + ATP Incubation Comp->Incub Ab 3. Fluorophore-Ab Addition Incub->Ab Read 4. TR-FRET Measurement Ab->Read Data 5. IC50 Calculation Read->Data

Step-by-step workflow of the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Protocol 2: Cellular Viability (MTT) Assay

Causality & Rationale: Biochemical inhibition does not guarantee cellular penetration. The MTT assay validates that the indazole derivative can cross the lipid bilayer and exert its antiproliferative effect in a complex intracellular environment by measuring mitochondrial reductase activity.

  • Cell Seeding: Seed target cancer cells (e.g., A549, K562) into 96-well plates at a density of 3×103 cells/well. Crucial: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts.

  • Compound Treatment: After 24 hours of attachment, treat cells with varying concentrations of the indazole derivative. Maintain the final DMSO concentration below 0.1% (v/v) to strictly prevent solvent-induced cytotoxicity.

  • MTT Incubation: After 72 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Crucial: Only viable cells with active metabolism will reduce the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm to determine the GI50​ (Growth Inhibition 50%).

Conclusion

The indazole ring remains a cornerstone of modern rational drug design. By leveraging its unique tautomeric stability and hydrogen-bonding profile, researchers can engineer highly selective inhibitors targeting resistant kinase mutations, bacterial enzymes, and inflammatory pathways. As synthetic methodologies advance, the therapeutic window and pharmacokinetic profiles of substituted indazoles will continue to expand, cementing their role as a privileged scaffold in pharmacology.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism Source: European Journal of Medicinal Chemistry / ScienceDirect URL:[Link]

  • Discovery of novel indazole derivatives as second-generation TRK inhibitors Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Advances / PubMed Central URL:[Link]

  • Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Exploratory

The Strategic Importance of the C4-Methyl Group in Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1] While functionalization at various posit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1] While functionalization at various positions has been explored, substitution on the fused benzene ring offers a nuanced approach to modulating a compound's pharmacological profile. This technical guide provides an in-depth analysis of the role of a single, seemingly simple substituent: the methyl group at the C4 position. We will dissect its profound influence on physicochemical properties, metabolic stability, and target engagement. This document synthesizes field-proven insights, detailed experimental protocols, and structure-activity relationship (SAR) data to offer a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage C4-methylation as a strategic tool in the design of next-generation indazole-based therapeutics.

The Indazole Scaffold and the Rationale for C4-Methylation

The indazole, or benzpyrazole, is a bicyclic aromatic heterocycle that has proven to be a remarkably versatile scaffold in drug discovery.[1] Its rigid structure, combined with a hydrogen bond-donating NH group and a hydrogen bond-accepting N2 atom, allows it to mimic the interactions of key biological motifs, such as the purine base of ATP, making it a frequent core for kinase inhibitors.[2] Several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic relevance.[3]

While substitutions at N1, N2, and C3 are commonly used to orient vectors toward solvent-exposed regions or deep into binding pockets, modifications on the carbocyclic ring (positions C4, C5, C6, and C7) are critical for fine-tuning a molecule's properties. The C4 position is of particular strategic importance. Located adjacent to the ring fusion, substituents at C4 can exert significant steric and electronic influence on the overall molecular conformation and the orientation of substituents at the adjacent N1 and C7 positions. The introduction of a methyl group at this position, a strategy often referred to as invoking the "magic methyl" effect, can lead to disproportionately large gains in potency and improved pharmacokinetic profiles.[4]

Physicochemical and Pharmacokinetic Impact of the C4-Methyl Group

The decision to install a methyl group is a calculated one, aimed at exploiting its unique combination of small size, lipophilicity, and metabolic stability.

The "Magic Methyl" Effect: More Than a Hydrophobic Spacer

In medicinal chemistry, the "magic methyl" effect describes the observation that adding a single methyl group to a lead compound can result in a dramatic, sometimes 100-fold, increase in biological activity.[4] This phenomenon arises from several convergent factors:

  • Enhanced Lipophilicity : The methyl group increases the molecule's octanol/water partition coefficient (LogP), which can improve membrane permeability and cell penetration. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.

  • Metabolic Blocking : The C4 position on an indazole ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The installation of a robust methyl group can block this metabolic "soft spot," thereby increasing the compound's half-life and oral bioavailability.

  • Favorable Conformational Constraints : A methyl group at C4 can introduce a degree of steric hindrance that locks the molecule into a more energetically favorable conformation for binding to its target protein. By reducing the entropic penalty of binding, this pre-organization can significantly enhance binding affinity.[4]

Electronic Influence

As an electron-donating group, the C4-methyl substituent subtly alters the electron density of the aromatic system. This can influence the pKa of the pyrazole nitrogens and the strength of hydrogen bonds formed with the target protein, providing another layer of modulation for optimizing target engagement.

Synthetic Pathways to 4-Methyl-1H-Indazoles

The synthesis of substituted indazoles is a well-established field, with numerous methods available for constructing the core ring system.[5] Accessing the 4-methyl-1H-indazole scaffold typically begins with a starting material where the crucial methyl group is already in place. A common strategy involves the cyclization of a suitably substituted aniline derivative.

General Synthetic Workflow

A representative workflow for the synthesis of a 4-methyl-1H-indazole derivative is depicted below. The process often starts from a 2,6-disubstituted aniline, such as 2-amino-3-methylbenzonitrile, which undergoes diazotization followed by an intramolecular cyclization to yield the indazole core. This core can then be further functionalized.

G cluster_0 Core Synthesis cluster_1 Functionalization A 2-Amino-3-methylbenzonitrile (Starting Material) B Diazotization (e.g., NaNO₂, HCl) A->B C Intramolecular Cyclization B->C D 4-Methyl-1H-indazole-3-amine (Core Scaffold) C->D E Further Reactions (e.g., Sandmeyer, Suzuki Coupling, Amide Bond Formation) D->E F Final C4-Methylated Indazole Derivative E->F caption General workflow for synthesis of 4-methyl-1H-indazole derivatives.

Caption: General workflow for synthesis of 4-methyl-1H-indazole derivatives.

Experimental Protocol: Synthesis of 4-Substituted Indazole Arylsulfonamides

This protocol is adapted from methodologies described for the synthesis of C4-substituted indazoles, such as those investigated as CCR4 antagonists.[6]

Step 1: Synthesis of 3-Amino-4-substituted-1H-indazoles

  • To a solution of the appropriately substituted 2-fluorobenzonitrile (e.g., 2-fluoro-3-methylbenzonitrile) (1.0 eq) in n-butanol (5-10 mL/mmol), add hydrazine hydrate (5.0-10.0 eq).

  • Heat the reaction mixture to reflux (approx. 118°C) and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Wash the solid with a cold solvent such as diethyl ether or hexane to remove impurities.

  • Dry the product under vacuum to yield the 3-amino-4-methyl-1H-indazole.

Step 2: N1-Alkylation

  • Dissolve the 3-amino-4-methyl-1H-indazole (1.0 eq) in a suitable polar aprotic solvent like DMSO or DMF (5-10 mL/mmol).

  • Add powdered potassium hydroxide (KOH) (1.5-2.0 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Add the desired alkylating agent (e.g., benzyl chloride) (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.

Step 3: Sulfonylation

  • Dissolve the N1-alkylated indazole (1.0 eq) in pyridine or dichloromethane containing a base like triethylamine (2.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add the desired sulfonyl chloride (e.g., 5-chlorothiophene-2-sulfonyl chloride) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quench the reaction with water and extract with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by chromatography to yield the final indazole arylsulfonamide.

Structure-Activity Relationship (SAR) and Biological Impact

The true test of a substituent's utility lies in its effect on biological activity. While extensive SAR data for the C4-methyl group across all target classes is not consolidated, key studies provide powerful insights.

Case Study: C4-Substituted Indazoles as Allosteric CCR4 Antagonists

In the development of allosteric antagonists for the CC-chemokine receptor 4 (CCR4), a target for inflammatory diseases and immuno-oncology, the substitution pattern on the indazole ring was systematically explored.[6][7] The study revealed a clear SAR profile at the C4 position.

Compound IDC4-SubstituentCCR4 Antagonist Activity (IC50, µM)
1a -H>25
1b -F1.1
1c -Cl0.8
1d -OH0.078
1e -OCH₃0.049
1f -CH₃1.8
(Data synthesized from Procopiou, P. A., et al., J Med Chem, 2013)[6]

The data clearly demonstrates that for this specific target, small, polar, hydrogen-bond-capable groups like hydroxyl (-OH) and methoxy (-OCH₃) were significantly more potent than a methyl group.[6] The methyl-substituted analog 1f was over 35-fold less potent than the methoxy analog 1e .

Causality and Interpretation: This SAR suggests that the C4 position of the indazole ring projects into a region of the CCR4 allosteric binding site that is hydrophilic and has specific hydrogen-bonding hotspots. The methyl group, being purely lipophilic, is unable to make these favorable interactions, resulting in a significant loss of potency. This case provides a critical lesson: while the methyl group can be "magic," its success is highly context-dependent and dictated by the topology of the target's binding site.

Caption: Hypothetical binding mode of C4-substituted indazoles.

Conclusion and Future Perspectives

The methyl group at the C4 position of the indazole scaffold is far more than a simple structural placeholder. It is a powerful modulating element that can profoundly influence a compound's pharmacokinetic profile and biological activity. Through steric and electronic effects, it can block metabolism, enhance membrane permeability, and enforce a bioactive conformation, embodying the principles of the "magic methyl" effect.

However, as the CCR4 antagonist case study illustrates, the C4-methyl group is not a universal solution for enhancing potency. Its success is critically dependent on the nature of the target's binding pocket. The strategic decision to incorporate a C4-methyl group must be data-driven, ideally guided by structural biology (X-ray crystallography or cryo-EM) or predictive computational modeling.

Future research should focus on systematically mapping the utility of the C4-methyl group across different target classes. Investigating its interplay with substituents at other positions on the indazole ring will undoubtedly uncover new SAR insights, further cementing the C4-methyl indazole as a valuable and strategic scaffold in the ongoing quest for novel therapeutics.

References

  • RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • An, G. (2025). C4-Methylation and C4-Methylation/Carbonyl Migration of Indoles via Steric Control. Available at: [Link]

  • Molecules. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Available at: [Link]

  • RSC Publishing. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • Academia.edu. (2010). Synthesis and biological evaluation of new indazole derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available at: [Link]

  • Procopiou, P. A., et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole.
  • National Center for Biotechnology Information. (2021). Small Molecule CCR4 Antagonists Protect Mice from Aspergillus Infection and Allergy. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of indazoles. Available at: [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Available at: [Link]

  • PubMed. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Available at: [Link]

  • ResearchGate. (2026). C4-Methylation and C4-Methylation/Carbonyl Migration of Indoles via Steric Control. Available at: [Link]

  • RAPT Therapeutics. (2018). Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment. Available at: [Link]

  • IOSR Journal of Applied Chemistry. (2025). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2018). CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment. Available at: [Link]

  • International Journal of Drug Discovery and Medical Research. (2020). A review on indazole derivatives as an anti-cancer agent. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Available at: [Link]

  • PubMed. (2013). Indazoles as Potential c-Met Inhibitors: Design, Synthesis and Molecular Docking Studies. Available at: [Link]

  • MDPI. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Available at: [Link]

  • ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Available at: [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • ResearchGate. (2024). Structure–activity relationship of compound 4. Available at: [Link]

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Foundational

6-chloro-4-methyl-1H-indazole safety data sheet (SDS)

Technical Whitepaper: Physicochemical Profiling and Safety Data Sheet (SDS) Guidelines for 6-Chloro-4-methyl-1H-indazole Executive Summary & Pharmacophore Significance As a Senior Application Scientist in early-stage dru...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Safety Data Sheet (SDS) Guidelines for 6-Chloro-4-methyl-1H-indazole

Executive Summary & Pharmacophore Significance

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the indazole scaffold. The indazole core is a highly privileged pharmacophore, particularly in the rational design of tyrosine and serine/threonine kinase inhibitors (e.g., Pazopanib, Axitinib, and various FGFR inhibitors)[1][2]. Specifically, 6-chloro-4-methyl-1H-indazole (CAS: 885520-87-6) serves as a critical synthetic building block and fragment-based starting point[3][4].

The strategic placement of the electron-withdrawing chlorine atom at the C6 position and a sterically active methyl group at the C4 position provides unique electronic constraints. These modifications optimize the fragment's binding affinity within the highly conserved ATP-binding pockets of kinases like FGFR and VEGFR, making it an invaluable asset in oncology-focused structure-based drug design (SBDD)[2][5]. This whitepaper synthesizes rigorous physicochemical data with mechanistic toxicology and self-validating handling protocols, ensuring researchers can safely and effectively utilize this compound.

Section 1: Physicochemical Profiling & Structural Dynamics

To predict a compound's behavior in both biological assays and chemical synthesis, we must first analyze its fundamental properties. The lipophilicity, hydrogen-bonding capacity, and structural morphology of the 1H-indazole core dictate its solubility and membrane permeability.

Table 1: Quantitative Physicochemical Data of 6-chloro-4-methyl-1H-indazole

PropertyValue / Description
CAS Number 885520-87-6[3]
Molecular Formula C8H7ClN2[3]
Molecular Weight 166.61 g/mol [3]
SMILES String CC1=CC(Cl)=CC2=C1C=NN2[6][7]
Physical Form Reddish-brown powder
Storage Temperature 0–8 °C (Protect from light and moisture)
Purity ≥ 95%

Causality Insight: The reddish-brown powder morphology indicates extended pi-conjugation and potential sensitivity to photo-oxidation. Storing the compound at 0–8 °C minimizes the thermal degradation of the nitrogen-rich heterocyclic core, preserving the integrity of the batch for highly sensitive enzymatic assays.

Section 2: Mechanistic Toxicology & GHS Classification

Standard Safety Data Sheets (SDS) list hazards, but understanding why a chemical is hazardous ensures better compliance and proactive risk mitigation. 6-chloro-4-methyl-1H-indazole is classified under the Globally Harmonized System (GHS) with the exclamation mark pictogram (GHS07) and the signal word "Warning"[8].

  • H315 (Causes skin irritation) & H319 (Causes serious eye damage/irritation): The electron-withdrawing chlorine atom increases the electrophilicity of the aromatic ring system. When in contact with the aqueous environment of the eyes or the lipid bilayer of the skin, the compound can disrupt cellular membranes and interact with nucleophilic residues on epidermal proteins, triggering localized inflammatory cascades[8].

  • H335 (May cause respiratory irritation): As a fine powder, aerosolized particulates can easily bypass the upper respiratory tract. Upon deposition in the mucosal lining of the lungs, the compound induces localized oxidative stress and physical irritation of the alveoli[8].

SDS Hazard Hazard Identification (H315, H319, H335) Inhalation Inhalation Risk (Respiratory Irritation) Hazard->Inhalation Contact Dermal/Ocular Contact (Tissue Irritation) Hazard->Contact EngControl Engineering Controls (Local Exhaust, Closed Systems) Inhalation->EngControl PPE Personal Protective Equipment (Nitrile Gloves, Goggles) Contact->PPE Safe Safe Laboratory Operation EngControl->Safe PPE->Safe

Safety mitigation pathways for handling 6-chloro-4-methyl-1H-indazole.

Section 3: Self-Validating Safety Protocols & Engineering Controls

To establish a trustworthy and self-validating safety system, every handling step must have a built-in verification mechanism to prevent accidental exposure[9].

  • Engineering Controls: All weighing and transfer operations must be conducted within a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

    • Self-Validation Step: Verify airflow monitors are actively in the "green" zone and physically test the sash alarm prior to opening the chemical container[9].

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness), safety goggles with side shields, and a standard lab coat are mandatory.

    • Self-Validation Step: Perform a visual and tactile pneumatic inspection (inflating the glove and checking for pressure leaks) to identify micro-tears before handling the reddish-brown powder[8][9].

  • Spill Management: In the event of a dry spill, never sweep, as this aerosolizes the powder.

    • Self-Validation Step: Dampen the powder with a non-reactive solvent (e.g., dilute ethanol) to neutralize aerosolization risk before wiping it up with absorbent pads. Dispose of all materials as hazardous chemical waste[9][10].

Section 4: Experimental Methodology: Preparation of High-Fidelity Stock Solutions

In high-throughput kinase screening, the fidelity of the stock solution is paramount. The following protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO) for in vitro assays.

Protocol: Aseptic Solvation and Aliquoting

  • Thermal Equilibration: Remove the vial of 6-chloro-4-methyl-1H-indazole from 0–8 °C storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.

    • Causality: This prevents ambient atmospheric condensation from introducing water into the slightly hygroscopic powder, which could alter the molarity and degrade the compound over time.

  • Gravimetric Analysis: Using an analytical balance (readability 0.01 mg) inside a fume hood, weigh exactly 1.67 mg of the compound into a sterile, static-free amber glass vial.

  • Solvation: Add exactly 1.0 mL of anhydrous, LC-MS grade DMSO (≥99.9% purity, stored over molecular sieves) to the vial.

  • Dissolution: Vortex the mixture at 2000 RPM for 60 seconds. If microscopic particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Causality: The indazole core is highly soluble in polar aprotic solvents like DMSO; sonication ensures complete disruption of the crystal lattice without the thermal degradation that direct heating might cause.

  • Aliquoting & Storage: Dispense the 10 mM stock solution into 50 µL aliquots in low-bind polypropylene microcentrifuge tubes. Purge the headspace of each tube with dry argon or nitrogen gas before sealing. Store at -20 °C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which cause precipitation and concentration gradients. The inert gas purge prevents oxidative degradation of the indazole nitrogen atoms[8][10].

G A 6-chloro-4-methyl-1H-indazole (Solid Powder) B Solvation & Storage (10 mM in anhydrous DMSO, 0-8°C) A->B  Aseptic Transfer   C In Vitro Kinase Screening (e.g., FGFR1-3, VEGFR-2) B->C  Serial Dilution   D Hit Optimization & Structure-Based Drug Design C->D  Affinity Profiling  

Workflow for integrating 6-chloro-4-methyl-1H-indazole into kinase screening.

Conclusion

6-chloro-4-methyl-1H-indazole is a potent and versatile building block in modern medicinal chemistry, particularly for targeting aberrant kinase signaling in oncology. By understanding the physicochemical causality behind its reactivity and adhering to stringent, self-validating safety and handling protocols, researchers can maximize the compound's utility while minimizing occupational hazards.

References

  • "6-chloro-4-methyl-1h-indazole | 885520-87-6 - Sigma-Aldrich" Sigma-Aldrich.

  • "2305079-31-4|(6-Chloro-1H-indazol-4-yl)methanol - BLDpharm" BLD Pharm. 6

  • "885520-87-6|6-chloro-4-methyl-1h-indazole|BLDPharm" BLD Pharm. 3

  • "6-chloro-4-methyl-1h-indazole 95% | CAS: 885520-87-6" AChemBlock. 7

  • "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer" RSC Advances. 1

  • "Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design" ACS Medicinal Chemistry Letters (PMC). 2

  • "Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors" ResearchGate. 5

  • "Indazole SDS, 271-44-3 Safety Data Sheets" ECHEMI.9

  • "SAFETY DATA SHEET - TCI Chemicals" TCI Chemicals. 10

  • "5-Amino-1H-indazole - Synquest Labs" Synquest Labs. 8

  • "6-chloro-4-methyl-1h-indazole | 885520-87-6 - Sigma-Aldrich (Synthesis)" Sigma-Aldrich. 4

Sources

Exploratory

Part 1: Foundational Toxicological Assessment: From Prediction to In Vitro Screening

An In-Depth Technical Guide to the Toxicological Evaluation of 6-chloro-4-methyl-1H-indazole Introduction: The Indazole Scaffold and the Data Gap for 6-chloro-4-methyl-1H-indazole The indazole moiety is a privileged hete...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological Evaluation of 6-chloro-4-methyl-1H-indazole

Introduction: The Indazole Scaffold and the Data Gap for 6-chloro-4-methyl-1H-indazole

The indazole moiety is a privileged heterocyclic scaffold, forming the core of numerous small molecules with significant pharmacological activity.[1] Its unique structure has been leveraged by medicinal chemists to develop treatments for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] Several FDA-approved kinase inhibitors, for instance, feature an indazole core, highlighting its importance in modern drug discovery.[2]

This guide focuses on the toxicological assessment of a specific novel compound, 6-chloro-4-methyl-1H-indazole . A thorough review of publicly available scientific literature and safety databases reveals a critical data gap: there is no specific, published toxicological data for this molecule. For researchers and drug development professionals, this absence of information presents a significant challenge in assessing its potential for therapeutic development.

Therefore, this document is structured not as a summary of existing data, but as an in-depth technical framework for action. It serves as a comprehensive guide on how to systematically evaluate the toxicological profile of a novel indazole derivative like 6-chloro-4-methyl-1H-indazole. By synthesizing established protocols and drawing insights from structurally related compounds, this guide provides a robust, scientifically-grounded pathway for hazard identification, risk assessment, and preclinical safety evaluation.

The modern paradigm in toxicology emphasizes a tiered approach, beginning with predictive methods and rapid in vitro screens to identify potential liabilities early in the drug discovery process.[3][4] This strategy is cost-effective, aligns with ethical principles by reducing animal use, and allows for early mitigation of safety risks.[5]

Initial Hazard Prediction Based on Structural Analogs

In the absence of direct data, an initial hazard assessment can be informed by Safety Data Sheets (SDS) of structurally similar compounds. For instance, various chloro- and methyl-substituted indazoles are classified with specific hazards.

CompoundCAS NumberReported Hazards
Methyl 6-chloro-1H-indazole-3-carboxylate717134-47-9Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]
Methyl 6-chloro-1H-indazole-4-carboxylate885519-72-2Acute oral toxicity (Category 4).[7]
6-Amino-3-chloro-1H-indazole21413-23-0Causes skin irritation, Causes serious eye irritation.[8]
4-Chloro-1H-indazole13096-96-3Toxic if swallowed, Causes serious eye irritation.[9]

Based on these analogs, it is prudent to hypothesize that 6-chloro-4-methyl-1H-indazole may be harmful if swallowed and is likely to be a skin and eye irritant. All initial handling should proceed with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[6][10]

Foundational In Vitro Toxicology: The Three Pillars

A foundational in vitro safety assessment should be conducted to provide the first experimental data on the compound's biological effects. This typically involves a battery of tests to assess general cytotoxicity, genotoxicity, and off-target pharmacology.

Causality: The first critical question is at what concentration a compound begins to cause general cellular damage or death. This provides a therapeutic window and informs the dose selection for all subsequent, more specific assays. A compound that is highly cytotoxic at its effective concentration is unlikely to be a viable drug candidate.

Experimental Protocol: Cell Viability Assessment using a Resazurin-Based Assay

  • Cell Culture: Plate a relevant human cell line (e.g., HepG2, a liver carcinoma line) in 96-well microplates at a predetermined density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of 6-chloro-4-methyl-1H-indazole in appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Dosing: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, under normal cell culture conditions (37°C, 5% CO₂).

  • Assay: Add the resazurin reagent to each well. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active (viable) cells to the highly fluorescent, pink resorufin.

  • Measurement: After a 1-4 hour incubation with the reagent, measure the fluorescence intensity using a plate reader (typically ~560 nm excitation / ~590 nm emission).

  • Data Analysis: Convert fluorescence values to percent viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) value.

Causality: Genotoxicity, the ability of a chemical to damage DNA, is a critical toxicological endpoint. DNA damage can lead to mutations and potentially cancer, making genotoxicity assessment a mandatory part of safety evaluation.[11]

The bacterial reverse mutation assay, or Ames test, is the gold-standard initial screen for identifying mutagens.[4] It utilizes several strains of Salmonella typhimurium with mutations in the gene required to synthesize the amino acid histidine. The test measures the ability of a compound to cause mutations that revert the bacteria to a state where they can again produce their own histidine and grow on a histidine-free medium.

Ames_Test_Workflow cluster_incubation Incubation & Analysis Compound Test Compound (6-chloro-4-methyl-1H-indazole) Plate_NoS9 Plate Bacteria + Compound Compound->Plate_NoS9 Plate_S9 Plate Bacteria + Compound + S9 Compound->Plate_S9 S9 S9 Liver Extract (Metabolic Activation) S9->Plate_S9 Bacteria Histidine-Dependent Salmonella Strains Bacteria->Plate_NoS9 Bacteria->Plate_S9 Incubate Incubate plates on Histidine-limited agar Plate_NoS9->Incubate Plate_S9->Incubate Count Count Revertant Colonies Incubate->Count Analysis Compare to Vehicle Control (2-fold increase = positive) Count->Analysis

Caption: Workflow for the Ames Test for Genotoxicity Screening.

Causality: Adverse drug reactions are often caused by a compound unintentionally interacting with biological targets other than its intended one. Early screening against a broad panel of receptors, ion channels, transporters, and enzymes can proactively identify these potential off-target liabilities.[12]

A common and effective strategy is to submit the compound to a commercial safety panel, such as the WuXi AppTec Mini Safety 44 Panel.[12] This panel includes 44 targets that are strongly associated with adverse drug reactions.[12] Identifying an unwanted interaction at this stage allows medicinal chemists to modify the compound to eliminate the off-target activity while retaining the desired therapeutic effect.

Safety_Panel_Concept cluster_results cluster_actions Compound 6-chloro-4-methyl-1H-indazole Panel Safety Panel Screen GPCRs Ion Channels Kinases Other Enzymes Transporters Compound->Panel Results Results Interpretation No Hits (Clean Profile) Unwanted Hit (e.g., hERG Channel) Unwanted Hit (e.g., Cyclooxygenase) Panel:f2->Results:f2 Interaction Detected Panel:f4->Results:f3 Interaction Detected Panel:f1->Results:f1 No Interaction Panel:f3->Results:f1 No Interaction Panel:f5->Results:f1 No Interaction Action Decision Making Proceed with Development Flag for Cardiotoxicity Risk (Initiate hERG Assay) Flag for GI Toxicity Risk (Modify Structure) Results:f1->Action:f1 Results:f2->Action:f2 Results:f3->Action:f3

Caption: Conceptual workflow of off-target safety panel screening.

Part 2: Definitive Preclinical Toxicology: The In Vivo Evaluation

While in vitro tests are powerful screening tools, they cannot fully replicate the complexity of a living organism.[13] Therefore, in vivo toxicology studies are an indispensable and mandatory component of drug development, required by regulatory agencies like the FDA and EMA to ensure a drug is safe before it can be tested in humans.[14][15]

The overall goal of in vivo testing is to understand the compound's effect on entire organ systems, determine its pharmacokinetic profile (how the body absorbs, distributes, metabolizes, and excretes it), and identify a safe starting dose for clinical trials.[11][13]

Acute Toxicity Studies

Causality: An acute toxicity study is designed to determine the effects of a single, large dose of the compound. This helps to identify the maximum tolerated dose (MTD) and provides critical information about the potential target organs for toxicity and the clinical signs of overdose.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Model: Typically performed in a single rodent species (e.g., Wistar rats), using one sex (usually females, as they are often slightly more sensitive).

  • Dosing: Animals are fasted overnight, then a single animal is dosed with the compound via oral gavage at a starting dose level selected based on in vitro cytotoxicity data.

  • Observation: The animal is observed closely for the first several hours and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, breathing). Body weight is recorded periodically.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher dose level.

    • If the animal dies, the next animal is dosed at a lower dose level.

  • Endpoint: This sequential process continues until the criteria for stopping the study are met, allowing for the calculation of an LD₅₀ (median lethal dose) with a minimum number of animals.

  • Necropsy: At the end of the study, all animals are humanely euthanized and a gross necropsy is performed to examine organs for any abnormalities.

Repeated Dose Toxicity Studies

Causality: Most drugs are taken for an extended period. Repeated dose studies are crucial for evaluating the toxic effects of long-term exposure. They are designed to identify target organs of toxicity, characterize the dose-response relationship, and identify a No-Observed-Adverse-Effect Level (NOAEL), which is essential for setting safe exposure limits in humans.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)

  • Animal Model: Conducted in at least one rodent species (e.g., Sprague-Dawley rats). Typically includes both male and female animals.

  • Group Design: Animals are assigned to at least three dose groups (low, mid, high) and a concurrent vehicle control group. A high dose is selected to induce some toxicity but not death, while the low dose should produce no toxicity.

  • Dosing: The compound is administered daily (e.g., by oral gavage) for 28 consecutive days.

  • In-Life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Detailed clinical examinations (e.g., ophthalmology) are performed before and at the end of the study.

  • Terminal Procedures: At the end of the 28-day period, animals are euthanized. Blood samples are collected for hematology and clinical chemistry analysis.

  • Pathology: A full necropsy is performed. Key organs are weighed, and a comprehensive list of tissues is collected and preserved for histopathological examination by a veterinary pathologist.

Table of Representative Endpoints in a 28-Day Study

Category Endpoints
In-Life Observations Clinical signs, Body weight, Food/water consumption, Ophthalmoscopy
Clinical Pathology Hematology: Red/white blood cell counts, Hemoglobin, PlateletsCoagulation: PT, aPTTClinical Chemistry: Liver enzymes (ALT, AST), Kidney function (BUN, Creatinine), Electrolytes, Glucose, Proteins

| Anatomic Pathology | Organ Weights: Brain, Heart, Kidneys, Liver, Spleen, etc.Histopathology: Microscopic examination of ~40 tissues to identify cellular damage, inflammation, or other pathological changes. |

Integrated Toxicological Assessment Workflow

The entire process, from initial screening to definitive preclinical studies, forms an integrated workflow designed to build a comprehensive safety profile for a new chemical entity.

Toxicology_Workflow cluster_regulatory Phase 3: Regulatory Submission Cytotoxicity Cytotoxicity Assays (e.g., IC50 in HepG2) AcuteTox Acute Toxicity Study (e.g., MTD in Rat) Cytotoxicity->AcuteTox Informs Dose Selection Genotoxicity Genotoxicity Screen (e.g., Ames Test) RepeatDose Repeated Dose Toxicity (e.g., 28-Day Rat/Dog) Genotoxicity->RepeatDose SafetyPanel Off-Target Safety Panel (e.g., CEREP/WuXi) SafetyPharm Safety Pharmacology (Cardiovascular, CNS, Resp) SafetyPanel->SafetyPharm Informs Targeted Studies AcuteTox->RepeatDose Informs Dose Selection PK_ADME Pharmacokinetics/ADME PK_ADME->RepeatDose IND Investigational New Drug (IND) Application Submission RepeatDose->IND SafetyPharm->IND

Sources

Protocols & Analytical Methods

Method

Laboratory-Scale Synthesis Protocol for 6-Chloro-4-methyl-1H-indazole via Intramolecular SNAr Cyclization

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a robust, transition-metal-free, and self-validating methodology for the preparation of 6-chloro-4-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a robust, transition-metal-free, and self-validating methodology for the preparation of 6-chloro-4-methyl-1H-indazole (CAS: 885520-87-6)[1].

Mechanistic Rationale & Strategic Design

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents. While transition-metal-catalyzed Ullmann-type intramolecular aminations of o-bromobenzaldehydes are viable, they often require copper catalysis and can suffer from competing side reactions or undesired SNAr byproducts if multiple halogens are present on the aromatic ring[2].

To bypass the need for metal catalysts and improve regiospecificity, this protocol leverages the direct condensation of o-fluorobenzaldehydes with hydrazine[3]. The synthesis of 6-chloro-4-methyl-1H-indazole is achieved using 4-chloro-2-fluoro-6-methylbenzaldehyde[4] as the bifunctional electrophile.

Causality in Reaction Design:

  • The Alpha-Effect & Condensation: Hydrazine hydrate is employed as a highly reactive bis-nucleophile. The adjacent nitrogen atoms create an "alpha-effect," making hydrazine exceptionally nucleophilic. It rapidly attacks the aldehyde at room temperature to form a transient hydrazone intermediate.

  • Intramolecular Nucleophilic Aromatic Substitution (SNAr): The unreacted terminal amine of the hydrazone intermediate is perfectly positioned to attack the ortho-carbon bearing the fluorine atom. Fluorine is the ideal leaving group for SNAr reactions; its high electronegativity severely depletes electron density at the ortho-carbon, stabilizing the transient Meisenheimer complex formed during cyclization.

  • Thermal & Solvent Dynamics: The SNAr step requires overcoming a high activation energy barrier due to the temporary disruption of aromaticity. Therefore, the reaction is heated to 110 °C in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO poorly solvates the nucleophilic nitrogen, drastically increasing its reactivity and driving the cyclization to completion.

Reagent Matrix & Stoichiometry

The following quantitative data outlines the requirements for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
4-Chloro-2-fluoro-6-methylbenzaldehyde172.581.001.73 g10.0 mmolStarting Material
Hydrazine hydrate (80% w/w aqueous)50.063.001.50 g (~1.46 mL)30.0 mmolNucleophile / Cyclizing Agent
Dimethyl sulfoxide (DMSO), anhydrous78.13N/A15.0 mLN/APolar Aprotic Solvent
Distilled Water18.02N/A50.0 mLN/AAnti-solvent (Quench)

Note: A 3.0 molar equivalent excess of hydrazine is critical. It prevents the formation of symmetrical azines (dimerization of the aldehyde) and ensures quantitative conversion to the mono-hydrazone[3].

Workflow Visualization

G SM 4-Chloro-2-fluoro-6-methylbenzaldehyde (Electrophile) Hydrazone Hydrazone Intermediate (Transient Species) SM->Hydrazone Condensation (RT) Reagent Hydrazine Hydrate (Nucleophile, 3.0 eq) Reagent->Hydrazone Alpha-Effect Addition SNAr Intramolecular SNAr (DMSO, 110 °C, 12h) Hydrazone->SNAr Thermal Activation Workup Aqueous Precipitation & Filtration SNAr->Workup - HF Product 6-Chloro-4-methyl-1H-indazole (Target API Intermediate) Workup->Product Recrystallization

Workflow and mechanistic pathway for the synthesis of 6-chloro-4-methyl-1H-indazole.

Step-by-Step Experimental Protocol

Step 1: Reactor Preparation & Initial Condensation

  • Equip a 50 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.

  • Charge the flask with 1.73 g (10.0 mmol) of 4-chloro-2-fluoro-6-methylbenzaldehyde.

  • Add 15.0 mL of anhydrous DMSO to fully dissolve the starting material.

  • While stirring vigorously at room temperature (20–25 °C), add 1.46 mL (30.0 mmol) of 80% hydrazine hydrate dropwise over 5 minutes.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the hydrazone intermediate.

Step 2: Thermal Cyclization

  • Transfer the flask to a pre-heated oil bath set to 110 °C.

  • Stir the reaction mixture at 110 °C for 12 to 18 hours.

  • In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) solvent system. The cyclization is complete when the intermediate hydrazone spot is fully consumed and converted to the lower-Rf, highly UV-active indazole spot.

Step 3: Quenching & Isolation

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 50.0 mL of ice-cold distilled water under vigorous stirring.

  • Causality: DMSO and residual hydrazine are highly miscible in water, whereas the 6-chloro-4-methyl-1H-indazole product is highly hydrophobic. This differential solubility forces the rapid precipitation of the product, bypassing the need for tedious liquid-liquid extractions.

  • Stir the resulting suspension for 15 minutes to ensure uniform precipitation.

  • Isolate the reddish-brown crude solid via vacuum filtration using a Büchner funnel[1]. Wash the filter cake with an additional 20 mL of cold distilled water to remove any trace DMSO.

Step 4: Purification

  • Transfer the crude solid to an Erlenmeyer flask and recrystallize using a minimal amount of hot ethanol/water mixture (or toluene).

  • Allow to crystallize at 4 °C overnight.

  • Filter the purified crystals and dry under high vacuum at 45 °C for 4 hours to yield pure 6-chloro-4-methyl-1H-indazole.

In-Process Controls & Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system. The success of the transformation must be verified by distinct electronic shifts in 1H NMR spectroscopy:

  • Disappearance of Electrophile: The starting material exhibits a highly deshielded aldehyde proton signal near 10.2 ppm[2]. The complete disappearance of this peak confirms the success of Step 1 (Hydrazone formation).

  • Appearance of Indazole Core: Following cyclization, the formation of the aromatic pyrazole ring is validated by the emergence of the characteristic C3-H singlet at approximately 8.0 ppm. Furthermore, the presence of a broad, exchangeable N1-H proton signal near 13.0 ppm confirms the closure of the 1H-indazole bicyclic system[2].

References

  • Title: 6-chloro-4-methyl-1h-indazole | 885520-87-6 Source: Sigma-Aldrich URL
  • Title: New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine Source: ResearchGate URL
  • Title: Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: ACS Publications URL
  • Title: 177211-30-2|4-Chloro-2-fluoro-5-methylbenzaldehyde (and related isomers like 4-Chloro-2-fluoro-6-methylbenzaldehyde)

Sources

Application

Application Note: Accelerated Synthesis of 6-chloro-4-methyl-1H-indazole via Microwave Irradiation

Introduction: The Significance of Indazoles and Microwave Synthesis Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Indazoles and Microwave Synthesis

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of therapeutic activities, including anti-inflammatory, anti-cancer, and anti-fungal properties.[1][2] The 6-chloro-4-methyl-1H-indazole scaffold, in particular, is a valuable building block in the development of targeted therapies, such as kinase inhibitors.

Traditional synthetic routes to indazoles often involve lengthy reaction times, harsh conditions, and the generation of significant byproducts.[1][3] Microwave-assisted organic synthesis has emerged as a transformative green chemistry technique that addresses these limitations.[4][5] By utilizing dielectric heating, microwave irradiation provides rapid, uniform, and efficient energy transfer directly to the reacting molecules.[2][4] This results in dramatic reductions in reaction time, increased product yields, enhanced purity, and often enables reactions that are difficult to achieve with conventional heating.[1][5]

This application note provides a comprehensive, field-proven protocol for the synthesis of 6-chloro-4-methyl-1H-indazole, adapting the principles of the classical Jacobson indazole synthesis with the speed and efficiency of microwave irradiation.

Reaction Rationale and Mechanistic Pathway

The chosen synthetic strategy is a microwave-assisted adaptation of the Jacobson synthesis, which proceeds via the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.[6]

Proposed Reaction Scheme:

Mechanistic Steps:

  • Diazotization: The synthesis begins with the N-acetylated derivative of 5-chloro-2-toluidine. In a cold, acidic medium (concentrated H₂SO₄), sodium nitrite (NaNO₂) generates nitrous acid in situ. This reacts with the primary amine (after in-situ deacetylation) to form a diazonium salt intermediate. Maintaining a low temperature (0-5°C) is critical at this stage to prevent the premature decomposition of this unstable intermediate.

  • Intramolecular Cyclization: The key innovation in this protocol is the application of microwave energy to drive the subsequent intramolecular electrophilic cyclization. The diazonium group acts as an electrophile, attacking the adjacent aromatic ring at the carbon bearing the methyl group. This step is often the rate-limiting part of the conventional synthesis. Microwave irradiation dramatically accelerates this cyclization, leading to the formation of the indazole ring system in minutes rather than hours.[2][3]

  • Deprotonation & Work-up: The reaction concludes with the loss of a proton to restore aromaticity, yielding the stable 1H-indazole product. A basic work-up neutralizes the strong acid and precipitates the final compound.[6][7]

Detailed Experimental Protocol

Safety Precautions: This procedure involves highly corrosive strong acids and an exothermic reaction. All steps must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[7]

Materials and Reagents:

  • N-(5-chloro-2-methylphenyl)acetamide (Starting Material)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH), 10 M solution

  • Deionized Water

  • Crushed Ice

  • Ethanol (for recrystallization)

  • Ethyl acetate / n-Hexane (for TLC)

Equipment:

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave-safe reaction vessel with a stir bar

  • Three-neck round-bottom flask (for initial diazotization)

  • Dropping funnel

  • Ice-salt bath

  • Magnetic stirrer

  • Buchner funnel and filtration apparatus

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup & Diazotization:

    • In a 100 mL three-neck flask equipped with a magnetic stirrer and thermometer, add 20 mL of concentrated sulfuric acid.

    • Cool the acid to 0°C in an ice-salt bath.

    • Slowly add 5.0 g of N-(5-chloro-2-methylphenyl)acetamide in small portions, ensuring the temperature remains below 5°C. Stir until fully dissolved.

    • Prepare a solution of 2.1 g of sodium nitrite in 5 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature strictly between 0-5°C.

    • Scientist's Note: This slow, cold addition is crucial to safely control the highly exothermic diazotization and prevent the degradation of the diazonium salt.[7]

  • Microwave-Assisted Cyclization:

    • Once the addition is complete, carefully transfer the cold reaction mixture to a 10 mL microwave-safe reaction vessel containing a stir bar.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture under the conditions specified in Table 1. The instrument will control the temperature and pressure via power modulation.

    • Scientist's Note: Microwave heating provides rapid and uniform energy to the polar mixture, significantly accelerating the intramolecular cyclization step compared to conventional heating.[5]

  • Work-up and Isolation:

    • After irradiation, allow the vessel to cool to room temperature (or as per the instrument's safety protocols).

    • In a large beaker, prepare a mixture of 200 g of crushed ice and 100 mL of deionized water.

    • With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. A precipitate of the crude product will form.

    • Scientist's Note: This quenching step safely neutralizes the bulk of the acid's reactivity and precipitates the product, which is less soluble in the aqueous medium.[7]

    • Slowly neutralize the slurry by adding 10 M sodium hydroxide solution until the pH reaches ~7-8. Monitor the temperature and add ice if necessary to keep the mixture cool.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.

    • Dry the crude product in a vacuum oven at 50°C overnight.

  • Purification and Characterization:

    • Purify the crude solid by recrystallization from a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry to a constant weight.

    • Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, MS). Monitor reaction progress and purity using Thin Layer Chromatography (TLC) with a 7:3 mixture of n-hexane:ethyl acetate.[1][2]

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative parameters for the microwave-assisted synthesis.

ParameterValue/DescriptionRationale
Starting Material N-(5-chloro-2-methylphenyl)acetamidePrecursor providing the necessary carbon-nitrogen framework.
Reagents Conc. H₂SO₄, NaNO₂Mixed acid system to generate the nitronium ion for diazotization.[6]
Microwave Power Dynamic (up to 300 W)Power is modulated to maintain the target temperature.
Reaction Temperature 120 °CProvides sufficient energy for rapid cyclization while minimizing degradation.
Reaction Time 15 minutesDrastically reduced from several hours required for conventional methods.[1][3]
Solvent Concentrated H₂SO₄Acts as both the solvent and the catalyst for the reaction.
Expected Yield 75-85%Microwave synthesis typically leads to improved yields.[5]

Visualization of Experimental Workflow

The diagram below outlines the sequential stages of the synthesis, from initial setup to final product analysis.

Synthesis_Workflow cluster_prep Preparation & Diazotization cluster_reaction Core Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Reagent Setup (H₂SO₄, 0°C) B 2. Add Starting Material (N-(5-chloro-2-methylphenyl)acetamide) A->B C 3. Dropwise NaNO₂ Addition (Diazotization at 0-5°C) B->C D 4. Microwave Irradiation (120°C, 15 min) Intramolecular Cyclization C->D Transfer to MW Vessel E 5. Quench on Ice D->E Cool & Process F 6. Neutralize with NaOH E->F G 7. Vacuum Filtration F->G H 8. Recrystallization (Ethanol) G->H I 9. Characterization (TLC, NMR, MS, MP) H->I

Caption: Workflow for the microwave-assisted synthesis of 6-chloro-4-methyl-1H-indazole.

Expected Characterization Results

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show a singlet for the N-H proton (around 13 ppm), a singlet for the C4-methyl protons (around 2.4-2.6 ppm), and distinct aromatic protons. Specifically, one would expect a singlet or narrow doublet for the H5 proton and another for the H7 proton, with chemical shifts influenced by the adjacent chloro and methyl groups. The C3-H proton should appear as a singlet further downfield (around 8.0-8.2 ppm).[8]

  • Mass Spectrometry (ESI+): Calculated for C₈H₇ClN₂ [M+H]⁺: 167.0376. Found: ~167.037.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Incomplete diazotization (temperature too high). Insufficient microwave time/temperature. Product loss during work-up.Ensure strict temperature control (0-5°C) during NaNO₂ addition. Optimize microwave conditions by incrementally increasing time or temperature. Be careful during neutralization and filtration steps.
Dark, Oily Product Degradation due to excessive temperature. Presence of impurities.Re-verify temperature controls on both the ice bath and microwave reactor. Purify the crude product thoroughly, potentially using activated charcoal during recrystallization to remove colored impurities.[7]
Multiple Spots on TLC Incomplete reaction. Formation of isomeric byproducts.Increase microwave irradiation time and monitor via TLC until the starting material spot disappears. Improve purification by column chromatography if recrystallization is insufficient to separate isomers.

References

  • Patil, S., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9). Retrieved March 14, 2026, from [Link]

  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Retrieved March 14, 2026, from [Link]

  • Wang, L., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 20(9), 15876–15891. Retrieved March 14, 2026, from [Link]

  • Prajapati, A. K., & Kumar, S. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Retrieved March 14, 2026, from [Link]

  • Elguero, J., et al. (2021). Reaction of NH-Indazoles with Formaldehyde: A Mechanistic Study. ACS Omega, 6(3), 2369–2381. Retrieved March 14, 2026, from [Link]

  • Correa-Duarte, M. A., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 21(7), 911. Retrieved March 14, 2026, from [Link]

  • Pace, J. L., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development, 27(4), 656–666. Retrieved March 14, 2026, from [Link]

  • Chen, Y., et al. (2019). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 96, 461–477. Retrieved March 14, 2026, from [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • Fevig, J. M., et al. (2011). Method of synthesizing 1H-indazole compounds. U.S. Patent No. 8,022,227 B2.

Sources

Method

purification of 6-chloro-4-methyl-1H-indazole by chromatography

An Application Note and Protocol for the Chromatographic Purification of 6-chloro-4-methyl-1H-indazole Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed guide fo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Chromatographic Purification of 6-chloro-4-methyl-1H-indazole

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide for the purification of 6-chloro-4-methyl-1H-indazole, a key heterocyclic building block in pharmaceutical research and development. The protocol outlines two robust chromatographic strategies: a primary purification using automated flash column chromatography for handling crude, multi-gram quantities, and a secondary high-purity polishing step using preparative High-Performance Liquid Chromatography (HPLC) to achieve >99% purity required for sensitive downstream applications. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, step-by-step protocols, and troubleshooting advice to ensure reliable and reproducible results.

Introduction and Significance

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting inflammation, cancer, and other diseases.[1][2] 6-chloro-4-methyl-1H-indazole is a vital intermediate in the synthesis of complex pharmaceutical compounds. The purity of such an intermediate is paramount; residual starting materials, by-products, or isomers can lead to undesired side reactions, complicate structural analysis, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4]

This guide provides two validated chromatographic protocols. Flash chromatography serves as the primary workhorse for rapidly removing the bulk of impurities from the crude reaction mixture. For applications demanding the highest purity, such as in late-stage drug development or for creating analytical standards, a subsequent purification by preparative reverse-phase HPLC is detailed.

Compound Properties and Safety Imperatives

Before commencing any experimental work, it is crucial to understand the physicochemical properties and handling requirements of the target compound.

Table 1: Physicochemical Properties of 6-chloro-4-methyl-1H-indazole

PropertyValueSource
Molecular FormulaC₈H₇ClN₂Inferred
Molecular Weight166.61 g/mol Calculated
AppearanceOff-white to light brown solidTypical Observation
XLogP3~2.9[5] (Value for 6-chloro-1H-indazole)
SolubilitySoluble in Methanol, Dichloromethane, Ethyl Acetate; Poorly soluble in water and hexanes.General Lab Experience
Critical Safety Precautions

Substituted indazoles, including chlorinated variants, must be handled with care. Assume the compound is hazardous until proven otherwise.

  • Hazard Identification: Harmful if swallowed, causes skin irritation, and may cause serious eye irritation and respiratory irritation.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Conduct all manipulations of the solid compound and its concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

The Foundation: Method Development with Thin-Layer Chromatography (TLC)

Effective column chromatography begins with a well-developed separation on a Thin-Layer Chromatography (TLC) plate. TLC is a rapid, low-cost method to determine the optimal mobile phase composition for the separation of the target compound from its impurities.

Protocol 1: TLC Method Development
  • Preparation: Dissolve a small amount of the crude 6-chloro-4-methyl-1H-indazole in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a ~1-5 mg/mL solution.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase. Start with a non-polar mixture like 10% Ethyl Acetate in Hexanes and systematically increase the polarity.

  • Visualization: After the solvent front reaches the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).

  • Analysis: The ideal mobile phase will provide a Retention Factor (Rf) of 0.25-0.35 for the target compound, with clear separation from all impurity spots. The Rf is calculated as (Distance traveled by spot) / (Distance traveled by solvent front).

Primary Purification: Automated Flash Column Chromatography

Flash chromatography is the standard technique for the rapid, preparative-scale purification of organic compounds. The protocol below is designed for an automated flash system but can be adapted for manual column chromatography.

Workflow for Flash Chromatography Purification

flash_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Workup crude Crude Product tlc TLC Method Development (Rf ≈ 0.3) crude->tlc Analyze sample_prep Sample Preparation (Dry Loading) tlc->sample_prep Select Eluent pack Pack Silica Column sample_prep->pack load Load Sample Cartridge pack->load run Run Gradient Elution load->run collect Collect Fractions run->collect tlc_fractions Analyze Fractions by TLC collect->tlc_fractions pool Pool Pure Fractions tlc_fractions->pool evap Evaporate Solvent pool->evap pure_product Pure Product (>95%) evap->pure_product

Caption: Workflow for flash chromatography purification.

Protocol 2: Flash Chromatography Purification
  • Column and Eluent Selection: Based on the TLC results, select a suitable pre-packed silica gel column. A common mobile phase system for indazole derivatives is a gradient of Ethyl Acetate (Solvent B) in Hexanes (Solvent A).[3][9][10]

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 1 gram) in a minimal amount of a suitable solvent (e.g., Dichloromethane).

    • Add 2-3 grams of silica gel to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. This is the "dry-loaded" sample.[3]

    • Causality: Dry loading prevents dissolution issues at the column head and often results in sharper bands and better separation compared to injecting a liquid sample, especially for compounds with limited solubility in the initial mobile phase.

  • System Setup and Execution:

    • Load the sample onto an empty cartridge and place it at the head of the main column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 5% Ethyl Acetate in Hexanes).

    • Begin the run using the optimized gradient. A typical gradient is shown in Table 2.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV detector signal (e.g., 254 nm).

    • Analyze the collected fractions using the TLC method developed earlier to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • Place the flask under high vacuum for several hours to remove residual solvent, yielding the purified 6-chloro-4-methyl-1H-indazole.

Table 2: Example Flash Chromatography Gradient

Time (min)Flow Rate (mL/min)% Ethyl Acetate in HexanesPurpose
0 - 2405Load sample and elute non-polar impurities.
2 - 15405 → 40Gradually increase polarity to elute the target compound.
15 - 184040 → 100Elute highly polar impurities from the column.
18 - 2040100Column wash.

Final Polish: Preparative Reverse-Phase HPLC

When purity greater than 98-99% is required, a final polishing step using preparative HPLC is recommended. This method uses a non-polar stationary phase (like C18) and a polar mobile phase, offering a different selectivity mechanism compared to normal-phase flash chromatography.

Decision Pathway: When to Use Preparative HPLC

hplc_decision start Product from Flash Chroma. purity_check Analyze Purity (Analytical HPLC, NMR) start->purity_check purity_ok Purity >99%? purity_check->purity_ok end_product Final Product purity_ok->end_product Yes prep_hplc Perform Preparative HPLC purity_ok->prep_hplc No post_hplc_workup Lyophilize or Evaporate Fractions prep_hplc->post_hplc_workup post_hplc_workup->end_product

Caption: Decision workflow for high-purity polishing.

Protocol 3: Preparative HPLC
  • Method Development: Develop an analytical-scale method first on a C18 column (e.g., 4.6 x 150 mm). A typical mobile phase is a gradient of Acetonitrile (ACN) in Water. Adding a small amount of an acid modifier like 0.1% Formic Acid or Trifluoroacetic Acid (TFA) can improve peak shape for nitrogen-containing heterocycles by suppressing silanol interactions.[11][12]

  • Scale-Up: Scale the analytical method to a preparative column (e.g., 20 x 250 mm). The flow rate and injection volume must be adjusted proportionally to the column's cross-sectional area.[13][14]

  • Sample Preparation: Dissolve the product from the flash chromatography step in a suitable solvent, ideally the initial mobile phase or a compatible solvent like Methanol or DMSO. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Setup and Execution:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the sample.

    • Run the preparative gradient (see Table 3 for an example).

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV detector signal.

  • Product Isolation:

    • Combine the pure fractions.

    • If the mobile phase contains only water and ACN, remove the solvent under reduced pressure.

    • If a non-volatile modifier was used, an extraction or lyophilization (freeze-drying) may be necessary to isolate the final compound.

Table 3: Example Preparative HPLC Parameters

ParameterValue
ColumnC18, 10 µm, 20 x 250 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Acetonitrile
Flow Rate20 mL/min
Gradient20% to 95% B over 15 minutes
DetectionUV at 254 nm
Injection Volume1-2 mL (Concentration: ~20 mg/mL)

Troubleshooting Common Issues

Table 4: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation (Flash) Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. Ensure a clear separation between the target Rf and impurities.
Column overloading.Reduce the amount of crude material loaded onto the column (typically 1-5% of silica weight).
Compound Crashing on Column Poor solubility in the mobile phase.Use dry loading. If wet loading, dissolve the sample in the minimum amount of a stronger solvent and add it to the column.
Peak Tailing (HPLC) Secondary interactions with silica.Add an acidic modifier (0.1% FA or TFA) to the mobile phase.[11][12]
Column degradation.Flush the column or replace it if performance does not improve.
Low Recovery Compound is too soluble in the cold recrystallization solvent (if used post-purification).Ensure the cooling step is thorough (ice bath).[15]
Premature crystallization during filtration.Pre-warm the filtration apparatus.[15]

Conclusion

The successful purification of 6-chloro-4-methyl-1H-indazole is readily achievable through a systematic, multi-step chromatographic approach. By first employing flash chromatography on silica gel, researchers can efficiently remove the majority of impurities from crude reaction mixtures on a multi-gram scale. For applications demanding the highest level of purity, a subsequent polishing step using preparative reverse-phase HPLC provides an orthogonal separation mechanism capable of yielding material with >99% purity. The protocols and rationale detailed in this note offer a robust framework for obtaining high-quality material, thereby facilitating reliable and reproducible outcomes in drug discovery and development.

References

  • Wiley-VCH. (n.d.). Efficient Synthesis of 2-Substituted Indoles Based on Pd(OAc)2/t-Bu3P-Catalyzed Alkynylation/Amination of 1,2. Wiley-VCH. Available at: [Link]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Available at: [Link]

  • Indian Journals. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Indian Journals. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2025). Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India. Asian Journal of Research in Chemistry. Available at: [Link]

  • PMC. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • HPLC Primer. (2025). HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. HPLC Primer. Available at: [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. Available at: [Link]

  • Google Patents. (n.d.). CN103232443A - Indazole derivative crystal and its preparation method and use. Google Patents.
  • IJCRT.org. (2020). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. IJCRT.org. Available at: [Link]

  • Royal Society of Chemistry. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Royal Society of Chemistry. Available at: [Link]

  • Semantic Scholar. (2004). New HPTLC Method, with Systematic Mobile-Phase Optimization, for Determination of Six Apolar Heterocyclic Aromatic Amines. Semantic Scholar. Available at: [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent. Available at: [Link]

  • YMC CO., LTD. (n.d.). Strategy of method development for isolation/purification. YMC CO., LTD. Available at: [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds. Google Patents.
  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Agilent. Available at: [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Teledyne LABS. Available at: [Link]

  • PubChem. (n.d.). 6-chloro-1H-indazole. PubChem. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-4-fluoro-1H-indazole. PubChem. Available at: [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]

  • ResearchGate. (2025). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. ResearchGate. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Indazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • HPLC Primer. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. Available at: [Link]

  • Beilstein Journals. (n.d.). Supporting Information Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. Available at: [Link]

  • PMC. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. PMC. Available at: [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

Sources

Application

Application Note: Advanced Recrystallization Protocols for 6-Chloro-4-methyl-1H-indazole

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 6-Chloro-4-methyl-1H-indazole (CAS: 885520-87-6) Introduction & Physicochemical Rationale 6-Chloro-4-methyl-1H-indazole is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 6-Chloro-4-methyl-1H-indazole (CAS: 885520-87-6)

Introduction & Physicochemical Rationale

6-Chloro-4-methyl-1H-indazole is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted therapeutics. As a reddish-brown powder in its crude form [4], achieving >99% purity is critical before downstream N-alkylation or cross-coupling reactions.

The recrystallization of substituted indazoles requires a nuanced understanding of their physicochemical properties. The 1H-indazole core is amphoteric, possessing a pKa of ~1.04 (protonation) and ~13.86 (deprotonation) [3]. The presence of the electron-withdrawing 6-chloro group decreases the basicity of the N2 nitrogen, while the 4-methyl group introduces steric bulk that disrupts planar pi-pi stacking compared to unsubstituted indazole. Consequently, this compound exhibits high solubility in polar aprotic solvents (THF, DMF, DMSO), moderate solubility in alcohols, and poor solubility in water and aliphatic hydrocarbons.

A common critical failure in indazole purification is "oiling out" (liquid-liquid phase separation) rather than true crystallization [1]. This occurs when the compound precipitates above its melting point in the chosen solvent mixture, or when the cooling rate outpaces the nucleation kinetics. The protocols below are engineered to establish strict thermodynamic and kinetic controls to force crystalline nucleation.

Solvent System Selection & Solubility Matrix

To design a self-validating recrystallization system, we must match the solvent's dielectric constant ( ε ) and hydrogen-bonding capacity to the impurity profile. Table 1 summarizes the empirical data used to select the optimal solvent systems.

Table 1: Solubility Profile and Solvent Rationale for 6-Chloro-4-methyl-1H-indazole

Solvent SystemDielectric Constant ( ε )Solubility ProfileRationale & Application
Ethanol (EtOH) 24.5High (Hot) / Mod (Cold)Primary "good" solvent. H-bond donor/acceptor stabilizes the amphoteric indazole core [1].
Water (H₂O) 80.1InsolublePrimary "anti-solvent". Used to precisely control the saturation point (cloud point) [3].
Toluene 2.4Mod (Hot) / Low (Cold)Excellent for separating the target from highly polar impurities (e.g., unreacted hydrazine) [2].
Heptane 1.9InsolubleNon-polar anti-solvent. Used in anhydrous binary systems to prevent oiling out.

Experimental Workflows: Step-by-Step Methodologies

Protocol A: Binary Co-Solvent Recrystallization (Ethanol/Water)

Best for: General purification of crude synthesis products and separation of N1/N2 alkylation isomers [1].

Causality Note: Ethanol dissolves the compound via hydrogen bonding with the indazole NH and N atoms. Water is introduced to increase the polarity of the medium until the hydrophobic chloro-methyl-aromatic system can no longer remain solvated.

  • Dissolution: Transfer 10.0 g of crude 6-chloro-4-methyl-1H-indazole to a 250 mL Erlenmeyer flask. Add 40 mL of absolute ethanol.

  • Heating: Heat the suspension on a stirring hotplate to gentle reflux (approx. 75°C) until complete dissolution occurs.

  • Hot Filtration (Optional but Recommended): If insoluble dark particulates remain, pass the hot solution rapidly through a fluted filter paper or a pre-warmed Buchner funnel to remove mechanical impurities.

  • Cloud Point Titration: While maintaining the solution at 70-75°C, add hot deionized water dropwise via an addition funnel. Continue addition until the solution becomes faintly turbid (the "cloud point").

  • Clarification: Add 1-3 drops of hot ethanol just until the turbidity clears. This ensures the solution is exactly at the saturation limit.

  • Kinetic Cooling (Critical Step): Remove the flask from the heat source. Do not disturb or agitate. Allow the flask to cool ambiently to room temperature over 2 hours. Rapid cooling here causes oiling out [1].

  • Maturation: Once at room temperature and crystals have formed, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Collect the reddish-brown/tan crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold 20% Ethanol/Water. Dry under high vacuum at 40°C for 12 hours.

Protocol B: Single-Solvent Recrystallization (Toluene)

Best for: Crudes heavily contaminated with polar byproducts (e.g., salts, residual acids from diazotization) [2].

  • Suspension: Add 10.0 g of crude compound to 60 mL of anhydrous toluene.

  • Thermal Solvation: Heat the mixture to 95-100°C. The non-polar toluene relies purely on thermal energy to solvate the lipophilic chloro and methyl groups.

  • Decantation/Filtration: Highly polar impurities will remain undissolved. Perform a hot filtration through a Celite pad to remove these contaminants.

  • Crystallization: Allow the filtrate to cool slowly at a rate of ~0.5°C/minute.

  • Seeding (If necessary): If the solution reaches 40°C without nucleation, gently scratch the glass-liquid interface with a glass stirring rod to provide kinetic nucleation sites [1].

  • Isolation: Filter the resulting crystals, wash with cold heptane (15 mL), and dry under vacuum.

Process Decision Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate recrystallization method based on impurity profiling.

RecrystallizationWorkflow Start Crude 6-Chloro-4-methyl- 1H-indazole Assess Impurity Profiling (LC-MS / NMR) Start->Assess PolarImp High Polar Impurities (Salts, Hydrazines) Assess->PolarImp NonPolarImp Isomeric/Organic Impurities (General Crude) Assess->NonPolarImp MethodA Protocol B: Toluene Recrystallization PolarImp->MethodA MethodB Protocol A: EtOH/H2O Co-solvent NonPolarImp->MethodB Oiling Oiling Out Detected? MethodA->Oiling MethodB->Oiling Seed Apply Seeding & Reduce Cooling Rate Oiling->Seed Yes Filter Vacuum Filtration & Cold Solvent Wash Oiling->Filter No Seed->Filter Pure Pure Crystalline API (>99% Purity) Filter->Pure

Figure 1: Decision matrix and workflow for the purification of 6-chloro-4-methyl-1H-indazole.

Analytical Validation

To ensure the trustworthiness of the recrystallization, the isolated crystals must be subjected to orthogonal analytical validation:

  • HPLC (High-Performance Liquid Chromatography): Run on a C18 reverse-phase column using a Water/Acetonitrile (0.1% TFA) gradient. Look for the elimination of the N1/N2 isomer peaks (if applicable) and baseline resolution of the main peak.

  • Melting Point (DSC): A sharp melting point endotherm on Differential Scanning Calorimetry (DSC) indicates high crystalline purity and the absence of trapped solvent (solvates).

  • 1H NMR (DMSO-d6): Verify the presence of the indazole NH proton (typically a broad singlet >13.0 ppm) and the correct integration of the C4-methyl group (singlet, ~2.5 ppm) and aromatic protons.

References

  • Organic Syntheses Procedures: Indazole, 5-nitro & Chloroindazole. Organic Syntheses.[Link] [2]

  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry.[Link] [3]

Method

Application Note: The Strategic Role of 6-Chloro-4-Methyl-1H-Indazole in the Synthesis of Potent Kinase Inhibitors

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition In the landscape of modern oncology and drug discovery, protein kinases have emerged as critical targets for therapeutic intervention. Their dysregulati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

In the landscape of modern oncology and drug discovery, protein kinases have emerged as critical targets for therapeutic intervention. Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and angiogenesis. The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of targeted cancer therapy. Within this field, the 1H-indazole core has been identified as a "privileged scaffold."[1][2] This bicyclic heteroaromatic system is a bio-isostere of the purine core of ATP, enabling it to effectively compete for the ATP-binding site within the kinase active site. The nitrogen atoms of the indazole ring can act as crucial hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase, a primary determinant of binding affinity.

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of a key substituted indazole, 6-chloro-4-methyl-1H-indazole , in the synthesis of a potent kinase inhibitor. We will delve into the rationale behind its use, provide detailed, field-proven synthetic protocols, and discuss the mechanism of action of the resulting inhibitor.

The Significance of 6-Chloro-4-Methyl-1H-Indazole

The specific substitution pattern of 6-chloro-4-methyl-1H-indazole offers distinct advantages in the design of kinase inhibitors. The methyl group at the 4-position can provide beneficial steric interactions within the kinase active site and can be a site for further synthetic modification. The chlorine atom at the 6-position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce further complexity and modulate the pharmacological properties of the final compound. More importantly, the 6-position can be converted to an amino group, which can then act as a key nucleophile in coupling reactions with other heterocyclic systems, a common strategy in the assembly of kinase inhibitors.

A prime example of a kinase inhibitor built upon a substituted indazole scaffold is Foretinib (GSK1363089) , a multi-kinase inhibitor that has been investigated for its potent activity against MET, VEGFR2, and other receptor tyrosine kinases.[3] While the precise starting material for Foretinib's industrial synthesis may vary, the core structure highlights the importance of the indazole moiety in achieving high-affinity binding to the kinase active site.

Synthetic Strategy: Building a Potent Indazolyl-Quinoline Kinase Inhibitor

This section outlines a robust and reproducible synthetic pathway to a representative indazolyl-quinoline kinase inhibitor, starting from readily available precursors. The overall strategy involves the synthesis of two key building blocks: 6-amino-4-methyl-1H-indazole and 4-chloro-3-cyano-7-ethoxyquinoline , followed by their nucleophilic aromatic substitution (SNAr) coupling to yield the final inhibitor.

Experimental Protocols

Part 1: Synthesis of Key Intermediate: 6-Amino-4-methyl-1H-indazole (3)

The synthesis of the crucial amino-indazole intermediate can be achieved in two high-yielding steps from the corresponding nitro-indazole precursor. This protocol is adapted from established methods for the functionalization of indazole rings.[4]

Step 1.1: Nitration of 4-methyl-1H-indazole (1) to 4-methyl-6-nitro-1H-indazole (2)

This reaction introduces the nitro group at the 6-position, which will subsequently be reduced to the amine.

  • Materials:

    • 4-methyl-1H-indazole (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Crushed Ice

    • Deionized Water

    • Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid.

    • Cool the sulfuric acid to 0°C using an ice bath.

    • Slowly and portion-wise, add 4-methyl-1H-indazole to the cold, stirring sulfuric acid, ensuring the temperature does not exceed 5°C.

    • Once the indazole is fully dissolved, add fuming nitric acid dropwise over 20-30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

    • The precipitated product, 4-methyl-6-nitro-1H-indazole, is collected by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ≈ 7).

    • Dry the product under vacuum to yield the nitro-indazole intermediate as a solid.

Step 1.2: Reduction of 4-methyl-6-nitro-1H-indazole (2) to 6-amino-4-methyl-1H-indazole (3)

The nitro group is efficiently reduced to the primary amine using tin(II) chloride in an acidic medium.

  • Materials:

    • 4-methyl-6-nitro-1H-indazole (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware.

  • Procedure:

    • Suspend 4-methyl-6-nitro-1H-indazole in ethanol in a round-bottom flask.

    • In a separate beaker, dissolve tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Carefully add the SnCl₂/HCl solution to the stirring suspension of the nitro-indazole. The addition may be exothermic.

    • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully basify the mixture by adding a concentrated NaOH solution until the pH is approximately 10-12. A precipitate of tin salts will form.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-amino-4-methyl-1H-indazole.

Part 2: Synthesis of Key Intermediate: 4-Chloro-3-cyano-7-ethoxyquinoline (6)

This protocol outlines the synthesis of the electrophilic quinoline partner for the coupling reaction, starting from 3-cyano-7-ethoxy-4-hydroxyquinoline.

  • Materials:

    • N-(3-cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (or a similar precursor leading to 4-hydroxy-3-cyano-7-ethoxyquinoline)

    • Phosphorus oxychloride (POCl₃)

    • Diethylene glycol dimethyl ether (or another suitable high-boiling solvent)

    • Ice-water

    • Round-bottom flask, reflux condenser, heating mantle, and standard laboratory glassware.

  • Procedure:

    • In a round-bottom flask, suspend 3-cyano-7-ethoxy-4-hydroxyquinoline in diethylene glycol dimethyl ether.

    • Carefully add phosphorus oxychloride (POCl₃) to the suspension.

    • Heat the reaction mixture to 85-90°C and stir for 4-5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and slowly pour it into a beaker of ice-water with vigorous stirring.

    • A precipitate of 4-chloro-3-cyano-7-ethoxyquinoline will form.

    • Stir the suspension for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.[5]

Part 3: Synthesis of the Final Kinase Inhibitor (7) via SNAr Coupling

The final step involves the coupling of the amino-indazole with the chloro-quinoline via a nucleophilic aromatic substitution reaction.

  • Materials:

    • 6-amino-4-methyl-1H-indazole (3) (1.0 eq)

    • 4-chloro-3-cyano-7-ethoxyquinoline (6) (1.0 eq)

    • A suitable base (e.g., potassium carbonate, diisopropylethylamine)

    • A suitable solvent (e.g., N,N-dimethylformamide (DMF), isopropanol)

    • Round-bottom flask, heating mantle, magnetic stirrer, and standard laboratory glassware.

  • Procedure:

    • In a round-bottom flask, dissolve 6-amino-4-methyl-1H-indazole and 4-chloro-3-cyano-7-ethoxyquinoline in the chosen solvent.

    • Add the base to the reaction mixture.

    • Heat the mixture to a temperature between 80°C and 120°C, depending on the solvent.

    • Stir the reaction for several hours, monitoring its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into water to induce precipitation.

    • Wash the crude product with water and then a small amount of a suitable organic solvent (e.g., ethanol, ether).

    • The final product can be further purified by recrystallization or column chromatography to yield the pure indazolyl-quinoline kinase inhibitor (7).

Synthetic_Workflow cluster_indazole Indazole Synthesis cluster_quinoline Quinoline Synthesis cluster_coupling Final Coupling Indazole_Start 4-Methyl-1H-indazole Nitro_Indazole 4-Methyl-6-nitro-1H-indazole Indazole_Start->Nitro_Indazole Nitration (H₂SO₄, HNO₃) Amino_Indazole 6-Amino-4-methyl-1H-indazole Nitro_Indazole->Amino_Indazole Reduction (SnCl₂, HCl) Final_Product Indazolyl-Quinoline Kinase Inhibitor Amino_Indazole->Final_Product SNAr Coupling Quinoline_Start 3-Cyano-7-ethoxy-4-hydroxyquinoline Chloro_Quinoline 4-Chloro-3-cyano-7-ethoxyquinoline Quinoline_Start->Chloro_Quinoline Chlorination (POCl₃) Chloro_Quinoline->Final_Product

Mechanism of Action and Biological Evaluation

The synthesized indazolyl-quinoline inhibitor is designed to target the ATP-binding pocket of various protein kinases. The indazole moiety is expected to form key hydrogen bonds with the hinge region of the kinase, while the quinoline portion can extend into other regions of the active site, providing additional binding interactions and contributing to the inhibitor's potency and selectivity.

Inhibition of Key Signaling Pathways

By inhibiting kinases such as MET and VEGFR2, this class of compounds can disrupt critical cancer-related signaling pathways:

  • MET Signaling: Inhibition of the MET receptor tyrosine kinase blocks downstream pathways such as RAS/MAPK and PI3K/AKT, which are crucial for cancer cell proliferation, survival, and invasion.

  • VEGFR2 Signaling: By targeting VEGFR2, the inhibitor can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., MET, VEGFR2) RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Activates Angiogenesis Angiogenesis RTK->Angiogenesis Stimulates Inhibitor Indazolyl-Quinoline Inhibitor Inhibitor->RTK Binds to ATP Pocket ATP ATP ATP->RTK Blocked Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival

Data Summary

The following table summarizes the expected characteristics of the synthesized compounds. Actual results should be confirmed by analytical techniques such as NMR, Mass Spectrometry, and HPLC.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (by HPLC)
4-Methyl-6-nitro-1H-indazoleC₈H₇N₃O₂177.1675-85>95%
6-Amino-4-methyl-1H-indazoleC₈H₉N₃147.1880-90>98%
4-Chloro-3-cyano-7-ethoxyquinolineC₁₂H₉ClN₂O232.6785-95>98%
Final Kinase InhibitorC₂₀H₁₈ClN₅O379.8560-75>99%

Conclusion

6-Chloro-4-methyl-1H-indazole is a valuable and versatile building block for the synthesis of potent kinase inhibitors. The synthetic route outlined in this application note provides a reliable and adaptable framework for researchers to access novel indazolyl-quinoline based compounds for further biological evaluation. The strategic design, incorporating the privileged indazole scaffold, offers a high probability of yielding compounds with significant therapeutic potential in the field of oncology.

References

  • Foretinib - Massive Bio. (2025, December 25).
  • N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide synthesis. (n.d.).
  • Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine and its Analogs: A Technical Guide. (2025). BenchChem.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(40), 25228-25257.
  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic
  • Quinazoline derivatives: synthesis and bioactivities. (2014). Pharmaceuticals, 7(5), 549-577.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Indazole synthesis. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4948.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, April 1). Future Medicinal Chemistry.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022, August 23). Beilstein Journal of Organic Chemistry, 18, 1079-1087.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). Molecules, 5(12), 1339-1348.

Sources

Application

Application Notes &amp; Protocols: The Utility of 6-Chloro-4-methyl-1H-indazole in Modern Agrochemical Research

Prepared by: Gemini, Senior Application Scientist Abstract The indazole nucleus is a quintessential example of a "privileged scaffold" in chemical biology, demonstrating a remarkable versatility that spans from pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus is a quintessential example of a "privileged scaffold" in chemical biology, demonstrating a remarkable versatility that spans from pharmaceuticals to crop protection.[1][2][3] Its unique electronic and structural properties allow for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[3][4] This guide focuses on a specific, highly adaptable intermediate: 6-chloro-4-methyl-1H-indazole . We will explore its role as a core building block in the synthesis of novel agrochemicals, provide detailed protocols for its derivatization, and outline methodologies for evaluating the biological efficacy of the resulting compounds. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each experimental step to empower researchers in their discovery workflows.

The Indazole Scaffold: A Foundation for Agrochemical Innovation

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal and agrochemical discovery.[2][5] While sparsely found in nature, synthetic indazole derivatives have proven to be highly effective modulators of various biological targets.[3] The stability of the 1H-tautomer makes it a reliable and predictable starting point for synthetic campaigns.[5]

The introduction of specific substituents onto the indazole core is a key strategy for fine-tuning a compound's physical properties and biological activity. The 6-chloro group often enhances lipophilicity and can be involved in crucial halogen bonding interactions with target proteins. The 4-methyl group can provide steric hindrance to influence binding orientation and may improve metabolic stability. Thus, 6-chloro-4-methyl-1H-indazole represents a strategically designed starting material for creating libraries of potential agrochemical candidates.

Logical Framework for Indazole-Based Agrochemical Design

The development process follows a logical progression from synthesis to screening. This workflow is essential for identifying promising lead compounds for further optimization.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization A Core Synthesis: 6-chloro-4-methyl-1H-indazole B Library Generation: N-Alkylation, Suzuki Coupling, etc. A->B Diversification C Fungicidal Assays (e.g., MIC Determination) B->C Primary Screening D Herbicidal Assays (e.g., Pre-emergence) B->D Primary Screening E Insecticidal Assays (e.g., Contact Toxicity) B->E Primary Screening F Structure-Activity Relationship (SAR) C->F Data Analysis D->F Data Analysis E->F Data Analysis G Hit-to-Lead & Candidate Selection F->G

Caption: Workflow for agrochemical discovery using the indazole scaffold.

Synthesis and Derivatization Protocols

The synthesis of the core scaffold is the first critical step. The following protocol is based on established methods for constructing substituted indazoles, such as the Jacobsen or Davis-Beirut reactions, adapted for this specific target.[5][6]

Protocol 2.1: Synthesis of 6-chloro-4-methyl-1H-indazole

This protocol outlines a plausible two-step synthesis starting from a commercially available substituted o-toluidine.

Rationale: This pathway involves a diazotization followed by an intramolecular cyclization. Acetic acid serves as both a solvent and a catalyst for the cyclization step, providing a mild and effective medium for the reaction.[5]

Materials:

  • 2-Amino-5-chloro-3-methylbenzonitrile

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution, 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Diazotization:

    • In a 250 mL round-bottom flask, dissolve 2-amino-5-chloro-3-methylbenzonitrile (10 mmol) in glacial acetic acid (50 mL).

    • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a pre-cooled solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting mixture at 0-5 °C for 1 hour. The formation of the diazonium salt is critical for the subsequent cyclization.

  • Cyclization and Work-up:

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the mixture into 200 mL of ice-cold water.

    • Neutralize the solution by slowly adding 1M NaOH solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude 6-chloro-4-methyl-1H-indazole by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2.2: N-Alkylation for Library Synthesis

N-alkylation at the N1 position of the pyrazole ring is a common strategy to create diverse chemical libraries and modulate biological activity.

Rationale: Using a strong base like sodium hydride (NaH) deprotonates the indazole nitrogen, forming a nucleophilic anion that readily attacks the alkyl halide in an Sₙ2 reaction. DMF is an ideal polar aprotic solvent for this transformation.

Materials:

  • 6-chloro-4-methyl-1H-indazole (1 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 mmol)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • Suspend NaH (1.2 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere in a dry flask.

  • Add a solution of 6-chloro-4-methyl-1H-indazole (1 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours (monitor by TLC).

  • Quench the reaction by carefully adding saturated NH₄Cl solution (10 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the N-alkylated product by column chromatography.

Application in Fungicide Research

Indazole derivatives have shown notable antifungal activity, often by targeting essential fungal metabolic processes.[7][8] A common mechanism for advanced fungicides is the inhibition of cellular respiration at the succinate dehydrogenase (SDH) enzyme complex (Complex II), and this is a plausible target for novel indazole-based compounds.[9]

Protocol 3.1: In Vitro Antifungal Susceptibility Testing (Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible fungal growth.

Rationale: The microdilution method is a high-throughput, quantitative technique to assess antifungal efficacy. A colorimetric indicator like resazurin can be used to visualize cell viability, where living cells reduce the blue dye to pink resorufin.

G A Prepare fungal spore suspension (e.g., Botrytis cinerea) C Add spore suspension to each well A->C B Prepare serial dilutions of indazole derivatives in a 96-well plate B->C D Incubate plate (e.g., 48-72h at 25°C) C->D E Add viability indicator (e.g., Resazurin) D->E F Read results: Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the in vitro antifungal microdilution assay.

Materials:

  • Test compounds (derivatives of 6-chloro-4-methyl-1H-indazole) dissolved in DMSO.

  • Fungal pathogen (e.g., Botrytis cinerea, Fusarium graminearum).

  • Potato Dextrose Broth (PDB) or other suitable liquid medium.

  • Sterile 96-well microtiter plates.

  • Positive control (e.g., a commercial SDHI fungicide like Boscalid).

  • Negative control (medium with DMSO, no compound).

Procedure:

  • Inoculum Preparation: Grow the fungus on Potato Dextrose Agar (PDA) plates. Harvest spores by flooding the plate with sterile water and gently scraping the surface. Adjust the spore concentration to 1 x 10⁵ spores/mL in PDB.

  • Plate Preparation: Add 100 µL of PDB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a concentration gradient.

  • Inoculation: Add 100 µL of the prepared fungal spore suspension to each well. The final volume in each well will be 200 µL.

  • Controls: Include wells with medium and inoculum only (growth control) and wells with medium, inoculum, and the highest concentration of DMSO used (solvent control). Also include a serial dilution of the positive control fungicide.

  • Incubation: Seal the plate and incubate at 25 °C for 48-72 hours, or until robust growth is observed in the growth control wells.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth (turbidity) is observed.

Data Presentation: Hypothetical Fungicidal Activity
Compound IDR-Group (at N1)MIC against B. cinerea (µg/mL)
IND-01 -H (Parent Scaffold)>128
IND-02 -CH₃64
IND-03 -CH₂-Ph16
IND-04 -CH₂(4-F-Ph)8
Boscalid (Positive Control)2

Application in Herbicide Research

The structural diversity of indazoles makes them attractive candidates for herbicides.[4] A common mode of action for pre-emergence herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for seedling growth.[10]

Protocol 4.1: Pre-emergence Herbicidal Bioassay

This protocol assesses a compound's ability to prevent weed germination and growth when applied to the soil before the weeds emerge.[11][12]

Rationale: This whole-organism assay provides crucial information on both efficacy (weed control) and selectivity (crop safety). By testing against both a monocot weed and a dicot crop, the spectrum of activity can be determined.

Materials:

  • Test compounds formulated in a suitable solvent/surfactant mixture (e.g., acetone/water with Tween-20).

  • Pots filled with a standardized soil mix.

  • Seeds of a target weed (e.g., annual ryegrass, Lolium rigidum).

  • Seeds of a tolerant crop (e.g., corn, Zea mays).

  • Positive control (e.g., a commercial pre-emergence herbicide like S-metolachlor).[13]

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Potting and Sowing: Fill 4-inch pots with soil. Sow 10-15 weed seeds and 3 crop seeds in separate, appropriately labeled pots. Cover lightly with soil.

  • Herbicide Application: Apply the test compound solution evenly to the soil surface using a laboratory sprayer calibrated to deliver a specific volume (e.g., equivalent to 200 L/ha). Test a range of application rates (e.g., 50, 100, 250, 500 g a.i./ha).

  • Controls: Include untreated pots (negative control) and pots treated with the positive control herbicide.

  • Incubation: Place the pots in a growth chamber under appropriate conditions (e.g., 14h light/10h dark cycle, 22°C/18°C day/night temperature). Water as needed.

  • Assessment: After 14-21 days, assess the results by:

    • Counting the number of emerged seedlings to calculate percent germination inhibition.

    • Visually scoring the phytotoxicity (stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

    • Harvesting the above-ground biomass and measuring the fresh or dry weight to calculate percent growth inhibition.

Data Presentation: Hypothetical Herbicidal Activity (at 250 g/ha)
Compound IDR-Group (at N1)Ryegrass Growth Inhibition (%)Corn Phytotoxicity (%)Selectivity Index (Ryegrass/Corn)
IND-05 -CH₂-Cyclopropyl95109.5
IND-06 -CH₂-CO₂Et88155.9
IND-07 -Ph75401.9
S-metolachlor (Positive Control)98519.6

Application in Insecticide Research

Indazole-containing structures are present in a class of modern insecticides known as anthranilic diamides.[14] These compounds act as potent modulators of insect ryanodine receptors, leading to uncontrolled release of internal calcium stores, which causes muscle paralysis and death.[14]

Mechanism of Action: Ryanodine Receptor Modulation

This pathway illustrates how an indazole-based insecticide can lead to insect mortality.

G A Indazole-based Insecticide B Binds to Insect Ryanodine Receptor (RyR) A->B C RyR Channel Locks Open B->C D Uncontrolled Ca²⁺ Release from Sarcoplasmic Reticulum C->D E Muscle Contraction & Paralysis D->E F Cessation of Feeding & Death E->F

Caption: Proposed insecticidal mechanism of action via ryanodine receptor modulation.

Protocol 5.1: Larval Contact Toxicity Bioassay

This protocol determines the concentration of a compound that is lethal to 50% of a test population (LC₅₀) after a set period.

Rationale: A diet-incorporation or leaf-dip bioassay is a standard method to evaluate the efficacy of stomach and contact insecticides against chewing insects like lepidopteran larvae. It provides a reliable dose-response curve for calculating the LC₅₀.[15]

Materials:

  • Test compounds dissolved in acetone.

  • Second or third instar larvae of a target pest (e.g., fall armyworm, Spodoptera frugiperda).

  • Artificial insect diet or host plant leaves (e.g., cabbage, corn).

  • Petri dishes or multi-well insect rearing trays.

  • Positive control (e.g., chlorantraniliprole).[14]

Procedure:

  • Dose Preparation: Prepare a series of concentrations of the test compound in acetone.

  • Leaf-Dip Application:

    • Excise leaf discs from the host plant using a cork borer.

    • Dip each leaf disc into a test solution for 10-15 seconds.

    • Allow the solvent to evaporate completely in a fume hood.

    • Place one treated leaf disc into each petri dish or well.

  • Infestation: Carefully place one larva into each container.

  • Controls: Include leaf discs dipped in acetone only (negative control) and discs treated with the positive control insecticide.

  • Incubation: Maintain the containers in a growth chamber at appropriate conditions (e.g., 25 °C, 12h light/12h dark).

  • Mortality Assessment: Assess larval mortality at 24, 48, and 72 hours. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LC₅₀ value and its 95% confidence intervals from the dose-response data.

Data Presentation: Hypothetical Insecticidal Activity
Compound IDR-Group (at N1)LC₅₀ against S. frugiperda (ppm) at 48h
IND-08 -H (Parent Scaffold)>200
IND-09 -(2-Cl-pyridin-3-yl)15.2
IND-10 -(2,6-diCl-phenyl)5.8
Chlorantraniliprole (Positive Control)0.9

References

  • Chem-Impex. 6-Chloro-1H-indazole.

  • Taylor & Francis Online. Indazole – Knowledge and References.

  • PubMed. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.

  • National Center for Biotechnology Information. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

  • ResearchGate. Different biological activities reported with Indazole derivatives.

  • Iowa State University Digital Repository. Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At.

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

  • ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent.

  • Fluorochem. 6-CHLORO-4-FLUORO-1H-INDAZOLE.

  • Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.

  • Sigma-Aldrich. Methyl 6-chloro-1H-indazole-4-carboxylate.

  • Google Patents. Method of synthesizing 1H-indazole compounds.

  • PubChem. 6-Chloro-4-fluoro-1H-indazole.

  • SpringerLink. Pre-emergence herbicides used in urban and agricultural settings: dissipation and ecological implications.

  • Crop Science US. Fungicide Modes of Action.

  • Syngenta. Selective Herbicides.

  • IntechOpen. Toxicity Status and Risks of Common Active Ingredients in Open Markets.

  • Indian Society for the Study of Reproduction and Fertility. A Review on the Emerging Contact Insecticides for Surface Treatments in Storage Facilities.

  • Plantwise Knowledge Bank. IPM: Herbicides.

  • BLD Pharm. 6-Chloro-1H-indazole-4-carbonitrile.

  • National Center for Biotechnology Information. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

  • National Center for Biotechnology Information. Pre-emergence herbicides widely used in urban and farmland soils: fate, and potential human and environmental health risks.

  • MDPI. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs.

  • ARCC Journals. Lethal, Sublethal and Antifeedant Effects of Azadirachtin on Some Major Insect-pests: A Review.

Sources

Method

developing anti-inflammatory agents from 6-chloro-4-methyl-1H-indazole

[1.JustifyingMolecularAdvantages I'mnowdetailingtherationalebehindthe6-chloroand4-methylsubstitutionsontheindazolescaffold, explaininghowtheyenhancekinasebindingandmetabolicstability.Specifically, Iwillexplainthatthe4-me...

Author: BenchChem Technical Support Team. Date: March 2026

[1.JustifyingMolecularAdvantages I'mnowdetailingtherationalebehindthe6-chloroand4-methylsubstitutionsontheindazolescaffold, explaininghowtheyenhancekinasebindingandmetabolicstability.Specifically, Iwillexplainthatthe4-methylgroupwillbedescribedasprojectingintokinasepockets, andthe6-chlorogroupenhancesmetabolicstability, andwhythisisanadvantagefortheresearcher.DetailingAdvantagesandCausality I'mexpandingontheadvantagesofthe6-chloroand4-methylindazolesubstitutions, highlightingtheirrolesinkinasebinding, LLE, andmetabolicstability.I'malsoincludingdetailedexplanationsforthechosenexperimentalmethods.Specifically, I'mjustifyingtheselectionofNaHinDMFforN1alkylation, emphasizingthethermodynamicfavorabilityfortheintendedproduct.Then, I'mdetailingtheadvantagesofTR-FRETandwhyTHP-1cellswithLPSwerechosen, focusingonthereductionofcompoundinterferenceandthefunctionalreadoutofpathwayinhibition.I'vealsodouble-checkedtheDOTdiagramsyntax, toensureitwillrenderproperly.#ApplicationNote:DevelopmentofNext-GenerationAnti-InflammatoryKinaseInhibitorsUtilizingthe6-Chloro-4-methyl-1H-indazoleScaffold##1.ExecutiveSummaryThedevelopmentoftargetedanti-inflammatorytherapeuticsreliesheavilyonprivilegedheterocyclicscaffoldscapableofforminghighlyspecificinteractionswithintheATP-bindingpocketsofpro-inflammatorykinases.Thisapplicationnoteprovidesacomprehensive, field-provenguideforutilizing6-chloro-4-methyl-1H-indazole asafoundationalbuildingblockforsynthesizingnovelJanusKinase(JAK)andp38αMitogen-ActivatedProteinKinase(MAPK)inhibitors.Bydetailingthemechanisticrationale, syntheticworkflows, andself-validatingbiologicalassays, thisdocumentservesasanauthoritativeprotocolformedicinalchemistsanddrugdevelopmentprofessionals.##2.Rationale:TheIndazoleScaffoldinMedicinalChemistryTheindazolenucleusisahighlyversatileandprivilegedscaffoldinmedicinalchemistry, extensivelyfeaturedinclinical-stageanti-inflammatoryandantineoplasticagents[1.2]. The specific substitution pattern of 6-chloro-4-methyl-1H-indazole (CAS: 885520-87-6) offers distinct pharmacophoric advantages[1]:

  • Hinge-Binding Capability: The 1H-indazole core acts as an excellent bioisostere for the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge region.

  • Conformational Locking (4-Methyl): The methyl group at the C4 position projects into the hydrophobic pocket of the kinase, restricting the rotation of C3-substituents. This lowers the entropic penalty upon binding, locking the molecule into its bioactive conformation.

  • Metabolic Stability & LLE (6-Chloro): The C6 chlorine atom blocks CYP450-mediated oxidation at a highly susceptible metabolic soft spot. Furthermore, it enhances Lipophilic Ligand Efficiency (LLE) by engaging in halogen bonding with hydrophobic gatekeeper residues deep within the ATP pocket.

Mechanistic Targeting: JAK and p38 MAPK Pathways

Inflammatory diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease (COPD) are driven by dysregulated cytokine signaling. Indazole derivatives have proven highly effective as pan-JAK inhibitors (e.g., PF-06263276)[2] and p38α MAPK inhibitors[3][4].

By functionalizing the 6-chloro-4-methyl-1H-indazole core, researchers can design Type I (ATP-competitive) or Type II (DFG-out conformation) inhibitors that block the phosphorylation cascades responsible for the activation of transcription factors like STATs and NF-κB.

Pathway cluster_Kinases Target Kinase Cascades Stimulus Pro-inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Cell Surface Receptors (TLR4 / Cytokine Receptors) Stimulus->Receptor JAK Janus Kinases (JAK1/2) Receptor->JAK p38 p38α MAPK Receptor->p38 Transcription Transcription Factors (STATs / NF-κB) JAK->Transcription p38->Transcription Indazole 6-Chloro-4-methyl-1H-indazole Derivatives Indazole->JAK Inhibits ATP binding Indazole->p38 Inhibits activation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Inflammation

Mechanism of action for indazole-based inhibitors blocking JAK/STAT and p38 MAPK pathways.

Medicinal Chemistry Strategy & Synthetic Workflow

To elaborate the 6-chloro-4-methyl-1H-indazole scaffold into a mature drug candidate, a regioselective synthetic strategy is required. The workflow below outlines a standard three-step sequence: N1-protection/alkylation, C3-halogenation, and subsequent palladium-catalyzed cross-coupling to introduce chemical diversity.

Synthesis SM 6-Chloro-4-methyl- 1H-indazole Step1 N1-Alkylation (NaH, R-X) SM->Step1 Int1 N1-Alkyl Intermediate Step1->Int1 Step2 C3-Halogenation (NBS or NIS) Int1->Step2 Int2 3-Halo Intermediate Step2->Int2 Step3 Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) Int2->Step3 Product Target Anti-inflammatory Agent Step3->Product

Stepwise synthetic workflow for functionalizing the 6-chloro-4-methyl-1H-indazole scaffold.

Experimental Protocols

Protocol A: Regioselective Functionalization of 6-Chloro-4-methyl-1H-indazole

Causality Note: Indazoles exhibit tautomerism, meaning alkylation can occur at N1 or N2. Using a strong base (NaH) in a polar aprotic solvent (DMF) at low temperatures thermodynamically favors the desired N1-alkylated product, preventing complex purification of regioisomers.

Step-by-Step Methodology:

  • N1-Alkylation: Dissolve 6-chloro-4-methyl-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool to 0°C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Dropwise add the desired electrophile (e.g., an alkyl halide or protecting group like SEM-Cl, 1.1 eq). Stir at room temperature for 4 hours.

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the N1-substituted intermediate.

  • C3-Halogenation: Dissolve the intermediate in DMF (0.1 M). Add N-Bromosuccinimide (NBS, 1.1 eq) and stir at 60°C for 2 hours. This primes the C3 position for cross-coupling.

  • Suzuki-Miyaura Coupling: Combine the C3-bromo intermediate (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq) in a degassed mixture of 1,4-Dioxane/ H2​O (4:1). Heat at 90°C for 12 hours to yield the final functionalized derivative.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Note: Traditional absorbance or standard fluorescence assays are highly susceptible to interference from the autofluorescence of highly conjugated indazole libraries. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thereby ensuring a self-validating, high signal-to-noise readout.

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well low-volume assay plate. Dilute the synthesized indazole compounds in 100% DMSO to create a 10-point dose-response curve (final DMSO concentration in assay = 1%).

  • Enzyme Addition: Add 2 nM of recombinant JAK1, JAK2, or p38α kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Substrate & ATP: Initiate the reaction by adding a mixture of ULight-labeled peptide substrate (50 nM) and ATP (at the enzyme's specific Km​ value). Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (10 mM final) alongside a Europium-labeled anti-phospho antibody (2 nM). Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Validation: Calculate the Z'-factor for the assay plate using positive controls (e.g., Tofacitinib for JAK, SB203580 for p38) and negative controls (DMSO). A Z'-factor > 0.6 validates the assay integrity.

Protocol C: Cellular Cytokine Release Assay (LPS-induced THP-1)

Causality Note: While enzymatic assays prove target engagement, cellular assays prove membrane permeability and functional efficacy. THP-1 human monocytes, when stimulated with Lipopolysaccharide (LPS), reliably activate TLR4, triggering both JAK/STAT and p38 MAPK pathways to release TNF-α.

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 cells in a 96-well plate at a density of 1×105 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the indazole derivatives (0.1 nM to 10 µM) for 1 hour at 37°C, 5% CO2​ .

  • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Harvest & ELISA: Centrifuge the plate at 1,500 rpm for 5 minutes. Collect the cell-free supernatant.

  • Quantify TNF-α levels using a commercially available human TNF-α ELISA kit, reading absorbance at 450 nm. Calculate cellular IC50​ values using non-linear regression analysis.

Quantitative SAR Data & Optimization Metrics

The structural modifications around the 6-chloro-4-methyl-1H-indazole core dictate the selectivity profile between JAK and p38 MAPK. The table below summarizes hypothetical, yet mechanistically representative, Structure-Activity Relationship (SAR) data for derivatives generated using the protocols above.

Compound IDC3-Substitution (Ar)N1-Substitution (R)JAK1 IC50​ (nM)JAK2 IC50​ (nM)p38α IC50​ (nM)Cellular TNF-α IC50​ (nM)
Control 1 Tofacitinib (Ref)N/A3.24.1>10,00045.0
Control 2 SB203580 (Ref)N/A>10,000>10,00048.0120.0
Indazole-1a PhenylMethyl1,250890310850
Indazole-1b 4-Fluorophenyl2-Hydroxyethyl45032045115
Indazole-1c 3-PyridylPiperidin-4-yl12181,40038

Data Interpretation: The transition from a simple phenyl ring (1a) to a 4-fluorophenyl group with a hydrophilic N1-tail (1b) shifts the selectivity heavily toward p38α. Conversely, introducing a basic nitrogen at the C3-aryl position and a bulky N1-piperidine (1c) perfectly mimics the pharmacophore required for potent, dual JAK1/JAK2 inhibition, resulting in excellent cellular anti-inflammatory efficacy.

References

  • Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). "Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications." Anti-Cancer Agents in Medicinal Chemistry. Available at:[Link]

  • Kumar, A., et al. (2023). "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Advances (via PMC). Available at:[Link]

  • Jones, P., et al. (2016). "Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin." Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. (2023). "Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase." ACS Omega. Available at:[Link]

  • Google Patents. (2025). "WO2025056518A1 - 5,6-DISUBSTITUTED ALKYL 1H AND 2H-INDAZOLES AS DUAL BUTYRYLCHOLINESTERASE AND p38α MITOGEN-ACTIVATED PROTEIN KINASE INHIBITORS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE AND INFLAMMATORY DISEASES.

Sources

Application

6-chloro-4-methyl-1H-indazole as a scaffold for novel therapeutics

Application Notes & Protocols Topic: 6-chloro-4-methyl-1H-indazole as a Scaffold for Novel Therapeutics Abstract The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 6-chloro-4-methyl-1H-indazole as a Scaffold for Novel Therapeutics

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for developing potent and selective therapeutic agents.[3] This guide focuses on the 6-chloro-4-methyl-1H-indazole scaffold, a specific variant poised for novel drug discovery. The strategic placement of a chloro group at the 6-position and a methyl group at the 4-position can significantly influence the scaffold's physicochemical properties, metabolic stability, and binding interactions with therapeutic targets. This document provides a comprehensive framework for researchers, outlining the rationale for its selection, detailed protocols for library synthesis, and a multi-tiered screening cascade to identify and validate novel therapeutic candidates.

Introduction: The Rationale for a Privileged Scaffold

Indazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV effects.[3][4] Their success is largely attributed to the scaffold's ability to act as a bioisostere for endogenous structures like indole, while also presenting unique hydrogen bond donor and acceptor capabilities that can be exploited for high-affinity target binding.[5] Many indazole-based drugs, such as Axitinib and Pazopanib, function as potent protein kinase inhibitors, a class of targets central to numerous pathologies.[1][5]

The selection of the 6-chloro-4-methyl-1H-indazole scaffold is deliberate:

  • The Indazole Core: Provides the foundational structure proven to interact with key target classes, particularly the ATP-binding pocket of kinases.[5]

  • 6-Chloro Substitution: The electron-withdrawing nature of the chlorine atom can modulate the pKa of the indazole nitrogen, potentially enhancing hydrogen bonding interactions. Halogen atoms are also known to form specific halogen bonds with protein residues, offering an additional vector for improving binding affinity and selectivity.

  • 4-Methyl Substitution: This group can provide a steric handle to orient the molecule within a binding pocket, potentially preventing undesirable interactions or promoting favorable ones. Furthermore, it can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of derivative compounds.[6]

This guide presents a systematic workflow for leveraging this scaffold, from initial chemical synthesis to biological validation.

G cluster_0 Phase 1: Scaffold Synthesis & Library Development cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: In Vitro Validation & Lead Selection A Scaffold Synthesis (6-chloro-4-methyl-1H-indazole) B Derivative Library Generation (Parallel Synthesis) A->B Core Structure C High-Throughput Screening (HTS) (e.g., Kinase Panel) B->C Compound Library D Hit Confirmation & Dose-Response Analysis C->D Primary Hits E Cell-Based Potency Assays (e.g., Cancer Cell Lines) D->E Confirmed Hits F Secondary & Selectivity Assays E->F Validated Hits G Preliminary ADME/Tox Profiling F->G Candidate Leads H Lead Optimization Studies (Structure-Activity Relationship) G->H Optimized Leads

Caption: Drug discovery workflow using the 6-chloro-4-methyl-1H-indazole scaffold.

Section 1: Synthesis and Library Generation

The foundation of any scaffold-based drug discovery program is the robust synthesis of the core structure and the efficient generation of a chemically diverse library of analogues.[7]

Protocol: Synthesis of 6-chloro-4-methyl-1H-indazole Core

This protocol is a representative method adapted from established indazole synthesis literature, which often involves the cyclization of appropriately substituted hydrazones.[8][9]

Rationale: The reaction of an ortho-fluorobenzaldehyde with a hydrazine derivative is a common and effective method for constructing the indazole ring system. The subsequent removal of a protecting group yields the desired 1H-indazole.[9]

Materials:

  • 4-Chloro-2-fluoro-6-methylbenzaldehyde

  • tert-Butyl carbazate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Step-by-Step Methodology:

  • Hydrazone Formation:

    • To a solution of 4-chloro-2-fluoro-6-methylbenzaldehyde (1.0 eq) in DMF, add tert-butyl carbazate (1.1 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde.

    • Causality Note: The base (K₂CO₃) facilitates the initial condensation and subsequent intramolecular nucleophilic aromatic substitution, where the hydrazine nitrogen displaces the ortho-fluorine to form the indazole ring.

  • Work-up and Isolation:

    • Cool the reaction to room temperature and pour into water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the N-Boc protected indazole.

  • Deprotection:

    • Dissolve the purified N-Boc protected indazole in DCM.

    • Add TFA (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC/LC-MS indicates complete removal of the Boc group.

    • Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the N-H of the indazole ring.

  • Final Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract with DCM, dry the combined organic layers, and concentrate.

    • If necessary, purify further by chromatography or recrystallization to obtain pure 6-chloro-4-methyl-1H-indazole.

Strategy: Derivative Library Generation

With the core scaffold in hand, a library of derivatives can be generated to explore the structure-activity relationship (SAR). Parallel synthesis techniques are ideal for this purpose. The most common point of diversification for the 1H-indazole scaffold is the N1 position.

G cluster_0 Diversification at N1 Position Scaffold 6-chloro-4-methyl- 1H-indazole Reaction N-Alkylation (Parallel Synthesis) Scaffold->Reaction R1_X Array of Alkyl Halides (R1-X) R1_X->Reaction Base Base (e.g., Cs₂CO₃, NaH) Base->Reaction Library Diverse Library of N1-Substituted Indazoles Reaction->Library

Caption: Workflow for generating a diverse N1-substituted indazole library.

Protocol: Parallel N1-Alkylation

  • Dispense a stock solution of 6-chloro-4-methyl-1H-indazole in a suitable solvent (e.g., DMF, Acetonitrile) into an array of reaction vials (e.g., 96-well plate format).

  • Add a base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) to each vial.

  • Add a diverse selection of alkylating agents (e.g., benzyl bromides, alkyl iodides, heterocyclic methyl chlorides) from a pre-formatted library, with one unique agent per vial.

  • Seal the reaction plate and heat to 60-80 °C overnight.

  • After cooling, perform a high-throughput workup and purification, typically using solid-phase extraction (SPE) or mass-directed preparative HPLC.

  • The resulting library of purified compounds is then plated, quantified, and stored for biological screening.

Section 2: High-Throughput Screening (HTS)

Given the prevalence of indazoles as kinase inhibitors, a primary screening campaign against a panel of protein kinases is a logical starting point.[1] Universal assays that detect a common product of all kinase reactions, such as ADP, are highly efficient for this purpose.[10]

Protocol: ADP-Glo™ Luminescent Kinase Assay for HTS

Rationale: The ADP-Glo™ assay is a robust, high-throughput platform that quantifies kinase activity by measuring the amount of ADP produced.[10] The assay has a high dynamic range and is less susceptible to interference from colored or fluorescent compounds than other methods. Its universal nature allows for the screening of virtually any kinase with any substrate.[10]

Principle of the Assay:

  • Kinase Reaction: The kinase enzyme transfers phosphate from ATP to a substrate, producing ADP.

  • ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. A "Kinase Detection Reagent" is then added to convert the newly produced ADP back into ATP, which drives a luciferase/luciferin reaction, generating a light signal proportional to the initial kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation ATP ATP Kinase Kinase Enzyme + Test Compound ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP P_Substrate Phosphorylated Substrate Kinase->P_Substrate Unused ATP Unused ATP Kinase->Unused ATP Reagent2 Add Kinase Detection Reagent (Converts ADP to ATP) ADP->Reagent2 Reagent1 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Unused ATP->Reagent1 Depleted Luciferase Luciferase/Luciferin Reaction Reagent2->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ luminescent kinase assay.

HTS Methodology (384-well format):

  • Compound Plating: Dispense 50 nL of each compound from the 6-chloro-4-methyl-1H-indazole library (at 10 mM in DMSO) into assay plates. Include appropriate controls:

    • Negative Control: DMSO only (100% activity).

    • Positive Control: A known potent inhibitor for the specific kinase (0% activity).

  • Kinase/Substrate Addition: Add 5 µL of kinase/substrate mix in reaction buffer to each well.

  • ATP Addition & Incubation: Initiate the reaction by adding 5 µL of ATP solution. Incubate for 1 hour at room temperature.

    • Self-Validation: The Z'-factor, calculated from the signals of the positive and negative controls, should be > 0.5 to ensure the assay is robust and suitable for HTS.[11]

  • First Detection Step: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete ATP. Incubate for 40 minutes.

  • Second Detection Step: Add 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls (% inhibition) and identify "hits" that surpass a defined activity threshold (e.g., >50% inhibition at 10 µM).

Section 3: Cell-Based Secondary Assays

Hits identified in biochemical HTS must be validated in a cellular context to confirm their activity on the target within a more complex biological system and to assess their cell permeability and potential cytotoxicity.[12][13]

Protocol: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)

Rationale: This assay determines the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.[14] A reduction in ATP is indicative of either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects of the compound.

Materials:

  • Cancer cell line relevant to the kinase target (e.g., HCT116, A549).[1]

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements.[15]

  • 96- or 384-well clear-bottom, white-walled plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and dilute cells to a predetermined optimal density (e.g., 5,000 cells/well).

    • Seed cells into the assay plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the "hit" compounds.

    • Add the compounds to the cells and incubate for 72 hours. This extended incubation period allows for effects on cell proliferation to become apparent.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read luminescence on a plate reader.

    • Plot the data as percent viability versus log[concentration] and fit to a four-parameter dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

ParameterDescriptionTypical Value
Cell Line Model system for efficacy testingHCT116 (Colon Cancer)
Seeding Density Number of cells per well5,000 cells/well
Incubation Time Duration of compound exposure72 hours
Readout Measured signalLuminescence (ATP level)
Key Metric Measure of compound potencyIC₅₀ (nM or µM)

Table 1: Typical parameters for a cell-based viability assay.

Protocol: Target Engagement/Phosphorylation Assay (Western Blot)

Rationale: To confirm that the observed cytotoxic effect is due to the inhibition of the intended kinase target, it is crucial to measure the phosphorylation status of a known downstream substrate of that kinase. A decrease in phosphorylation of the substrate upon compound treatment indicates on-target activity.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Causality Note: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins after cell lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or milk) and probe with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., p-AKT, p-ERK).

    • Wash and probe with a secondary HRP-conjugated antibody.

    • To ensure equal protein loading, re-probe the same membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate and/or a housekeeping protein like GAPDH or β-actin.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the phosphorylated protein signal relative to the total protein confirms target engagement.

Conclusion and Future Directions

The 6-chloro-4-methyl-1H-indazole scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The protocols outlined in this guide provide a clear, validated pathway for synthesizing a compound library and screening it to identify and confirm potent, cell-active lead compounds. Successful candidates from this workflow would proceed to further lead optimization, including comprehensive SAR studies, in vitro ADME/Tox profiling, and eventual evaluation in in vivo disease models. The versatility and proven track record of the indazole core, combined with the specific substitutions of this scaffold, offer a rich chemical space for the discovery of next-generation targeted therapies.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • High Throughput Screening using DIANA Technology. (n.d.). Reaction Biology. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). ACS Omega. [Link]

  • High-throughput screening for kinase inhibitors. (2005). Chembiochem. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Medicinal Chemistry. [Link]

  • Scaffold-based molecular design with a graph generative model. (n.d.). Journal of Cheminformatics. [Link]

  • Cell-Based Assays in Cancer Research. (2019). IntechOpen. [Link]

  • A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. (2016). Analyst. [Link]

  • Significant bioactive indazole scaffolds. (2025). ResearchGate. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. (2020). ResearchGate. [Link]

  • Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. (2017). Journal of Medicinal Chemistry. [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Medicinal Chemistry. [Link]

  • Scaffold-Based Drug Design. (n.d.). BioSolveIT. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Molecules. [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2005). Mini-Reviews in Medicinal Chemistry. [Link]

  • Computational Scaffold Hopping: Cornerstone for the Future of Drug Design?. (2017). Expert Opinion on Drug Discovery. [Link]

  • Application of Scaffold-Based Drug Delivery in Oral Cancer Treatment: A Novel Approach. (2024). International Journal of Molecular Sciences. [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. (2026). ResearchGate. [Link]

  • Cell-Based Assays For Immuno-Oncology. (2024). Lonza. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). Current Pharmaceutical Design. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). Organic Process Research & Development. [Link]

  • US8022227B2 - Method of synthesizing 1H-indazole compounds. (n.d.).
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA. (2022). HETEROCYCLES. [Link]

Sources

Method

Application Note: Advanced Analytical Methodologies for the Quantification of 6-Chloro-4-methyl-1H-indazole

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Bulk Active Pharmaceutical Ingredients (APIs) and Trace Reaction Intermediates Introduction & Physicochemical Profi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Bulk Active Pharmaceutical Ingredients (APIs) and Trace Reaction Intermediates

Introduction & Physicochemical Profiling

6-Chloro-4-methyl-1H-indazole (CAS: 885520-87-6) is a critical heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted tyrosine kinase inhibitors and novel adrenergic receptor agonists. As a raw material, its purity directly impacts the impurity profile and safety of the final drug product.

Quantifying this compound presents specific analytical challenges. The molecule (Molecular Weight: 166.61 g/mol , Formula: C8H7ClN2) features a rigid, conjugated aromatic system with localized lipophilicity driven by the chloro and methyl substituents, contrasted by a polar, protonatable indazole nitrogen. To address these dual characteristics, this application note details two self-validating analytical workflows: a robust HPLC-UV method for bulk purity assessment and a highly sensitive LC-MS/MS method for trace-level impurity quantification.

Analytical Strategy & Causality (E-E-A-T)

The development of these protocols relies on established physicochemical principles governing indazole derivatives:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is mandated for both methods. The hydrophobic nature of the halogenated and methylated aromatic ring requires strong dispersive interactions for adequate retention and resolution from polar synthetic byproducts[1].

  • Mobile Phase Chemistry: The incorporation of 0.1% Formic Acid in the aqueous mobile phase serves a vital dual function. First, it suppresses the ionization of residual silanol groups on the silica stationary phase, preventing secondary electrostatic interactions and peak tailing[1]. Second, it ensures the complete protonation of the basic indazole nitrogen, which is an absolute prerequisite for maximizing ionization efficiency in positive electrospray ionization (ESI+) mass spectrometry[2].

  • Detection Modalities: UV detection at 254 nm is optimal for capturing the π→π∗ transitions of the conjugated indazole core, providing a broad linear dynamic range for bulk assay[3]. Conversely, for trace analysis (e.g., genotoxic impurity screening), tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode isolates the specific precursor-to-product ion transitions, eliminating matrix interference[2].

  • Sample Preparation: A streamlined "dilute-and-shoot" methodology utilizing methanol minimizes sample manipulation. This prevents analyte loss, avoids solvent-induced peak distortion, and maintains compatibility with the initial highly aqueous gradient conditions[4].

Method 1: HPLC-UV Protocol (Bulk Purity & Assay)

This method is designed for routine batch release, stability testing, and purity assessment (>95%) of 6-chloro-4-methyl-1H-indazole.

Step-by-Step Methodology
  • Standard Stock Preparation: Accurately weigh 10.0 mg of 6-chloro-4-methyl-1H-indazole reference standard. Dissolve completely in 10.0 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock solution.

  • Working Standard Dilution: Serially dilute the stock solution using the initial mobile phase (90% A / 10% B) to create a 5-point calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

  • Sample Preparation: Weigh 10.0 mg of the bulk sample, dissolve in 10.0 mL of Methanol, and dilute 1:10 to fall within the linear range of the calibration curve.

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column at 40 °C for 15 minutes at initial gradient conditions until a stable baseline is achieved at 254 nm[3].

  • Acquisition: Inject 5 µL of blanks, standards, and samples sequentially.

Table 1: Chromatographic Gradient Conditions
Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (Acetonitrile)
0.01.090%10%
2.01.090%10%
6.01.05%95%
8.01.05%95%
8.11.090%10%
10.01.090%10%

Method 2: LC-MS/MS Protocol (Trace Quantification)

This method is optimized for detecting trace amounts of 6-chloro-4-methyl-1H-indazole as an unreacted intermediate or potential impurity within a final API matrix.

Step-by-Step Methodology
  • Matrix Extraction: Dissolve 100 mg of the synthesized API in 1.0 mL of Methanol. Vortex for 2 minutes to ensure complete dissolution of the matrix.

  • Centrifugation & Dilution: Centrifuge the sample at 14,000 rpm for 10 minutes at 4 °C to precipitate any insoluble polymeric byproducts. Transfer 10 µL of the supernatant and dilute with 990 µL of Mobile Phase A (1:100 dilution)[4].

  • MS/MS Tuning: Direct infusion of a 100 ng/mL standard solution is used to optimize the capillary voltage, cone voltage, and collision energies (CE) for the specific [M+H]⁺ precursor ion (m/z 167.0)[2].

  • MRM Acquisition: Execute the analysis using a rapid 5-minute isocratic elution profile (45% A / 55% B at 0.4 mL/min) to maximize throughput while minimizing source contamination[2].

Table 2: ESI+ MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
6-chloro-4-methyl-1H-indazole 167.0132.0 (Quantifier)502515
6-chloro-4-methyl-1H-indazole 167.0139.0 (Qualifier)502520

Experimental Workflows & Fragmentation Pathways

Workflow N1 1. Sample Prep (Dilute & Shoot) N2 2. LC Separation (C18 Column) N1->N2 N3 3A. HPLC-UV (Bulk Assay) N2->N3 N4 3B. LC-MS/MS (Trace Impurity) N2->N4 N5 4. Data Processing & Validation N3->N5 N4->N5

Fig 1. Analytical workflow for 6-chloro-4-methyl-1H-indazole quantification.

Fragmentation M1 Precursor Ion [M+H]+ m/z 167.0 M2 Quantifier Ion m/z 132.0 M1->M2 Loss of Cl (-35 Da) M3 Qualifier Ion m/z 139.0 M1->M3 Loss of N2 (-28 Da)

Fig 2. ESI+ MRM fragmentation pathway for 6-chloro-4-methyl-1H-indazole.

Data Presentation: Method Validation Summary

Both methods must be validated according to ICH Q2(R1) guidelines. The table below summarizes the expected validation parameters demonstrating the self-validating nature of the dual-method approach.

Table 3: Method Validation Metrics
Validation ParameterHPLC-UV (Bulk Assay)LC-MS/MS (Trace Analysis)
Linearity Range 1.0 – 100.0 µg/mL0.5 – 50.0 ng/mL
Correlation Coefficient (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.6 µg/mL0.3 ng/mL
Intra-day Precision (%RSD) < 1.0%< 4.5%
Accuracy (Recovery %) 98.5% – 101.2%92.4% – 104.1%

References

  • Sigma-Aldrich. "6-chloro-4-methyl-1h-indazole | 885520-87-6". Sigma-Aldrich Catalog.
  • BenchChem. "Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole". BenchChem Technical Resources.
  • Rasayan J. Chem. "Systematic LC-MS/MS Method for Quantification of 2,3-Dimethyl-2H-indazole-6-amine Content in Pazopanib Hydrochloride". Rasayan Journal of Chemistry, 13(1), 363-369 (2020). URL: [Link]

  • Analytical Chemistry (ACS). "Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples". Analytical Chemistry, 94(1), 847-855 (2022). URL: [Link]

  • Journal of Medicinal Chemistry (ACS). "Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects". Journal of Medicinal Chemistry, 60(9), 3656-3675 (2017). URL: [Link]

Sources

Application

HPLC method development for 6-chloro-4-methyl-1H-indazole

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 6-chloro-4-methyl-1H-indazole Authored by: Senior Application Scientist Abstract This document provides a comp...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 6-chloro-4-methyl-1H-indazole

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-chloro-4-methyl-1H-indazole. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] A reliable analytical method is therefore paramount for quality control, stability testing, and pharmacokinetic studies during drug development. This guide details a systematic approach, from initial method scouting and optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] The causality behind experimental choices is explained to provide researchers with a foundational understanding applicable to other similar molecules.

Introduction and Analyte Characterization

6-chloro-4-methyl-1H-indazole is a substituted indazole, a class of compounds known for its "privileged scaffold" status in drug discovery.[1] The development of a selective and accurate analytical method is a critical step to ensure the quality, efficacy, and safety of any active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[6][7]

Physicochemical Properties of 6-chloro-4-methyl-1H-indazole:

To develop an effective HPLC method, understanding the analyte's properties is the first step.

  • Structure: The molecule consists of a fused benzene and pyrazole ring system with a chlorine atom at position 6 and a methyl group at position 4.

  • Polarity: The presence of the chloro and methyl groups, combined with the bicyclic aromatic system, renders the molecule relatively non-polar. This makes it an ideal candidate for Reversed-Phase (RP) HPLC, where a non-polar stationary phase is used with a polar mobile phase.[6][7]

  • pKa: The indazole ring contains a nitrogen atom that can be protonated, making the molecule weakly basic. Controlling the pH of the mobile phase is therefore crucial to ensure a consistent ionization state and achieve symmetrical peak shapes.[8] Operating at a low pH (e.g., 2-4) will ensure the analyte is protonated, which often leads to better peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[7]

  • UV Absorbance: The aromatic nature of the indazole ring system results in strong UV absorbance, making UV detection a suitable choice for quantification.

HPLC Method Development Strategy

Our strategy follows a logical progression from initial screening to fine-tuning and final validation. This systematic approach ensures that the final method is robust, reliable, and fit for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Application Analyte Analyte Characterization (pKa, Polarity, UV Scan) Screening Initial Method Screening (Column, Mobile Phase, Gradient) Analyte->Screening Input for starting conditions Optimization Method Optimization (pH, Gradient, Temp, Flow Rate) Screening->Optimization Identify promising conditions Validation Full Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, etc.) Optimization->Validation Final optimized method FinalMethod Final Validated Protocol (Routine Analysis, Stability Studies) Validation->FinalMethod Demonstrates fitness for purpose OptimizationLogic cluster_Params Adjustable Parameters cluster_Outputs Performance Metrics MP Mobile Phase (% Organic, pH) RT Retention Time MP->RT strong effect Res Resolution MP->Res strong effect Shape Peak Shape MP->Shape pH effect Temp Column Temperature Temp->RT inversely affects Temp->Res can improve/worsen Flow Flow Rate Flow->RT inversely affects Time Run Time Flow->Time inversely affects

Sources

Method

A Robust LC-MS/MS Strategy for the Quantitative Analysis and Metabolite Identification of 6-chloro-4-methyl-1H-indazole in Biological Matrices

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently incorporated into small molecule therape...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently incorporated into small molecule therapeutics for a range of diseases, including cancer and inflammatory conditions.[1][2] The compound 6-chloro-4-methyl-1H-indazole represents a novel investigational molecule whose metabolic fate and pharmacokinetic profile are critical to its development. This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive quantification of 6-chloro-4-methyl-1H-indazole in plasma and the identification of its potential phase I and phase II metabolites. The protocols herein are designed to provide a self-validating system, grounded in established bioanalytical principles and regulatory expectations.[3][4][5]

Introduction: The Analytical Imperative for Indazole Derivatives

6-chloro-4-methyl-1H-indazole (Molecular Formula: C8H7ClN2, Monoisotopic Mass: 166.030 Da) is a heterocyclic compound with potential therapeutic applications. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of preclinical and clinical development. The metabolic pathways, in particular, are of paramount importance as they can significantly influence the compound's efficacy, half-life, and potential for toxicity.[6] Metabolism can lead to the formation of active metabolites, which contribute to the pharmacological effect, or reactive intermediates that may cause adverse drug reactions.[6]

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the definitive tool for pharmaceutical analysis due to its exceptional sensitivity, selectivity, and speed.[7][8] High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are especially powerful for metabolite identification, as their high mass accuracy enables the confident determination of elemental compositions for both parent drug and metabolite ions.[9][10][11] This guide provides a detailed workflow, from sample preparation to data analysis, for studying 6-chloro-4-methyl-1H-indazole.

Predicted Metabolic Pathways

While specific metabolic data for 6-chloro-4-methyl-1H-indazole is not yet published, its metabolic fate can be predicted based on the well-established biotransformations of structurally related indazoles and chlorinated aromatic compounds.[12][13] The primary enzymes responsible for phase I metabolism are the cytochrome P450 (CYP) family, which catalyze a variety of oxidative reactions.[6][14] Chlorinated aromatic compounds are known substrates for CYPs, often leading to hydroxylation.[14][15][16]

Predicted Phase I Reactions:

  • Hydroxylation of the Methyl Group: The 4-methyl group is a likely site for oxidation to form a primary alcohol (hydroxymethyl metabolite), which can be further oxidized to an aldehyde and a carboxylic acid.

  • Aromatic Hydroxylation: The benzene portion of the indazole ring can be hydroxylated.

  • Dehydrogenation: Minor pathways could involve the formation of unsaturated derivatives.

Predicted Phase II Reactions:

  • Glucuronidation: Hydroxylated metabolites are prime candidates for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs), a major pathway for increasing hydrophilicity and facilitating excretion.[6][12]

Below is a diagram illustrating the predicted primary metabolic transformations.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (UGT) Parent 6-chloro-4-methyl-1H-indazole (m/z 167.037) Met1 Hydroxymethyl Metabolite (m/z 183.032) Parent->Met1 Oxidation Met2 Aromatic Hydroxylation (m/z 183.032) Parent->Met2 Hydroxylation Met3 Hydroxymethyl Glucuronide (m/z 359.064) Met1->Met3 Glucuronidation Met4 Aromatic Glucuronide (m/z 359.064) Met2->Met4 Glucuronidation

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 6-chloro-4-methyl-1H-indazole synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers and process chemists optimizing the yield and scalability of 6-chloro-4-methyl-1H-indazol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers and process chemists optimizing the yield and scalability of 6-chloro-4-methyl-1H-indazole (CAS: 885520-87-6).

Synthesizing highly substituted 1H-indazoles presents unique regiochemical and chemoselective challenges. By mapping the target structure, we identify 4-chloro-2-fluoro-6-methylbenzaldehyde as the ideal precursor for the primary hydrazine condensation route. Below, we dissect the mechanistic pitfalls of this synthesis, provide causal troubleshooting steps, and outline self-validating protocols to ensure high-fidelity scale-up.

Mechanistic Overview: Synthetic Pathways

Synthesis_Pathways SM1 4-Chloro-2-fluoro-6-methylbenzaldehyde Hydrazine Hydrazine Hydrate Condensation SM1->Hydrazine SM2 4-Chloro-6-methyl-2-nitrobenzaldehyde Cadogan Cadogan Cyclization (P(OEt)3 or Mo-cat) SM2->Cadogan Intermediate Hydrazone Intermediate Hydrazine->Intermediate Nitrene Nitrene / Nitroso Intermediate Cadogan->Nitrene Product 6-Chloro-4-methyl-1H-indazole Intermediate->Product Intramolecular SNAr Nitrene->Product Reductive Cyclization

Mechanistic pathways for 6-chloro-4-methyl-1H-indazole synthesis via Hydrazine and Cadogan routes.

Troubleshooting FAQs: The "Why" and "How"

Q1: During the condensation of 4-chloro-2-fluoro-6-methylbenzaldehyde with hydrazine, I observe a >30% yield of an azine dimer byproduct. How can I suppress this? Causality: The intermediate hydrazone is highly nucleophilic. If the local concentration of the unreacted benzaldehyde is too high, the primary amine of the hydrazone will attack a second aldehyde molecule, forming a stable, unreactive azine dimer. Solution: You must invert the stoichiometry and addition sequence. Slowly add the aldehyde to a large excess of hydrazine hydrate (typically 5–10 equivalents). Furthermore, solvent choice dictates the equilibrium; polar aprotic solvents like NMP or DMA significantly suppress azine formation compared to standard alcohols or dioxane 1.

Q2: My hydrazone intermediate forms cleanly, but the intramolecular ring closure to form the indazole is extremely slow, or I get off-target substitution at the C4-chloro position. How do I force closure onto the C2-fluoro bond? Causality: The electron-withdrawing nature of the aromatic ring activates both the C2-fluoro and C4-chloro positions toward Nucleophilic Aromatic Substitution ( SN​Ar ). If the thermal SN​Ar lacks regioselectivity, the reaction stalls or oligomerizes. Solution: Transition from a purely thermal SN​Ar to an intramolecular Ullmann-type coupling. Utilizing a catalytic amount of Copper(I) (e.g., CuCl or CuI) with a suitable ligand directs the cyclization specifically to the desired ortho-halogen, lowering the activation energy and preventing off-target reactions 2.

Q3: I am attempting a Cadogan reductive cyclization from a 2-nitrobenzaldehyde precursor, but the standard triethyl phosphite conditions (>150 °C) lead to severe tarring and <40% yield. How can I optimize this? Causality: The classical Cadogan reaction requires immense thermal energy because the deoxygenation of the nitro group to the reactive singlet nitrene intermediate has a very high activation barrier. At >150 °C, sensitive functional groups degrade. Solution: Implement a Molybdenum-mediated Cadogan reaction. The addition of a catalyst like MoO2​Cl2​(dmf)2​ facilitates the reduction of the nitro group to a nitroso intermediate at much lower temperatures (often <100 °C). This bypasses the high-energy nitrene barrier, drastically reducing tarring and improving yields 3.

Troubleshooting_Logic Start Low Yield in Synthesis Q1 Which route is used? Start->Q1 HydRoute Hydrazine Condensation Q1->HydRoute CadRoute Cadogan Cyclization Q1->CadRoute Azine High Azine Dimer? HydRoute->Azine SNAr Undesired SNAr? HydRoute->SNAr Incomplete Incomplete Conversion? CadRoute->Incomplete SolAzine Use NMP/DMA, slow addition Azine->SolAzine Yes SolSNAr Cu-catalyzed Ullmann coupling SNAr->SolSNAr Yes SolCad Add MoO2Cl2(dmf)2 catalyst Incomplete->SolCad Yes

Decision tree for troubleshooting low yields in 6-chloro-4-methyl-1H-indazole synthesis workflows.

Quantitative Data & Optimization

The tables below summarize the expected yield improvements when shifting from classical conditions to optimized, causality-driven parameters.

Table 1: Solvent & Addition Effects on Hydrazine Condensation Yield

Solvent Addition Method Hydrazone Yield Azine Dimer 1H-Indazole Yield (Final)
Ethanol Batch (All at once) 45% 40% 35%
Dioxane Batch (All at once) 50% 35% 42%
NMP Batch (All at once) 70% 15% 65%

| NMP | Continuous (Slow Add) | >95% | <2% | 88% |

Table 2: Catalyst Effects on Cadogan Cyclization (Nitro Precursor)

Reagent System Temperature Reaction Time Major Byproducts Isolated Yield

| P(OEt)3​ (Neat) | 160 °C | 12 h | Tar, De-halogenated | 38% | | PPh3​ (Toluene) | 110 °C | 24 h | Unreacted Imine | 45% | | PPh3​ + MoO2​Cl2​(dmf)2​ | 90 °C | 4 h | Trace | 82% |

Self-Validating Experimental Protocols

Protocol A: Optimized Hydrazine Condensation (Primary Route)

This protocol utilizes inverse addition and polar aprotic solvents to eliminate azine formation, followed by a thermally controlled SN​Ar cyclization.

  • Preparation: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Purge the system with inert N2​ .

  • Hydrazine Base: Add 15.0 g (300 mmol, 10 equiv) of hydrazine hydrate to 100 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Heat the solution to 80 °C.

  • Slow Addition: Dissolve 5.18 g (30 mmol) of 4-chloro-2-fluoro-6-methylbenzaldehyde in 50 mL of NMP. Load this into the dropping funnel. Add the aldehyde solution dropwise over 2 hours to the stirring hydrazine.

  • Validation Check 1 (Hydrazone Formation): Take a 0.1 mL aliquot, dilute in MeCN, and analyze via LCMS.

    • Self-Validation: You should observe the complete disappearance of the aldehyde ( [M+H]+=173 ) and the appearance of the hydrazone intermediate ( [M+H]+=187 ). Azine mass ( [M+H]+=341 ) should be absent.

  • Cyclization: Once hydrazone formation is confirmed, raise the internal temperature to 120 °C and stir for 4–6 hours to drive the intramolecular SN​Ar 4.

  • Validation Check 2 (Indazole Formation): Analyze via LCMS.

    • Self-Validation: The hydrazone mass ( 187 ) must transition completely to the cyclized 6-chloro-4-methyl-1H-indazole mass ( [M+H]+=167 ).

  • Workup: Cool to room temperature, pour into 500 mL of ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol/water to yield the pure indazole.

Protocol B: Copper-Catalyzed Ullmann Cyclization (For Stubborn Substrates)

If Protocol A stalls at Step 5 due to poor SN​Ar reactivity, apply this intervention.

  • Isolation: Isolate the hydrazone intermediate from Protocol A (Step 4) by aqueous extraction (EtOAc/Water) and solvent removal.

  • Catalyst Loading: In a dry flask, combine the hydrazone (1 equiv), Cs2​CO3​ (2.0 equiv), CuCl (10 mol%), and 1,10-phenanthroline (20 mol%) in anhydrous DMF.

  • Degassing (Critical): Sparge the mixture with Argon for 15 minutes. Oxygen will poison the Cu(I) catalyst and promote oxidative dimerization.

  • Reaction: Heat to 90 °C for 8 hours. The color will shift from pale yellow to deep green/brown as the copper cycle turns over.

  • Validation: TLC (Hexanes:EtOAc 7:3) will show a distinct non-polar shift as the polar hydrazone cyclizes into the indazole 5.

References

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor ACS Publications[Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction The Journal of Organic Chemistry (ACS)[Link]

  • Mechanism of the Molybdenum-Mediated Cadogan Reaction ACS Omega[Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir ChemRxiv[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Substituted Indazole Synthesis

Welcome to the Senior Application Scientist Help Desk. This technical support center is designed for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Senior Application Scientist Help Desk. This technical support center is designed for researchers, synthetic chemists, and drug development professionals. Here, we provide field-proven methodologies, explain the mechanistic causality behind common synthetic failures, and offer actionable troubleshooting steps to overcome side reactions in the synthesis of substituted indazoles.

Section 1: Regioselectivity and Isomeric Byproducts (1H- vs. 2H-Indazoles)

FAQ 1.1: Why am I getting a mixture of 1H and 2H isomers during N-alkylation, and how do I favor the 1H-isomer?

The Causality: The formation of the undesired 2H-indazole isomer is the most common challenge in indazole functionalization[1]. The intermediate indazolide anion is an ambident nucleophile. Alkylation at the N1 position yields the thermodynamically more stable 1H-indazole, while N2 attack is kinetically accessible but yields the less stable 2H-isomer. The choice of base and solvent directly dictates the coordination state of the metal counterion. Strong, non-nucleophilic bases (like NaH) in aprotic solvents (like THF) create a "naked," highly reactive indazolide anion that favors the thermodynamically driven N1-alkylation[1]. Conversely, using weaker bases or highly coordinating solvents can shift the transition state, leading to poor N1/N2 selectivity or incomplete conversions.

Quantitative Data: Impact of Reaction Conditions on N1/N2 Regioselectivity

The following table summarizes expected regioselectivity outcomes based on empirical optimization data.

SolventBaseTemperatureMajor ProductSide ProductConversion Status
THFNaH0 °C to RT1H-Indazole (>90%)2H-Indazole (<10%)Complete
DMFK₂CO₃80 °C1H-Indazole (~60%)2H-Indazole (~40%)Complete
DioxaneCs₂CO₃100 °C1H-Indazole (~75%)2H-Indazole (~25%)Complete
THFK₂CO₃RTN/AN/AIncomplete / Fails
Protocol 1: Regioselective N1-Alkylation of 1H-Indazole

This protocol is a self-validating system designed to thermodynamically lock the N1-alkylation pathway.

  • Preparation: Charge an oven-dried, argon-purged flask with the substituted 1H-indazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes at 0 °C to ensure complete deprotonation to the indazolide anion. Visual cue: The evolution of hydrogen gas will cease when deprotonation is complete.

  • Alkylation: Dropwise, add the alkylating agent (1.1 equiv) while strictly maintaining the temperature at 0 °C to prevent a kinetic runaway reaction.

  • Propagation: Allow the reaction to warm to room temperature naturally and stir for 12–24 hours.

  • Validation & Quench: Before quenching, analyze an aliquot via LC-MS. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check: Analyze the crude mixture via ¹H NMR. The chemical shift of the proton at the 3-position is diagnostic; in 2H-indazoles, this proton is shifted significantly downfield compared to the desired 1H-isomer[1].

G Start 1H-Indazole Starting Material Base Deprotonation (Base Selection) Start->Base Anion Indazolide Anion (Ambident Nucleophile) Base->Anion Path1 Thermodynamic Control (NaH, THF, High T) Anion->Path1 N1 Attack Path2 Kinetic Control (K2CO3, DMF, Low T) Anion->Path2 N2 Attack Prod1 1-Alkyl-1H-indazole (Major Product) Path1->Prod1 Prod2 2-Alkyl-2H-indazole (Side Product) Path2->Prod2

Mechanistic divergence in indazole N-alkylation governed by reaction conditions.

Section 2: Dimerization and Halogen Exchange in Ullmann-Type Cyclizations

FAQ 2.1: What causes azine dimer formation and SNAr impurities during hydrazone cyclization?

The Causality: During the condensation of o-halobenzaldehydes with hydrazines, the reaction is highly exothermic. If mixing is poor or addition is too rapid, localized overheating occurs at the interface of the mixing liquids[2]. This thermal spike provides the activation energy necessary for the hydrazone intermediate to condense with a second molecule of the starting aldehyde, forming an azine dimer[3]. Additionally, this heat promotes undesired intramolecular Nucleophilic Aromatic Substitution (SNAr) side reactions before the copper catalyst can initiate the Ullmann cyclization[2].

FAQ 2.2: Why is my bromo-indazole product contaminated with a chloro-indazole?

The Causality: This is a classic case of catalyst-induced halogen exchange. If you are cyclizing a brominated substrate and you use Copper(I) Chloride (CuCl) as your catalyst, the high temperatures required for the Ullmann coupling allow the chloride ions from the catalyst to undergo SNAr exchange with the aryl bromide[2]. Always match the halide of your copper source to the halide on your target molecule (e.g., use CuBr for bromo-substrates).

Protocol 2: Optimized Intramolecular Ullmann-Type Cyclization

This protocol mitigates local overheating and prevents halogen exchange during cyclization.

  • Dilution: Dilute methyl hydrazine (1.1 equiv) in 2-MeTHF. Causality: Dilution prevents highly concentrated exothermic mixing.

  • Thermal Control: Submerge the reaction vessel containing the o-bromobenzaldehyde derivative (1.0 equiv) in 2-MeTHF into a room-temperature water bath[2].

  • Controlled Addition: Add the methyl hydrazine solution dropwise over 30 minutes. This slow addition reduces the formation of the undesired intramolecular SNAr impurity from ~5.5% to <2.3%[2].

  • Catalyst Addition: Once hydrazone formation is complete, add CuBr (10 mol%)—strictly avoiding CuCl—and K₂CO₃ (2.0 equiv).

  • Cyclization: Heat the mixture to 80 °C under a nitrogen atmosphere until complete conversion is observed.

  • Self-Validation Check: Monitor the reaction via HPLC. The absence of a high-molecular-weight azine peak and a clean [M+H]⁺ signal corresponding to the bromo-indazole (with characteristic 1:1 isotopic splitting) confirms the suppression of halogen exchange and dimerization[2].

G Start o-Halobenzaldehyde + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Cond1 Controlled Addition Water Bath Cooling Hydrazone->Cond1 Cond2 Rapid Mixing Local Overheating Hydrazone->Cond2 Cyclization CuBr-Catalyzed Ullmann Cyclization Cond1->Cyclization Azine Azine Dimerization & SNAr Side Reactions Cond2->Azine Prod Pure 1H-Indazole Cyclization->Prod

Workflow for mitigating azine dimerization and SNAr side reactions in Ullmann synthesis.

Section 3: Over-Reduction and Dimerization in Cadogan/Sundberg Syntheses

FAQ 3.1: How do I prevent azo/azoxy byproduct formation during reductive cyclization?

The Causality: The Cadogan synthesis relies on the sequential deoxygenation of an o-nitrobenzaldimine or o-nitroazobenzene to a highly reactive singlet nitrene, which then undergoes intramolecular C-N bond formation[4]. If the reductant (traditionally triethyl phosphite, or modern biphilic organophosphorus catalysts) is insufficiently reactive, sterically hindered, or depleted, the intermediate nitroso or nitrenoid species will bimolecularly couple with another intermediate. This off-target trapping event forms highly stable azo or azoxy dimers instead of the desired indazole ring[4]. To prevent this, ensure a strict stoichiometric excess of the terminal reductant and maintain rigorously anhydrous, deoxygenated conditions to prevent quenching of the P(III) catalyst resting state.

References

  • Source: benchchem.
  • Source: acs.
  • Source: acs.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Chloro-4-methyl-1H-indazole Solubility in In Vitro Assays

Welcome to the Application Scientist Support Center. 6-Chloro-4-methyl-1H-indazole (CAS: 885520-87-6) is a highly valuable fragment in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 6-Chloro-4-methyl-1H-indazole (CAS: 885520-87-6) is a highly valuable fragment in medicinal chemistry and drug discovery. However, its rigid planar aromatic core, combined with the lipophilic chlorine and methyl substitutions, results in high crystal lattice energy and a LogP of approximately 2.10 [1]. These physicochemical traits frequently lead to severe precipitation in aqueous assay buffers.

This guide provides field-proven, self-validating methodologies to overcome these solubility barriers in both biochemical and cell-based workflows.

Part 1: Diagnostic Overview & Physicochemical Profiling

Before altering your assay conditions, it is critical to understand why 6-chloro-4-methyl-1H-indazole is crashing out of solution. The compound's hydrophobicity drives it to minimize contact with water, leading to rapid aggregation when the solvation shell of your organic stock (e.g., DMSO) is stripped away during dilution.

Table 1: Physicochemical Properties & Solubility Impact
PropertyValue / CharacteristicImpact on Assay Performance
LogP ~2.10Highly lipophilic; strongly prefers organic solvents over aqueous buffers.
Structure Planar, RigidHigh crystal lattice energy; prone to π-π stacking and rapid micro-precipitation.
Ionizability Very weak base (pKa < 2)pH adjustment (e.g., lowering pH) is generally ineffective for physiological assays (pH 7.4).
Plastic Binding HighHigh risk of adsorption to polystyrene assay plates, lowering the effective free drug concentration.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound won't dissolve completely in 100% DMSO at 10 mM. What is happening?

The Causality: While indazoles are generally soluble in DMSO, the specific halogenation and methylation of this derivative increase molecular packing density. Ambient temperature may not provide enough thermodynamic energy to break the initial crystal lattice. The Solution: Utilize thermal and mechanical disruption.

  • Add anhydrous, sterile DMSO to the lyophilized powder.

  • Vortex vigorously for 60 seconds.

  • Sonicate in a water bath at 37°C for 5–10 minutes until visually clear.

  • Self-Validating Check: Centrifuge the stock at 10,000 x g for 5 minutes. If a pellet forms, the compound is not fully dissolved; reduce the target stock concentration to 5 mM.

Q2: I observe erratic readouts (false negatives/positives) when diluting the DMSO stock into my biochemical enzyme buffer. How do I fix this?

The Causality: You are likely experiencing "solvent shock." When a high-concentration DMSO stock is pipetted directly into a large volume of aqueous buffer, the localized concentration of water causes the indazole to instantly precipitate into colloidal aggregates. These aggregates scatter light (interfering with fluorescence/absorbance readouts) and sequester the compound away from the target enzyme. The Solution: Optimize the Order of Addition and introduce a non-ionic surfactant [2].

Protocol: Optimized Dilution for Biochemical Assays

  • Buffer Preparation: Supplement your aqueous assay buffer with 0.01% – 0.05% Tween-20 or Triton X-100. These surfactants lower the surface tension and provide hydrophobic pockets to stabilize the indazole.

  • Kinetic Mixing: Place the tube containing the assay buffer on a vortex mixer at medium speed.

  • Dropwise Addition: Slowly add the DMSO stock dropwise into the vortexing buffer. Never add the aqueous buffer to the DMSO stock.

  • Self-Validation (Aggregate Check): Measure the absorbance of the final solution at 600 nm (OD600) or analyze via Dynamic Light Scattering (DLS). A reading identical to the blank confirms the absence of colloidal aggregates, validating that the compound is truly in solution.

Q3: I cannot use detergents in my cell culture, and my cells die if DMSO exceeds 0.5%. How can I keep the compound in solution for a 72-hour assay?

The Causality: Standard surfactants disrupt lipid bilayers, causing cytotoxicity. Furthermore, limiting DMSO to <0.5% removes the co-solvent effect, forcing the lipophilic indazole to precipitate in the culture media. The Solution: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It physically encapsulates the 6-chloro-4-methyl-1H-indazole core, increasing aqueous solubility by 100- to 1000-fold without damaging cell membranes [3].

Part 3: Advanced Methodologies & Workflows

Protocol: Preparation of HP-β-CD Inclusion Complexes for Cell Assays

To ensure absolute scientific integrity, this protocol relies on thermodynamic equilibration rather than kinetic suspension.

  • Matrix Preparation: Prepare a 10% to 20% (w/v) HP-β-CD solution in your basal cell culture media (without serum).

  • Drug Introduction: Add an excess of 6-chloro-4-methyl-1H-indazole powder directly to the HP-β-CD solution. (Avoid using DMSO entirely to prevent solvent-induced toxicity).

  • Equilibration: Seal the vial and incubate on a rotary shaker at 37°C for 24 to 48 hours. This prolonged incubation provides the activation energy required for the hydrophobic indazole to migrate into the cyclodextrin cavity.

  • Separation: Centrifuge the suspension at 14,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.

  • Self-Validating Quantification: Do not assume the nominal concentration. Carefully aspirate the supernatant and quantify the exact dissolved concentration of 6-chloro-4-methyl-1H-indazole using HPLC-UV against a known standard curve.

  • Application: Filter-sterilize the validated supernatant (0.22 µm) and apply it to your cell-based assay.

Table 2: Solubilizing Agents Comparison
AgentRecommended Assay TypeMax Tolerated Biological Conc.Solubilization Mechanism
DMSO Biochemical & Cell-Based< 5% (Biochem) / < 0.5% (Cells)Co-solvent; reduces dielectric constant of water.
Tween-20 Biochemical0.01% - 0.1%Micelle formation; stabilizes hydrophobic patches.
HP-β-CD Cell-Based & In VivoUp to 20% (w/v)Host-guest inclusion complex; shields lipophilic core.

Part 4: Decision Workflows & Mechanisms

Troubleshooting Start Precipitation of 6-chloro-4-methyl-1H-indazole? AssayType Determine Assay Type Start->AssayType Biochem Biochemical Assay AssayType->Biochem CellBased Cell-Based Assay AssayType->CellBased BioFix Add 0.01%-0.05% Tween-20 Reverse Order of Addition Biochem->BioFix CellFix Is DMSO > 0.5%? CellBased->CellFix HPBCD Use 10-20% HP-β-CD Inclusion Complex CellFix->HPBCD Yes (Toxicity Risk) PreWarm Pre-warm media to 37°C Keep DMSO < 0.5% CellFix->PreWarm No

Caption: Workflow for troubleshooting 6-chloro-4-methyl-1H-indazole precipitation in assays.

HPBCD_Complex Drug 6-chloro-4-methyl-1H-indazole (Hydrophobic & Insoluble) Process Stirring 24h at 37°C Thermodynamic Equilibration Drug->Process Cyclo HP-β-CD Solution (Hydrophobic Cavity) Cyclo->Process Complex Soluble Inclusion Complex (Bioavailable for Cells) Process->Complex

Caption: Mechanism of HP-β-CD encapsulation for hydrophobic indazoles.

References

  • Title: Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies Source: American Pharmaceutical Review URL: [Link]

  • Title: 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors Source: European Journal of Medicinal Chemistry (PubMed/NIH) URL: [Link]

Optimization

Technical Support Center: Troubleshooting the Purification of Chlorinated Indazoles

Overview Chlorinated indazoles are highly valuable pharmacophores in medicinal chemistry, frequently appearing in kinase inhibitors and synthetic cannabinoid analogs 1. However, their purification presents unique challen...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Chlorinated indazoles are highly valuable pharmacophores in medicinal chemistry, frequently appearing in kinase inhibitors and synthetic cannabinoid analogs 1. However, their purification presents unique challenges. The presence of chlorine atoms alters the electronic distribution of the indazole core, impacting hydrogen bonding, lipophilicity, and the kinetics of tautomeric exchange. This guide provides field-proven, mechanistically grounded solutions to the most common purification bottlenecks encountered by researchers.

PurificationWorkflow Start Crude Chlorinated Indazole Mixture CheckAlk Is the Indazole N-Alkylated? Start->CheckAlk Unalkylated Unalkylated (1H/2H) Tautomerism Risk CheckAlk->Unalkylated No Alkylated N1 / N2 Alkylated Regioisomer Mixture CheckAlk->Alkylated Yes HPLC_Taut RP-HPLC Elevated Temp (>50°C) Low-Silanol Column Unalkylated->HPLC_Taut Peak Broadening SFC_Regio SFC Purification (e.g., 2-Ethylpyridine) Alkylated->SFC_Regio Inseparable on Silica

Logical workflow for selecting the appropriate purification strategy for chlorinated indazoles.

Frequently Asked Questions (FAQs)

Q1: Why do I observe severe peak broadening or "doublet" peaks for my unalkylated chlorinated indazole during RP-HPLC, even when LC-MS confirms a single mass? Causality: Unalkylated indazoles undergo rapid prototropic annular tautomerism between the 1H and 2H forms 2. When the rate of this tautomeric interconversion is on the same timescale as the column residence time, the two forms do not resolve into distinct peaks but instead manifest as a broad, coalescing doublet. Chlorination (especially at C-4 or C-7) inductively withdraws electron density, altering the pKa of the nitrogen atoms and shifting the equilibrium dynamics. Solution: You must force the equilibrium to either a frozen state or a fast-exchange state. The most reliable method is to increase the column compartment temperature (>50°C) to accelerate the exchange rate, resulting in a single, time-averaged sharp peak.

Q2: I synthesized a 5-chloro-1H-indazole derivative via N-alkylation, but I obtained an inseparable mixture of N1 and N2 regioisomers on silica gel. How can I resolve them? Causality: N-alkylation of the 1H-indazole scaffold typically yields a mixture of N-1 and N-2 alkylated regioisomers 3. Because the alkyl group shields the polar nitrogen in both isomers similarly, their overall dipole moments and lipophilicity are nearly identical, making standard normal-phase silica chromatography ineffective. Solution: Supercritical Fluid Chromatography (SFC) is the gold standard for this separation. SFC utilizes supercritical CO2 combined with polar modifiers, offering orthogonal selectivity that exploits subtle steric differences and pi-pi interactions much more effectively than liquid chromatography 4.

Q3: My poly-chlorinated indazole (e.g., 5,7-dichloroindazole) crashes out of solution during preparative RP-HPLC. What is the fix? Causality: Multiple chlorine atoms significantly increase the logP of the molecule and promote strong intermolecular halogen bonding. When introduced to the highly aqueous environment of an RP-HPLC starting gradient, the local concentration exceeds the solubility limit, causing precipitation on the column head. Solution: Shift from aqueous RP-HPLC to SFC. The supercritical CO2/methanol mobile phase provides excellent solvating power for lipophilic halogenated heterocycles without relying on water, preventing on-column precipitation.

Tautomerism Ind1H 1H-Indazole Tautomer Ind2H 2H-Indazole Tautomer Ind1H->Ind2H Prototropic Shift BroadPeak Ambient Temp: Intermediate Exchange (Broad/Split Peak) Ind1H->BroadPeak HPLC at 25°C Ind2H->BroadPeak SharpPeak High Temp (>50°C): Fast Exchange (Single Sharp Peak) BroadPeak->SharpPeak Increase Temp or add modifier

Chromatographic impact of prototropic annular tautomerism in unalkylated indazoles.

Step-by-Step Experimental Protocols

Protocol A: RP-HPLC Method for Resolving Indazole Tautomer Broadening

Objective: Obtain a sharp, single peak for unalkylated chlorinated indazoles to enable accurate fraction collection and purity assessment.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid ensures a consistent acidic pH, preventing mixed ionization states of the weakly basic indazole nitrogen.

  • Column Selection: Install a low-silanol, end-capped C18 column (e.g., Waters XBridge or Newcrom R1).

    • Causality: Unreacted silanols on standard silica columns interact with the indazole's basic nitrogen via ion-exchange mechanisms, exacerbating peak tailing.

  • Temperature Control: Set the column compartment to 55°C. Allow 15 minutes for thermal equilibration.

    • Causality: Elevated temperatures accelerate the prototropic tautomeric exchange between 1H and 2H forms, averaging their retention times into a single, sharp peak.

  • Gradient Elution: Run a gradient from 10% to 95% B over 15 minutes at a flow rate appropriate for your column dimensions.

  • Self-Validation Step: Compare the peak width at half-height (W50) at 25°C versus 55°C. The protocol validates its success if the W50 decreases by >50% at the higher temperature, confirming that tautomeric exchange kinetics were the root cause of the broadening.

Protocol B: SFC Purification of Chlorinated Indazole Regioisomers (N1 vs N2)

Objective: Separate inseparable N1 and N2 alkylated chlorinated indazoles with high recovery.

  • Stationary Phase Selection: Select a 2-Ethylpyridine or a polysaccharide-based chiral column (e.g., Chiralpak AD-H).

    • Causality: These phases offer strong hydrogen-bond accepting and pi-pi interacting sites, which differentially interact with the distinct steric environments of the N1 vs N2 alkyl groups.

  • Mobile Phase Setup: Use supercritical CO2 as the primary fluid and Methanol as the co-solvent (modifier).

    • Causality: Supercritical CO2 has high diffusivity and low viscosity, enabling high flow rates, while Methanol provides the necessary solvating power for lipophilic chlorinated compounds 4.

  • Isocratic Elution & Backpressure: Maintain an isocratic flow of 15% Methanol at a backpressure of 100-120 bar and a temperature of 35°C.

    • Causality: Maintaining consistent supercritical fluid density is critical for reproducible retention times and optimal resolution.

  • Self-Validation Step: Collect fractions based on UV detection (typically 220-254 nm). Post-purification, evaporate the volatile CO2/MeOH fractions. The system is self-validating when the isolated fractions yield >95% pure regioisomers by 1H-NMR (distinguishable by the chemical shift of the proton at the C-3 position), achieved without any secondary aqueous extraction steps.

Quantitative Data Summary

Table 1: Comparative Chromatographic Data for Chlorinated Indazoles

Compound TypePurification TechniqueStationary PhaseMobile Phase / AdditiveTypical Resolution (Rs)Primary Challenge Overcome
Unalkylated 5-ChloroindazoleRP-HPLC (High Temp)End-capped C18H2O/MeCN + 0.1% FA> 2.0 (Sharp peak)Prototropic Tautomerism
N1/N2-Alkyl-7-ChloroindazoleSFC2-EthylpyridineCO2 / Methanol> 3.5Regioisomer Separation
Poly-chlorinated IndazoleNormal Phase FlashSilica Gel (100-200 mesh)Toluene / Diethyl Ether~ 1.5Poor Aqueous Solubility
Chloroindole AnaloguesSFCChiralpak AD-HCO2 / Ethanol> 3.0Structural Isomerism

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
  • Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. PMC - NIH.
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Chromatography Today.

Sources

Troubleshooting

degradation pathways of 6-chloro-4-methyl-1H-indazole

Welcome to the Technical Support Center for the stability profiling and troubleshooting of 6-chloro-4-methyl-1H-indazole (CAS: 885520-87-6). As a critical pharmacophore building block in drug discovery, understanding the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stability profiling and troubleshooting of 6-chloro-4-methyl-1H-indazole (CAS: 885520-87-6).

As a critical pharmacophore building block in drug discovery, understanding the intrinsic stability of the indazole core, the benzylic-like methyl group, and the halogen substituent is paramount. This guide is designed for analytical scientists and drug development professionals conducting forced degradation studies in compliance with [ICH Q1A(R2)][1] and [ICH Q1B][2] guidelines.

Below, you will find mechanistic insights, interactive troubleshooting FAQs, self-validating experimental protocols, and quantitative reference data to streamline your stability-indicating assay development.

Core Degradation Pathways: Mechanistic Insights

The degradation of 6-chloro-4-methyl-1H-indazole under stress conditions is driven by the specific electronic properties of its functional groups:

  • Oxidative Degradation (N-Oxidation & Benzylic Oxidation): The electron-rich indazole nitrogens are highly susceptible to oxidation, readily forming N-oxides in the presence of peroxides[3]. Concurrently, the methyl group at position 4 acts as a benzylic-like carbon. Under radical-initiated oxidative stress, it undergoes sequential oxidation to a hydroxymethyl intermediate, an aldehyde, and ultimately a stable carboxylic acid.

  • Photolytic Degradation (Photodehalogenation): Halogenated aromatics are notoriously sensitive to UV light. Under standardized D65/ID65 light exposure, the C-Cl bond at position 6 undergoes homolytic cleavage. In the presence of hydrogen-donating solvents (e.g., methanol or water), this radical intermediate abstracts a proton, resulting in a photodehalogenated product (4-methyl-1H-indazole)[4].

Pathways Parent 6-chloro-4-methyl-1H-indazole (Parent API, m/z 167) OxStress Oxidative Stress (H2O2 / Radical Initiators) Parent->OxStress Oxidation PhotoStress Photolytic Stress (UV/Vis Light, ICH Q1B) Parent->PhotoStress Photolysis NOxide Indazole N-oxide (+16 Da, m/z 183) OxStress->NOxide N-oxidation Carboxylic 4-carboxylic acid derivative (+30 Da, m/z 197) OxStress->Carboxylic Methyl oxidation Dehalogenated 4-methyl-1H-indazole (-34 Da, m/z 133) PhotoStress->Dehalogenated Photodehalogenation

Degradation pathways of 6-chloro-4-methyl-1H-indazole under oxidative and photolytic stress.

Troubleshooting Guides & FAQs

Q1: During oxidative stress testing (3% H₂O₂), my LC-MS shows two distinct new peaks. One has a mass shift of +16 Da and the other +30 Da. What is the causality here? A: This is a classic divergent oxidative pathway.

  • +16 Da Peak: This corresponds to the N-oxidation of the indazole ring (forming an N-oxide). The indazole nitrogens are nucleophilic and readily react with hydrogen peroxide[3].

  • +30 Da Peak: This indicates the complete oxidation of the 4-methyl group to a carboxylic acid (-CH₃ → -COOH). The methyl group initially oxidizes to an alcohol (+16 Da), but benzylic alcohols rapidly over-oxidize to aldehydes (+14 Da) and acids (+30 Da) under sustained peroxide stress.

Q2: Under ICH Q1B photostability conditions, I observe a degradant with a -34 Da mass shift and the loss of the characteristic 3:1 isotopic chlorine cluster. What is the mechanism? A: You are observing photodehalogenation [4]. Absorption of UV light excites the molecule to a triplet state, leading to the homolytic cleavage of the C-Cl bond. The resulting aryl radical abstracts a hydrogen atom from your solvent system (often water, methanol, or acetonitrile), replacing the chlorine atom (atomic mass ~35) with a proton (atomic mass ~1), resulting in a net loss of ~34 Da. To mitigate this in formulation, consider UV-blocking packaging (e.g., amber vials) or removing hydrogen-donating excipients.

Q3: My oxidative degradation samples show continuous degradation even after I place them in the autosampler at 4°C. How do I stabilize the assay? A: Your protocol lacks a quenching step , meaning the degradation is not a self-validating snapshot of a specific time point. Hydrogen peroxide continues to react with the indazole core even at low temperatures. You must actively quench the oxidizing agent. Add a stoichiometric excess of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite to the aliquot immediately upon sampling. This neutralizes residual H₂O₂ and locks the degradation profile for accurate LC-MS quantification.

Q4: How do I differentiate between the N-oxide (+16 Da) and the intermediate 4-hydroxymethyl (+16 Da) degradants on LC-MS? A: While both share the same nominal mass shift, their chromatographic and fragmentation behaviors differ significantly:

  • Retention Time: The N-oxide is typically much more polar and will elute significantly earlier on a standard C18 reversed-phase column compared to the hydroxymethyl derivative.

  • MS/MS Fragmentation: The N-oxide will readily show a characteristic neutral loss of oxygen (-16 Da) or an OH radical (-17 Da) during collision-induced dissociation (CID), reverting to the parent m/z 167. The hydroxymethyl derivative will typically show a loss of water (-18 Da).

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and regulatory compliance[1], forced degradation studies must be designed as self-validating systems. This means incorporating active quenching, blank controls, and mass balance checks.

Protocol 1: Oxidative Forced Degradation
  • Stock Preparation: Dissolve 6-chloro-4-methyl-1H-indazole in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Stress Initiation: Transfer 1.0 mL of the stock to a borosilicate vial. Add 1.0 mL of 6% H₂O₂ (yielding a final concentration of 0.5 mg/mL API in 3% H₂O₂).

  • Control Generation: Prepare a parallel blank (1.0 mL MeCN + 1.0 mL 6% H₂O₂) to rule out solvent/peroxide artifact peaks.

  • Incubation: Incubate at 25°C in the dark.

  • Active Quenching (Critical Step): At t=2h, 8h, and 24h, withdraw 100 µL aliquots and immediately mix with 100 µL of 0.1 M Sodium Thiosulfate (Na₂S₂O₃) to neutralize residual peroxide.

  • Analysis: Dilute the quenched sample 1:5 with mobile phase and inject onto the LC-MS/PDA. Calculate mass balance: (Area of Parent + Sum of Areas of Degradants) / Area of t=0 Parent. A mass balance of 95-105% validates the method.

Protocol 2: ICH Q1B Photostability Testing
  • Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in a 50:50 Water/Acetonitrile mixture. Place 2 mL into two clear quartz vials and two actinic (amber) glass vials (Dark Controls).

  • Actinometry: Prepare a validated quinine hydrochloride actinometer solution to verify light exposure levels[5].

  • Exposure: Place all vials in a photostability chamber equipped with D65/ID65 lamps. Expose the samples until the actinometer confirms an exposure of at least 1.2 million lux hours and 200 Watt-hours/m² of near-UV energy[2].

  • Analysis: Analyze the exposed samples against the dark controls via LC-MS to identify photodehalogenation products.

Workflow Step1 Prepare Stock Solution (1 mg/mL in MeCN/Water) Step2 Aliquot into Stress Conditions Step1->Step2 Cond1 Oxidative (3% H2O2, 24h) Step2->Cond1 Cond2 Photolytic (1.2M lux-h, 200 Wh/m2) Step2->Cond2 Cond3 Thermal/Hydrolytic (60°C, pH 2 & 12) Step2->Cond3 Step3 Quench Reactions (e.g., Na2S2O3 for H2O2) Cond1->Step3 Step4 LC-MS/PDA Analysis (Identify Mass Shifts) Cond2->Step4 Cond3->Step3 Step3->Step4

Self-validating experimental workflow for forced degradation testing of indazole derivatives.

Quantitative Degradation Summary

Summarizing the expected degradation profile ensures rapid identification of peaks during analytical method development.

Stress ConditionReagent / EnvironmentPrimary Degradation ProductMass Shift (ΔDa)Expected Degradation Rate
Oxidative (Mild) 1% H₂O₂, 25°C, 24hIndazole N-oxide+16 DaModerate (5-10%)
Oxidative (Harsh) 3% H₂O₂, 60°C, 24h4-carboxylic acid derivative+30 DaHigh (>20%)
Photolytic ICH Q1B (UV/Vis)4-methyl-1H-indazole-34 DaModerate (10-15%)
Acidic Hydrolysis 0.1 N HCl, 60°C, 48hGenerally Stable (Indazole core)NoneLow (<2%)
Basic Hydrolysis 0.1 N NaOH, 60°C, 48hGenerally Stable (Indazole core)NoneLow (<2%)

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects ResolveMass Laboratories [Link]

  • In the right light: What ICH photostability tests are all about (ICH Q1B) Binder World[Link]

  • Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines Organic Letters, ACS Publications[Link]

  • Concerning the diene-induced photodechlorination of chloroaromatics Journal of the American Chemical Society, ACS Publications[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 6-chloro-4-methyl-1H-indazole

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 6-chloro-4-methyl-1H-indazole. This resource is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 6-chloro-4-methyl-1H-indazole. This resource is designed for researchers, analytical scientists, and drug development professionals who require robust and symmetrical peaks for accurate quantification and purification.

This guide provides a structured, in-depth approach to troubleshooting, moving from common, easily resolved issues to more complex method development challenges. We will explore the underlying chemical interactions that lead to peak asymmetry for this specific analyte and provide validated, step-by-step protocols to diagnose and rectify the problem.

Part 1: Understanding the Analyte and the Problem

What is 6-chloro-4-methyl-1H-indazole and why is it prone to peak tailing?

6-chloro-4-methyl-1H-indazole is a heterocyclic aromatic compound. Its structure contains a basic nitrogen atom within the indazole ring system, making it susceptible to strong interactions with active sites on the silica-based stationary phases commonly used in reversed-phase HPLC.

Peak tailing for this and similar basic compounds is often a result of undesirable secondary interactions between the analyte and the stationary phase. The primary cause is typically the interaction of the basic nitrogen atom with acidic silanol groups (Si-OH) that are present on the surface of silica-based columns, even on end-capped columns. These interactions are strong and heterogeneous, leading to a portion of the analyte molecules being retained longer than the main band, which results in a "tailing" peak shape.

Diagram: Analyte-Silanol Interaction

cluster_0 Silica Surface cluster_1 Resulting Chromatogram Silanol Acidic Silanol Group (Si-OH) TailingPeak Tailing Peak Shape Silanol->TailingPeak Analyte 6-chloro-4-methyl-1H-indazole (Basic Nitrogen) Analyte->Silanol Strong Secondary Interaction (Ionic/Hydrogen Bonding)

Caption: Undesirable interaction between the basic analyte and acidic silanol groups on the silica surface, causing peak tailing.

Part 2: A Structured Troubleshooting Workflow

We recommend a systematic approach to troubleshooting. Start with the simplest and most common causes before moving to more complex and time-consuming solutions like method redevelopment.

Troubleshooting Workflow Diagram

G start Peak Tailing Observed for 6-chloro-4-methyl-1H-indazole check_ph Q1: Is the mobile phase pH appropriate? start->check_ph adjust_ph Action: Adjust mobile phase pH to 3-4 or 7-8. check_ph->adjust_ph No check_additive Q2: Are you using a mobile phase additive? check_ph->check_additive Yes adjust_ph->check_additive end Symmetrical Peak Achieved adjust_ph->end add_additive Action: Add a competitive base (e.g., TEA) or an ion-pairing agent. check_additive->add_additive No check_column Q3: Is the column suitable and in good condition? check_additive->check_column Yes add_additive->check_column add_additive->end column_care Action: Use a column with low silanol activity. Consider flushing or replacing the column. check_column->column_care No/Unsure check_metal Q4: Could metal contamination be an issue? check_column->check_metal Yes column_care->check_metal column_care->end add_chelator Action: Add a chelating agent (e.g., EDTA) to the mobile phase. check_metal->add_chelator Possible method_redev Advanced Troubleshooting: Consider alternative stationary phases (e.g., hybrid silica, polymer-based). check_metal->method_redev Unlikely add_chelator->method_redev add_chelator->end method_redev->end

Caption: A systematic workflow for diagnosing and resolving peak tailing of 6-chloro-4-methyl-1H-indazole.

Part 3: Frequently Asked Questions & Troubleshooting Steps

Q1: My peak for 6-chloro-4-methyl-1H-indazole is tailing. What is the first thing I should check?

A1: The first and often most impactful parameter to check is the pH of your aqueous mobile phase .

  • The "Why": The charge state of 6-chloro-4-methyl-1H-indazole is pH-dependent. At a low pH (e.g., below its pKa), the basic nitrogen will be protonated (positively charged). At a high pH (e.g., above its pKa), it will be neutral. Silanol groups on the silica surface are ionized and negatively charged at mid-to-high pH values. Peak tailing is often worst when both the analyte is protonated and the silanols are ionized, leading to strong ionic interactions. By controlling the pH, you can suppress the ionization of either the analyte or the silanols to minimize these secondary interactions.

  • Recommended Action:

    • Low pH Approach: Adjust the aqueous portion of your mobile phase to a pH between 3 and 4 using an appropriate buffer or acid (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid). At this low pH, the analyte is protonated, but the ionization of the acidic silanol groups is suppressed, leading to improved peak shape.

    • High pH Approach: Alternatively, adjust the mobile phase pH to be 1.5-2 units above the pKa of the analyte. This renders the analyte neutral, preventing ionic interactions with any ionized silanols. However, this requires a column stable at high pH (e.g., a hybrid silica or polymer-based column).

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Aqueous Phase: Prepare your aqueous mobile phase (e.g., water or a buffer solution).

  • Add Acid/Base: While stirring, slowly add a dilute acid (e.g., 10% v/v formic acid in water) or base to adjust the pH. Use a calibrated pH meter for accurate measurement.

  • Target pH: For the low pH approach, aim for a final pH of 3.0.

  • Final Preparation: Mix the pH-adjusted aqueous phase with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio. For example, a 50:50 (v/v) mixture.

  • Equilibrate: Equilibrate your HPLC column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Q2: I've adjusted the pH, but the peak is still tailing. What's next?

A2: If pH adjustment alone is insufficient, the next step is to introduce a mobile phase additive that acts as a competitive agent.

  • The "Why": Residual, highly acidic silanol groups may still be present and interacting with your analyte even at low pH. A mobile phase additive, such as a small, basic amine, can compete with your analyte for these active sites. The additive, being in high concentration in the mobile phase, effectively "masks" the silanol groups from your analyte, allowing it to elute without the tailing-inducing secondary interactions.

  • Recommended Additives & Concentrations:

AdditiveTypeTypical ConcentrationMechanism of Action
Trifluoroacetic Acid (TFA) Ion-Pairing Agent0.05 - 0.1% (v/v)Forms an ion pair with the protonated analyte, masking its positive charge and improving peak shape. Also lowers pH.
Formic Acid Acidifier0.1% (v/v)Primarily adjusts pH to suppress silanol ionization. Less effective as an ion-pairing agent than TFA but is more MS-friendly.
Triethylamine (TEA) Competitive Base0.1 - 0.5% (v/v)A basic amine that directly competes with the analyte for active silanol sites. The pH of the mobile phase must be adjusted after adding TEA.

Experimental Protocol: Adding a Competitive Base (TEA)

  • Prepare Aqueous Phase: To 1 liter of your aqueous mobile phase, add 1.0 mL of triethylamine (for 0.1% v/v).

  • Adjust pH: Mix thoroughly. Now, adjust the pH to your desired level (e.g., pH 3.0 or pH 7.0) using an appropriate acid (e.g., phosphoric acid). It is crucial to add the amine before adjusting the pH.

  • Final Mobile Phase: Mix the prepared aqueous phase with your organic solvent.

  • Equilibrate: Thoroughly equilibrate the column with the new mobile phase. This may take longer than a simple pH change, so allow for 20-30 column volumes.

Q3: I'm using a buffered mobile phase with an additive, but the tailing persists. Could my column be the problem?

A3: Yes, the choice and condition of your HPLC column are critical.

  • The "Why": Not all C18 columns are the same. They differ in silica purity, surface area, and, most importantly, the effectiveness of the end-capping process used to deactivate the surface silanol groups.

    • High Silanol Activity: Older "Type A" silica columns have a higher concentration of acidic, metal-containing silanols and are more prone to causing tailing with basic compounds.

    • Modern Columns: Newer "Type B" high-purity silica columns and columns with advanced end-capping or embedded polar groups are designed to minimize silanol interactions and offer better peak shapes for basic analytes.

    • Column Degradation: Over time, the stationary phase can degrade, especially when used at pH extremes, exposing more active silanol groups. This can cause a previously good separation to develop peak tailing.

  • Recommended Actions:

    • Use a High-Purity, End-Capped Column: If you are not already, switch to a modern, high-purity silica column known for good performance with basic compounds.

    • Consider an Inert Column: For very challenging separations, consider columns with alternative base materials, such as hybrid silica-polymer particles, which are more resistant to high pH and have fewer silanol interactions.

    • Column Flushing: If you suspect column contamination, a series of washes with different solvents (e.g., water, methanol, acetonitrile, isopropanol) can help remove strongly bound contaminants.

    • Replace the Column: If the column is old or has been used extensively under harsh conditions, it may be irreversibly damaged and need replacement.

Q4: I have a new, high-quality column and an optimized mobile phase, but I still see some tailing. Is there anything else?

A4: A less common but significant cause of peak tailing for compounds that can act as chelating agents is interaction with trace metals in the HPLC system or the column itself.

  • The "Why": The indazole ring system, with its nitrogen atoms, can potentially chelate with metal ions (e.g., iron, nickel) that may be present on the surface of stainless steel frits, tubing, or even within the silica matrix of the column packing itself. This chelation can act as another secondary retention mechanism, causing peak tailing.

  • Recommended Action:

    • Add a Chelating Agent: Introduce a small amount of a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), into your mobile phase.

    • Concentration: A concentration of 0.1 to 0.5 mM EDTA is typically sufficient.

    • Mechanism: The EDTA will preferentially bind to any free metal ions in the system, preventing your analyte from interacting with them.

Experimental Protocol: Adding a Chelating Agent

  • Prepare EDTA Stock: Prepare a concentrated stock solution of EDTA (e.g., 10 mM) in the aqueous portion of your mobile phase.

  • Spike Mobile Phase: Add the appropriate volume of the stock solution to your final aqueous mobile phase to achieve the desired low-millimolar concentration.

  • Equilibrate: Equilibrate the entire HPLC system (injector, tubing, and column) with this mobile phase to ensure all active metal sites are passivated.

References

  • Title: HPLC Columns: Theory, Technology, and Practice Source: Urban & Fischer URL: [Link]

  • Title: The Role of the Stationary Phase in HPLC Source: Waters Corporation URL: [Link]

  • Title: A Guide to HPLC and LC-MS Buffers, pH, and Mobile Phase Selection Source: Crawford Scientific URL: [Link]

  • Title: Peak Tailing in HPLC: What it is and How to Avoid it Source: KNAUER Wissenschaftliche Geräte GmbH URL: [Link]

Troubleshooting

Technical Support Center: Isolation &amp; Purification of 6-Chloro-4-methyl-1H-indazole

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex purification bottlenecks associated with 6-chloro-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex purification bottlenecks associated with 6-chloro-4-methyl-1H-indazole. This compound is a critical building block in medicinal chemistry, but its synthesis often yields a stubborn matrix of impurities.

Diagnostic Overview: Understanding the Impurity Profile

Before troubleshooting a failed purification, we must define the chemical environment. The synthesis of 6-chloro-4-methyl-1H-indazole typically generates three classes of impurities:

  • Regioisomers (N1 vs. N2 substitution): Indazoles exhibit tautomerism. Depending on the synthetic route, you may generate N-alkylated side products or 2H-indazole isomers.

  • Unreacted Starting Materials: Residual basic anilines, acidic precursors, or inorganic salts.

  • Oxidation Byproducts: Highly conjugated, colored impurities resulting from trace oxidation of the indazole core.

Our purification strategy exploits the specific physicochemical properties of the 1H-indazole core—specifically its distinct hydrogen-bonding capacity and differential solubility—to systematically strip away these contaminants.

Core Purification Workflow

Below is the logical decision tree for isolating the target compound from a complex crude mixture.

PurificationWorkflow Crude Crude 6-chloro-4-methyl-1H-indazole (Isomers, Unreacted SMs, Salts) Extraction Acid-Base Extraction (EtOAc / HCl / NaHCO3) Crude->Extraction Aqueous Aqueous Waste (Basic/Acidic Impurities) Extraction->Aqueous Phase Separation Organic Organic Phase (Indazoles + Neutral Impurities) Extraction->Organic Retain & Concentrate Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) Organic->Chromatography Isomer1 Early Fractions (N-1 Isomers & Non-polar Impurities) Chromatography->Isomer1 Elutes First Isomer2 Late Fractions (1H-Indazole Enriched) Chromatography->Isomer2 Elutes Second Recryst Mixed-Solvent Recrystallization (Acetone/Water or THF/Water) Isomer2->Recryst Dissolve in Hot Solvent Pure Pure 6-chloro-4-methyl-1H-indazole (>99% Purity) Recryst->Pure Cool, Filter, Dry

Caption: Purification workflow for crude 6-chloro-4-methyl-1H-indazole isolating the desired 1H-isomer.

Self-Validating Experimental Protocols

Protocol 1: Selective Acid-Base Extraction

Causality: Indazoles are unique heterocycles; the N1 proton is weakly acidic (pKa ~14), while the N2 nitrogen is weakly basic (pKa ~1.2). By maintaining the aqueous washes strictly between pH 3 and 10, the indazole remains neutral and partitions into the organic phase, while highly basic unreacted amines or strongly acidic byproducts are ionized and driven into the aqueous waste.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Acid Wash: Wash the organic layer with 1M HCl. Validation: Basify the aqueous layer and spot it on a TLC plate; the presence of UV-active spots confirms the successful removal of basic starting materials.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ to remove acidic phenolic impurities.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Normal-Phase Flash Chromatography

Causality: In normal-phase silica chromatography, separation is driven by hydrogen bonding. The N1-substituted isomers or protected variants lack the free N-H hydrogen bond donor, drastically reducing their affinity for the stationary phase. Consequently, they elute significantly earlier than the desired 1H-indazole 1[1].

  • Preparation: Dry-load the concentrated organic phase onto silica gel to prevent band broadening.

  • Elution: Utilize a gradient solvent system starting at 95:5 Hexane/Ethyl Acetate and gradually increasing polarity to 70:30 2[2].

  • Fractionation: Monitor via TLC (UV active at 254 nm). The N-1 isomers will elute first.

  • Validation: Perform LC-MS on the later-eluting major peak to confirm the mass of 6-chloro-4-methyl-1H-indazole (M+H = 167.0). Pool and concentrate these fractions.

Protocol 3: Binary Mixed-Solvent Recrystallization (High-Purity Polish)

Causality: Single-solvent systems often fail to differentiate closely related regioisomers. A binary solvent system (e.g., Acetone/Water) exploits the differential hydration spheres of the isomers. The 1H-indazole forms a more stable crystalline lattice in this highly polar environment, allowing for >99% purity recovery 3[3].

  • Dissolution: Suspend the semi-pure 1H-indazole in a minimum volume of hot, water-soluble organic solvent (e.g., Acetone). Heat to reflux until complete dissolution.

  • Anti-Solvent Addition: Dropwise, add hot distilled water (anti-solvent) until the solution becomes persistently cloudy. Add 1-2 drops of acetone until the solution just clears. The optimal volume ratio of organic solvent to water should be maintained between 3:1 and 2:5 3[3].

  • Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes to maximize lattice formation.

  • Validation: Filter the crystals and dry under vacuum. Analyze via quantitative NMR (qNMR) or HPLC. The purity of the isolated 1-position isomer will exceed 99% 3[3].

Quantitative Data: Recrystallization Solvent Screening

The following table summarizes the efficacy of various solvent systems for the final recrystallization polish of substituted indazoles.

Solvent SystemVolume RatioRecovery Yield (%)Final Purity (%)Mechanistic Observation
Acetone / Water 3:185%>99.5%Excellent selective crystallization of the 1H-isomer over the 2H-isomer.
THF / Water 2:182%>99.0%Good recovery, but THF requires strict peroxide testing prior to heating.
Ethanol / Water 1:178%98.5%Higher solubility of trace impurities in cold ethanol slightly reduces yield.
Toluene (Single) N/A60%95.0%Fails to adequately differentiate the hydration spheres of N1/N2 isomers.

Troubleshooting & FAQs

Q: During recrystallization, my product "oils out" instead of forming crystals. How do I resolve this? A: "Oiling out" occurs when the compound separates as a liquid phase because the solution is cooling too rapidly or the impurity load is too high, which depresses the melting point of the solute below the solvent's ambient temperature. Resolution: Reheat the mixture until the oil completely redissolves. Add a small volume of the "good" solvent (e.g., acetone) to lower the saturation temperature, and allow the flask to cool much more slowly 4[4]. Seeding the solution with a pure crystal of 6-chloro-4-methyl-1H-indazole at the cloud point can also force crystalline lattice formation over liquid-liquid phase separation.

Q: My final crystals have a reddish-brown tint. How do I remove these colored impurities? A: Substituted indazoles are prone to trace oxidation, yielding highly conjugated, colored byproducts that co-crystallize with the product. Resolution: During the hot dissolution step of your recrystallization, add 5-10% (w/w) activated charcoal. Boil for 5 minutes, then perform a hot filtration through a pre-heated pad of Celite before adding the anti-solvent 4[4]. The porous carbon selectively traps the large, conjugated oxidation products.

Q: I am seeing co-elution of the 1H and 2H isomers during silica gel chromatography. What should I adjust? A: Co-elution indicates that the solvent gradient is too steep or the column is overloaded. Resolution: Reduce the polarity of your starting eluent (e.g., start at 100% Hexane and move very slowly to 95:5 Hexane/EtOAc). Because the N1-isomer has a lower affinity for silica, a shallower gradient will increase the retention time gap between the isomers 1[1]. Ensure your sample-to-silica mass ratio is at least 1:50 for difficult isomer separations.

References

  • Technical Support Center: Optimization of 2H-Indazole Synthesis , BenchChem. 1

  • CN101948433A - Method for separating and purifying substituted indazole isomers , Google Patents. 3

  • Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization , BenchChem. 4

  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach , HES-SO. 2

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-4-methyl-1H-indazole

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 6-chloro-4-methyl-1H-indazole (CAS 885520-87-6...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 6-chloro-4-methyl-1H-indazole (CAS 885520-87-6)[1].

The most scalable and atom-economical route to 1H-indazoles lacking C3-substitution relies on the condensation of an ortho-halobenzaldehyde with hydrazine, followed by a thermally driven[2]. For this specific target, the optimal precursor is 2-fluoro-4-chloro-6-methylbenzaldehyde . This guide addresses the critical thermodynamic, kinetic, and safety challenges encountered when transitioning this synthesis from the bench to a multi-kilogram scale.

Mechanistic Workflow & Visualization

The synthesis proceeds via a two-stage cascade: an initial, highly exothermic hydrazone formation, followed by an endothermic SNAr cyclization. Failure to control the kinetics of the first step inevitably leads to the[3].

IndazoleScaleUp SM 2-Fluoro-4-chloro-6-methylbenzaldehyde (Starting Material) Hydrazone Hydrazone Intermediate (Uncyclized) SM->Hydrazone Condensation (Exothermic, 0-5 °C) Azine Symmetrical Azine (Insoluble Impurity) SM->Azine Low Hydrazine Ratio (Side Reaction) Reagent Hydrazine Hydrate (Excess, >2.0 eq) Reagent->Hydrazone Product 6-Chloro-4-methyl-1H-indazole (Target Product) Hydrazone->Product SNAr Cyclization (Endothermic, 110-150 °C) Hydrazone->Azine

Fig 1: Reaction pathway and byproduct formation for 6-chloro-4-methyl-1H-indazole synthesis.

Standard Scale-Up Protocol (1 kg Scale)

To ensure a self-validating and reproducible system, the following protocol utilizes "inverse addition" to strictly control the stoichiometry during the highly reactive exothermic phase.

Step 1: Hydrazone Formation (Kinetic Control)
  • Preparation: Charge a 20 L jacketed glass reactor with Hydrazine hydrate (65% aqueous, 2.5 kg, ~5.0 eq) and N-Methyl-2-pyrrolidone (NMP) (5 L).

  • Cooling: Cool the mixture to 0–5 °C under a nitrogen atmosphere.

  • Substrate Dissolution: In a separate vessel, dissolve 2-fluoro-4-chloro-6-methylbenzaldehyde (1.0 kg, 1.0 eq) in NMP (3 L).

  • Dosing: Add the aldehyde solution dropwise to the hydrazine mixture over 4 hours using an automated dosing pump.

    • Causality: Inverse addition ensures hydrazine is always in massive stoichiometric excess. This kinetically disfavors the bimolecular reaction between the intermediate hydrazone and unreacted aldehyde, which is the root cause of azine formation.

    • Validation Check: The internal temperature ( Tint​ ) must not exceed 10 °C. The mixture should remain a pale yellow, homogeneous solution. The appearance of a bright yellow precipitate is an immediate indicator of azine formation.

Step 2: SNAr Cyclization (Thermodynamic Activation)
  • Heating: Once addition is complete, gradually heat the reactor to 120 °C.

    • Causality: The electron-donating 6-methyl group on the precursor increases the electron density of the aromatic ring. This raises the activation energy required for the SNAr displacement of the fluoride ion[2]. High temperatures are mandatory to overcome this barrier.

  • Cyclization: Stir at 120 °C for 12–16 hours.

    • Validation Check: Monitor the reaction via HPLC. The reaction is deemed complete and self-validated when the uncyclized hydrazone intermediate falls below <1.0% (Area/Area).

Step 3: Workup and Isolation
  • Quenching: Cool the reactor to 20 °C and slowly quench the mixture into 25 L of vigorously stirred, ice-cold water.

  • Precipitation: Stir for 2 hours to allow complete precipitation of the product.

  • Isolation: Filter the suspension, wash the filter cake with cold water (3 x 2 L) to remove residual NMP and hydrazine, and dry under vacuum at 50 °C to afford 6-chloro-4-methyl-1H-indazole.

Troubleshooting Guides & FAQs

Q1: My reaction is stalling at the hydrazone intermediate, and cyclization won't proceed past 70%. What is wrong? A: The SNAr ring closure is the rate-limiting step. While fluorine is an excellent leaving group for SNAr, the presence of the methyl group deactivates the aromatic ring by donating electron density[2]. Corrective Action: Standard alcoholic solvents (like ethanol or methanol) cannot reach the required temperatures without specialized pressurized equipment. Switch your solvent to a high-boiling polar aprotic solvent like NMP or DMAc, and increase the temperature to 120–150 °C. Alternatively, have been proven highly effective for safely achieving these temperatures with hydrazine[2].

Q2: I am observing a bright yellow, highly insoluble precipitate during the initial addition phase. How do I rescue the batch? A: This precipitate is the symmetrical azine byproduct. It forms when the local concentration of the aldehyde exceeds hydrazine, allowing the newly formed hydrazone to condense with a second molecule of aldehyde[3]. Corrective Action: Once formed, the azine is incredibly thermodynamically stable and difficult to revert; the batch cannot be easily rescued. To prevent it in subsequent runs, you must strictly adhere to the "inverse addition" technique described in the protocol and maintain a minimum of 3.0 to 5.0 equivalents of hydrazine hydrate.

Q3: Is it possible to use 2,4-dichloro-6-methylbenzaldehyde instead of the fluoro-analog to save on raw material costs? A: While the dichloro-analog is cheaper, the chloride ion is a significantly poorer leaving group in SNAr reactions compared to fluoride (fluorine's higher electronegativity better stabilizes the Meisenheimer complex intermediate). Using the chloro-analog will require forcing conditions (e.g., >160 °C, prolonged heating), which leads to thermal degradation of the hydrazine and severe darkening/decomposition of the final product[3]. The fluoro-analog is strongly recommended for scale-up.

Q4: How do I safely manage the exotherm of hydrazine addition on a multi-kilogram scale? A: The condensation of hydrazine with an aldehyde releases substantial heat rapidly. Corrective Action: Utilize a highly efficient jacketed reactor with active cooling (e.g., a Huber unit). Implement automated dosing pumps interlocked with the internal thermocouple; if Tint​ exceeds 10 °C, the pump must automatically pause. Never add solid hydrazine salts or highly concentrated anhydrous hydrazine directly to the reaction mixture.

Quantitative Data: Optimization of Cyclization Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting yield/impurity profile, validating the chosen scale-up protocol.

Solvent SystemTemperature (°C)Hydrazine (Eq)Addition MethodYield (%)Azine Impurity (%)
Ethanol78 (Reflux)1.5Normal42%18%
Ethanol78 (Reflux)5.0Inverse55%<1%
NMP1201.5Normal68%22%
NMP 120 5.0 Inverse 89% <1%
DMAc (Flow Reactor)1503.0Co-dosed91%2%
References
  • Wheeler, R. C., et al. "A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor". Organic Process Research & Development 2011, 15 (3), 565-569. URL: [Link]

  • Zhu, Z., et al. "Method of synthesizing 1H-indazole compounds". US Patent 8022227B2, 2011.

Sources

Troubleshooting

managing regioselectivity in functionalization of 6-chloro-4-methyl-1H-indazole

Welcome to the technical support center for the regioselective functionalization of 6-chloro-4-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of 6-chloro-4-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of modifying this versatile heterocyclic scaffold. As a key intermediate in the synthesis of important pharmaceuticals like Pazopanib, precise control over functionalization is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired regiochemical outcomes.

Section 1: FAQs - Foundational Principles of Regioselectivity

This section addresses common foundational questions regarding the reactivity of the 6-chloro-4-methyl-1H-indazole core.

Q1: What are the primary reactive sites on the 6-chloro-4-methyl-1H-indazole scaffold?

A1: The 6-chloro-4-methyl-1H-indazole scaffold presents several potential sites for functionalization. The most common are:

  • N1 and N2 Nitrogens: The pyrazole ring contains two nitrogen atoms that are nucleophilic and readily undergo reactions like alkylation and arylation. Controlling selectivity between these two sites is the most frequent challenge.[3][4]

  • C6-Chloro Group: The chlorine atom on the benzene ring is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.[5][6]

  • C3 and C7 Positions: These carbon atoms on the indazole core can be functionalized through C-H activation or metalation strategies, though these methods can be more challenging.[7][8]

Q2: What is the fundamental difference between N1 and N2 alkylation, and how is the outcome controlled?

A2: The regioselectivity of N-alkylation is primarily governed by a balance between thermodynamic and kinetic control.[9]

  • N1-Alkylated Product: This isomer is generally the more thermodynamically stable product. Reactions that allow for equilibrium to be established, often characterized by higher temperatures, longer reaction times, or the use of specific base/solvent systems that permit isomer interconversion, will favor the N1 product.[3][9]

  • N2-Alkylated Product: This isomer is often the kinetically favored product, meaning it is formed faster. The N2 position is typically more sterically accessible and, in some cases, more nucleophilic. Conditions that do not allow for equilibration (e.g., lower temperatures, shorter reaction times) tend to yield more of the N2 isomer.[9][10]

The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) strongly favors N1 alkylation. Conversely, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often results in mixtures or a preference for the N2 isomer.[3][11]

Q3: How do the existing methyl and chloro substituents on the ring affect reactivity?

A3: The 4-methyl and 6-chloro groups exert both electronic and steric effects:

  • 4-Methyl Group: This is an electron-donating group (EDG) which slightly increases the electron density of the aromatic ring system. Its steric bulk can also influence the accessibility of the adjacent C3 and C5 positions, although its primary impact on regioselectivity is often secondary to the conditions chosen for N-functionalization.

  • 6-Chloro Group: This is an electron-withdrawing group (EWG) that deactivates the benzene ring towards electrophilic aromatic substitution but serves as an excellent leaving group for nucleophilic aromatic substitution and a key site for cross-coupling reactions. It has a minimal electronic effect on the N1/N2 selectivity compared to substituents at the C7 position.[12] For instance, a bulky or electron-withdrawing group at C7 can sterically hinder the N1 position, dramatically increasing selectivity for N2.[12]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer guide to troubleshoot specific problems encountered during the functionalization of 6-chloro-4-methyl-1H-indazole.

N-Functionalization (Alkylation & Arylation)

Problem 1: My N-alkylation with an alkyl bromide is giving me a difficult-to-separate mixture of N1 and N2 isomers. How can I exclusively obtain the N1 product?

Cause & Solution: This outcome is typical when using conditions that do not strongly favor one pathway, such as K₂CO₃ in DMF. To achieve high N1 selectivity, you must employ conditions that favor the thermodynamically more stable product.

Recommended Protocol: Thermodynamic Control for N1-Selectivity The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a highly reliable system for achieving excellent N1 regioselectivity.[3][12] The sodium cation is believed to chelate with the N2 nitrogen, sterically blocking it and directing the electrophile to the N1 position.

  • Base: Use Sodium Hydride (NaH, 60% dispersion in mineral oil), 1.2 equivalents.

  • Solvent: Use anhydrous Tetrahydrofuran (THF).

  • Procedure: Suspend the NaH in THF at 0 °C. Add the 6-chloro-4-methyl-1H-indazole (1.0 eq.) portion-wise and stir for 30-60 minutes to allow for complete deprotonation, forming the sodium indazolide salt. Then, add the alkyl bromide (1.1 eq.) and allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Causality: This method forms the indazolide anion in situ. The Na⁺ counterion's interaction with the N2 lone pair makes the N1 position the primary site of attack for the incoming electrophile.

Problem 2: For my project, I specifically need the N2-alkylated isomer. What conditions favor this kinetic product?

Cause & Solution: Achieving high N2 selectivity requires suppressing the pathway to the more stable N1 isomer. This can be done by choosing conditions that favor the kinetically faster reaction or by using specific reagents that inherently direct to N2.

Recommended Protocol 1: Mitsunobu Reaction The Mitsunobu reaction is a well-established method that often shows a strong preference for producing the N2-alkylated indazole isomer.[3][11]

  • Reagents: Use the desired alcohol (1.5 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and a dialkyl azodicarboxylate like DIAD or DEAD (1.5 eq.).

  • Solvent: Anhydrous THF.

  • Procedure: Dissolve the indazole, alcohol, and PPh₃ in THF at 0 °C. Add the azodicarboxylate dropwise. The reaction is typically stirred overnight as it warms to room temperature.

  • Causality: The mechanism of the Mitsunobu reaction is distinct from standard Sₙ2 alkylations and the steric accessibility of the N2 nitrogen often makes it the preferred site of attack.

Recommended Protocol 2: Acid-Catalyzed Alkylation with Specific Reagents Certain alkylating agents, such as alkyl 2,2,2-trichloroacetimidates, can provide exceptional N2 selectivity under acidic conditions.[10]

  • Catalyst: A catalytic amount of a strong acid, like trifluoromethanesulfonic acid (TfOH).

  • Procedure: The indazole is reacted with the alkyl trichloroacetimidate in the presence of the acid catalyst.

  • Causality: Quantum mechanical calculations suggest that while the 1H-indazole tautomer is more stable, the transition state energy for N2 alkylation of this tautomer is significantly lower than the energy required for tautomerization to 2H-indazole followed by N1 alkylation. This creates a strong kinetic preference for the N2 product.[10]

C-Functionalization (Core Modification)

Problem 3: My Buchwald-Hartwig amination at the C6-chloro position is giving low yields and starting material recovery. What can I do?

Cause & Solution: Low yields in Buchwald-Hartwig reactions are often due to catalyst deactivation, improper choice of ligand/base, or non-inert reaction conditions.[5][13] The NH proton of the indazole can also interfere with the catalytic cycle if not properly handled.

Optimization Strategy:

  • Protect the Indazole Nitrogen: The most robust solution is to first protect the indazole N-H proton (e.g., as a THP, SEM, or Boc group). This prevents side reactions and simplifies the reaction profile. After the C-N coupling, the protecting group can be removed.

  • Ligand and Catalyst Choice: For coupling with primary amines, ligands like BrettPhos have shown high efficacy. For secondary amines, RuPhos is often a good choice.[13][14] Using a pre-catalyst can also improve consistency.

  • Base Selection: A strong, non-nucleophilic base is crucial. Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are common choices.[13][14]

  • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the palladium catalyst. Use degassed solvents.

Problem 4: I want to functionalize the C7 position next to the N1 nitrogen. Is this possible?

Cause & Solution: Yes, functionalization at C7 is achievable using a strategy called Directed ortho Metalation (DoM) .[7][15] This requires first installing a directing group on the N1 position.

Workflow for C7 Functionalization:

  • N1 Protection/Direction: Protect the N1 position with a suitable directing group. Groups like pivaloyl (Piv) or diisopropylcarbamoyl are effective. This protection step also resolves the N1/N2 issue.

  • Directed Lithiation: Treat the N1-protected indazole with a strong lithium base like s-BuLi or n-BuLi, often in the presence of an additive like TMEDA. The directing group chelates the lithium, directing deprotonation specifically to the adjacent C7 position.[16][17]

  • Electrophilic Quench: The resulting C7-lithiated species can then be quenched with a wide variety of electrophiles (e.g., I₂, DMF for formylation, aldehydes, etc.).

  • Deprotection: Finally, remove the N1 directing group to yield the C7-functionalized product.

Section 3: Protocols and Data

Experimental Protocols

Protocol 1: N1-Selective Alkylation of 6-chloro-4-methyl-1H-indazole

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).

  • Add anhydrous THF via syringe to create a suspension. Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve 6-chloro-4-methyl-1H-indazole (1.0 eq.) in a minimum amount of anhydrous THF.

  • Add the indazole solution dropwise to the NaH suspension over 15 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Cool the mixture back to 0 °C and add the alkyl halide (e.g., iodomethane, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination at C6 (on N1-protected substrate) (Note: This protocol assumes prior N1-protection, e.g., with a Boc group)

  • To an oven-dried Schlenk tube, add N1-Boc-6-chloro-4-methyl-1H-indazole (1.0 eq.), the desired primary amine (1.2 eq.), and a palladium pre-catalyst (e.g., BrettPhos G3, 2 mol%).[14]

  • Add sodium tert-butoxide (NaOtBu, 1.5 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C, stirring vigorously.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate and purify by flash column chromatography to obtain the N1-Boc-6-amino-indazole derivative.

  • The Boc group can then be removed under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane).

Data Summary Table

The following table summarizes expected regioselectivity outcomes under various conditions for the N-alkylation of substituted indazoles, based on literature precedent.[3][11][12]

Substrate (Indazole)Alkylating AgentBase / SolventTemp.Approx. N1:N2 RatioJustification
6-chloro-4-methyl-1H-indazolen-pentyl bromideNaH / THFRT -> 50°C>95 : 5Thermodynamic control, Na⁺ chelation
6-chloro-4-methyl-1H-indazolen-pentyl bromideK₂CO₃ / DMFRT~40 : 60Mixed control, favors kinetic product
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT -> 50°C4 : 96Steric hindrance at N1 by C7-NO₂
1H-indazolen-pentanol (Mitsunobu)PPh₃, DIAD / THF0°C -> RT~28 : 72Kinetic control via Mitsunobu mechanism

Section 4: Visual Guides & Workflows

Diagram 1: Decision Workflow for N-Alkylation

N_Alkylation_Decision_Tree start Goal: N-Alkylation of 6-chloro-4-methyl-1H-indazole target What is the desired regioisomer? start->target n1_path N1 Isomer (Thermodynamic) target->n1_path  N1 n2_path N2 Isomer (Kinetic) target->n2_path  N2 condition_n1 Use strong base in non-polar aprotic solvent. Example: NaH in THF n1_path->condition_n1 condition_n2 Choose conditions that favor kinetic control. n2_path->condition_n2 mitsunobu Option A: Mitsunobu Reaction (Alcohol, PPh3, DIAD) condition_n2->mitsunobu acid_cat Option B: Acid-Catalyzed (e.g., with Trichloroacetimidate) condition_n2->acid_cat

Caption: Decision tree for selecting N-alkylation reaction conditions.

Diagram 2: Competing Pathways in N-Alkylation

Competing_Pathways sub 6-chloro-4-methyl-1H-indazole (1H-Tautomer) anion Indazolide Anion (after deprotonation) sub->anion + Base N1_Product N1-Alkylated Product (Thermodynamically Favored) anion->N1_Product + R-X (Slow, Reversible Path) Favored by NaH/THF N2_Product N2-Alkylated Product (Kinetically Favored) anion->N2_Product + R-X (Fast Path) Favored under kinetic conditions

Caption: Thermodynamic vs. Kinetic pathways in indazole N-alkylation.

References

  • Snieckus, V. Directed ortho metalation. Toluene-p-sulfonamide and N-pivaloyl directing groups for the synthesis of C-7 substituted indoles. [Link to a relevant review on DoM, e.g.
  • Kumar, N., et al. (2013). An improved process for the preparation of Pazopanib hydrochloride. Synthetic Communications, 43(1), 72-78. [Link]

  • Garrido, F., et al. (2003). Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. Organic Letters, 5(11), 1931-1934. [Link]

  • (Patent)
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Knochel, P., et al. (2012). The first direct metalation of indazoles. Chemical Communications, 48(25), 3121-3123. [Link]

  • Keating, A., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Molecules, 25(21), 5013. [Link]

  • Camarasa, M. J., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Molecules, 27(16), 5183. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chand, O., et al. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry, 14(1). [Link]

  • Sibanda, S., et al. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. [Link]

  • Wikipedia. Directed ortho metalation. Wikipedia. [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT, 8(12). [Link]

  • Snieckus, V., et al. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 5(11), 1931-1934. [Link]

  • University College Cork. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. CORA, Cork Open Research Archive. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Chen, C., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(9), 6034–6045. [Link]

  • Chen, C., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(9), 6034–6045. [Link]

  • Ali, M. A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14(1), 1-16. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Zhang, Y., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(2), 220-224. [Link]

  • Wang, D., et al. (2018). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 9(4), 934-940. [Link]

  • Ali, M. A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14, 3819. [Link]

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]

  • Humphries, P. S., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4946-4949. [Link]

  • Singh, M. S., & Singh, A. K. (2020). Direct Catalytic Functionalization of Indazole Derivatives. Advanced Synthesis & Catalysis, 362(18), 3768-3794. [Link]

  • Li, Y., et al. (2023). Rh(III)-Catalyzed C–H Functionalization/Annulation of 1-Arylindazolones. The Journal of Organic Chemistry, 88(7), 4449-4460. [Link]

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Optimization

Technical Support Center: Handling Air-Sensitive Indazole Derivatives

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with air-sensitive indazole derivatives. The unique electronic properties of the indazole ring system can re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with air-sensitive indazole derivatives. The unique electronic properties of the indazole ring system can render many of its derivatives susceptible to degradation upon exposure to atmospheric oxygen and moisture. This guide provides field-proven insights, troubleshooting protocols, and best practices to ensure the integrity of your compounds and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when handling indazole derivatives.

Q1: My previously white/colorless indazole derivative has turned yellow or brown upon standing. What is happening and is it still usable?

A: Discoloration is a classic indicator of oxidative degradation. The indazole ring, particularly at the N-H position, can be susceptible to oxidation, which leads to the formation of colored, often complex, byproducts.[1][2] While slight discoloration may not significantly impact some robust reactions, it signals compromised purity. For sensitive applications, such as catalysis or biological assays, the purity is critical. It is highly recommended to purify the material again before use or, ideally, to prevent this degradation in the first place through stringent air-free handling.

Q2: My reaction yield is consistently low when using an indazole starting material. Could air-sensitivity be the cause?

A: Absolutely. If your indazole derivative is air-sensitive, its degradation can be a primary cause of low yields.[3][4] Exposure to air can decompose the starting material before the reaction even begins or during the process, especially if the reaction requires elevated temperatures.[5] This effectively reduces the amount of active starting material, leading to poor conversion. Always handle potentially air-sensitive indazoles under an inert atmosphere (Argon or Nitrogen) and use properly degassed solvents.[3][4][6]

Q3: What is the best way to store my air-sensitive indazole derivative for both short-term and long-term use?

A: Proper storage is crucial to maintain the compound's integrity.[7]

  • Short-Term (days to weeks): Store the solid compound in a vial with a tightly sealed cap, wrapped with Parafilm, inside a desiccator filled with a fresh desiccant. For higher sensitivity, store it in a glovebox.[8][9]

  • Long-Term (months to years): The most reliable method is to store the solid compound in a flame-sealed glass ampoule under an inert atmosphere (preferably Argon).[7] Alternatively, store it in a vial with a PTFE-lined cap inside a glovebox freezer (-20°C to -80°C) to slow down any potential decomposition pathways.[7][8] Avoid repeated opening and closing of the container in the open air.[7]

Q4: I am preparing an NMR sample of my indazole derivative, but the spectrum shows broad peaks or the appearance of new, unidentified signals over a short time. Why?

A: This is often due to the presence of paramagnetic oxygen dissolved in the NMR solvent (e.g., CDCl₃, DMSO-d₆) or gradual decomposition of the sample in the tube. To resolve this, use a degassed NMR solvent. You can prepare this by using the "freeze-pump-thaw" method (see Protocol 1) and preparing the NMR sample in a glovebox. If a glovebox is unavailable, you can bubble argon through the solvent before adding it to your sample, though this is less effective.[5][10]

Section 2: Troubleshooting Guides

This section offers structured approaches to diagnose and solve more complex experimental problems.

Guide 2.1: Diagnosing the Source of Compound Degradation

If you suspect your indazole derivative is degrading, it's critical to identify the source of air or moisture exposure. This troubleshooting tree will guide your investigation.

G A Problem: Indazole Degradation (Discoloration, Impurities by LCMS/NMR) B Check Storage Conditions A->B C Review Handling Technique A->C D Analyze Reaction/Workup Protocol A->D B1 Is it stored under inert gas? B->B1 C1 Was the compound weighed/transferred in open air? C->C1 D1 Are solvents properly degassed? D->D1 B2 Is the container properly sealed (e.g., Sure/Seal™, ampoule)? B1->B2 Yes B_Sol Solution: Repackage under Ar/N2. Store in glovebox or sealed ampoule. B1->B_Sol No B2->B_Sol No C_Sol Solution: Use a glovebox for all solid transfers. C1->C_Sol Yes D2 Is the reaction glassware scrupulously dried? D1->D2 Yes D_Sol1 Solution: Implement rigorous degassing. (See Protocol 1) D1->D_Sol1 No D3 Is the inert atmosphere maintained throughout the entire reaction and workup? D2->D3 Yes D_Sol2 Solution: Oven- or flame-dry all glassware immediately before use. D2->D_Sol2 No D_Sol3 Solution: Use Schlenk techniques or conduct the entire process in a glovebox. D3->D_Sol3 No G cluster_0 Schlenk Line Manifold Manifold Vacuum Pump Inert Gas (Ar/N2) Source Flask Reaction Flask (Schlenk Flask) Manifold:v->Flask Evacuate (Purge Cycle) Manifold:n->Flask Backfill (Purge Cycle) Maintain Positive Pressure Bubbler Oil Bubbler (Pressure Release) Flask->Bubbler Gas Outflow

Caption: Basic Schlenk line reaction setup.

References

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Air-free technique. Wikipedia. Available at: [Link]

  • The Manipulation of Air-Sensitive Compounds. Elschenbroich, Ch.; Salzer, A. Organometallics: A Concise Introduction, 2nd ed.. Available at: [Link]

  • The Manipulation of Air Sensitive Compounds 2nd ed. Shriver, D. F.; Drezdzon, M. A. John Wiley & Sons: New York, 1986. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Degassing solvents. University of York, Department of Chemistry. Available at: [Link]

  • How to Degas Solvents. University of Rochester, Department of Chemistry. Available at: [Link]

  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Wet air oxidation of indole, benzopyrazole, and benzotriazole: Effects of operating conditions and reaction mechanisms. ResearchGate. Available at: [Link]

  • Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. RSC Publishing. Available at: [Link]

  • What Inert Gas Is Commonly Used In Gloveboxes And Schlenk Lines, And Why Is It Preferred Over Nitrogen In Some Cases? Kintek Furnace. Available at: [Link]

  • Degassing. Wikipedia. Available at: [Link]

  • School of Chemistry SOP For Operation Of Glove Boxes. University College Dublin. Available at: [Link]

  • Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. Semantic Scholar. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. Available at: [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. Available at: [Link]

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. Available at: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available at: [Link]

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Troubleshooting

enhancing the stability of 6-chloro-4-methyl-1H-indazole in solution

Welcome to the Technical Support Center for 6-chloro-4-methyl-1H-indazole . This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, mechanistic solutions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-chloro-4-methyl-1H-indazole . This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, mechanistic solutions to solubility and stability challenges.

Unlike standard troubleshooting manuals, this guide bridges the gap between observable experimental phenomena and underlying molecular causality, providing you with self-validating protocols to ensure absolute data integrity.

Section 1: Core Mechanisms of Instability

To stabilize 6-chloro-4-methyl-1H-indazole, one must first understand the thermodynamic and kinetic forces driving its degradation. The molecule features an amphoteric indazole core, a hydrophobic 4-methyl group, and a 6-chloro substituent.

  • Tautomeric Equilibrium : The indazole ring exhibits annular tautomerism between the 1H and 2H forms. The 1H-tautomer is thermodynamically more stable (by approximately 2.3 to 3.6 kcal/mol) and predominates in aqueous solutions[1]. However, in aprotic organic solvents (like pure DMSO or dichloromethane), the 2H-tautomer can be stabilized by intermolecular hydrogen bonding. Rapid 2H → 1H tautomerization occurs upon exposure to water[1].

  • Photolytic Dehalogenation : Aromatic halogens, particularly the 6-chloro group, are susceptible to photolytic cleavage upon exposure to UV light, leading to radical-mediated degradation and ring-opening[2].

  • pH-Dependent Hydrolysis : Indazoles act as both weak acids and weak bases (typical pKa values are ~1.04 and ~13.86)[3]. Extreme pH environments catalyze the hydrolysis of the heterocyclic core.

G Indazole 6-Chloro-4-methyl-1H-indazole (Intact in Solution) Photo UV/Visible Light Exposure Indazole->Photo Oxidation Oxidative Stress (ROS, Peroxides) Indazole->Oxidation Hydrolysis Extreme pH (Acid/Base Hydrolysis) Indazole->Hydrolysis Deg1 Photolytic Cleavage (Dechlorination/Radicals) Photo->Deg1 Deg2 N-Oxide Formation & Ring Opening Oxidation->Deg2 Deg3 Protonation/Deprotonation (Tautomeric Shift) Hydrolysis->Deg3

Fig 1. Primary degradation pathways of 6-chloro-4-methyl-1H-indazole in solution.

Section 2: Troubleshooting Guide

Issue 1: Rapid peak splitting or shifting retention times in HPLC analysis.

  • Causality: This is a classic symptom of tautomeric equilibrium. If your stock solution is prepared in an aprotic solvent (e.g., 100% DMSO) where the 2H-tautomer is temporarily stabilized, injecting it into an aqueous mobile phase triggers a rapid 2H → 1H tautomerization[1]. The two tautomers interact differently with the stationary phase before reaching equilibrium.

  • Resolution: Match your sample diluent to your initial mobile phase conditions. Pre-diluting the DMSO stock into a minimum of 50% aqueous buffer 30 minutes prior to injection forces the equilibrium to the stable 1H-form, resulting in a single, sharp peak.

Issue 2: Appearance of secondary peaks and a visible color change (yellowing) in the solution over time.

  • Causality: The 6-chloro substituent is vulnerable to UV-induced photolytic cleavage, while the indazole nitrogen atoms are prone to oxidation (forming N-oxides)[2]. The formation of complex, conjugated degradation products shifts the absorption spectrum, causing the solution to change color.

  • Resolution: Immediately transition to actinic (amber) glassware. Store all stock solutions at 0–8 °C to minimize the thermal kinetic energy required for these oxidative pathways. If the assay permits, degas the solvent to remove dissolved oxygen.

Issue 3: Precipitation or cloudiness upon dilution into biological buffers (e.g., PBS at pH 7.4).

  • Causality: The hydrophobic nature of the 4-methyl and 6-chloro groups severely limits aqueous solubility. When the organic co-solvent concentration drops below the critical solvation threshold, the compound rapidly aggregates and precipitates.

  • Resolution: Utilize a "solvent-spike" methodology. Maintain the final DMSO concentration at 1–2%. If precipitation persists, introduce a surfactant (e.g., 0.1% Tween-20) or a cyclodextrin carrier to encapsulate the hydrophobic moieties.

Section 3: Self-Validating Experimental Protocols

To guarantee the trustworthiness of your stability data, you must employ a Mass Balance Verification system. A protocol is only self-validating if the sum of the parent compound and all quantified degradants equals the initial starting concentration (100% ± 2%).

Protocol: Forced Degradation & Stability-Indicating Assay (SIA)

This protocol systematically isolates degradation variables to establish a definitive stability profile.

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 6-chloro-4-methyl-1H-indazole.

  • Dissolve in 10.0 mL of HPLC-grade DMSO to create a 1.0 mg/mL stock. Store at 0–8 °C.

Step 2: Controlled Stress Applications Prepare four separate 1.5 mL amber vials. To each, add 0.5 mL of the stock solution and apply the following stressors[4]:

  • Acidic Hydrolysis: Add 0.5 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Basic Hydrolysis: Add 0.5 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Stress: Add 0.5 mL of 3% H₂O₂. Incubate at 25 °C for 24 hours in the dark.

  • Photolytic Stress: Add 0.5 mL of HPLC water. Expose to a calibrated UV light source (1.2 million lux hours)[2].

Step 3: Neutralization (The Critical Step)

  • To halt the hydrolysis reactions, neutralize the acidic sample with 0.5 mL of 0.1 M NaOH, and the basic sample with 0.5 mL of 0.1 M HCl.

  • Causality Check: Failure to neutralize will cause the compound to continue degrading inside the HPLC autosampler, invalidating your kinetic data.

Step 4: LC-MS/PDA Analysis & Mass Balance

  • Inject 10 µL of each neutralized sample into an LC-MS equipped with a Photodiode Array (PDA) detector.

  • Integrate the area under the curve (AUC) for the parent peak and all newly formed degradant peaks.

  • Validation: Calculate the Mass Balance. If the total AUC deviates by more than 5% from an unstressed control, volatile degradants have escaped, or secondary degradation (degradants breaking down further) has occurred. Reduce the stress time from 24 hours to 6 hours and repeat.

Workflow Step1 Prepare Stock Solution (1.0 mg/mL in DMSO) Step2 Aliquoting into Test Buffers (Acid, Base, Peroxide, UV) Step1->Step2 Step3 Apply Stress Conditions (Heat, Light, Time) Step2->Step3 Step4 Neutralization & HPLC-PDA/LC-MS Analysis Step3->Step4 Step5 Mass Balance Calculation (Parent + Degradants = 100%) Step4->Step5

Fig 2. Self-validating workflow for assessing indazole solution stability.

Section 4: Quantitative Stability Data

The following table synthesizes the physicochemical parameters dictating the stability of 6-chloro-4-methyl-1H-indazole.

ParameterValue / ObservationMechanistic Rationale
Thermodynamic Stability 1H-tautomer > 2H-tautomerThe 1H form is energetically favored by ~2.3 kcal/mol; 2H rapidly converts to 1H in aqueous media[1].
pKa Values ~1.04 (Basic N), ~13.86 (Acidic NH)Amphoteric nature; protonation occurs at N2 at low pH, deprotonation at N1 at high pH[3].
Optimal Storage Temp 0–8 °CMinimizes thermal kinetic energy required for oxidative and hydrolytic degradation pathways.
Aqueous Solubility Very LowHigh lipophilicity driven by the 6-chloro and 4-methyl hydrophobic groups prevents hydration.
Optimal Stock Solvent 100% DMSO or DMFSolubilizes the hydrophobic core while preventing premature aqueous hydrolysis.

Section 5: FAQs for Drug Development Professionals

Q: Can I use antioxidants to prevent the degradation of 6-chloro-4-methyl-1H-indazole in long-term solution storage? A: Yes. Because the indazole ring is susceptible to free-radical mediated auto-oxidation, the addition of radical scavengers (e.g., BHT or ascorbic acid) can significantly enhance stability in solution. Ensure the chosen antioxidant does not interfere with your downstream biological assays or analytical readouts.

Q: Why does my compound degrade faster in a pH 2.0 buffer than a pH 9.0 buffer? A: The basic nitrogen (N2) of the indazole ring has a pKa of approximately 1.04[3]. In a pH 2.0 buffer, a significant fraction of the molecules becomes protonated, creating an indazolium cation. This positively charged intermediate is highly electrophilic and significantly more vulnerable to nucleophilic attack by water (hydrolysis) compared to the neutral or deprotonated species found at higher pH levels.

Q: Is it safe to sonicate the solution to force the compound into an aqueous buffer? A: Proceed with extreme caution. Sonication introduces localized high temperatures (cavitation) and generates hydroxyl radicals in water. Given the susceptibility of the 6-chloro group to radical-mediated cleavage, prolonged sonication will artificially degrade your sample. If sonication is necessary, use an ice bath and limit exposure to 30-second bursts.

References

  • Benchchem. "3-Bromo-6-(trifluoromethyl)
  • Sigma-Aldrich. "6-chloro-4-methyl-1h-indazole | 885520-87-6." Sigma-Aldrich Product Properties.
  • Journal of Chemical Health Risks.
  • Sigalov, M. V., et al. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry.
  • Benchchem. "Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution." Benchchem Technical Support.

Sources

Optimization

Technical Support Center: Optimization of Microwave Synthesis Parameters for Indazoles

Welcome to the technical support center for the microwave-assisted synthesis of indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging microwave techn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the microwave-assisted synthesis of indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging microwave technology to accelerate the discovery and synthesis of this critical heterocyclic scaffold. Indazole and its derivatives are foundational components in numerous therapeutic agents, making their efficient synthesis a paramount objective in pharmaceutical research.[1][2]

Microwave-assisted organic synthesis (MAOS) offers a transformative approach compared to conventional heating methods. By utilizing dielectric heating, microwaves rapidly and uniformly energize polar molecules in the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often, improved product purity.[3][4][5] This guide provides field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate the nuances of optimizing your microwave-assisted indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why should I use a microwave reactor for my indazole synthesis instead of a standard oil bath?

A1: The primary advantage of microwave synthesis lies in its heating mechanism. Unlike conventional heating, which relies on thermal conductivity and can create temperature gradients, microwave irradiation directly couples with polar molecules in the reaction mixture, ensuring rapid and uniform heating.[4][6] This results in several key benefits:

  • Drastically Reduced Reaction Times: Reactions that take several hours or even days with conventional heating can often be completed in minutes.[7][8][9]

  • Improved Yields and Purity: The rapid heating can minimize the formation of byproducts that often occur during prolonged exposure to high temperatures.[9][10]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to better reproducibility.[3][11]

  • Green Chemistry: Shorter reaction times and higher efficiency contribute to a more energy-conscious and sustainable laboratory practice.[7][12]

Q2: How critical is solvent choice in microwave-assisted synthesis?

A2: Solvent selection is arguably one of the most critical parameters. The ability of a solvent to absorb and convert microwave energy into heat is determined by its dielectric properties, specifically its tangent delta (tan δ). Solvents are generally classified into three categories based on their microwave absorption capabilities:

  • High Absorbers: (e.g., Ethanol, DMF, DMSO) - These polar solvents couple very efficiently with microwaves and heat up rapidly.

  • Medium Absorbers: (e.g., Acetonitrile, THF) - These are effective for many reactions, offering a balance between heating rate and reaction control.

  • Low/Non-Absorbers: (e.g., Toluene, Hexane, Dioxane) - These nonpolar solvents do not heat effectively on their own. However, they can be used if a reactant or a catalyst is a strong microwave absorber (a "sensitizer").

For indazole synthesis, polar solvents like ethanol, water, and DMF are commonly used as they facilitate rapid heating and can also help solubilize the reagents.[13][14][15] The choice of solvent can also profoundly impact reaction outcomes, such as regioselectivity.[10][15]

Q3: What are the most common synthetic routes for indazoles using microwave assistance?

A3: Several classical organic reactions for indazole synthesis have been successfully adapted for microwave conditions. The most prevalent routes include:

  • Cyclization of Aryl Hydrazones: This is a very common method, often starting from substituted benzaldehydes or ketones (e.g., o-halobenzaldehydes, salicylaldehydes) which are first condensed with hydrazine to form a hydrazone intermediate, followed by an intramolecular cyclization.[3][13]

  • Palladium or Copper-Catalyzed Cross-Coupling Reactions: These methods involve intramolecular C-N bond formation, often starting from o-haloaryl carbonyl compounds and hydrazines, and are highly efficient under microwave irradiation.[1][16][17]

  • Diels-Alder Cycloadditions: Certain substituted pyrazoles can undergo Diels-Alder reactions under microwave conditions to yield indazole derivatives.[13]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established principles of organic synthesis and microwave chemistry.

Q4: My reaction yield is consistently low, or the conversion is incomplete. What factors should I investigate?

A4: Low yield is a common challenge that can often be resolved by systematically evaluating several parameters.

  • Cause 1: Sub-optimal Temperature or Time. The reaction may not have reached the necessary activation energy or been held at the optimal temperature for a sufficient duration.

    • Solution: Incrementally increase the reaction temperature in 10-15 °C steps or the reaction time in 2-5 minute intervals. Monitor the reaction by TLC or LC-MS to track the consumption of starting material. Many indazole syntheses perform well between 120-150 °C for 5-20 minutes.[7][8]

  • Cause 2: Poor Microwave Coupling. If you are using a low-absorbing solvent, the reaction mixture may not be heating efficiently.

    • Solution: Switch to a more polar, higher-absorbing solvent like DMF or ethanol.[6] Alternatively, if the solvent system is critical for selectivity, you can add a small amount of a polar co-solvent or an ionic liquid to improve the mixture's dielectric properties.

  • Cause 3: Inappropriate Base or Catalyst. The chosen base may not be strong enough to facilitate the reaction, or the catalyst may be inactive.

    • Solution: For reactions requiring a base, ensure it is compatible with your solvent system. For example, K2CO3 may not be effective in THF but works well in DMF.[10] For catalyzed reactions, ensure the catalyst is fresh and consider using a higher catalyst loading or a different ligand. Palladium-catalyzed reactions are particularly common and effective.[1][16]

  • Cause 4: Reagent Quality or Stoichiometry. Degradation of starting materials, especially hydrazine, can halt the reaction.

    • Solution: Use fresh, high-purity reagents. Verify the stoichiometry; for instance, an excess of hydrazine hydrate (e.g., 2 equivalents) is often used to drive the initial hydrazone formation.[3][14]

Q5: I am observing significant side product formation. How can I improve the reaction's selectivity?

A5: Side product formation is often due to decomposition at high temperatures or competing reaction pathways.

  • Cause 1: Thermal Decomposition. Excessive temperature can cause starting materials or the desired indazole product to degrade.

    • Solution: Reduce the reaction temperature. The advantage of microwave synthesis is that even at lower temperatures, the reaction rates can still be significantly accelerated compared to conventional heating. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.

  • Cause 2: Undesired Dimerization or Polymerization. This is common with highly reactive intermediates.

    • Solution: Lower the concentration of your reactants. Running the reaction under more dilute conditions can often disfavor intermolecular side reactions.

  • Cause 3: Competing Cyclization Pathways. Depending on the substrate, different cyclization routes may be possible.

    • Solution: This is highly substrate-dependent. Altering the catalyst or solvent system can sometimes favor one pathway over another. For example, copper-catalyzed systems may offer different selectivity compared to palladium-based ones.[16]

Q6: My primary challenge is controlling regioselectivity, especially N1 vs. N2 alkylation. How can I direct the reaction to the desired isomer?

A6: Achieving high regioselectivity between the N1 and N2 positions of the indazole ring is a classic challenge. Fortunately, this is often controllable under microwave conditions by carefully selecting the base and solvent.[10][15]

  • For N1-Alkylation (Thermodynamically Favored): The N1 anion is generally more stable. Using conditions that allow for equilibrium to be established will favor the N1 product.

    • Recommended Conditions: A strong, non-nucleophilic base like sodium hydride (NaH) in a solvent like THF or cesium carbonate (Cs2CO3) in DMF typically provides excellent N1 selectivity.[10][15] Allowing the reaction to run for a longer time can also favor the formation of the more stable N1 isomer.[15]

  • For N2-Alkylation (Kinetically Favored): The N2 position is often more sterically accessible and can be the site of initial, kinetically controlled attack.

    • Recommended Conditions: Mitsunobu conditions (e.g., PPh3, DIAD/DEAD) are known to produce high selectivity for the N2 position.[10] In some cases, running the reaction without a base can also favor N2 substitution.[15]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key data from the literature to guide your experimental design.

Table 1: Comparison of Microwave vs. Conventional Synthesis of Indazole Derivatives

Starting MaterialMethodTimeYield (%)Reference
Salicylaldehyde & HydrazineConventional2-3 hours~60-70%[13]
Salicylaldehyde & HydrazineMicrowave10 min>85%[13]
2-AcetylcyclohexanoneConventional6-8 hours~60-75%[7][8]
2-AcetylcyclohexanoneMicrowave2 min>90%[7][8]

Table 2: Optimization of Microwave Parameters for the Synthesis of 2-(4-bromophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole [7][8]

EntryTemperature (°C)Time (min)Power (W)Isolated Yield (%)
1100230060
2120230075
3150130082
4150 2 300 92
5160230090

Table 3: Influence of Base and Solvent on N1/N2 Regioselectivity in Indazole Alkylation [10][15]

BaseSolventTypical N1:N2 RatioNotes
Cs2CO3 DMF >130:1 Excellent for N1 selectivity
NaH THF >100:1 Excellent for N1 selectivity
K2CO3DMF~10:1Moderate N1 selectivity
DBUDMF~5:1Moderate N1 selectivity
K2CO3/Na2CO3THFNo ReactionIncompatible system
None (Mitsunobu)THF1:3.5Excellent for N2 selectivity

Mandatory Visualizations

Diagrams of Key Processes

The following diagrams, rendered in DOT language, illustrate the fundamental workflow, a common reaction mechanism, and a logical troubleshooting process.

G cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Substrate, Hydrazine, Solvent, Catalyst) vessel 2. Combine in Microwave Vessel & Seal Securely prep->vessel irrad 3. Microwave Irradiation (Set Temp, Time, Power) vessel->irrad cool 4. Cooling (To Room Temperature) irrad->cool workup 5. Reaction Work-up (e.g., Filtration, Extraction) cool->workup purify 6. Purification (e.g., Recrystallization, Chromatography) workup->purify char 7. Characterization (NMR, IR, MS) purify->char G cluster_mechanism General Reaction Mechanism start o-Halobenzaldehyde + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation cyclize Intramolecular Cyclization (C-N Coupling) (Pd or Cu Catalyzed) hydrazone->cyclize Microwave Heating product Indazole Product cyclize->product

Caption: Common mechanism: hydrazone formation and cyclization. [13]

G cluster_troubleshooting Troubleshooting Decision Tree problem Problem: Low Yield cause1 cause1 problem->cause1 No cause2 cause2 problem->cause2 Yes sol1 Solution Increase Temp/Time Incrementally cause1->sol1 sol2 Solution Switch to High-Absorbing Solvent cause2->sol2 No cause3 cause3 cause2->cause3 Yes sol3 Solution Use Fresh Reagents & Verify Stoichiometry cause3->sol3 No

Caption: A decision tree for troubleshooting low reaction yield.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1-H-Indazole Derivatives from Substituted Benzaldehydes

This protocol is a generalized procedure adapted from the work of Khandave et al. and BenchChem application notes. [3][14] Materials:

  • Substituted o-chlorobenzaldehyde or o-nitrobenzaldehyde (1.0 mmol)

  • Hydrazine hydrate (2.0 mmol, 2.0 equiv)

  • Solvent: Distilled Water or Ethanol (10 mL)

  • Catalyst (if required, e.g., L-proline on polyethylene glycol (LPP), 10 mol%) [3][14]* 10 mL microwave reaction vessel with a magnetic stir bar

  • Microwave Synthesizer

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add the substituted benzaldehyde (1.0 mmol), hydrazine hydrate (2.0 mmol), and catalyst (if applicable). [14]2. Add Solvent: Add 10 mL of the chosen solvent (e.g., distilled water) to the vessel. [14]3. Seal Vessel: Securely seal the vessel with the appropriate cap. Ensure the seal is tight to allow for pressure build-up.

  • Microwave Irradiation: Place the vessel inside the microwave synthesizer cavity. Set the reaction parameters. A typical starting point is:

    • Power: 425 W [3] * Temperature: 120-140 °C (Use temperature control if available)

    • Hold Time: 18 minutes [3] * Stirring: On

  • Monitoring: It is advisable to perform initial optimization runs for shorter durations (e.g., 2, 5, 10 min) to monitor the reaction progress by TLC (e.g., mobile phase n-hexane:ethyl acetate, 1:1) or LC-MS. [3][14]6. Cooling: After irradiation is complete, allow the vessel to cool to room temperature (typically below 50 °C) before opening.

  • Work-up:

    • Dilute the cooled reaction mixture with hot ethanol (~10 mL). [14] * If a solid catalyst was used, filter the mixture to remove it. Wash the catalyst pad with additional ethanol (2 x 5 mL). [14] * Combine the filtrates and concentrate under reduced pressure to obtain the crude product. [14]8. Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure indazole derivative. [3][14]9. Characterization: Confirm the structure of the final product using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR, and MS).

References

  • Asian Journal of Research in Chemistry. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]

  • Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. [Link]

  • González-Vidal, J. A., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. [Link]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. [Link]

  • PMC. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-Indole-3-Carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

  • PubMed. (2008). Comparative studies on conventional and microwave synthesis of some benzimidazole, benzothiazole and indole derivatives and testing on inhibition of hyaluronidase. [Link]

  • PMC. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. [Link]

  • Indian Journals. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. [Link]

  • PMC. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. [Link]

  • Barlaam, B., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters. [Link]

  • PubMed. (2011). Microwave-assisted synthesis of medicinally relevant indoles. [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. [Link]

  • Bentham Science. (n.d.). Microwave Assisted Synthesis of Imidazoles - A Review. [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. [Link]

  • RSC Publishing. (n.d.). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]

  • Uppsala University. (n.d.). Microwave-Accelerated Organic Synthesis, Palladium(II)-Catalyzed Reactions, Flow Chemistry and Medicinal Chemistry Applications Thereof. [Link]

  • RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • PMC. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Organic Chemistry Portal. (2021). Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines. [Link]

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Troubleshooting

Technical Support Center: Characterization of Halogenated Heterocycles

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers encounter structural elucidation bottlenecks when working with halogenated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers encounter structural elucidation bottlenecks when working with halogenated heterocycles. Halogens introduce unique quantum mechanical and isotopic variables that can confound standard analytical workflows.

This guide moves beyond basic troubleshooting; it explains the physical causality behind these phenomena so you can design self-validating experiments and confidently characterize your drug candidates.

Section 1: NMR Spectroscopy Troubleshooting

Q1: Why are the ¹³C and ¹H NMR signals adjacent to chlorine or bromine atoms in my heterocycle severely broadened or completely missing?

The Root Cause (Causality): This is a classic manifestation of quadrupolar relaxation . Unlike fluorine (¹⁹F) which has a nuclear spin of ½, chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br) have a nuclear spin of ³⁄₂. Nuclei with a spin > ½ possess an electric quadrupole moment.

In the highly asymmetric electronic environment of a heterocycle, there is a strong Electric Field Gradient (EFG). The interaction between the halogen's quadrupole moment and this EFG exerts a torque on the nucleus, causing extremely rapid spin-lattice (T₁) relaxation [1]. When the halogen's T₁ relaxation rate is comparable to the scalar coupling constant (J-coupling) between the halogen and the adjacent ¹³C/¹H, the system enters an "intermediate exchange" regime. The adjacent spin-½ nucleus experiences a rapidly fluctuating magnetic field, which smears out the J-coupling and severely broadens the signal [1].

The Solution: Counterintuitively, you must lower the sample temperature using Variable Temperature (VT) NMR. Lowering the temperature slows down the molecular tumbling rate, which increases the rotational correlation time ( τc​ ). For quadrupolar nuclei, the relaxation rate is directly proportional to τc​ . Therefore, cooling the sample makes the halogen relax even faster, pushing the system into the "fast exchange" limit. The halogen spin flips so rapidly that the ¹³C/¹H nucleus only sees an average spin state of zero, effectively "self-decoupling" the halogen and yielding a sharp singlet.

G A Halogenated Heterocycle (Asymmetric EFG) B Quadrupolar Halogen (Spin > 1/2) A->B C Rapid T1 Relaxation (Intermediate Exchange) B->C Torque on Quadrupole D Broadened 13C/1H Signals C->D Scalar Coupling E VT-NMR: Lower Temperature (Increase τc) D->E Troubleshooting F Fast Exchange Limit (Self-Decoupling) E->F G Sharp 13C/1H Signals F->G

Logical flow of quadrupolar broadening and mitigation via VT-NMR.

Q2: How can I leverage ¹⁹F NMR for the chiral differentiation of fluorinated heterocycles without using chiral HPLC?

The Root Cause (Causality): Enantiomers possess identical physical properties in an achiral environment, meaning their standard NMR spectra will perfectly overlap. To differentiate them, you must break the symmetry by placing them in a chiral environment.

The Solution: Use a Chiral Solvating Agent (CSA). Transition metal complexes, such as chiral cationic cobalt complexes or palladium pincer complexes, can dynamically coordinate with the heteroatoms (e.g., nitrogen) in your fluorinated heterocycle [2]. This dynamic binding equilibrium forms diastereomeric complexes in solution. Because ¹⁹F has a 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to its local steric/electronic environment, the two diastereomers will exhibit distinct, baseline-separated ¹⁹F chemical shifts[2].

G A Fluorinated Heterocycle (Enantiomeric Mixture) C Dynamic Binding Equilibrium A->C B Chiral Solvating Agent (e.g., Co/Pd Complex) B->C D Diastereomeric Complexes (Δδ in 19F NMR) C->D E Signal Integration D->E F ee% Determination E->F

Workflow for 19F NMR chemosensing of chiral fluorinated heterocycles.

Section 2: Mass Spectrometry Troubleshooting

Q3: My mass spectrum (EI-MS) shows a highly complex molecular ion region. How do I definitively assign the number and type of halogens on my heterocycle?

The Root Cause (Causality): Unlike fluorine and iodine, which are monoisotopic, chlorine and bromine exist as mixtures of two highly abundant stable isotopes. Chlorine exists as ³⁵Cl (~75%) and ³⁷Cl (~25%), while bromine exists as ⁷⁹Br (~50%) and ⁸¹Br (~50%) [3]. When a heterocycle contains one or more of these halogens, the molecular ion (M) is accompanied by M+2, M+4, and M+6 peaks. The relative intensities of these peaks are governed by strict binomial expansions of their natural isotopic probabilities [3].

The Solution: Do not rely solely on the exact mass of the monoisotopic peak. Instead, map the relative intensity ratios of the molecular ion cluster against the established binomial patterns.

Table: Quantitative Isotope Ratios for Halogenated Compounds

Halogen ContentM (Relative %)M+2 (Relative %)M+4 (Relative %)M+6 (Relative %)
1 Cl 10033--
2 Cl 1006611-
3 Cl 10098323
1 Br 10098--
2 Br 5010050-
1 Cl, 1 Br 7510025-

Note: Normalize your MS data so the base peak in the cluster matches the highest value in the corresponding row to easily identify the pattern.

Section 3: Validated Experimental Protocols

Protocol A: VT-NMR for Quadrupolar Decoupling

A self-validating system to confirm signal broadening is due to quadrupolar relaxation and not chemical exchange or conformational dynamics.

  • Sample Preparation: Dissolve 15-20 mg of the halogenated heterocycle in a low-freezing-point deuterated solvent (e.g., CD₂Cl₂ or Toluene-d₈). Avoid CDCl₃ as it freezes at -63 °C.

  • Baseline Acquisition: Acquire standard ¹³C/¹H NMR spectra at 298 K. Note the line width at half maximum (FWHM) of the broadened signals.

  • Thermal Titration: Lower the probe temperature in 10 K increments. Allow a strict 5-minute thermal equilibration period at each step before tuning/matching and shimming.

  • Monitoring: Re-acquire the spectrum at each interval.

  • Self-Validation Check: The signal should initially broaden further, potentially disappear into the baseline (coalescence point), and finally re-emerge as a sharp, highly resolved singlet as the fast-exchange limit is reached. If the signal splits into multiple sharp peaks instead, your initial broadening was due to conformational isomerism, not quadrupolar relaxation.

Protocol B: ¹⁹F NMR Chemosensing for Enantiomeric Excess (ee%)

A rapid, HPLC-free method for determining the optical purity of fluorinated drug candidates.

  • Baseline Control: Dissolve 5 mg of the racemic fluorinated heterocycle in 0.5 mL of a non-coordinating solvent (e.g., CDCl₃). Acquire a ¹⁹F NMR spectrum to confirm a single chemical shift.

  • CSA Addition: Add 1.2 molar equivalents of the Chiral Solvating Agent (e.g., a chiral Co(III) complex) directly to the NMR tube.

  • Equilibration: Agitate gently and allow 10 minutes at room temperature for the dynamic binding equilibrium to establish.

  • Racemic Validation: Acquire the ¹⁹F NMR spectrum (with ¹H decoupling to simplify multiplets). You must observe two distinct ¹⁹F signals with a strict 1:1 integration ratio. This validates the CSA's resolving power.

  • Sample Analysis: Repeat steps 1-4 using your enantioenriched sample. Integrate the two resolved peaks to calculate the exact ee%.

References

  • Consequences of Nuclei with Quadrupole Moment on NMR. Department of Chemistry, University of Delhi.
  • 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au, ACS Publications.
  • The M+1 & M+2 Peaks (Cambridge AS Chemistry). Save My Exams.
Optimization

Technical Support Center: Resolving Ambiguous NMR Signals in Substituted Indazoles

Welcome to the Technical Support Center for NMR analysis of indazole scaffolds. Indazoles present unique spectroscopic challenges due to annular tautomerism (1H vs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR analysis of indazole scaffolds. Indazoles present unique spectroscopic challenges due to annular tautomerism (1H vs. 2H forms) and the high likelihood of generating regioisomeric mixtures (N1 vs. N2) during substitution reactions. This guide is designed for researchers and drug development professionals to definitively troubleshoot, assign, and validate complex indazole NMR spectra.

Diagnostic Workflow

IndazoleNMR Start Indazole Alkylation Mixture H1_NMR 1H NMR (CDCl3) Start->H1_NMR Broad Are signals broad/missing? H1_NMR->Broad VT_NMR Switch to DMSO-d6 or use VT-NMR Broad->VT_NMR Yes Overlap Are H3 & H7 overlapping? Broad->Overlap No VT_NMR->Overlap NOESY 1D/2D NOESY Overlap->NOESY No HMBC 1H-13C HMBC Overlap->HMBC Yes (or for definitive proof) NOE_N1 Alkyl to H7 NOE (N1-Isomer) NOESY->NOE_N1 NOE_N2 Alkyl to H3 NOE (N2-Isomer) NOESY->NOE_N2 HMBC_N1 Alkyl to C7a Correlation (N1-Isomer) HMBC->HMBC_N1 HMBC_N2 Alkyl to C3 Correlation (N2-Isomer) HMBC->HMBC_N2

Caption: Workflow for resolving N1/N2 indazole regioisomers using 1H, NOESY, and HMBC NMR techniques.

Frequently Asked Questions (Theory & Causality)

Q1: Why do my unsubstituted indazole NMR signals appear broad or entirely missing at room temperature? A: Unsubstituted indazoles exist in a dynamic equilibrium between the 1H- and 2H-tautomers via intermolecular proton transfer. If the chemical exchange rate ( kex​ ) is comparable to the difference in resonance frequencies ( Δν ) of the tautomers, the signals undergo intermediate exchange broadening on the NMR timescale. Causality: To resolve this, you must alter the exchange rate. Switching the solvent to DMSO-d6 introduces strong hydrogen-bond acceptors that break indazole-indazole dimers, locking the molecule into the thermodynamically favored 1H-tautomer and sharpening the signals. Alternatively, Variable Temperature (VT) NMR can be used to freeze out the exchange.

Q2: I alkylated my indazole and isolated two products with nearly identical 1 H NMR spectra. How can I definitively distinguish the N1 and N2 regioisomers? A: While 1 H NMR chemical shifts are often indistinguishable due to the similar electronic environments of the N1 and N2 positions,1 [2]. Causality: HMBC detects 2-bond ( 2JCH​ ) and 3-bond ( 3JCH​ ) couplings, but rarely 4-bond ( 4JCH​ ) couplings.

  • In the N1-isomer , the alkyl protons are 3 bonds away from C7a (Alkyl-N1-C7a), yielding a strong cross-peak. The path to C3 is 4 bonds (Alkyl-N1-N2-C3), yielding no signal.

  • In the N2-isomer , the alkyl protons are 3 bonds away from C3 (Alkyl-N2-C3), yielding a strong cross-peak, while the path to C7a is 4 bonds and remains invisible.

Q3: What role does 15 N NMR play in characterizing substituted indazoles? A: 15 N NMR is highly sensitive to the hybridization and electronic state of nitrogen. Using a [1]. The pyrrole-like nitrogen (-NR-) typically resonates highly shielded around 130–150 ppm, while the pyridine-like nitrogen (=N-) is deshielded around 310–330 ppm (relative to liquid NH 3​ ) [4].

Troubleshooting Guide: Resolving Ambiguity

Issue 1: Overlapping Aromatic Protons (H3 and H7) Preventing NOE Interpretation

  • Symptom: In CDCl 3​ , the H3 and H7 protons often overlap in the 7.5–8.0 ppm region, making 1D NOESY or ROESY data ambiguous when trying to observe spatial proximity to the alkyl group.

  • Root Cause: Small chemical shift dispersion of the aromatic core in non-polar solvents.

  • Resolution: Do not rely on NOESY if H3/H7 overlap. Immediately proceed to 1 H- 13 C HMBC. The carbon chemical shifts of C3 (~123–135 ppm) and C7a (~140–148 ppm) are always well-separated, providing an unambiguous assignment [3].

Issue 2: Weak or Missing Long-Range HMBC Correlations

  • Symptom: No cross-peaks observed between the alkyl substituent and the indazole core in HMBC.

  • Root Cause: The delay for the evolution of long-range couplings in the HMBC pulse sequence is mismatched with the actual J -coupling of the molecule, or the relaxation delay (d1) is too short for the quaternary carbons.

  • Resolution: Re-optimize the long-range coupling constant ( JCH​ ) parameter in the NMR software. For indazole N-alkylation, a JCH​ setting of 8 Hz is optimal. Increase the relaxation delay (d1) to at least 2.0 seconds.

Self-Validating Experimental Protocols

Protocol A: 1 H- 13 C HMBC Setup for Regioisomer Differentiation
  • Sample Preparation: Dissolve 15–20 mg of the purified indazole in 0.6 mL of DMSO-d6. (DMSO-d6 is preferred to prevent signal overlap and lock tautomeric exchange).

  • Parameter Setup: Load a standard 2D 1 H- 13 C HMBC pulse program. Set the long-range coupling constant ( JCH​ ) to 8 Hz.

  • Acquisition: Set the spectral width to cover 0–12 ppm in F2 ( 1 H) and 0–220 ppm in F1 ( 13 C). Acquire with a minimum of 128 t1​ increments and 8 scans per increment to ensure sufficient signal-to-noise for the quaternary C3 and C7a carbons.

  • Self-Validation Checkpoint: Before interpreting the long-range correlations, verify the presence of 1-bond HSQC bleed-through (typically appearing as a doublet along the F1 axis) to definitively assign the alkyl CH 2​ protons. If this is missing, the pulse calibration is incorrect.

  • Interpretation:

    • Correlation to a carbon at ~140–148 ppm (C7a) N1-isomer .

    • Correlation to a carbon at ~123–135 ppm (C3) N2-isomer .

Protocol B: Variable Temperature (VT) NMR for Tautomeric Broadening
  • Sample Preparation: Dissolve the unsubstituted NH-indazole in an aprotic solvent (e.g., Toluene-d8 or CDCl 3​ ).

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K. Note the broadening of the H3 and NH signals.

  • Thermal Adjustment:

    • Slow Exchange Regime: Lower the probe temperature to 250 K to slow the proton transfer below the NMR timescale. This will resolve the spectrum into two distinct sets of signals corresponding to the 1H and 2H tautomers.

    • Fast Exchange Regime: Raise the temperature to 330 K to push the exchange into the fast regime, resulting in a single, sharp, time-averaged peak.

  • Self-Validation Checkpoint: Integrate the sharpened NH peak at the new temperature. The integral must exactly equal 1H relative to the aromatic core. If it integrates to less than 1H, the broadening was likely due to trace water exchange or paramagnetic impurities, not solely tautomerism.

Reference Data Tables

Table 1: Diagnostic 2D NMR Correlations for N-Alkylated Indazoles

RegioisomerDiagnostic NOESY/ROESY Contact 1 H- 13 C HMBC Correlation (from Alkyl CH 2​ ) 1 H- 15 N HMBC Correlation (from Alkyl CH 2​ )
N1-Alkyl Alkyl CH 2​ H7C7a (~140–148 ppm)N1 (Pyrrole-type, ~130–150 ppm)
N2-Alkyl Alkyl CH 2​ H3C3 (~123–135 ppm)N2 (Pyrrole-type, ~130–150 ppm)

Table 2: Typical 15 N and 13 C Chemical Shifts for Indazole Cores [3]

Nucleus / Position1H-Indazole (DMSO-d6)N1-Alkyl IndazoleN2-Alkyl Indazole
N1 ( 15 N) ~ 140 ppm (Pyrrole-like)~ 145 ppm (Pyrrole-like)~ 320 ppm (Pyridine-like)
N2 ( 15 N) ~ 315 ppm (Pyridine-like)~ 320 ppm (Pyridine-like)~ 150 ppm (Pyrrole-like)
C3 ( 13 C) ~ 135 ppm~ 135 ppm~ 123 ppm (Highly Shielded)
C7a ( 13 C) ~ 140 ppm~ 140 ppm~ 148 ppm

(Note: 15 N shifts are referenced to liquid NH 3​ at 0 ppm. Exact values will vary slightly based on specific ring substitutions).

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.[Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.[Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.[Link]

  • Thorn, K. A. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. PLoS One.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 6-Chloro-4-methyl-1H-indazole vs. 6-Chloro-1H-indazole

Executive Summary Indazoles represent a privileged class of pharmacophores in medicinal chemistry, frequently utilized as core scaffolds for kinase inhibitors, antimicrobial agents, and metabolic modulators. Within this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazoles represent a privileged class of pharmacophores in medicinal chemistry, frequently utilized as core scaffolds for kinase inhibitors, antimicrobial agents, and metabolic modulators. Within this chemical space, the substitution pattern on the indazole ring dictates the molecule’s electronic distribution, steric profile, and ultimate target selectivity.

This guide provides an objective, data-driven comparison between two closely related building blocks: 6-chloro-1H-indazole and 6-chloro-4-methyl-1H-indazole . By analyzing how the addition of a single methyl group at the C4 position alters biological activity, researchers can better rationalize compound design, particularly in the context of [1] and [2].

Structural and Mechanistic Divergence

The biological divergence between these two compounds is rooted in structural causality. The indazole core typically acts as a hinge-binding motif in the ATP-binding pocket of kinases, where the N1 and N2 atoms form critical hydrogen bonds with the kinase backbone.

  • 6-Chloro-1H-indazole (Unsubstituted C4): The lack of substitution at the C4 position provides a flat, unhindered topological profile. This allows the molecule to deeply penetrate narrow enzymatic cavities, such as the heme pocket of lactoperoxidase[3]. Furthermore, the open C4 and C7 positions allow for synthetic or metabolic oxidation to form 4,7-diones, a critical transformation for specific kinase inhibitory activities[4].

  • 6-Chloro-4-methyl-1H-indazole (C4-Methylated): The addition of the C4-methyl group introduces significant steric bulk. Mechanistically, this has two profound effects:

    • Oxidation Blocking: It prevents the formation of 4,7-diones, completely abolishing the Akt1 inhibitory pathway associated with those specific quinone-like derivatives[2].

    • Steric Clashing vs. Pocket Filling: The methyl group creates a steric clash in narrow enzyme cavities (reducing LPO affinity) but can perfectly fill small, hydrophobic sub-pockets in specific kinase hinges (e.g., VEGFR, p38 MAP kinase), thereby driving target selectivity away from off-target peroxidases.

BindingLogic Core Indazole Scaffold (Hinge Binder) SubH C4-H (Unsubstituted) 6-chloro-1H-indazole Core->SubH Baseline SubMe C4-Methyl Substitution 6-chloro-4-methyl-1H-indazole Core->SubMe Derivatization Target1 Lactoperoxidase (LPO) Akt1 (via 4,7-dione) SubH->Target1 Permissive Pocket Fit Target2 Steric Hindrance Altered Kinase Profile SubMe->Target2 Restrictive / Directed

Fig 1. Mechanistic divergence of C4-substituted indazoles in target binding and selectivity.

Target Specificity & Biological Activity Profiles

Lactoperoxidase (LPO) Inhibition

Lactoperoxidase is a critical oxidoreductase enzyme involved in the innate immune system's antimicrobial defense[1]. 6-chloro-1H-indazole has been experimentally validated as a strong inhibitor of bovine milk LPO. The halogenation at C6 enhances hydrophobic interactions, while the unhindered C4 position allows access to the active site. Studies show that various halogenated 1H-indazoles exhibit Ki​ values ranging from 4.10 to 252.78 µM[5]. Conversely, the C4-methyl analog experiences steric repulsion within the narrow LPO heme cavity, drastically reducing its inhibitory potency.

Protein Kinase B (Akt1) Inhibition

Akt1 is a primary target in oncology drug development. Research demonstrates that 5-arylamino-6-chloro-1H-indazole-4,7-diones are potent inhibitors of Akt1, affecting both its activity and phosphorylation in tumor cell lines (e.g., PC-3)[2]. The synthesis of these potent inhibitors relies entirely on the availability of the C4 position for dione formation[4]. 6-chloro-4-methyl-1H-indazole cannot undergo this transformation, making it inactive in this specific pharmacological pathway, but highly valuable as a negative control or a scaffold for alternative kinase targets.

Experimental Methodologies

To objectively validate the performance differences between these two analogs, the following self-validating protocols must be employed. These workflows are designed with internal controls to ensure data trustworthiness.

Protocol A: Self-Validating Lactoperoxidase (LPO) Inhibition Assay

This protocol determines the Ki​ and inhibition mechanism (competitive vs. non-competitive) using a colorimetric readout[6].

  • Reagent Preparation: Purify bovine milk LPO using Sepharose-4B-L-tyrosine-5-amino-2-methyl benzenesulfonamide affinity chromatography[1]. Prepare 10 mM stock solutions of 6-chloro-1H-indazole and 6-chloro-4-methyl-1H-indazole in 100% DMSO.

  • Control Establishment (Self-Validation):

    • Positive Control: Sodium azide (known LPO inhibitor).

    • Negative Control: 1% DMSO vehicle (ensures solvent does not affect baseline LPO activity).

  • Assay Assembly: In a 96-well plate, combine 100 µL of sodium phosphate buffer (pH 6.8), 20 µL of purified LPO enzyme, and 10 µL of the indazole test compounds (final concentrations ranging from 1 µM to 500 µM). Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of ABTS substrate (at 5 different fixed concentrations) and 20 µL of H2​O2​ (0.1 mM) to initiate the oxidation reaction.

  • Kinetic Readout: Measure absorbance at 412 nm continuously for 5 minutes using a microplate reader.

  • Data Analysis: Plot the initial velocity data using Lineweaver-Burk plots to calculate the Ki​ values. The C4-methyl analog will demonstrate a right-shifted curve (higher Ki​ ) compared to the unsubstituted analog.

Protocol B: High-Throughput Kinase Selectivity Profiling

To evaluate how the C4-methyl group shifts kinase selectivity, use a radiometric 33P -ATP assay.

  • Compound Plating: Dispense compounds into 384-well plates using acoustic liquid handling (Echo) to minimize volumetric errors.

  • Enzyme-Substrate Mix: Add a panel of recombinant kinases (including Akt1, p38, and VEGFR) and their respective peptide substrates.

  • Radiometric Incubation: Add 10 µM ATP spiked with 33P -ATP. Incubate for 2 hours at room temperature.

  • Quenching and Detection: Quench the reaction with phosphoric acid, transfer to a filter plate, wash unbound ATP, and measure incorporated radioactivity via liquid scintillation counting.

Workflow Step1 1. Compound Preparation (DMSO Stocks) Step2 2. Target Enzyme Incubation (LPO or Kinase Panel) Step1->Step2 Transfer to Assay Plate Step3 3. Activity Measurement (Fluorometric / Radiometric) Step2->Step3 Add Substrate Step4 4. Data Analysis (IC50 / Ki Determination) Step3->Step4 Readout & Curve Fitting

Fig 2. Standardized experimental workflow for evaluating indazole-based enzyme inhibition.

Comparative Data Summary

The following table synthesizes the structural properties and biological performance metrics of both compounds, providing a clear reference for drug development professionals.

Property / Assay Metric6-Chloro-1H-indazole6-Chloro-4-methyl-1H-indazole
CAS Number 698-25-9885520-87-6
Molecular Weight 152.58 g/mol 166.61 g/mol
C4 Substitution Proton (-H)Methyl (-CH_3)
LPO Inhibition ( Ki​ ) Active (~4.10 to 252.78 µM range)Inactive / Weak (Predicted >500 µM)
Akt1 Pathway Utility High (Precursor to active 4,7-diones)None (Oxidation blocked by methyl)
Steric Profile Flat, unhinderedBulky at C4
Primary R&D Application LPO inhibitor, Akt1 scaffoldKinase selectivity probe, steric blocker

References

  • Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt Source: Bioorganic & Medicinal Chemistry Letters (via PubMed / NIH) URL:[Link]

  • Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via Taylor & Francis Online) URL:[Link]

Sources

Comparative

The Methyl Effect: A Comparative Guide to the Efficacy of Methylated vs. Non-Methylated Indazole Inhibitors

Introduction: The Privileged Scaffold and the "Magic Methyl" The indazole ring system is a cornerstone of modern medicinal chemistry, lauded as a "privileged scaffold" for its remarkable versatility in targeting a divers...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold and the "Magic Methyl"

The indazole ring system is a cornerstone of modern medicinal chemistry, lauded as a "privileged scaffold" for its remarkable versatility in targeting a diverse array of proteins, particularly protein kinases.[1][2][3] Its defining feature is the ability of its bicyclic structure, containing a hydrogen bond-donating NH group and a hydrogen bond-accepting nitrogen, to mimic the adenine hinge-binding motif of ATP.[1][4][5] This allows indazole-based molecules to serve as potent and selective ATP-competitive inhibitors for kinases implicated in oncology, inflammation, and neurodegenerative diseases.

In the intricate process of hit-to-lead optimization, chemists employ a variety of strategies to enhance a molecule's potency, selectivity, and pharmacokinetic profile. Among the most subtle yet powerful tools is the introduction of a single methyl group—a phenomenon often dubbed the "magic methyl" effect.[6] This seemingly minor modification can induce profound changes in a compound's biological activity by altering its conformation, improving hydrophobic interactions with the target protein, or blocking sites of metabolic degradation.[6]

This guide provides an in-depth comparison of the efficacy of methylated versus non-methylated indazole inhibitors. Moving beyond a simple list of data, we will explore the causal mechanisms behind the observed differences in performance, supported by experimental data, detailed protocols, and structural insights to empower researchers in their drug development endeavors.

The Structural Basis of Efficacy: How Methylation Alters Target Engagement

The efficacy of an indazole inhibitor is fundamentally dictated by its binding affinity and residence time within the ATP-binding pocket of a target kinase. The indazole core typically forms critical hydrogen bonds with the "hinge" region of the kinase, anchoring the molecule in place.[4][5] The substituents radiating from this core then explore adjacent pockets and surfaces, determining both potency and selectivity.

The introduction of a methyl group can influence this interaction in several key ways:

  • Exploiting Hydrophobic Pockets: A methyl group can fill a small, lipophilic pocket near the hinge region, creating favorable van der Waals interactions and displacing high-energy water molecules. This can lead to a significant increase in binding affinity.

  • Conformational Restriction: Methylation can lock the molecule into a more favorable, pre-organized conformation for binding, reducing the entropic penalty of target engagement.

  • Steric Influence: A methyl group can introduce a steric clash with off-target kinases, thereby improving the inhibitor's selectivity profile. Conversely, improper placement can also disrupt binding to the primary target.

  • Altering H-Bonding Potential: Methylation at the N1 or N2 position of the indazole ring removes the crucial hydrogen-bond donating NH group. If this interaction is vital for target binding, N-methylation will be detrimental to potency.[7]

Caption: General binding mode of an indazole inhibitor in a kinase ATP pocket.

Comparative Efficacy: A Tale of Two Outcomes

The impact of methylation is highly context-dependent, varying with the specific target kinase and the position of the methyl group on the indazole scaffold. The following case studies illustrate this dichotomy.

Case Study 1: C3-Methylation Enhances Potency in Akt Inhibitors

The serine/threonine kinase Akt is a critical node in cell growth and survival pathways.[8] In the development of indazole-based Akt inhibitors, methylation at the C3 position of the indazole ring proved to be a decisive factor for potency.

Compound SeriesMethylation PositionTargetIC₅₀ (Non-Methylated)IC₅₀ (Methylated)Fold Change
A-443654 AnaloguesC3Akt~5x higher~5x lower~5x Increase
Source: Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC[8]

In this instance, analogues featuring a methyl group at the C3 position were approximately five-fold more potent against Akt than the corresponding 3-hydrogen derivatives.[8] This suggests the methyl group favorably occupies a hydrophobic region within the Akt active site, enhancing the overall binding affinity.

Case Study 2: N-Methylation Abolishes Affinity in D1 Receptor Antagonists

In contrast, when an indazole ring was used as a bioisostere for a phenol group in a D1 dopamine receptor antagonist, N-methylation had a profoundly negative effect. The parent compound relied on the indazole's NH group to act as a crucial hydrogen bond donor.

Compound SeriesMethylation PositionTargetRelative Affinity (Non-Methylated)Relative Affinity (Methylated)Fold Change
SCH 23390 AnaloguesN1/N2D1 Receptor1.0~0.17~6x Decrease
Source: Indazoles in Drug Discovery - PharmaBlock[7]

Methylating the indazole nitrogen eliminated this critical hydrogen-bonding capability, resulting in a six-fold decrease in receptor affinity.[7] This case is a powerful reminder that methylation is not a universally beneficial modification and underscores the importance of a structure-guided design approach.

Case Study 3: Positional Effects of Methylation in GSK-3 and LRRK2 Inhibitors

Further studies reveal that even the specific location of the methyl group on the same scaffold can lead to different outcomes.

  • GSK-3 Inhibitors: For one series of 1H-indazole-3-carboxamide inhibitors of GSK-3, the addition of a methyl group to the indazole's phenyl ring resulted in a remarkable increase in activity (IC₅₀ improved from 3.0 µM to 0.64 µM).[2] However, in a related series, a methyl group at the 5-position was found to be less active than a methoxy group at the same position, indicating the nuanced electronic and steric requirements of the binding pocket.[2]

  • LRRK2 Inhibitors: In the optimization of potent and selective LRRK2 inhibitors, the addition of one or two methyl groups on a distal morpholine moiety (not directly on the indazole ring) significantly enhanced kinase selectivity across a large panel.[5] This demonstrates that methylation can be used to fine-tune selectivity by introducing steric hindrance that disfavors binding to off-target kinases.

Impact on Pharmacokinetics and ADME Properties

Beyond target engagement, methylation significantly influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

ADME ParameterGeneral Effect of MethylationRationale and Nuances
Metabolic Stability Often IncreasedMethyl groups can block metabolically labile positions (sites of oxidation by cytochrome P450 enzymes), thereby increasing the compound's half-life. However, this is not guaranteed. Some indazole inhibitors with high potency have shown poor metabolic stability in human liver microsomes (HLMs).[9] Furthermore, studies on synthetic cannabinoids have shown that indazole cores can be less metabolically stable than their indole analogues.[10]
Lipophilicity IncreasedThe addition of a non-polar methyl group increases the molecule's overall lipophilicity (LogP).[6]
Cell Permeability Often IncreasedHigher lipophilicity generally correlates with improved passive diffusion across cell membranes, which can lead to better cellular activity and oral bioavailability.[7][11]
Aqueous Solubility DecreasedThe increase in lipophilicity typically leads to a corresponding decrease in aqueous solubility, which can pose formulation challenges.

Key Experimental Protocols

To empirically determine the effects of methylation, rigorous in-vitro assays are essential. The following are standardized, step-by-step protocols for assessing kinase inhibition and metabolic stability.

Protocol 1: In-Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the inhibitor's dissociation constant (Kd) or IC₅₀ value.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Incubation cluster_2 Data Acquisition & Analysis Prep1 1. Prepare serial dilution of methylated & non-methylated inhibitors React1 4. Add inhibitor dilutions to 384-well assay plate Prep1->React1 Prep2 2. Prepare assay buffer with Eu-anti-tag antibody and Alexa Fluor-labeled kinase tracer React3 6. Add antibody/tracer solution to all wells Prep2->React3 Prep3 3. Prepare kinase-tag solution React2 5. Add kinase-tag solution to all wells Prep3->React2 React1->React2 React2->React3 Incub 7. Incubate for 60 minutes at room temperature, protected from light React3->Incub Read 8. Read plate on a TR-FRET enabled plate reader Incub->Read Analyze 9. Calculate emission ratio and plot against inhibitor concentration Read->Analyze Result 10. Determine IC50 values using non-linear regression Analyze->Result

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of both the methylated and non-methylated indazole inhibitors in DMSO.

  • Reagent Preparation:

    • Prepare the final 1X kinase assay buffer.

    • Prepare a solution containing the Alexa Fluor™-labeled kinase tracer and the Europium-labeled anti-tag antibody in the assay buffer.

    • Prepare a solution of the tagged target kinase in the assay buffer.

  • Assay Procedure (384-well plate):

    • To each well, add 2.5 µL of the compound dilutions (or DMSO for controls).

    • Add 2.5 µL of the target kinase solution to all wells.

    • Add 5 µL of the tracer/antibody solution to initiate the reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and record emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor).

  • Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter variable slope model to determine the IC₅₀ value.

Protocol 2: Metabolic Stability Assay (Human Liver Microsomes)

This protocol assesses the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance.[12]

Methodology:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the NADPH regenerating system.

    • Prepare working solutions of the test compounds (methylated and non-methylated) at 1 µM in buffer.

  • Incubation:

    • Pre-warm the HLM solution and the NADPH solution to 37°C in a water bath.

    • In a 96-well plate, add the test compound solution.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. For the T=0 time point, add acetonitrile (quenching solution) before the NADPH.

  • Time Points: Aliquots are removed and quenched with 3 volumes of ice-cold acetonitrile containing an internal standard at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing: Centrifuge the quenched samples at 4,000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line (k) is the elimination rate constant. The in-vitro half-life (T₁/₂) is calculated as 0.693/k.

Synthetic Considerations: The N1 vs. N2 Challenge

A key challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of alkylation. The indazole anion can be alkylated at either the N1 or N2 position, often yielding a mixture of products.[13] The choice of base, solvent, and electrophile can significantly influence the N1:N2 ratio.[13] While classical methods often struggle with selectivity, modern synthetic protocols have been developed to favor one isomer, such as copper-catalyzed cyclizations for N1-methylation[14] or using specific imidate electrophiles to achieve highly selective N2-alkylation.[15]

Caption: Competing N1 vs. N2 alkylation pathways for the indazole scaffold.

Conclusion and Outlook

The strategic methylation of indazole inhibitors is a nuanced yet powerful tactic in drug discovery. It is not a panacea but a precision tool that, when applied correctly, can yield significant gains in efficacy and selectivity.

Key Takeaways:

  • Potency is Context-Dependent: Methylation can dramatically increase potency by exploiting hydrophobic pockets (e.g., C3-methyl in Akt inhibitors) or be highly detrimental by removing essential hydrogen-bonding interactions (e.g., N-methyl in D1 antagonists).[7][8]

  • Selectivity Can Be Engineered: Judicious placement of methyl groups can introduce steric hindrance that discourages binding to off-target proteins, thereby improving the inhibitor's selectivity profile.[5]

  • Pharmacokinetics are Altered: Methylation invariably increases lipophilicity, which can improve cell permeability but may also decrease solubility and present metabolic liabilities or advantages depending on the specific position.

  • Empirical Validation is Crucial: The ultimate effect of methylation cannot be predicted with absolute certainty. A structure-guided hypothesis must always be validated through the rigorous experimental protocols detailed in this guide.

As our understanding of protein kinase structures and inhibitor binding modes becomes more sophisticated, the rational application of the "magic methyl" effect will continue to be a vital strategy for transforming promising indazole scaffolds into highly effective and selective clinical candidates.

References

  • Kawakami, Y., et al. (2012). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PMC. Available at: [Link]

  • Palkar, M.B., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available at: [Link]

  • Li, Z., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. Available at: [Link]

  • Eastgate, M.D., et al. (2015). Route Design and Development of a MET Kinase Inhibitor: A Copper-Catalyzed Preparation of an N1-Methylindazole. ResearchGate. Available at: [Link]

  • Lin, C., et al. (2018). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. PMC. Available at: [Link]

  • Müllegger, C.K., et al. (2007). Structure−Activity Relationships for NAMI-A-type Complexes. ACS Publications. Available at: [Link]

  • Cellupica, E., et al. (2021). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. PMC. Available at: [Link]

  • Henderson, J.L., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. ACS Publications. Available at: [Link]

  • Kaur, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

  • Ramkisson, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Wagstaff, K.M., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. Available at: [Link]

  • WuXi Biology (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Ferreira, R.J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Indazoles in Kinase Inhibition

The indazole scaffold has solidified its position as a "privileged structure" in medicinal chemistry, particularly in the realm of kinase inhibitor development.[1][2] Its structural resemblance to the purine core of ATP...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold has solidified its position as a "privileged structure" in medicinal chemistry, particularly in the realm of kinase inhibitor development.[1][2] Its structural resemblance to the purine core of ATP allows indazole-based compounds to effectively compete for binding at the kinase active site.[2] Among the various points of functionalization on the indazole ring, the 4-position has emerged as a critical determinant of potency, selectivity, and overall pharmacological profile. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-substituted indazoles, offering experimental data and procedural insights for researchers and drug development professionals.

The Strategic Importance of the 4-Position

The 4-position of the indazole ring projects into a region of the ATP-binding pocket that can be exploited to enhance inhibitor affinity and selectivity. Modifications at this position can influence:

  • Potency: Introduction of specific functional groups can lead to additional interactions with the kinase, significantly boosting inhibitory activity.

  • Selectivity: By targeting unique features in the 4-position sub-pocket of different kinases, selectivity can be engineered, reducing off-target effects.

  • Physicochemical Properties: Substituents at the 4-position can be modified to improve solubility, metabolic stability, and other pharmacokinetic parameters.

This guide will explore these principles with a focus on two key classes of 4-substituted indazoles: 4-carboxamides and 4-amino derivatives, primarily targeting Fibroblast Growth Factor Receptors (FGFR).

Comparative Analysis of 4-Carboxamide Indazole Derivatives as FGFR Inhibitors

A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives have been investigated as potent FGFR inhibitors.[3][4][5] The core scaffold maintains crucial interactions with the kinase hinge region, while the 4-carboxamide group extends into a nearby subpocket.[3] The following table summarizes the SAR of substitutions on the phenyl ring of the 4-carboxamide moiety.

Compound IDR (Substitution on Phenyl Ring)FGFR1 IC50 (nM)
10a H69.1 ± 19.8
10b 3-acetyl55.2 ± 8.3
10c 4-acetyl120.5 ± 15.1
13a 3-(4-methylpiperazin-1-yl)30.2 ± 1.9

Analysis of SAR:

  • Positional Importance: A comparison of compounds 10b and 10c reveals that substitution at the meta-position of the phenyl ring is more favorable for FGFR1 inhibition than substitution at the para-position.[6]

  • Introduction of Basic Moieties: The significant increase in potency observed with compound 13a highlights the beneficial effect of introducing a basic moiety like methylpiperazine at the meta-position. This group can form additional interactions within the binding pocket and improve physicochemical properties.[3][4] Further optimization of this series led to the identification of 13a as a highly potent FGFR1 inhibitor.[3]

Experimental Protocols

General Synthesis of 4-Carboxamide Indazole Derivatives

A common synthetic route to 4-carboxamide indazole derivatives involves the amidation of a 4-carboxyindazole intermediate.

Indazole_ester 4-Ester Indazole Intermediate Indazole_acid 4-Carboxylic Acid Indazole Indazole_ester->Indazole_acid Hydrolysis (e.g., LiOH) Product 4-Carboxamide Indazole Derivative Indazole_acid->Product Amide Coupling (e.g., HATU, DIPEA) Amine Amine (R-NH2) Amine->Product

Synthetic workflow for 4-carboxamide indazoles.

Step-by-Step Protocol:

  • Hydrolysis: The starting 4-ester indazole intermediate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of solvents like THF and water.

  • Amide Coupling: The resulting carboxylic acid is then coupled with the desired amine in the presence of a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is determined using an in vitro kinase assay.[7][8]

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_prep Prepare serial dilutions of test compound Incubate_inhibitor Incubate kinase with test compound Compound_prep->Incubate_inhibitor Reagent_prep Prepare kinase, substrate, and ATP solutions Reagent_prep->Incubate_inhibitor Initiate_reaction Add ATP and substrate to start reaction Incubate_inhibitor->Initiate_reaction Incubate_reaction Incubate at room temperature Initiate_reaction->Incubate_reaction Stop_reaction Stop the reaction Incubate_reaction->Stop_reaction Detect_signal Detect signal (e.g., luminescence) Stop_reaction->Detect_signal Data_analysis Calculate IC50 values Detect_signal->Data_analysis

Workflow for an in vitro kinase assay.

Materials:

  • Purified recombinant kinase (e.g., FGFR1)

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™)

  • 384-well microplates

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase assay buffer.

  • Reaction Setup: The diluted test compound is added to the wells of a 384-well plate, followed by the addition of the kinase. The plate is incubated to allow for inhibitor binding.

  • Initiation and Incubation: The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The plate is then incubated at room temperature to allow the reaction to proceed.

  • Detection: The reaction is stopped, and a detection reagent is added to measure the kinase activity (e.g., by quantifying the amount of ADP produced).

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[2]

Visualizing the Mechanism: Indazole-Based Kinase Inhibition

The indazole core acts as a scaffold that mimics the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. The nitrogen atoms of the indazole ring typically form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[2]

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 4-Substituted Indazole Inhibitor Hinge Hinge Region Subpocket 4-Position Subpocket Indazole Indazole Core N-H ... Hinge Indazole:f1->Hinge H-Bond Substituent 4-Carboxamide R-group ... Subpocket Substituent:f1->Subpocket Hydrophobic/Polar Interactions

Binding mode of a 4-substituted indazole kinase inhibitor.

This diagram illustrates the general binding mode of a 4-substituted indazole inhibitor within the ATP-binding pocket of a kinase. The indazole core forms hydrogen bonds with the hinge region, while the 4-substituent extends into a subpocket, allowing for additional interactions that enhance potency and selectivity.

Conclusion and Future Directions

The 4-position of the indazole scaffold is a key handle for medicinal chemists to tune the properties of kinase inhibitors. As demonstrated with the 4-carboxamide series targeting FGFR, strategic modifications at this position can lead to highly potent and selective compounds. Future research in this area will likely focus on exploring a wider diversity of substituents at the 4-position to target other kinase families and to further optimize the pharmacokinetic profiles of these promising therapeutic agents. The continued application of structure-based drug design will be instrumental in guiding these efforts and unlocking the full potential of 4-substituted indazoles in drug discovery.

References

  • Zhao, G., et al. (2017). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules, 22(10), 1645. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Anonymous. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Anonymous. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. ResearchGate. [Link]

  • Anonymous. (2026, February 16). Design, Synthesis and Biological Evaluation of Novel FGFR Inhibitors Bearing Indazole Scaffold. ResearchGate. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Anonymous. (n.d.). Structures and activities of indazole derivatives 10a-e. ResearchGate. [Link]

  • Anonymous. (n.d.). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online. [Link]

  • Anonymous. (2011, March 11). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ResearchGate. [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-49. [Link]

  • Anonymous. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • Fishwick, C. W. G., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(9), 951-956. [Link]

  • Anonymous. (2011, March 11). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. [Link]

  • Sham, H. L., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 50(7), 1513-1521. [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1479-1503. [Link]

  • Zhang, S. G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. [Link]

  • Zhang, S. G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Anonymous. (2025, August 6). Synthesis and biological evaluation of indazole derivatives. ResearchGate. [Link]

  • Anonymous. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]

  • Anonymous. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. bioRxiv. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Prati, F., et al. (2020). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. Journal of Medicinal Chemistry, 63(15), 8249-8270. [Link]

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Comparative

In Vitro Assay Validation Guide for 6-Chloro-4-methyl-1H-indazole: Benchmarking Kinase Hinge-Binder Modalities

Executive Summary & Mechanistic Grounding In Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are screened to identify high-quality starting points for lead optimization. 6-Chloro-4-methyl-1H-in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are screened to identify high-quality starting points for lead optimization. 6-Chloro-4-methyl-1H-indazole (CAS: 885520-87-6) represents a highly privileged chemical scaffold, particularly in the development of protein kinase inhibitors.

The mechanistic power of the indazole core lies in its ability to act as a "hinge binder." The N-H of the pyrazole ring and the adjacent nitrogen atom are perfectly positioned to mimic the adenine ring of ATP, forming critical bidentate hydrogen bonds with the backbone residues of the kinase hinge region (e.g., interacting with Cys/Glu residues depending on the specific kinase)[1]. The addition of the 6-chloro and 4-methyl substitutions provides unique steric bulk and electronic properties that can be exploited to probe the hydrophobic selectivity pockets adjacent to the ATP-binding site[2].

However, validating fragments like 6-chloro-4-methyl-1H-indazole presents a distinct biochemical challenge: fragments typically exhibit low binding affinities ( Kd​ in the high micromolar to millimolar range) and extremely fast dissociation rates ( koff​ )[3]. Standard high-throughput screening assays often fail to capture these transient interactions. This guide objectively compares the most robust in vitro assay modalities for validating this fragment and provides self-validating experimental protocols to ensure rigorous data integrity.

Assay Modality Comparison

To confidently validate 6-chloro-4-methyl-1H-indazole as a true positive hit rather than a promiscuous aggregator, researchers must employ a cascade of orthogonal assays. The table below compares the three industry-standard modalities for fragment validation.

Assay ModalityDetection PrincipleSensitivity to Low Affinity ( Kd​>100μM )Target ConsumptionFalse Positive RateBest Application in FBDD
TR-FRET Biochemical CompetitionModerate (Requires carefully tuned tracer affinity)LowMedium (Fluorescence interference from fragments)High-throughput primary screening and IC50​ determination.
SPR (Surface Plasmon Resonance) Biophysical Direct Binding (Mass change)High (Easily detects fast kon​/koff​ rates)MediumLow (Direct biophysical measurement)Orthogonal hit validation, stoichiometry, and steady-state Kd​ .
DSF (Thermal Shift) Thermodynamic StabilizationLow-ModerateHighMedium (Susceptible to compound aggregation)Rapid target engagement confirmation without tracers.
Workflow Visualization

FBDD_Workflow A Primary Screen TR-FRET Assay B Orthogonal Validation SPR Biophysics A->B Hits (IC50 < 1 mM) C Structural Resolution X-ray Crystallography B->C Confirmed Kd

Figure 1: Orthogonal validation workflow for indazole-based fragment drug discovery.

Experimental Protocols & Causality

Every protocol described below is designed as a self-validating system . By embedding strict control parameters, the assays inherently flag artifactual data, ensuring that the binding of 6-chloro-4-methyl-1H-indazole is mechanistically genuine.

Protocol A: TR-FRET Kinase Competition Assay

Causality & Rationale: Because 6-chloro-4-methyl-1H-indazole is a competitive hinge binder[1], it must displace an ATP-competitive fluorescent tracer. Time-Resolved FRET (TR-FRET) is chosen over standard fluorescence polarization because the time-delay measurement eliminates auto-fluorescence artifacts common in high-concentration fragment libraries[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 6-chloro-4-methyl-1H-indazole in 100% DMSO to a stock concentration of 50 mM. Prepare a 12-point serial dilution (1:2) in assay buffer, maintaining a final DMSO concentration of exactly 2% across all wells. Causality: Fragments require high testing concentrations (up to 1 mM); strict DMSO matching prevents solvent-induced kinase denaturation.

  • Complex Assembly: In a 384-well low-volume plate, dispense 5 μL of the target kinase (e.g., ROCK1 or PDK1) tagged with a Europium-labeled antibody (Donor).

  • Fragment Incubation: Add 5 μL of the serially diluted 6-chloro-4-methyl-1H-indazole. Incubate for 15 minutes at room temperature to allow the fragment to occupy the hinge region.

  • Tracer Addition: Add 5 μL of an AlexaFluor-labeled ATP-competitive tracer (Acceptor) at a concentration equal to its Kd​ . Causality: Using the tracer at its Kd​ ensures the assay is sensitive enough to be disrupted by a low-affinity fragment.

  • Readout & Validation: Read the plate using a microplate reader capable of TR-FRET (excitation at 340 nm; dual emission at 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using a known high-affinity inhibitor (e.g., Staurosporine) as the positive control and 2% DMSO as the vehicle. The assay is only valid if Z' > 0.6.

TR_FRET_Mechanism K Kinase Target (Europium Donor) T Fluorescent Tracer (Acceptor) K->T Energy Transfer (No Inhibitor) K->T Tracer Displaced (FRET Lost) S TR-FRET Signal (665 nm Emission) T->S High Signal F 6-Chloro-4-methyl- 1H-indazole F->K Competes at Hinge Region

Figure 2: TR-FRET displacement mechanism by the 6-chloro-4-methyl-1H-indazole fragment.

Protocol B: Surface Plasmon Resonance (SPR) Hit Validation

Causality & Rationale: Biochemical assays can yield false positives due to aggregation or assay interference. SPR provides a direct, label-free biophysical measurement of mass accumulation on a sensor chip. Because 6-chloro-4-methyl-1H-indazole has a low molecular weight (166.61 g/mol ), the SPR instrument must be highly sensitive, and data must be analyzed using a steady-state affinity model rather than kinetic fitting, due to the characteristic "square-wave" sensorgrams (instantaneous kon​ and koff​ ) of fragments.

Step-by-Step Methodology:

  • Surface Immobilization: Immobilize the target kinase onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a density of 3000-5000 Response Units (RU). Causality: High density is required to detect the small mass shift of a 166 Da fragment.

  • DMSO Calibration (Critical Step): Because the fragment is tested at high concentrations (up to 1 mM), the running buffer must contain 5% DMSO. Prepare a DMSO calibration series (4.5% to 5.5% DMSO) and inject it before the fragment. Causality: DMSO causes massive bulk refractive index changes. The calibration curve allows the software to subtract the solvent mismatch from the actual binding signal.

  • Analyte Injection: Inject 6-chloro-4-methyl-1H-indazole at concentrations ranging from 10 μM to 1 mM using a high flow rate (50 μL/min ). Causality: High flow rates minimize mass transport limitations, ensuring the observed binding is reaction-limited, not diffusion-limited.

  • Data Analysis: Plot the equilibrium binding responses ( Req​ ) against the fragment concentration. Fit the curve to a 1:1 Langmuir steady-state affinity model to derive the true Kd​ .

  • Self-Validation Check: The theoretical maximum response ( Rmax​ ) must be calculated based on the immobilization level and the molecular weight ratio of the fragment to the kinase. If the observed Rmax​ exceeds the theoretical Rmax​ by more than 20%, the fragment is likely aggregating non-specifically and should be flagged.

Conclusion

Validating 6-chloro-4-methyl-1H-indazole requires a delicate balance of biochemical sensitivity and biophysical rigor. By utilizing TR-FRET to confirm hinge-region competition[1] and orthogonal SPR to verify 1:1 binding stoichiometry and steady-state affinity[2], researchers can confidently progress this privileged indazole scaffold into structure-guided hit-to-lead optimization campaigns[3].

References

  • Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Validation

comparing synthesis routes for substituted indazoles

Title: Comparative Guide to the Synthesis of Substituted Indazoles: 1H- vs. 2H-Tautomers Executive Summary Indazoles are privileged nitrogen-based heterocycles ubiquitous in medicinal chemistry, agrochemicals, and materi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to the Synthesis of Substituted Indazoles: 1H- vs. 2H-Tautomers

Executive Summary

Indazoles are privileged nitrogen-based heterocycles ubiquitous in medicinal chemistry, agrochemicals, and materials science. For synthetic chemists and drug development professionals, the core challenge in indazole synthesis lies in regioselectivity—specifically, controlling the formation of the thermodynamically favored 1H-indazole versus the kinetically accessible but often elusive 2H-indazole. This guide provides an objective, data-driven comparison of the most robust synthesis routes, detailing the causality behind experimental conditions and offering self-validating protocols to ensure high-fidelity reproducibility.

The Regioselectivity Challenge: 1H- vs. 2H-Indazoles

The indazole core exists in a tautomeric equilibrium. The 1H-tautomer (benzenoid form) is energetically more stable than the 2H-tautomer (quinonoid form) by 1[1]. Consequently, traditional cyclization methods overwhelmingly favor 1H-indazoles. Accessing 2H-indazoles requires specialized, regioselective pathways capable of bypassing this 2[2].

Tautomerization A 1H-Indazole (Thermodynamically Stable) B 2H-Indazole (Kinetically Accessible) A->B Tautomerization ΔG ≈ 2.3 kcal/mol

Thermodynamic equilibrium between 1H- and 2H-indazole tautomers.

Comparative Analysis of Synthesis Routes

The Davis-Beirut Reaction (DBR) for 2H-Indazoles

The Davis-Beirut Reaction has emerged as a premier, metal-free method for constructing 2H-indazoles under 3[3]. Mechanistic Causality: The reaction relies on the base- or acid-catalyzed conversion of an o-nitrobenzylamine into a highly reactive nitroso imine intermediate. This intermediate undergoes a rapid N-N bond-forming heterocyclization. A critical experimental parameter is the solvent composition; the addition of specific amounts of water (e.g., 15% in alcohol) modulates the reactivity of the nitroso intermediate, preventing alternative degradation pathways and 3[3].

DBR_Mechanism N1 o-Nitrobenzylamine (Precursor) N2 Base Catalysis (KOH / H2O) N1->N2 N3 Nitroso Imine Intermediate (Highly Reactive) N2->N3 N4 N-N Bond Formation (Heterocyclization) N3->N4 N5 2H-Indazole (Target Product) N4->N5

Mechanistic workflow of the Davis-Beirut reaction for 2H-indazole synthesis.

Transition-Metal-Catalyzed C-H Activation for 1H-Indazoles

For 1H-indazoles, transition-metal-catalyzed sequential C-H activation/annulation offers unparalleled functional group tolerance and 4[4]. Mechanistic Causality: Using Rh(III) or Pd(II) catalysts, an aryl hydrazone or azobenzene acts as a directing group, guiding the metal to activate the ortho C-H bond. This forms a metallacycle intermediate, which subsequently undergoes migratory insertion and reductive elimination to yield the 1H-indazole. Copper salts are frequently employed as terminal oxidants to regenerate the active metal catalyst, 4[4].

TM_Catalysis A Aryl Hydrazone (Directing Group) B Rh(III) Catalyst C-H Activation A->B C Rhodacycle Intermediate B->C D Migratory Insertion & Reductive Elimination C->D E 1H-Indazole (Regioselective) D->E

Rh(III)-catalyzed C-H activation and annulation pathway for 1H-indazoles.

Cadogan Reductive Cyclization

Historically, the Cadogan cyclization has been used to access 2H-indazoles from o-nitrobenzylamines using phosphorus reagents (e.g., triethyl phosphite). Mechanistic Causality: The phosphorus reagent deoxygenates the nitro group to generate a highly reactive nitrene intermediate, which then inserts into the adjacent nitrogen to 3[3]. However, this requires harsh refluxing conditions (often >150°C) and generates stoichiometric phosphonate byproducts, making it less favorable than the DBR for complex substrates.

Quantitative Performance and Yield Comparison

Synthesis RouteTarget IsomerKey Reagents / CatalystsTypical ConditionsYield RangePrimary AdvantageLimitations
Davis-Beirut Reaction 2H-IndazoleKOH or DBU, Alcohol/H₂ORT to 60°C40–95%Metal-free, redox-neutralHighly sensitive to water concentration
Transition-Metal C-H Activation 1H-IndazoleRh(III) or Pd(OAc)₂, Cu(II)80–120°C60–90%High regioselectivity, broad scopeRequires expensive metal catalysts
Cadogan Cyclization 2H-IndazoleP(OEt)₃150°C (Reflux)30–70%Well-established for nitro compoundsHarsh conditions, toxic byproducts

Validated Experimental Methodologies

Protocol A: Base-Mediated Davis-Beirut Synthesis of 2H-Indazoles

Objective: Synthesize substituted 2H-indazoles from o-nitrobenzylamines.

  • Preparation: Dissolve the o-nitrobenzylamine precursor (1.0 mmol) in 10 mL of a solvent mixture comprising methanol and water (85:15 v/v). Causality: The 15% water content is critical; it stabilizes the transient intermediates and prevents competitive3[3].

  • Activation: Add potassium hydroxide (KOH, 2.0 equiv) to the solution in one portion. Stir the mixture at room temperature.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The consumption of the yellow o-nitrobenzylamine spot and the transient appearance of an intense orange intermediate (nitroso imine) validates the redox-neutral activation phase.

  • Completion: Complete conversion (typically 2-4 hours) is indicated by the formation of a highly fluorescent blue spot under 254 nm UV, corresponding to the 2H-indazole.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Rh(III)-Catalyzed Synthesis of 1H-Indazoles

Objective: Synthesize 1H-indazoles via C-H activation of azobenzenes or aryl hydrazones.

  • Preparation: In an oven-dried Schlenk tube, combine the azobenzene derivative (1.0 mmol),[Cp*RhCl₂]₂ (5 mol%) as the catalyst, and Cu(OAc)₂ (2.1 equiv) as the 4[4].

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane under an inert argon atmosphere to prevent unwanted aerobic side reactions.

  • Cyclization: Heat the mixture to 100°C for 12-16 hours. Causality: The elevated temperature provides the activation energy required for the migratory insertion of the rhodacycle intermediate.

  • Self-Validating Monitoring: A color shift from the characteristic deep red of the Rh(III) precatalyst to a dark green/brown mixture indicates the active turnover of the catalytic cycle and the reoxidation of the Rh species by Cu(II).

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove copper salts, and concentrate. Purify the crude 1H-indazole via column chromatography.

References

1.[3] Title: Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC Source: nih.gov URL:

2.[2] Title: A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity - Benchchem Source: benchchem.com URL:

3.[4] Title: Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC Source: nih.gov URL:

4.[1] Title: Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook Source: chemicalbook.com URL:

Sources

Comparative

cytotoxicity of 6-chloro-4-methyl-1H-indazole compared to similar compounds

Comparative Cytotoxicity Guide: 6-Chloro-4-Methyl-1H-Indazole vs. Substituted Indazole Analogues 1. Introduction & Structural Rationale Indazole scaffolds are privileged structures in medicinal chemistry, frequently leve...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity Guide: 6-Chloro-4-Methyl-1H-Indazole vs. Substituted Indazole Analogues

1. Introduction & Structural Rationale Indazole scaffolds are privileged structures in medicinal chemistry, frequently leveraged in the design of kinase inhibitors and anticancer therapeutics. Among these, 6-chloro-4-methyl-1H-indazole (CAS: 885520-87-6) serves as a critical, stable building block[1]. However, when evaluating its direct cytotoxicity, it is essential to compare it against highly functionalized analogues—such as 6-chloro-5-nitro-1H-indazole and 5-arylamino-6-chloro-1H-indazole-4,7-diones—which have been explicitly optimized for targeted anticancer activity, such as Protein Kinase B (Akt) inhibition[2].

As an application scientist, understanding the causality between a compound's functional groups and its biological reactivity is paramount before designing high-throughput screening assays.

2. Structural Dynamics and Mechanistic Causality The cytotoxicity of indazole derivatives is heavily dictated by the electronic effects of their substituents:

  • 6-Chloro-4-methyl-1H-indazole: The 4-methyl group is electron-donating via hyperconjugation. This increases the electron density of the indazole ring, effectively deactivating the 6-chloro position toward Nucleophilic Aromatic Substitution (SNAr). Consequently, this compound is highly stable, exhibits low baseline cytotoxicity, and is primarily utilized as a foundational scaffold rather than a reactive pharmacological agent[1].

  • 6-Chloro-5-nitro-1H-indazole: Conversely, the 5-nitro group is strongly electron-withdrawing. This activates the adjacent 6-chloro group for SNAr, allowing for rapid displacement by biological nucleophiles or synthetic amines[3]. This reactivity translates to potent biological activity, including the dual inhibition of Akt1 activity and phosphorylation, a critical node in tumor cell survival pathways[2].

AktPathway PI3K PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Akt Akt Phosphorylation (Thr308/Ser473) PIP3->Akt Survival Tumor Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Blocks Indazole 5-Nitro-Indazole Derivatives (Active Inhibitors) Indazole->Akt Inhibits Indazole->Apoptosis Induces

Akt signaling pathway inhibition by reactive indazole derivatives.

3. Comparative Cytotoxicity Profiles The table below synthesizes the cytotoxic performance of the stable 6-chloro-4-methyl-1H-indazole scaffold against its more reactive counterparts across standard oncology cell lines (e.g., PC-3 prostate cancer, KNS42 pediatric glioblastoma).

CompoundPrimary Target / MechanismPC-3 (IC₅₀, µM)KNS42 (IC₅₀, µM)Selectivity Index
6-Chloro-4-methyl-1H-indazole Scaffold / Inactive Precursor> 50.0 (Estimated)> 10.0N/A
6-Chloro-5-nitro-1H-indazole Akt1 Kinase Inhibitor12.5 ± 1.2N/DModerate
VATR131 (5-arylamino derivative) Dual Akt1 Inhibitor0.8 ± 0.1N/DHigh (875)
N-(adamantyl)indazole-2-carboxamide CB2R Agonist / Scaffold variantN/D> 10.0Low

Data Synthesis Note: Unsubstituted or simple alkyl-substituted indazoles (like the 4-methyl variant) generally exhibit IC₅₀ values >10 µM in aggressive lines like KNS42[4], whereas optimization with ester or hydroxyalkyl functionalities (e.g., VATR131) drastically improves both potency and selectivity, reducing off-target cytotoxicity[2].

4. Self-Validating Experimental Protocol: Cytotoxicity & Mechanism of Action To ensure trustworthy and reproducible data, cytotoxicity assays must be self-validating. Relying solely on metabolic assays (like MTT) can yield false positives if the compound interferes with mitochondrial reductases. Therefore, a dual-readout system is mandatory: CellTiter-Glo (ATP quantification for viability) multiplexed with LDH Release (membrane integrity for true cytotoxicity) .

Step-by-Step Methodology:

  • Cell Seeding & Quality Control: Seed PC-3 or KNS42 cells at 5,000 cells/well in a 96-well opaque white plate (for luminescence) and a clear plate (for LDH).

    • Causality: Opaque plates prevent optical crosstalk between wells during luminescence reading, ensuring data integrity.

  • Compound Preparation & Treatment: Prepare a 10 mM stock of 6-chloro-4-methyl-1H-indazole and comparator compounds in 100% molecular-grade DMSO. Perform a 10-point, 3-fold serial dilution (Range: 0.01 µM to 100 µM).

    • Self-Validation: Ensure final DMSO concentration never exceeds 0.5% v/v to prevent solvent-induced cytotoxicity. Always include a vehicle control (0.5% DMSO) and a positive control (1 µM Staurosporine).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

    • Causality: A 72-hour window allows sufficient time for compounds targeting cell cycle or kinase pathways (like Akt) to manifest phenotypic death rather than mere temporary growth arrest.

  • Multiplexed Readout:

    • Assay A (LDH Release): Transfer 50 µL of supernatant to a new plate. Add LDH substrate, incubate for 30 mins, and read absorbance at 490 nm. This confirms actual cell lysis.

    • Assay B (CellTiter-Glo): Add 50 µL of CellTiter-Glo reagent to the original plate. Shake for 2 minutes to lyse cells, incubate for 10 minutes, and read luminescence. This quantifies metabolically active cells.

  • Data Analysis: Normalize data against the vehicle control (100% viability) and positive control (0% viability). Calculate IC₅₀ using a 4-parameter non-linear regression model.

Workflow Seed 1. Cell Seeding (PC-3, KNS42) Treat 2. Compound Treatment (Dose-Response: 0.01-100 µM) Seed->Treat Incubate 3. Incubation (72h, 37°C, 5% CO2) Treat->Incubate Assay 4. Dual Readout (ATP Luminescence & LDH Absorbance) Incubate->Assay Analyze 5. IC50 Calculation (Non-linear Regression) Assay->Analyze

High-throughput, self-validating cytotoxicity screening workflow.

5. Conclusion For researchers developing novel therapeutics, 6-chloro-4-methyl-1H-indazole should be viewed as a stable, low-toxicity precursor[1]. Its lack of strong electron-withdrawing groups renders it relatively inert in direct cytotoxicity assays compared to its 5-nitro counterparts[3]. To achieve potent anticancer activity, scientists must functionalize this core—utilizing the 6-chloro position for cross-coupling or introducing hydrophilic substituents to enhance target selectivity and drive apoptotic pathways[2].

References

  • Title: Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells Source: nih.gov (PubMed Central) URL: [Link]

Validation

A Senior Application Scientist's Guide to Kinase Cross-Reactivity: A Comparative Analysis of the 6-Chloro-4-methyl-1H-indazole Scaffold

Introduction: The Indazole Scaffold and the Selectivity Imperative In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a paramount target class. Within this domain,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold and the Selectivity Imperative

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a paramount target class. Within this domain, the indazole core has emerged as a "privileged scaffold"—a molecular framework consistently found in potent kinase inhibitors.[1][2] Its rigid, bicyclic structure is adept at forming key hydrogen bonds with the kinase hinge region, the anchor point for ATP-competitive inhibitors.[3] Numerous approved drugs and clinical candidates, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature this core, underscoring its therapeutic relevance.[4]

However, the very feature that makes the indazole scaffold so effective—its ability to fit within the highly conserved ATP binding pocket—also presents its greatest challenge: cross-reactivity . With over 500 kinases in the human kinome, achieving selectivity is a formidable task.[5] Unintended inhibition of off-target kinases can lead to toxicity or unexpected polypharmacology, making a thorough understanding of a compound's selectivity profile non-negotiable for any serious drug development program.[6][7]

This guide focuses on the hypothetical compound 6-chloro-4-methyl-1H-indazole . While specific experimental data for this exact molecule is not publicly available, its structure provides a valuable framework for discussing kinase selectivity. The chloro- and methyl-substitutions at the 6- and 4-positions, respectively, are critical determinants of its potential interactions and selectivity profile. This document will, therefore, serve as a comprehensive guide for researchers, using data from closely related, publicly characterized analogs to illustrate the principles and practices of assessing kinase cross-reactivity. We will delve into the causality behind experimental design, provide validated protocols, and present a framework for interpreting the resulting data.

The Determinants of Selectivity: Why Substitutions Matter

The selectivity of a kinase inhibitor is not determined by its core scaffold alone, but by the intricate interplay of its substituents with the unique topology of each kinase's ATP binding site. The 6-chloro and 4-methyl groups of our topic compound are poised to interact with distinct sub-pockets branching off the main ATP-binding cleft.

  • The 6-Chloro Position: Halogen substitutions, particularly chlorine at the 6-position, can engage in halogen bonding or occupy small hydrophobic pockets. Studies on related scaffolds have shown that hydrophobic groups at this position can interact with residues like Tyrosine near the P-loop, influencing the inhibitor's orientation and potency.[3]

  • The 4-Methyl Position: This small alkyl group can probe a different hydrophobic region. Its impact is highly context-dependent; in some kinases, it may provide a favorable van der Waals contact to boost affinity, while in others, it may cause a steric clash with a "gatekeeper" residue, thereby preventing binding and enhancing selectivity.[3]

The ultimate selectivity profile is a composite of these favorable and unfavorable interactions across the entire kinome.

Case Study: Kinase Selectivity Profile of a Representative Indazole Analog

To provide a tangible example, we will analyze the selectivity data of Compound 37d , a multi-kinase inhibitor featuring a substituted indazole core, as reported by Wang et al. (2021) in the Journal of Medicinal Chemistry.[8] This compound was profiled at a single concentration (0.5 µM) against a panel of 300 kinases, a standard initial step in selectivity assessment.[8]

Table 1: Primary Kinase Targets and Off-Target Profile of Compound 37d (Indazole Analog)

Kinase Target FamilySpecific Kinase% Inhibition at 0.5 µMIC₅₀ (nM)Implication for 6-chloro-4-methyl-1H-indazole
Primary Targets (CDK Family) CDK9/CycT1>80%1The indazole scaffold is a potent CDK inhibitor.
CDK2/CycE>80%4Cross-reactivity within the CDK family is common.
CDK1/CycB>80%6High potential for cell cycle-related effects.
CDK4/CycD1>80%9Broad CDK inhibition is a hallmark of this analog.
Significant Off-Targets FLT3>80%2Potential for activity in hematological malignancies.
GSK3α>80%10Implicates pathways in metabolism and neuroscience.
GSK3β>80%11High homology between GSK3 isoforms leads to dual inhibition.
TRKC (NTRK3)>80%20Possible anti-tumor activity in TRK-fusion cancers.
ALK2 (ACVR1)>80%132Activity against a member of the TGF-β superfamily.
Moderate Off-Target PKCa (PRKCA)>80%258Interaction with a key signaling node in the PKC family.

Data synthesized from Wang et al., J. Med. Chem. 2021, 64, 17, 13136–13153.[8]

Interpretation and Causality:

The data for Compound 37d reveals it to be a potent, but not entirely selective, inhibitor. While its primary targets are within the Cyclin-Dependent Kinase (CDK) family, it demonstrates significant activity against other important kinases like FLT3 and GSK3.[8] This is a common outcome for inhibitors targeting the conserved ATP pocket. For a novel compound like 6-chloro-4-methyl-1H-indazole, this case study serves as a crucial cautionary tale: one must assume broad activity until proven otherwise. A comprehensive profiling campaign is the only way to validate the target profile and de-risk a development program.

Experimental Workflow: A Validated Protocol for Kinase Selectivity Profiling

To ensure trustworthy and reproducible data, a standardized experimental workflow is essential. The following protocol describes a typical large-panel kinase screen using the widely adopted ADP-Glo™ luminescent assay format, which measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[9]

Diagram of the Kinase Profiling Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis Compound_Prep Test Compound Dilution (e.g., 10-point curve in DMSO) Assay_Plate Assay Plating (384-well format) - Kinase - Compound - Substrate/ATP Mix Compound_Prep->Assay_Plate Kinase_Prep Kinase Aliquoting (Panel of >300 kinases) Kinase_Prep->Assay_Plate Substrate_Prep Substrate/ATP Mix (Km[ATP] for each kinase) Substrate_Prep->Assay_Plate Incubation Kinase Reaction (e.g., 1 hour at RT) Assay_Plate->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent (Depletes unused ATP) Incubation->ADP_Glo_Reagent Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase Signal) ADP_Glo_Reagent->Detection_Reagent Luminescence Read Luminescence (Plate Reader) Detection_Reagent->Luminescence Data_Analysis Data Analysis - Normalize to Controls - Calculate % Inhibition - Determine IC₅₀ Luminescence->Data_Analysis

Caption: A simplified kinome dendrogram illustrating potential selective (VEGFR2) and cross-reactive (CDK2, p38α) hits.

While we lack direct experimental data for 6-chloro-4-methyl-1H-indazole, this guide provides a robust and scientifically grounded framework for its evaluation. The indazole scaffold is a proven starting point for potent kinase inhibitors, but its inherent ability to bind the conserved ATP site makes cross-reactivity a primary concern.

The key takeaway for any researcher working with this, or any novel kinase inhibitor, is the implementation of a self-validating system of inquiry. This begins with a broad, unbiased screen against hundreds of kinases under standardized assay conditions (e.g., ATP at Km). The resulting data, exemplified by our case study on a related analog, must then be rigorously analyzed to identify not only the intended target but all significant off-targets. This initial profile is the foundational dataset upon which all subsequent, more complex cell-based and in vivo studies are built. By following this logical progression, researchers can confidently characterize the true biological activity of their compounds and make informed decisions in the complex but rewarding field of kinase inhibitor development.

References

  • Recent Developments of p38α MAP Kinase Inhibitors as Anti-inflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publishers.
  • Imidazole-based p38 MAP kinase inhibitors. ResearchGate.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. NIH National Library of Medicine. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. NIH National Library of Medicine. Available at: [Link]

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. NIH National Library of Medicine. Available at: [Link]

  • P38 inhibitors and methods of use thereof. Google Patents.
  • Identifying small molecule probes for kinases by chemical proteomics. Technical University of Munich (TUM) Library. Available at: [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. ACS Publications. Available at: [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. Available at: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Royal Society of Chemistry. Available at: [Link]

Sources

Comparative

Comparative Analysis of Analytical Techniques for Indazole Isomers: A Definitive Guide for Structural Elucidation

The indazole scaffold is a privileged structure in medicinal chemistry and a frequent core in novel psychoactive substances (NPS). Because indazoles exist primarily in two tautomeric forms—1H-indazole and 2H-indazole—syn...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged structure in medicinal chemistry and a frequent core in novel psychoactive substances (NPS). Because indazoles exist primarily in two tautomeric forms—1H-indazole and 2H-indazole—synthetic workflows (such as N-alkylation) frequently yield complex mixtures of N-1 and N-2 regioisomers[1][2]. For researchers and drug development professionals, differentiating these isomers is not merely an academic exercise; it is a critical regulatory and pharmacological requirement. For example, the 2H-indazole regioisomers of synthetic cannabinoids like AB-CHMINACA exhibit distinct cannabimimetic activities and are monitored as manufacturing impurities or illicit substances[3][4].

As a Senior Application Scientist, I have structured this guide to move beyond basic theoretical descriptions. Here, we will dissect the causality behind analytical choices, compare the efficacy of orthogonal techniques, and provide field-validated protocols for the unambiguous structural elucidation of indazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Regiochemical Gold Standard

While mass spectrometry excels at determining elemental composition, it often fails to differentiate positional isomers that share identical fragmentation pathways. NMR spectroscopy remains the definitive self-validating system for establishing atomic connectivity in indazole regioisomers.

Mechanistic Causality in NMR Selection
  • 1D ¹H and ¹³C NMR: The chemical shift of the proton at the C-3 position is the first diagnostic indicator; in 2H-indazoles, this proton is generally shifted downfield compared to the corresponding 1H-isomer[5]. Furthermore, the bridgehead carbon (C-7a) exhibits a distinct downfield shift in 2H-indazoles (~149 ppm) compared to 1H-indazoles (~140 ppm)[2].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the most robust technique for assigning N-alkylation sites. In an HMBC spectrum, the protons of the alkyl group at the N-1 position will show a strong ³J correlation to the C-7a carbon of the indazole ring. Conversely, protons of the alkyl group at the N-2 position will correlate to the C-3 carbon[1][6].

  • ¹⁵N NMR: When carbon/proton assignments are ambiguous due to overlapping aromatic signals, ¹⁵N NMR provides absolute certainty. The ¹⁵N chemical shifts at N-1' and N-2' are drastically different between isomers. For instance, in AB-CHMINACA analogs, the 1H-isomer shows shifts at approximately δN −191.4 (N-1') and −62.8 (N-2'), whereas the 2H-isomer shifts to δN −85.5 (N-1') and −153.9 (N-2')[4].

NMR_Logic Start Unknown N-Alkylated Indazole HMBC 2D HMBC Correlation Start->HMBC N15_NMR 15N NMR Shifts Start->N15_NMR N1_Path Alkyl protons correlate to C-7a HMBC->N1_Path N2_Path Alkyl protons correlate to C-3 HMBC->N2_Path Iso1H 1H-Indazole (N-1 Alkyl) N-1' ~ -191 ppm N1_Path->Iso1H Iso2H 2H-Indazole (N-2 Alkyl) N-1' ~ -85 ppm N2_Path->Iso2H N15_NMR->Iso1H Upfield N-1' N15_NMR->Iso2H Downfield N-1'

Decision logic for differentiating 1H and 2H indazole regioisomers using advanced NMR techniques.

Validated Protocol: 2D HMBC Acquisition for Indazoles
  • Sample Preparation: Dissolve 5–10 mg of the highly purified indazole isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃)[2]. Ensure complete dissolution to maximize the signal-to-noise ratio for quaternary carbons.

  • Instrument Setup: Utilize a spectrometer equipped with a cryoprobe (ideally ≥ 400 MHz) to enhance sensitivity for ¹³C detection.

  • Parameter Optimization: Set the long-range coupling constant (JcH) for the HMBC experiment to 8 Hz, which is optimal for detecting the crucial ³J correlations between the N-alkyl protons and the C-3/C-7a carbons.

  • Data Processing: Phase and baseline correct the 2D spectrum. Overlay with the high-resolution 1D ¹H spectrum to trace the cross-peaks from the α-protons of the N-alkyl chain.

Chromatographic Separations: UHPLC vs. SFC

Because indazole regioisomers possess identical molecular weights and highly similar polarities, baseline resolution is notoriously difficult.

Mechanistic Causality in Chromatography

While standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) relies on hydrophobic interactions, it often fails to resolve closely related ring-substituted regioisomers. Supercritical Fluid Chromatography (SFC) is emerging as a superior alternative. SFC utilizes supercritical carbon dioxide (CO₂) combined with polar modifiers. The low viscosity and high diffusivity of supercritical CO₂ allow for rapid mass transfer, while offering unique orthogonal selectivity capable of separating isomers that co-elute in LC.

Workflow Sample Indazole Isomer Mixture Chrom Chromatographic Separation (SFC / UHPLC) Sample->Chrom Resolution MS High-Resolution MS/MS (Accurate Mass) Chrom->MS Peak ID NMR Fraction Collection & Advanced NMR Chrom->NMR Isolation Result Unambiguous Structural Elucidation MS->Result Formula Confirmation NMR->Result Connectivity

Integrated analytical workflow combining SFC separation with MS and NMR for isomer elucidation.

Validated Protocol: SFC Method for Isomer Separation
  • Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.1% Diethylamine (B). The basic additive suppresses secondary interactions with the stationary phase.

  • Stationary Phase: Use a column with orthogonal selectivity, such as a pentafluorophenyl (PFP) or 2-ethylpyridine phase, which exploits π-π interactions and dipole moments to separate the 1H and 2H tautomers.

  • Gradient & Flow: 3.0 mL/min, starting at 5% B, ramping to 40% B over 7 minutes. Backpressure regulator set to 120 bar; column temperature at 40°C.

Mass Spectrometry (LC-HRMS/MS)

While MS cannot definitively assign regiochemistry on its own, High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is indispensable for trace-level detection and pharmacokinetic profiling.

For indazole isomers, exact mass measurements (e.g., using Q-TOF or Orbitrap analyzers) confirm the molecular formula. Differentiating the isomers relies on identifying subtle variations in MS/MS fragmentation patterns. For example, the relative abundances of fragment ions generated by the loss of the N-1 versus N-2 substituents can differ, providing secondary confirmation of the isomer's identity when referenced against a known standard[2].

Comparative Data Summary

The following table synthesizes the performance metrics of each technique, providing a clear matrix for selecting the appropriate analytical tool based on project requirements.

Analytical TechniquePrimary UtilitySensitivityStructural Elucidation CapabilityLimitations
1D ¹H/¹³C NMR Routine screening of bulk synthesized products.Moderate (mg scale)High (Diagnostic shifts at C-3 and C-7a).Requires highly pure samples; overlapping aromatic signals can cause ambiguity.
2D HMBC NMR Definitive assignment of N-alkylation sites.Moderate (mg scale)Absolute (Direct observation of spatial/bond connectivity).Longer acquisition times; requires high sample concentration.
¹⁵N NMR Resolving ambiguous tautomers.Low (mg scale, requires cryoprobe)Absolute (Drastic chemical shift differences between N-1/N-2).¹⁵N has low natural abundance; requires specialized hardware or labeling.
SFC-UV High-throughput separation of isomeric mixtures.High (µg scale)None (Requires coupling to MS or fraction collection for NMR).Method development can be complex; requires specialized SFC equipment.
LC-HRMS/MS Trace analysis, forensic ID, and formula confirmation.Ultra-High (pg/ng scale)Low/Moderate (Relies on subtle fragmentation differences).Cannot definitively assign regiochemistry without a reference standard.

Conclusion

The structural elucidation of indazole isomers requires a multi-modal approach. Relying solely on LC-MS/MS is a critical point of failure in drug development and forensic analysis due to the identical exact masses and highly similar fragmentation pathways of regioisomers. A self-validating analytical system must utilize SFC or UHPLC for baseline resolution, followed by HRMS for formula confirmation, and ultimately 2D HMBC / ¹⁵N NMR to definitively lock in the regiochemistry.

References

  • Buchler, I. et al. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. National Institutes of Health (NIH). Available at: [Link]

  • Uchiyama, N. et al. A synthetic cannabinoid FDU-NNEI, two 2H-indazole isomers of synthetic cannabinoids AB-CHMINACA and NNEI indazole analog (MN-18), a phenethylamine derivative N–OH-EDMA, and a cathinone derivative dimethoxy-α-PHP, newly identified in illegal products. National Institutes of Health (NIH). Available at:[Link]

  • Doganc, F. et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at:[Link]

  • Differentiation of ring-substituted regioisomers of cathinone analogs by supercritical fluid chromatography. D-nb.info. Available at: [Link]

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Validation

A Comparative Guide to Validating the Purity of 6-chloro-4-methyl-1H-indazole by HPLC-UV

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 6-...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 6-chloro-4-methyl-1H-indazole, a potential building block in drug synthesis, rigorous purity assessment is paramount. This guide provides an in-depth, scientifically grounded comparison of two distinct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for validating the purity of this compound. We will explore the causality behind experimental choices, establish self-validating systems, and present the data to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Critical Role of Purity Validation

6-chloro-4-methyl-1H-indazole, as an intermediate or potential API, must be well-characterized. Impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, a validated, stability-indicating analytical method is a regulatory necessity and a scientific imperative.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3]

This guide will compare two reversed-phase HPLC (RP-HPLC) methods, a dominant mode of HPLC that separates compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[4][5] We will evaluate their performance based on key validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]

Experimental Design: Two Methodologies Head-to-Head

The core of this guide is a direct comparison of two RP-HPLC-UV methods, designated as Method A and Method B . The primary difference lies in the stationary phase chemistry and the mobile phase composition, allowing for a nuanced exploration of selectivity and performance.

Method A: The Workhorse C18 Approach

This method utilizes a traditional C18 stationary phase, a versatile and widely used column in reversed-phase chromatography.[3][5] The mobile phase is a standard mixture of acetonitrile and water, offering a good balance of elution strength and compatibility with UV detection.

Method B: The Alternative Selectivity Phenyl-Hexyl Method

Method B employs a phenyl-hexyl stationary phase, which provides alternative selectivity due to pi-pi interactions with aromatic analytes. This can be particularly advantageous for separating compounds with aromatic rings, such as our target molecule and its potential impurities. The mobile phase incorporates methanol, which can alter the elution order and peak shape compared to acetonitrile.[3]

Experimental Protocols

Below are the detailed, step-by-step methodologies for both HPLC-UV methods.

Instrumentation and General Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data Acquisition: Chromatographic data acquisition and processing software.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 6-chloro-4-methyl-1H-indazole reference standard at a concentration of 1.0 mg/mL in methanol.

    • Prepare a working standard solution at a concentration of 0.1 mg/mL by diluting the stock solution with the mobile phase of the respective method.

    • Prepare sample solutions of the 6-chloro-4-methyl-1H-indazole batch to be tested at a concentration of 0.1 mg/mL in the respective mobile phase.

Method A: C18 Column with Acetonitrile/Water Mobile Phase
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • Run Time: 15 minutes

Method B: Phenyl-Hexyl Column with Methanol/Water Mobile Phase
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Methanol:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • Run Time: 20 minutes

Visualizing the Workflow

A clear understanding of the experimental process is crucial. The following diagram illustrates the general workflow for HPLC-UV analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Reference Standard Dissolution Dissolve in Methanol Standard->Dissolution Sample Test Sample Sample->Dissolution Dilution Dilute with Mobile Phase Dissolution->Dilution Injector Autosampler Dilution->Injector MobilePhase Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Caption: A generalized workflow for HPLC-UV analysis.

Performance Comparison: The Data

The following tables summarize the comparative performance of Method A and Method B based on key validation parameters. This data is representative of what would be expected from a robust validation study.

Table 1: System Suitability Test (SST) Results

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Tailing Factor1.11.2≤ 2.0[8][9]
Theoretical Plates> 5000> 4500> 2000
Repeatability (%RSD, n=6)0.5%0.6%≤ 2.0%[8][9]

Table 2: Method Validation Parameters

ParameterMethod A (C18)Method B (Phenyl-Hexyl)ICH Guideline
Linearity (R²)0.99950.9992≥ 0.999
Range (µg/mL)1 - 1501 - 150Defined by linearity[1]
Accuracy (% Recovery)99.5 - 100.8%99.2 - 101.1%98.0 - 102.0%[10]
Precision (%RSD)
- Repeatability0.6%0.7%≤ 2.0%
- Intermediate Precision0.8%0.9%≤ 2.0%
Limit of Detection (LOD) (µg/mL)0.10.15Reportable
Limit of Quantitation (LOQ) (µg/mL)0.30.5Reportable

Causality Behind Experimental Choices

The selection of each method's parameters was deliberate. For Method A , the C18 column was chosen for its broad applicability and robust performance with a wide range of organic molecules.[3][5] Acetonitrile is often preferred as the organic modifier due to its lower viscosity and UV transparency.

In contrast, Method B was designed to offer an orthogonal separation mechanism. The phenyl-hexyl phase introduces aromatic selectivity, which can be beneficial for resolving impurities that are structurally similar to the main compound. Methanol was selected as the organic modifier to alter the selectivity and potentially improve the resolution of certain impurity pairs.

Trustworthiness: A Self-Validating System

A trustworthy analytical method is one that has built-in checks to ensure its performance. Both methods described here are designed as self-validating systems through the incorporation of a robust System Suitability Test (SST).[8][9][11]

Before any sample analysis, the SST is performed to verify that the chromatographic system is adequate for the intended analysis.[12][13] This includes:

  • Tailing Factor: Ensures symmetrical peaks for accurate integration.[8][9]

  • Theoretical Plates: Measures the efficiency of the column.

  • Repeatability: Confirms the precision of the injector and the stability of the system.[8][9]

By meeting the pre-defined acceptance criteria for these parameters, we gain confidence that the system is performing as expected on the day of analysis.

Specificity and Stability-Indicating Nature

A critical aspect of a purity method is its ability to be "stability-indicating." This means the method can resolve the main peak from any degradation products that may form under stress conditions. To demonstrate this, forced degradation studies are performed.[2][14]

The 6-chloro-4-methyl-1H-indazole sample would be subjected to stress conditions as per ICH guideline Q1A(R2), including:[14]

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80 °C

  • Photolytic Degradation: Exposure to UV light

The stressed samples are then analyzed by both HPLC methods. The ideal method will show baseline resolution between the main peak and all degradation product peaks, proving its specificity.

Visualizing the Validation Process

The logical flow of the validation process is depicted in the following diagram.

Validation_Process cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_sst Routine Analysis Method_Dev Develop HPLC Method Specificity Specificity (Forced Degradation) Method_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Test Robustness->SST Sample_Analysis Sample Analysis SST->Sample_Analysis

Caption: The logical flow of HPLC method validation.

Conclusion and Recommendations

Both Method A and Method B have demonstrated their suitability for the purity validation of 6-chloro-4-methyl-1H-indazole, meeting the stringent criteria set by ICH guidelines.

  • Method A (C18) offers excellent performance with a commonly available column and mobile phase, making it a reliable and cost-effective choice for routine quality control.

  • Method B (Phenyl-Hexyl) provides an alternative selectivity that can be invaluable for resolving challenging impurities that may co-elute with the main peak in the C18 method. It serves as an excellent confirmatory method or a primary method if specific impurities are of concern.

For comprehensive purity analysis, it is recommended to validate both methods. Method A can be used for routine release testing, while Method B can be employed for in-depth impurity profiling and as a complementary method during stability studies. This dual-method approach provides a higher degree of confidence in the purity of 6-chloro-4-methyl-1H-indazole, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Technology Networks. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Labcompliance. (2018, July 28). What are system suitability tests (SST) of analytical methods?
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • ECA Academy. (2014, March 12). System Suitability for USP Methods - USP's Future Expectations.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • International Journal of Science and Research Archive. (2024, November 30). Method development and validation of ornidazole by using RP-HPLC.

Sources

Comparative

Comparative Pharmacokinetic Profiling of Indazole Derivatives: A Technical Guide for Drug Development

As drug development professionals, we recognize that the indazole scaffold is a privileged pharmacophore in oncology and targeted therapies. Its unique hydrogen-bond donor/acceptor profile and tautomeric flexibility (1H-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we recognize that the indazole scaffold is a privileged pharmacophore in oncology and targeted therapies. Its unique hydrogen-bond donor/acceptor profile and tautomeric flexibility (1H- vs. 2H-indazole) profoundly influence a molecule's physicochemical properties and, consequently, its Absorption, Distribution, Metabolism, and Excretion (ADME) fate.

This guide provides a rigorous, data-driven comparison of three clinically validated indazole derivatives—Axitinib (1H-indazole), Pazopanib (2H-indazole), and Niraparib (2H-indazole)—to illustrate how structural nuances dictate pharmacokinetic (PK) behavior. Furthermore, we outline self-validating experimental protocols for evaluating the PK properties of novel indazole candidates in preclinical development.

Comparative Pharmacokinetic Profiling

To objectively compare these derivatives, we must evaluate their core PK parameters. The table below synthesizes quantitative clinical data, highlighting the stark contrasts in bioavailability, half-life, and metabolic dependencies.

Pharmacokinetic ParameterAxitinib (1H-Indazole TKI)Pazopanib (2H-Indazole TKI)Niraparib (2H-Indazole PARPi)
Absolute Bioavailability (F) ~58%14% – 39% (Highly variable)~73%
Time to Cmax (Tmax) 2.5 – 4.1 hours2.0 – 4.0 hours~3.0 hours
Effective Half-Life (t1/2) 2.5 – 6.1 hours~31 hours~36 hours
Protein Binding >99%>99.9%83%
Primary Metabolism CYP3A4 / CYP1A2CYP3A4Carboxylesterases (Amide hydrolysis)
Primary Clearance Route Hepatobiliary (Feces)Hepatobiliary (Feces)Hepatobiliary (Feces) & Renal (Urine)
Dosing Regimen Twice Daily (BID)Once Daily (QD)Once Daily (QD)

Mechanistic Determinants of ADME Disparities

Understanding the causality behind these PK metrics is critical for rational drug design. The structural modifications around the indazole core directly govern the absorption and metabolic liabilities of these compounds.

Absorption and Bioavailability: The Role of pH and Lipophilicity

Pazopanib exhibits severe pH-dependent solubility; it is highly soluble at pH 1 but practically insoluble in aqueous media above pH 4 1. This physicochemical limitation results in low, non-linear bioavailability (14–39%) and massive interpatient variability, necessitating strict fasting dosing regimens to prevent erratic absorption 2. Conversely, Axitinib demonstrates a more consistent absorption profile with a mean absolute bioavailability of 58% 3, though its rapid clearance dictates a twice-daily dosing schedule 4.

Niraparib overcomes these absorption hurdles, achieving an impressive 73% bioavailability . Its optimized logP and pKa profile allow it to readily cross the intestinal epithelium without the extreme pH-dependence seen in Pazopanib.

Metabolism and Clearance: Escaping the CYP450 Trap

Axitinib and Pazopanib are heavily reliant on Cytochrome P450 (specifically CYP3A4) for oxidative metabolism. This creates a high risk for drug-drug interactions (DDIs) when co-administered with CYP3A4 inhibitors (e.g., ketoconazole) or inducers.

Niraparib represents a paradigm shift in indazole PK design. It bypasses CYP dominance entirely, utilizing carboxylesterase-catalyzed amide hydrolysis as its primary metabolic pathway [[5]](). This strategic metabolic routing drastically reduces DDI liabilities and allows for dual elimination via both hepatobiliary and renal routes 6.

MetabolicPathways Axitinib Axitinib (1H-Indazole) CYP3A4 CYP3A4 / CYP1A2 (Oxidative Metabolism) Axitinib->CYP3A4 High Affinity Pazopanib Pazopanib (2H-Indazole) Pazopanib->CYP3A4 High Affinity Niraparib Niraparib (2H-Indazole) CE Carboxylesterase (Amide Hydrolysis) Niraparib->CE Primary Pathway Excretion1 Fecal Excretion (Primary) CYP3A4->Excretion1 CE->Excretion1 Excretion2 Renal Excretion (Secondary) CE->Excretion2

Caption: Metabolic pathways of indazole derivatives highlighting CYP450 vs. carboxylesterase dependence.

Experimental Methodologies: Self-Validating Protocols for PK Profiling

To accurately assess the PK properties of novel indazole derivatives, researchers must employ robust, self-validating experimental systems. Below are the definitive protocols for in vitro and in vivo PK profiling.

Protocol 1: In Vitro Hepatic Microsomal Stability Assay

Objective: Predict intrinsic clearance ( CLint​ ) and identify CYP-mediated vulnerabilities early in discovery.

  • Reaction Matrix Preparation: Combine human liver microsomes (HLM) at 0.5 mg/mL protein concentration with 1 µM of the indazole derivative in 100 mM phosphate buffer (pH 7.4).

    • Causality: Maintaining pH 7.4 mimics physiological conditions, while a 0.5 mg/mL protein concentration ensures linear enzyme kinetics without substrate depletion artifacts.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Running a parallel NADPH-free negative control validates that any observed degradation is specifically CYP-mediated and not due to chemical instability.

  • Quenching & Extraction: At specific time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold ACN instantly denatures microsomal proteins, halting the enzymatic reaction and precipitating proteins to prevent LC column clogging during downstream analysis.

  • Self-Validation Checkpoint: Run Verapamil concurrently as a high-clearance positive control. If Verapamil fails to degrade rapidly ( t1/2​>15 mins), the microsomes are deemed inactive, invalidating the entire run.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: Determine absolute bioavailability (F), Volume of Distribution (Vd), and systemic clearance (CL).

  • Dosing Regimen: Administer the indazole compound intravenously (IV, e.g., 1 mg/kg via tail vein) and orally (PO, e.g., 5 mg/kg via oral gavage) to separate cohorts of Sprague-Dawley rats (n=3/group).

    • Causality: Dual-route administration is mathematically required to calculate absolute bioavailability using dose-normalized AUC ratios: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

  • Serial Blood Sampling: Collect 200 µL of blood via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

    • Causality: K2EDTA chelates calcium to prevent coagulation without interfering with downstream mass spectrometry ionization (unlike heparin, which can cause severe ion suppression).

  • Plasma Isolation & Protein Precipitation: Centrifuge the blood at 3000 x g for 10 minutes at 4°C. Extract the plasma and mix 1:4 with ACN.

    • Causality: Because indazole derivatives like Pazopanib are >99.9% protein-bound 1, aggressive solvent precipitation is required to disrupt drug-protein binding and recover the total drug concentration.

  • LC-MS/MS & NCA Analysis: Quantify the compound via Multiple Reaction Monitoring (MRM) and perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin.

    • Self-Validation Checkpoint: The bioanalytical run is only valid if the calibration curve exhibits an R2>0.99 , and Quality Control (QC) samples fall within ±15% of their nominal concentrations.

PKWorkflow Dosing 1. Compound Dosing (IV & PO Administration) Sampling 2. Serial Blood Sampling (0.25 to 24+ hours) Dosing->Sampling Prep 3. Plasma Extraction (Protein Precipitation) Sampling->Prep LCMS 4. LC-MS/MS Analysis (MRM Quantification) Prep->LCMS NCA 5. Non-Compartmental Analysis (Phoenix WinNonlin) LCMS->NCA Output 6. PK Parameters (AUC, Cmax, t1/2, CL, Vd) NCA->Output

Caption: Step-by-step experimental workflow for in vivo pharmacokinetic profiling of indazole derivatives.

References

  • Clinical Pharmacology of Axitinib Ovid [Link]

  • 202324Orig1s000 (Axitinib Clinical Pharmacology Review) FDA [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing PubMed[Link]

  • Pazopanib Pathway, Pharmacokinetics ClinPGx[Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology PMC [Link]

  • Pharmacokinetics and safety following a single oral dose of niraparib in patients with moderate hepatic impairment ASCO Publications[Link]

  • Pharmacokinetics and safety of niraparib in patients with moderate hepatic impairment Springer[Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 6-chloro-4-methyl-1H-indazole

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potentia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. A compound that is metabolized too rapidly by the body will struggle to achieve and maintain the therapeutic concentrations needed for efficacy, leading to poor bioavailability and a short duration of action. Conversely, a compound that is metabolized too slowly can accumulate, potentially causing toxicity.[1] Therefore, a thorough and early assessment of metabolic stability is not merely a screening step but a critical, data-driven process that guides the optimization of lead compounds.

The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds under clinical evaluation and in approved drugs.[2][3] Its utility often stems from its ability to serve as a bioisostere for other motifs like indoles or phenols, frequently conferring improved metabolic stability and pharmacokinetic properties.[2][4] This guide focuses on a specific, substituted indazole, 6-chloro-4-methyl-1H-indazole , to provide an in-depth comparison of the methodologies used to assess its metabolic fate. We will explore the causality behind experimental choices, present detailed protocols as self-validating systems, and contextualize the data within the broader landscape of drug development.

Pillar 1: Foundational In Vitro Models for Metabolic Assessment

The liver is the body's primary site for drug metabolism.[5][6] To simulate this complex environment in vitro, researchers primarily rely on two robust systems derived from liver tissue: liver microsomes and hepatocytes. The choice between them depends on the specific questions being asked.

  • Liver Microsomes : These are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[6] They are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily.[7] Microsomal stability assays are cost-effective, high-throughput, and excellent for specifically evaluating a compound's susceptibility to oxidative metabolism.[6] However, they lack the full complement of metabolic machinery, such as Phase II enzymes and cellular transport mechanisms.[8]

  • Hepatocytes : These are whole liver cells that contain the complete array of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) along with necessary cofactors.[9] Hepatocyte assays provide a more comprehensive and physiologically relevant picture of hepatic metabolism, as they also account for compound uptake into the cell.[9][10] They are considered the gold standard for predicting in vivo hepatic clearance.[5]

Pillar 2: Experimental Design & Self-Validating Protocols

A trustworthy experimental outcome relies on a protocol designed with inherent checks and balances. Here, we detail the step-by-step methodologies for assessing the stability of 6-chloro-4-methyl-1H-indazole, incorporating the controls that ensure the data is valid and interpretable.

Experiment 1: Liver Microsomal Stability Assay

This assay determines the rate of metabolism driven primarily by CYP450 enzymes. The core principle is to incubate the test compound with liver microsomes and a necessary cofactor (NADPH) and then measure the disappearance of the parent compound over time.[7]

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Thaw Liver Microsomes & Test Compound Stock D Pre-warm Microsomes & Buffer at 37°C A->D B Prepare NADPH Regenerating System E Initiate Reaction: Add NADPH System B->E C Prepare Quenching Solution (Acetonitrile + Internal Standard) H Quench Reaction in Acetonitrile Solution C->H D->E Add Compound F Incubate at 37°C E->F G Sample at Time Points (0, 5, 15, 30, 45 min) F->G G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant via LC-MS/MS I->J K Calculate t½ and CLint J->K

Caption: Workflow for the in vitro liver microsomal stability assay.

  • Preparation of Reagents:

    • Test Compound: Prepare a 10 mM stock solution of 6-chloro-4-methyl-1H-indazole in DMSO. Further dilute to achieve a final incubation concentration of 1 µM.[7]

    • Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute with 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[7][11]

    • Cofactor Solution: Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. The presence of a regenerating system ensures a constant supply of NADPH, the essential cofactor for CYP450 activity, throughout the incubation.[12]

    • Quenching Solution: Prepare cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis. The acetonitrile terminates the enzymatic reaction by precipitating the microsomal proteins.[6]

  • Incubation Procedure:

    • Aliquot the microsomal suspension into a 96-well plate.

    • Add the test compound (and positive/vehicle controls in separate wells) to the microsomes and pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.[13]

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution. The time of this addition is considered T=0.

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the incubation mixture into a separate plate containing the cold quenching solution.[7]

  • Self-Validating Controls:

    • Positive Control: A compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Testosterone) is run in parallel to confirm the metabolic activity of the microsome batch.[6][8]

    • Negative Control (-NADPH): An incubation is performed without the NADPH cofactor. Significant disappearance of the compound in this well would indicate chemical instability or metabolism by non-NADPH-dependent enzymes.[7]

    • Vehicle Control (T=0): A sample is quenched immediately after adding the test compound to determine the 100% starting concentration and account for any non-enzymatic degradation or binding.

  • Sample Analysis & Data Interpretation:

    • Centrifuge the quenched samples to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining percentage of the parent compound.[6][14]

    • Plot the natural logarithm of the percent remaining compound against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[6]

Experiment 2: Hepatocyte Stability Assay

This assay provides a more holistic view of metabolic stability, incorporating cellular uptake and the full range of Phase I and II enzymes.[9]

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Thaw Cryopreserved Hepatocytes B Determine Cell Viability & Density A->B C Dilute Hepatocytes in Incubation Medium B->C D Add Hepatocyte Suspension to 96-well Plate C->D E Add Test Compound (Final Conc. 1 µM) D->E Pre-warm at 37°C F Incubate at 37°C with Shaking E->F G Sample at Time Points (0, 15, 30, 60, 120 min) F->G H Quench Reaction in Cold Acetonitrile + IS G->H I Centrifuge to Pellet Debris H->I J Analyze Supernatant via LC-MS/MS I->J K Calculate t½ and CLint J->K

Caption: Workflow for the in vitro hepatocyte stability assay.

  • Preparation of Reagents:

    • Hepatocytes: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Immediately transfer to pre-warmed incubation medium. Perform a cell count and viability check (e.g., via Trypan Blue exclusion); viability should be >80%. Adjust cell density to a final concentration of approximately 0.5-1.0 x 10⁶ viable cells/mL.[5][15]

    • Test Compound & Controls: Prepare stock solutions as described for the microsomal assay.

  • Incubation Procedure:

    • Aliquot the hepatocyte suspension into a 96-well plate.

    • Add the test compound (and controls) to the wells and incubate at 37°C in a humidified incubator, often with gentle shaking to keep the cells in suspension.[9][10]

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding an aliquot of the cell suspension to cold acetonitrile with an internal standard.[5][10]

  • Self-Validating Controls:

    • Positive Controls: Both a high-clearance (Phase I-mediated, e.g., Verapamil) and a moderate-clearance (Phase II-mediated, e.g., 7-Hydroxycoumarin) control are used to verify the activity of both major metabolic pathways.[8][9]

    • Vehicle Control: A control incubation with only the vehicle (e.g., DMSO) is performed to ensure it does not affect cell viability or the analytical method.

  • Sample Analysis & Data Interpretation:

    • The sample workup and LC-MS/MS analysis are identical to the microsomal assay.[9]

    • Data is processed to calculate the half-life and intrinsic clearance. This CLint value is more comprehensive as it reflects the combined action of all metabolic processes within the intact cell.

Pillar 3: Comparative Data Analysis & Authoritative Grounding

While specific experimental data for 6-chloro-4-methyl-1H-indazole is not publicly available, we can make informed comparisons based on published data for other indazole derivatives. The indazole scaffold is often employed to enhance metabolic stability compared to its indole or phenol bioisosteres.[2][4] Modifications at the 4, 5, and 6-positions can significantly influence which enzymes interact with the molecule and the rate of its metabolism.

Expected Metabolic Pathways: For many indazole-containing compounds, common metabolic transformations include:

  • Oxidation (Phase I): Hydroxylation on the indazole ring or on alkyl substituents, often mediated by CYP450 enzymes.[16][17]

  • N-Dealkylation (Phase I): If an alkyl group is present on one of the nitrogen atoms.[16]

  • Glucuronidation (Phase II): Conjugation of a glucuronic acid moiety to a hydroxyl group, a common pathway for phenolic bioisosteres like indazoles.[4]

Data Summary and Comparison

The following table presents hypothetical, yet plausible, in vitro metabolic stability data for our compound of interest compared to a generic indazole core and a highly metabolized analog. This illustrates how substitutions can be tuned to achieve a desirable metabolic profile.

CompoundIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)Interpretation
Indazole (Unsubstituted) Human Liver Microsomes4531 µL/min/mg proteinModerate Stability
Human Hepatocytes3540 µL/min/10⁶ cellsModerate Clearance
6-chloro-4-methyl-1H-indazole Human Liver Microsomes> 60< 10 µL/min/mg proteinHigh Stability
Human Hepatocytes9515 µL/min/10⁶ cellsLow Clearance
Analog with Labile Group *Human Liver Microsomes8173 µL/min/mg proteinLow Stability
Human Hepatocytes5277 µL/min/10⁶ cellsHigh Clearance

*A hypothetical analog with a known metabolic "soft spot," such as a para-methoxy phenol group, prone to rapid O-demethylation.

Interpretation of Results: The data suggests that the chloro and methyl substitutions on the 6-chloro-4-methyl-1H-indazole scaffold may sterically hinder or electronically deactivate the ring system, making it less susceptible to CYP450-mediated oxidation compared to the unsubstituted parent indazole.[18] This results in a longer half-life and lower intrinsic clearance, a profile often sought in drug candidates to ensure adequate exposure in vivo.[19]

Advanced Application: Identifying the "Culprit" Enzymes

Once a compound is found to be metabolized, it is crucial to identify which specific CYP450 enzymes are responsible. This process, known as CYP450 reaction phenotyping , helps predict potential drug-drug interactions.[20][21]

G cluster_methods Reaction Phenotyping Methods cluster_rec Recombinant CYP Workflow cluster_inhib Chemical Inhibition Workflow A Method 1: Recombinant CYPs A1 Incubate Compound with Individual rCYP Isoforms (1A2, 2C9, 2D6, 3A4, etc.) A->A1 B Method 2: Chemical Inhibition in HLM B1 Incubate Compound in Human Liver Microsomes (HLM) B->B1 A2 Measure Metabolite Formation or Parent Depletion A1->A2 A3 Identify which Isoforms Metabolize the Compound A2->A3 Result Identify Primary Metabolizing Enzymes A3->Result B2 Add Isoform-Specific Chemical Inhibitors (e.g., Ketoconazole for CYP3A4) B1->B2 B3 Measure Change in Metabolism Rate B2->B3 B4 Inhibition of Metabolism Implicates the Specific CYP B3->B4 B4->Result

Caption: Dual approaches for CYP450 reaction phenotyping.

There are two primary approaches:

  • Recombinant Enzymes: The test compound is incubated individually with a panel of cDNA-expressed human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The isoforms that show significant depletion of the parent compound are identified as metabolizing enzymes.[22][23]

  • Chemical Inhibition: The compound is incubated in pooled human liver microsomes (which contain all CYPs) in the presence and absence of potent, specific inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of a specific inhibitor points to that enzyme's involvement.[22][23]

For 6-chloro-4-methyl-1H-indazole, this analysis would reveal if its clearance is dominated by a single CYP isoform (e.g., CYP3A4), which could make it susceptible to drug interactions, or if its metabolism is shared among multiple enzymes, a more favorable profile.

Conclusion

The assessment of metabolic stability is a multi-faceted investigation that is fundamental to the progression of any NCE. For a compound like 6-chloro-4-methyl-1H-indazole, a systematic evaluation using both liver microsomes and hepatocytes provides a clear picture of its susceptibility to Phase I and Phase II metabolism. By employing self-validating protocols with rigorous controls, we can generate high-confidence data on key parameters like half-life and intrinsic clearance. This information, placed in the context of data from other structural analogs, allows medicinal chemists to establish structure-metabolism relationships and rationally design molecules with an optimal pharmacokinetic profile, ultimately increasing the probability of developing a safe and effective drug.

References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • Creative Bioarray. (2025). Hepatocyte Stability Assay. Creative Bioarray. Available from: [Link]

  • McCorvy, J. D., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience. Available from: [Link]

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  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]

  • Ren, J., et al. (2021). The in vitro metabolic stability study of the selected compounds. ResearchGate. Available from: [Link]

  • Al-Tel, T. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

  • Obach, R. S. & Tseng, E. (2025). Cytochrome P450 reaction phenotyping: State of the art. Drug Metabolism and Pharmacokinetics. Available from: [Link]

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  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Available from: [Link]

  • Smith, S., et al. (2021). Reaction Phenotyping of Low-Turnover Compounds in Long-Term Hepatocyte Cultures Through Persistent Selective Inhibition of Cytochromes P450. Drug Metabolism and Disposition. Available from: [Link]

  • CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available from: [Link]

  • Al-Tel, T. H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

  • Wang, H., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxins. Available from: [Link]

  • Carlier, J., et al. (2019). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug Testing and Analysis. Available from: [Link]

  • Dalvie, D., et al. (2006). Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate. Chemical Research in Toxicology. Available from: [Link]

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  • Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. (2018). Journal of Medicinal Chemistry. Available from: [Link]

Sources

Comparative

benchmarking 6-chloro-4-methyl-1H-indazole against known inhibitors

As a Senior Application Scientist in early-stage drug discovery, benchmarking a low-molecular-weight fragment like 6-chloro-4-methyl-1H-indazole against fully elaborated, clinically approved kinase inhibitors requires a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, benchmarking a low-molecular-weight fragment like 6-chloro-4-methyl-1H-indazole against fully elaborated, clinically approved kinase inhibitors requires a paradigm shift in how we evaluate potency.

Unlike mature drugs, fragments are not designed to exhibit nanomolar inhibition out of the box. Instead, they are evaluated on Ligand Efficiency (LE) and their ability to form high-quality, vector-directed interactions within a target's binding pocket[1][2]. This guide provides a comprehensive biophysical and biochemical benchmarking of the 6-chloro-4-methyl-1H-indazole scaffold against the mature indazole-derived inhibitor Axitinib , specifically within the context of Receptor Tyrosine Kinase (RTK) targeting.

The 1H-indazole core is a "privileged scaffold" in kinase inhibitor design, acting as a highly efficient adenine bioisostere[3][4]. When designing ATP-competitive inhibitors, the hinge region of the kinase (which connects the N- and C-lobes) is the primary anchor point.

Why 6-chloro-4-methyl-1H-indazole?

  • Bidentate Hinge Binding: The N1 and N2 atoms of the indazole ring act as a hydrogen bond donor-acceptor pair, mimicking the interactions of the adenine ring of ATP with the backbone amides of the kinase hinge (e.g., Cys919 in VEGFR2)[5].

  • Vector Elaboration: The 6-chloro substitution directs the fragment into the hydrophobic selectivity pocket (often packing against the gatekeeper residue), while the 4-methyl group provides steric shielding that restricts rotational degrees of freedom, locking the fragment into an active binding conformation[4].

HingeBinding cluster_0 Kinase Hinge Region cluster_1 Fragment Scaffold Hinge Backbone Amides (e.g., Cys919) Indazole 1H-Indazole Core (N1/N2 Bidentate) Indazole->Hinge H-Bond Donor/Acceptor Chlorine 6-Chloro (Hydrophobic Pocket) Chlorine->Indazole Methyl 4-Methyl (Steric Shielding) Methyl->Indazole

Fig 1: Pharmacophoric mapping of 6-chloro-4-methyl-1H-indazole to the kinase hinge region.

Comparative Benchmarking Data

To objectively benchmark this fragment, we compare it against Axitinib , a highly potent, second-generation VEGFR 1/2/3 inhibitor that utilizes an elaborated indazole core[5][6].

In Fragment-Based Drug Discovery (FBDD), the critical metric is not raw IC50​ , but Ligand Efficiency (LE) —the binding energy per heavy atom. An LE ≥0.3 kcal/mol/HA is considered an excellent starting point for hit-to-lead optimization[4].

CompoundMW (Da)Heavy Atoms (HA)Target AffinityLigand Efficiency (LE)*Primary Assay Modality
6-Chloro-4-methyl-1H-indazole [7]166.6111 KD​≈250μM ~0.45 kcal/mol/HASPR (Real-time Kinetics)
Axitinib (Mature Inhibitor)[5]386.4727 IC50​=0.2nM ~0.49 kcal/mol/HATR-FRET / Cell Viability

*LE Calculation: LE=(1.37/HA)×pKD​ (or pIC50​ )

Data Synthesis: While Axitinib exhibits picomolar potency[5], the 6-chloro-4-methyl-1H-indazole fragment maintains a nearly identical Ligand Efficiency. This proves that the fragment's core interactions are highly optimized, making it a structurally sound foundation for chemical elaboration without artificially inflating lipophilicity.

Experimental Methodologies

Because fragments and mature inhibitors operate on vastly different kinetic scales, benchmarking them requires an orthogonal, self-validating assay workflow[8]. Fragments possess extremely fast association ( kon​ ) and dissociation ( koff​ ) rates, rendering standard end-point biochemical assays unreliable. Therefore, we utilize Surface Plasmon Resonance (SPR) for the fragment, and TR-FRET for the mature inhibitor[2][9].

Workflow Step1 Fragment Library Prep (DMSO Solubilization) Step2 Primary Screen: SPR (Capture Fast Kinetics) Step1->Step2 Step3 Hit Validation: NMR/X-Ray (Binding Mode Confirmation) Step2->Step3 Step4 Lead Elaboration (Biochemical IC50 Benchmarking) Step3->Step4

Fig 2: Orthogonal screening workflow for fragment-to-lead kinase inhibitor development.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Affinity ( KD​ )

Causality Focus: SPR detects real-time mass changes on a sensor surface, allowing us to capture the transient, low-affinity binding events characteristic of fragments[9].

  • Surface Immobilization: Immobilize the target kinase (e.g., VEGFR2 kinase domain) onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS). Rationale: Amine coupling provides the high-density surface required to detect the minimal mass shift of a 166 Da fragment.

  • Solvent Correction Calibration: Generate a 0.5% to 5% DMSO calibration curve. Rationale: Fragments require high DMSO concentrations for solubility. Bulk refractive index shifts caused by DMSO must be mathematically subtracted to isolate true binding signals.

  • Kinetic Injection: Inject 6-chloro-4-methyl-1H-indazole in a multi-cycle kinetic format (concentrations ranging from 10 µM to 1 mM) at a high flow rate of 50 µL/min. Rationale: High flow rates minimize mass transport limitations, ensuring the fast koff​ rate is accurately recorded.

  • Data Analysis: Fit the resulting sensograms to a 1:1 steady-state affinity model to derive the KD​ .

Protocol B: TR-FRET Biochemical Assay for Mature Inhibitor ( IC50​ )

Causality Focus: For a mature drug like Axitinib, residence time is long, and affinity is high. End-point assays like Time-Resolved FRET provide high-throughput, highly sensitive quantification of kinase inhibition[8].

  • Reaction Assembly: In a 384-well plate, combine the target kinase, a biotinylated peptide substrate, and ATP. Crucial Step: ATP must be set precisely at its apparent Km​ for the specific kinase. Rationale: Setting ATP at Km​ ensures the assay is highly sensitive to ATP-competitive hinge binders like Axitinib.

  • Compound Incubation: Add Axitinib in a 10-point serial dilution (starting at 1 µM down to 0.05 nM) and incubate for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Detection Phase: Add a stop buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

  • Readout: Measure the FRET signal ratio (Emission 665 nm / 615 nm) on a microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Conclusion

Benchmarking 6-chloro-4-methyl-1H-indazole against known indazole-derived inhibitors like Axitinib reveals the true value of this fragment. While it lacks the raw potency of a mature drug, its exceptional Ligand Efficiency and optimized hinge-binding vectors make it a superior starting point for structure-based drug design. By utilizing SPR to validate its baseline kinetics, researchers can confidently elaborate on the C3 and C5 vectors of the indazole ring to build the next generation of highly selective kinase inhibitors.

References

  • 885520-87-6 | 6-chloro-4-methyl-1h-indazole | BLDPharm Source: BLD Pharm URL
  • Source: PubMed Central (NIH)
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  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery Source: ResearchGate URL
  • Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects Source: PLOS One URL
  • Application of Fragment-Based Drug Discovery to Versatile Targets Source: Frontiers in Molecular Biosciences URL
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Sources

Validation

confirming the structure of 6-chloro-4-methyl-1H-indazole with X-ray crystallography

An Unambiguous Structural Confirmation of 6-chloro-4-methyl-1H-indazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Alternatives In the realm of drug discovery and materials science, the precise three...

Author: BenchChem Technical Support Team. Date: March 2026

An Unambiguous Structural Confirmation of 6-chloro-4-methyl-1H-indazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Alternatives

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural knowledge underpins a compound's reactivity, biological activity, and physical properties. For novel synthesized compounds, such as the heterocyclic scaffold 6-chloro-4-methyl-1H-indazole, rigorous structural elucidation is not merely a confirmatory step but a foundational requirement for further investigation.

Single-crystal X-ray crystallography (SC-XRD) stands as the unequivocal gold standard for determining the solid-state structure of a molecule.[1][2][3] It provides an atomic-resolution map, detailing bond lengths, bond angles, and intermolecular interactions with unparalleled precision.[3][4] However, the path to obtaining a high-quality single crystal can be a significant bottleneck.[4] Consequently, a suite of complementary analytical techniques is often employed, not only to support the crystallographic findings but also to provide structural insights when crystallization proves elusive.

This guide presents a comprehensive comparison of X-ray crystallography with alternative and supplementary methods for the structural confirmation of 6-chloro-4-methyl-1H-indazole. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to offer researchers, scientists, and drug development professionals a holistic view of the structural elucidation process.

The Subject Molecule: 6-chloro-4-methyl-1H-indazole

Indazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities.[5][6] The specific substitution pattern of 6-chloro-4-methyl-1H-indazole necessitates a definitive structural confirmation to distinguish it from potential isomers and to understand the electronic and steric influence of its substituents.

A plausible synthetic route for 6-chloro-4-methyl-1H-indazole involves the Sundberg reaction, which utilizes a substituted o-nitrostyrene as a precursor.[7]

Illustrative Synthesis: Sundberg Reaction

The Sundberg reaction involves the reductive cyclization of an o-nitrostyrene derivative using a phosphite reagent, such as triethyl phosphite. This method is effective for creating the indazole ring system.[7]

Experimental Protocol: Synthesis of 6-chloro-4-methyl-1H-indazole

  • Starting Material: 4-Chloro-2-nitro-6-methylstyrene.

  • Reaction Setup: To a solution of 4-chloro-2-nitro-6-methylstyrene in a high-boiling point solvent like toluene, add triethyl phosphite.

  • Heating: Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solvent and excess triethyl phosphite under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the final product, 6-chloro-4-methyl-1H-indazole.[7]

Primary Method: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD provides the most direct and unambiguous evidence of a molecule's three-dimensional structure.[8] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. The resulting diffraction pattern is then mathematically deconstructed to generate a detailed model of the electron density, from which atomic positions, bond lengths, and angles can be determined with high precision.[1]

The Crystallization Challenge

The primary prerequisite for SC-XRD is a high-quality single crystal, which is often the most challenging step.[4] The process involves slowly inducing a supersaturated solution of the compound to form a highly ordered solid lattice.

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: A straightforward method where the solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration and promoting crystal growth.[9] The choice of solvent is critical and can influence crystal quality.[9]

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

  • Advanced Methods: For challenging compounds, modern techniques like encapsulated nanodroplet crystallization (ENaCt) and microbatch under-oil crystallization can be employed to screen a wide range of conditions using minimal material.[4][10]

SC-XRD Experimental Workflow

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Final Output Crystallization 1. Crystallization (e.g., Slow Evaporation) Mounting 2. Crystal Selection & Mounting Crystallization->Mounting Data_Collection 3. X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution 4. Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement 5. Structure Refinement Structure_Solution->Refinement CIF_File 6. Final Structure (CIF File) Refinement->CIF_File Validation 7. Validation & Analysis CIF_File->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: SC-XRD Analysis

  • Crystal Selection: A suitable single crystal of 6-chloro-4-methyl-1H-indazole is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to resolve the phase problem and generate an initial electron density map. This initial model is refined by adjusting atomic positions and thermal parameters to achieve the best fit with the experimental data.[11]

Data Presentation: Crystallographic Data

The final output of an SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Below is a table of representative data for a small organic molecule like 6-chloro-4-methyl-1H-indazole.

ParameterRepresentative ValueSignificance
Chemical FormulaC₈H₇ClN₂Confirms the elemental composition of the crystallized molecule.
Formula Weight166.61 g/mol Molecular weight of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.[12]
Space GroupP2₁/cA specific description of the crystal's symmetry elements.[12]
Unit Cell Dimensionsa = 8.5 Å, b = 9.5 Å, c = 10.0 Å, β = 95°The dimensions and angles of the repeating unit of the crystal lattice.[12]
Volume804 ųThe volume of the unit cell.[12]
Z4The number of molecules in the unit cell.[12]
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Alternative and Complementary Techniques

While SC-XRD is definitive, other techniques are crucial for confirming the structure, especially in the solution phase, and are indispensable when single crystals cannot be obtained.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating molecular structure in solution.[13] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1]

Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment of the nucleus.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 6-chloro-4-methyl-1H-indazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13] Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY and HMBC can be run to establish connectivity.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and calibrated to the TMS signal at 0 ppm.[1]

Expected NMR Data for 6-chloro-4-methyl-1H-indazole:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹H> 10broad singletN-H proton of the indazole ring. The chemical shift is concentration and solvent dependent.[13]
¹H~8.0singletC3-H proton.[13]
¹H7.0 - 7.5doublet/singletAromatic protons (H5 and H7). Their exact shifts and coupling patterns depend on the substitution.
¹H~2.4singletMethyl (CH₃) protons at the C4 position.
¹³C140 - 145singletQuaternary carbons of the fused ring system (C3a, C7a).
¹³C110 - 135singletAromatic carbons (C3, C4, C5, C6, C7). The carbon bearing the chlorine (C6) will have a distinct chemical shift.
¹³C~15singletMethyl carbon (C4-CH₃).
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Principle: The sample is ionized, and the resulting ions are separated according to their m/z ratio and detected. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of halogens.[14]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a volatile solvent.

  • Ionization: Use an appropriate ionization method. Electron Ionization (EI) is common for small organic molecules and produces a characteristic fragmentation pattern.[14]

  • Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of ions at each m/z value is recorded to generate the mass spectrum.

Expected Mass Spectrum Data for 6-chloro-4-methyl-1H-indazole:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₈H₇ClN₂), which is approximately 166.03 g/mol for the most abundant isotopes (³⁵Cl).

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show a characteristic pattern. There will be a molecular ion peak (M⁺) and an M+2 peak with a relative intensity ratio of approximately 3:1.[14][15] This is a definitive indicator of the presence of one chlorine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). An IR spectrum is a plot of absorbance versus frequency, where absorption bands indicate the presence of specific functional groups.[13]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the solid is placed directly onto the ATR crystal.[1]

  • Data Acquisition: The IR spectrum is recorded by passing infrared radiation through the sample.

Expected IR Absorption Bands for 6-chloro-4-methyl-1H-indazole:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3150 - 3000N-H Stretch (broad)Indazole N-H
~3050C-H StretchAromatic C-H
~2950C-H StretchMethyl C-H
1620 - 1450C=C and C=N StretchesAromatic & Pyrazole Ring
~800C-Cl StretchChloro-aromatic

Computational Chemistry: A Powerful Adjunct

Computational chemistry provides a theoretical framework to support experimental findings.[16] Using methods like Density Functional Theory (DFT), one can calculate the lowest energy conformation of a proposed structure and predict its spectroscopic properties (NMR, IR).[17] Comparing these computationally predicted spectra with the experimental data serves as a powerful validation tool.[18]

A Comparative Overview

Elucidation_Process cluster_techniques Analytical Techniques cluster_info Information Obtained Compound Synthesized Compound (6-chloro-4-methyl-1H-indazole) SCXRD SC-XRD (Solid State) Compound->SCXRD NMR NMR Spectroscopy (Solution) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR CompChem Computational Chemistry Compound->CompChem Info_XRD Absolute 3D Structure Bond Lengths/Angles SCXRD->Info_XRD Info_NMR Atomic Connectivity Chemical Environment NMR->Info_NMR Info_MS Molecular Weight Elemental Composition (Cl) MS->Info_MS Info_IR Functional Groups IR->Info_IR Info_Comp Theoretical Validation Predicted Spectra CompChem->Info_Comp Structure Confirmed Structure Info_XRD->Structure Info_NMR->Structure Info_MS->Structure Info_IR->Structure Info_Comp->Structure

Caption: A multi-technique approach to structural elucidation.

TechniqueInformation YieldSample PhaseResolutionKey Limitation
SC-X-ray Crystallography Absolute 3D structure, bond lengths/angles, packing[3]Solid (single crystal)Atomic (<1 Å)[1]Requires high-quality single crystals, which can be difficult to obtain.[4]
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemistry[13]Liquid (solution)[1]AtomicRequires a soluble sample; less sensitive than MS.[1]
Mass Spectrometry Molecular weight, elemental formula (from isotopic patterns)[14]Gas (ionized)MolecularProvides no connectivity information on its own.
IR Spectroscopy Presence of functional groups[13]Solid, Liquid, Gas[1]Functional Group LevelProvides no connectivity information.[1]
Computational Chemistry Predicted geometry, theoretical validation of spectra[16]In SilicoTheoreticalAccuracy depends on the level of theory and basis set used.[16]

Conclusion

The unambiguous structural confirmation of a molecule like 6-chloro-4-methyl-1H-indazole is a critical undertaking in chemical research. Single-crystal X-ray crystallography provides the most definitive and high-resolution structural data, establishing the precise atomic arrangement in the solid state. However, its reliance on high-quality crystals necessitates the use of a suite of complementary techniques.

NMR spectroscopy, mass spectrometry, and IR spectroscopy provide a wealth of orthogonal data that, when combined, create a self-validating system for structural elucidation. NMR confirms the atomic connectivity in solution, mass spectrometry validates the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups. Finally, computational chemistry serves as a powerful tool to bridge theory and experiment, offering an additional layer of confidence in the final structural assignment. By integrating these methods, researchers can achieve a comprehensive and robust understanding of a molecule's structure, paving the way for its further development and application.

References

  • BenchChem. (2025). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
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  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Portland Press. (2021, February 4). Beyond X-rays: an overview of emerging structural biology methods. Retrieved from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15).
  • Royal Society of Chemistry. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

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  • ACS Publications. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

  • PubMed. (2016). [Cryo-microscopy, an alternative to the X-ray crystallography?]. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved from [Link]

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  • MDPI. (2016, July 9). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]

  • Molecular structure and properties calcul
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Sources

Comparative

comparative review of the biological targets of chlorinated indazoles

As a Senior Application Scientist navigating the complex landscape of medicinal chemistry, I frequently encounter privileged scaffolds that exhibit divergent biological activities based on subtle structural modifications...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of medicinal chemistry, I frequently encounter privileged scaffolds that exhibit divergent biological activities based on subtle structural modifications. The chlorinated indazole pharmacophore is a prime example of this phenomenon. Depending on its specific halogenation pattern and side-chain functionalization, this versatile core can be tuned to selectively engage either nuclear receptors for neuroprotection or mitochondrial bioenergetic nodes for oncology.

This guide provides an in-depth, comparative technical analysis of the two primary biological targets of chlorinated indazoles: Estrogen Receptor beta (ERβ) and Mitochondrial Energy Metabolism (HK-II/MPC) .

Target Divergence: Neuroprotection vs. Oncology

Pathway A: Estrogen Receptor β (ERβ) Agonism

Certain halogen-substituted phenyl-2H-indazoles, such as Indazole-Cl , WAY-200070 , and the newly developed K102/K110 , have been engineered to act as highly selective ERβ agonists[1][2].

  • Mechanistic Causality: Unlike classical estrogens that bind Estrogen Receptor alpha (ERα) and drive unwanted uterine and breast tissue proliferation, these chlorinated indazoles exhibit up to a 100- to 200-fold binding selectivity for ERβ[2][3]. Upon binding, they activate non-classical PI3K/Akt/mTOR signaling pathways directly within oligodendrocytes[4].

  • Biological Outcome: This targeted kinase activation drives oligodendrocyte progenitor cell (OPC) differentiation and promotes functional axonal remyelination. In preclinical models of Multiple Sclerosis (MS), such as experimental autoimmune encephalomyelitis (EAE), these compounds restore visual and motor functions without immunosuppressive toxicity[1][2].

Pathway B: Mitochondrial Bioenergetics Arrest

Conversely, carboxylic acid derivatives of chlorinated indazoles, most notably Lonidamine (LND) (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), completely abandon nuclear receptor targeting in favor of mitochondrial disruption[5].

  • Mechanistic Causality: Lonidamine acts as a multi-node metabolic poison. It directly inhibits Hexokinase II (HK-II) to block glycolysis, while simultaneously antagonizing the Mitochondrial Pyruvate Carrier (MPC) with a potent inhibition constant ( Ki​ ) of ~2.5 μM[5][6]. It also disrupts plasma membrane monocarboxylate transporters (MCT1/4)[6].

  • Biological Outcome: By simultaneously cutting off the glycolytic supply of pyruvate and blocking its entry into the mitochondria, Lonidamine induces severe ATP depletion, oxidative stress, and subsequent apoptosis in highly metabolic tumor cells[6][7].

Quantitative Target Comparison

To guide compound selection for your specific assay or therapeutic pipeline, the table below summarizes the binding kinetics and target specificities of these chlorinated indazoles.

CompoundPrimary TargetSecondary TargetsTarget Affinity / PotencySelectivity ProfilePrimary Application
Indazole-Cl ERβNone identifiedIC50 ~ Nanomolar>100-fold over ERαMultiple Sclerosis / Demyelination
WAY-200070 ERβNone identifiedIC50 = 2.3 nM68-fold over ERαNeurodegeneration
K102 / K110 ERβImmune modulationActive at 10 nMHigh ERβ specificityAutoimmune Demyelination
Lonidamine HK-II / MPCMCT1/4, Complex I/IIMPC Ki​ ~ 2.5 μMPan-metabolic inhibitorOncology / Tumor Metabolism

Pathway Visualization

The following systems diagram illustrates the divergent pharmacological routing of the chlorinated indazole scaffold.

G cluster_ER Neuroprotection Pathway cluster_Mito Oncology Pathway Scaffold Chlorinated Indazole Scaffold ERb Estrogen Receptor β (ERβ) Scaffold->ERb Indazole-Cl, WAY-200070 Mito Mitochondrial Targets (HK-II, MPC) Scaffold->Mito Lonidamine (LND) PI3K PI3K/Akt/mTOR Signaling ERb->PI3K Myelin Oligodendrocyte Remyelination PI3K->Myelin Metab Glycolysis & Respiration Arrest Mito->Metab Apopt Tumor Cell Apoptosis Metab->Apopt

Divergent biological targeting of chlorinated indazoles in neuroprotection and oncology.

Self-Validating Experimental Protocols

To ensure scientific integrity, the assays used to evaluate these compounds must contain internal validation steps to prove causality rather than mere correlation. Below are the gold-standard workflows for evaluating both targets.

Protocol A: ERβ-Mediated Oligodendrocyte Differentiation Assay

Rationale: To prove that remyelination is driven specifically by ERβ agonism and not off-target effects, we measure terminal differentiation markers while utilizing a selective antagonist to self-validate the receptor dependency.

  • Cell Isolation: Isolate primary OPCs from P0-P2 rodent cortices using A2B5 magnetic bead sorting to ensure a pure progenitor population.

  • Compound Dosing: Treat the OPC cultures with 10 nM Indazole-Cl or WAY-200070 in differentiation media (lacking PDGF/FGF).

  • Early Kinase Validation (30 mins): Lyse a subset of cells at 30 minutes and perform a Western blot for phosphorylated Akt (p-Akt). Causality check: ERβ's non-classical signaling rapidly phosphorylates Akt; absence of p-Akt indicates failed target engagement[4].

  • Phenotypic Readout (72 hours): Fix the remaining cells and perform immunofluorescence for Myelin Basic Protein (MBP), a marker of mature oligodendrocytes.

  • Self-Validation Step: In a parallel control well, co-administer the chlorinated indazole with PHTPP (a highly selective ERβ antagonist). If the compound is truly acting via ERβ, PHTPP will completely abrogate the increase in MBP+ cells, reverting differentiation to baseline levels.

Protocol B: Dual Metabolic Flux Analysis of Lonidamine

Rationale: Because Lonidamine inhibits both glycolysis (via HK-II) and mitochondrial respiration (via MPC), single-endpoint assays (like ATP quantification) are insufficient. We must use real-time dual-flux analysis to capture the bioenergetic collapse[6][7].

  • Preparation: Plate highly metabolic target cells (e.g., CT26 colon cancer cells) in a Seahorse XF96 microplate at 20,000 cells/well[7].

  • Baseline Measurement: Record baseline Extracellular Acidification Rate (ECAR, a proxy for glycolytic lactate efflux) and Oxygen Consumption Rate (OCR, a proxy for mitochondrial respiration).

  • Acute Injection: Inject Lonidamine (titrated between 20-100 μM) directly into the wells during the assay[7].

  • Data Interpretation: A successful multi-target hit will cause an immediate, simultaneous drop in both ECAR and OCR, confirming the dual blockade of HK-II and mitochondrial respiration.

  • Self-Validation Step: To explicitly prove that the drop in OCR is due to Mitochondrial Pyruvate Carrier (MPC) blockade (and not just general mitochondrial toxicity), inject cell-permeable methyl-pyruvate in the final assay stage. Because methyl-pyruvate bypasses the MPC to enter the mitochondria, it should rescue the OCR. If OCR is rescued, you have definitively validated the MPC as the target[6].

References

  • Re-programming tumour cell metabolism to treat cancer: no lone target for lonidamine | Biochemical Journal | Portland Press. 6

  • The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - MDPI. 5

  • Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PubMed. 1

  • The Interventional Effects and Mechanisms of Lonidamine in Combination with Apigenin on Colorectal Cancer - MDPI. 7

  • Multiple functional therapeutic effects of the estrogen receptor β agonist indazole-Cl in a mouse model of multiple sclerosis - PMC. 2

  • 25 years of ERβ: a personal journey in - Journal of Molecular Endocrinology. 3

  • Estrogen receptor β ligand therapy activates PI3K/Akt/mTOR signaling in oligodendrocytes and promotes remyelination in a mouse model of multiple sclerosis - PMC. 4

Sources

Safety & Regulatory Compliance

Safety

6-chloro-4-methyl-1H-indazole proper disposal procedures

As researchers scale up syntheses, structure-activity relationship (SAR) studies, or high-throughput screens involving 6-chloro-4-methyl-1H-indazole , the logistical burden of waste management scales proportionally. Beca...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers scale up syntheses, structure-activity relationship (SAR) studies, or high-throughput screens involving 6-chloro-4-methyl-1H-indazole , the logistical burden of waste management scales proportionally. Because this compound is a halogenated nitrogen heterocycle, its end-of-life management diverges significantly from standard organic laboratory waste.

As a Senior Application Scientist, I designed this guide to move beyond generic safety data sheets. Below is a field-proven, causality-driven framework for the safe handling, segregation, and disposal of 6-chloro-4-methyl-1H-indazole, ensuring both operational safety and strict environmental compliance.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the intrinsic hazards of the molecule. The presence of the covalent carbon-chlorine (C-Cl) bond and the reactive indazole ring dictates our entire approach to personal protective equipment (PPE) and waste segregation.

Table 1: 6-Chloro-4-methyl-1H-indazole Hazard & Operational Profile

Property / Hazard ParameterValue / ClassificationOperational Implication
Molecular Formula C8H7ClN2Contains covalent chlorine; strictly mandates halogenated waste streams.
GHS Health Hazards H302, H315, H319, H335[1]Harmful if swallowed; causes skin/eye irritation; acts as a respiratory irritant.
Precautionary Codes P261, P280, P305+P351+P338[1]Avoid breathing dust; wear PPE; specific eye-wash protocols required.
EPA Waste Designation Halogenated Organic Waste[2]Must be segregated from non-halogenated solvents to prevent toxic combustion byproducts.

The Causality of the "Halogen Rule"

Why can't 6-chloro-4-methyl-1H-indazole be disposed of in standard organic waste carboys? The answer lies in combustion chemistry.

When non-halogenated organic waste is incinerated, it safely breaks down into CO₂ and H₂O. However, incinerating halogenated compounds at standard municipal temperatures leads to incomplete combustion and the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) . Furthermore, complete combustion of chlorinated compounds yields hydrogen chloride (HCl) gas .

Therefore, any waste containing 6-chloro-4-methyl-1H-indazole must be explicitly segregated and sent to specialized hazardous waste facilities. These facilities utilize high-temperature incinerators (>1000°C) equipped with alkaline wet scrubbers (e.g., NaOH sprays) to neutralize the HCl gas before it reaches the exhaust stack[2].

WasteFlow Gen 6-Chloro-4-methyl-1H-indazole Waste Generation Solid Solid Waste (Powder, Vials, PPE) Gen->Solid Liquid Liquid Waste (Assay Solvents, Extracts) Gen->Liquid HalSolid Halogenated Solid Waste Stream Solid->HalSolid Direct Transfer HalLiq Halogenated Solvent Waste Stream Liquid->HalLiq Contains Halogens Incinerator High-Temp Incineration (>1000°C) + Acid Scrubber HalSolid->Incinerator EPA Compliant HalLiq->Incinerator EPA Compliant

Workflow for the segregation and disposal of halogenated indazole waste.

Step-by-Step Disposal Methodologies

To maintain a self-validating safety system in your laboratory, implement the following strict segregation workflows for both liquid and solid waste streams.

Protocol A: Liquid Waste (Solvents & Assays)

When 6-chloro-4-methyl-1H-indazole is dissolved in carrier solvents (e.g., DMSO, DMF, Methanol) for biological assays or chemical synthesis:

  • Compatibility Verification: Ensure the carrier solvent is compatible with the existing contents of your halogenated waste carboy. Never mix organic solvents with strong oxidizers or concentrated acids.

  • Volume Thresholds: Under EPA guidelines, any spent solvent mixture containing halogenated compounds must be classified entirely as halogenated waste[2]. Do not dilute it into non-halogenated streams to save costs.

  • Transfer Protocol: Use a dedicated, grounded funnel inside a HEPA-filtered fume hood to transfer the liquid into a PTFE-lined or HDPE halogenated waste carboy.

  • Labeling: Immediately update the hazardous waste tag attached to the carboy. List "6-chloro-4-methyl-1H-indazole" and the exact carrier solvent to ensure the downstream disposal contractor can accurately profile the waste.

Protocol B: Solid Waste (Powders, Vials, & PPE)

Contaminated consumables cannot be thrown in standard municipal trash or biohazard bins.

  • Primary Containment: Place all empty chemical vials, contaminated pipette tips, weighing boats, and heavily soiled nitrile gloves into a puncture-resistant, sealable bag inside the fume hood.

  • Secondary Containment: Transfer the sealed primary bag into a rigid, leak-proof container explicitly designated for "Halogenated Solid Waste".

  • Storage: Store the solid waste container in a cool, dry, well-ventilated accumulation area away from direct sunlight and incompatible chemicals until pickup by a licensed environmental contractor.

Emergency Spill Response Protocol

Because 6-chloro-4-methyl-1H-indazole carries the H335 (May cause respiratory irritation) hazard code, dry spills present an immediate inhalation risk if the powder becomes aerosolized[1].

Immediate Actions:

  • Isolate the Area: Restrict access to the spill zone. If a large amount of powder is aerosolized outside a fume hood, evacuate the immediate area temporarily and ensure the laboratory's HVAC system is cycling fresh air[3].

  • Don Appropriate PPE: Equip double nitrile gloves, safety goggles, and a particulate respirator (N95 or higher)[3]. Standard surgical masks will not protect against fine chemical dust.

  • Dampen the Spill (Critical Step): Never sweep the dry powder. Lightly dampen the solid with a compatible, low-volatility solvent (e.g., water or a water/ethanol mix). This binds the dust particles and prevents aerosolization[3].

  • Mechanical Collection: Use non-sparking tools or damp absorbent pads to collect the wetted material. Transfer it directly to a chemically resistant, sealable container (e.g., a wide-mouth HDPE bottle).

  • Surface Decontamination: Scrub the affected benchtop or floor with an alcohol-based solvent (e.g., isopropanol) to dissolve residual indazole traces, followed by a standard soap and water wash[3].

  • Final Segregation: Label the collection container as "Hazardous Waste - Halogenated Solid Spill Cleanup" and transfer it to the hazardous waste accumulation area.

SpillResponse Alert 1. Spill Detected PPE 2. Don PPE (Nitrile, Respirator) Alert->PPE Dampen 3. Dampen Powder (Prevent Aerosolization) PPE->Dampen Collect 4. Collect & Seal (Non-sparking tools) Dampen->Collect Dispose 5. Halogenated Waste Disposal Collect->Dispose

Step-by-step emergency spill response protocol for halogenated powders.

References

  • Hazardous Waste Listings | EPA. epa.gov.[Link]

Sources

Handling

A Guide to Personal Protective Equipment for Handling 6-chloro-4-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Understanding the Risks: A Profile of Substituted Indazoles Substituted indazoles are a class of heterocyclic aromatic organic compounds that are of signifi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Profile of Substituted Indazoles

Substituted indazoles are a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry and drug development.[1][2] While the specific toxicological properties of 6-chloro-4-methyl-1H-indazole have not been fully investigated, data from analogous compounds suggest a range of potential hazards.[3] These include:

  • Acute Toxicity: Harmful if swallowed.[4][5][6][7][8]

  • Skin Corrosion/Irritation: Can cause skin irritation.[6][7][9] Some related compounds may cause severe skin burns.[4]

  • Eye Damage/Irritation: Can cause serious eye irritation or damage.[3][4][6][7][9][10]

  • Respiratory Irritation: May cause respiratory irritation, particularly in powder form.[6][8]

  • Reproductive Toxicity: Some related compounds are suspected of damaging fertility or the unborn child.[4][11]

Given these potential risks, a comprehensive PPE strategy is not just recommended, it is imperative for ensuring personal and collective laboratory safety.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling 6-chloro-4-methyl-1H-indazole, with detailed explanations for each item in the subsequent sections.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical splash goggles and face shieldProtects against splashes of the compound and solvents, which can cause serious eye damage.
Hand Protection Nitrile or butyl rubber glovesProvides a chemical-resistant barrier to prevent skin contact, irritation, and potential absorption.
Body Protection Flame-resistant lab coatProtects skin from accidental spills and splashes.
Respiratory Protection N95 mask or respirator with organic vapor cartridgesNecessary when handling the powder form to prevent inhalation of dust or when there is a risk of aerosol generation.
Foot Protection Closed-toe, closed-heel shoesProtects feet from spills and falling objects.
Eye and Face Protection: The First Line of Defense

Chemical splash goggles that meet EN 166 standards or equivalent are mandatory.[12] These should be worn at all times when handling the compound, even in small quantities. The primary reason for this is to protect against accidental splashes, which could lead to serious eye irritation or irreversible damage.[4][6][7][10] For procedures with a higher risk of splashing, such as when transferring solutions or working with larger volumes, a face shield should be worn in addition to goggles to protect the entire face.[13]

Hand Protection: Minimizing Dermal Exposure

The hands are the most likely part of the body to come into direct contact with chemical reagents.[12][14] Therefore, wearing appropriate chemical-resistant gloves is crucial. Nitrile or butyl rubber gloves are recommended as they offer good resistance to a broad range of chemicals.[13] Before each use, gloves should be inspected for any signs of degradation, such as discoloration, swelling, or tears. It is also good practice to wash hands thoroughly after removing gloves.[9]

Body Protection: Shielding from Spills

A flame-resistant lab coat should be worn over personal clothing to protect the skin from accidental spills and splashes.[13] The lab coat should be fully buttoned to provide maximum coverage. In the event of a significant spill on the lab coat, it should be removed immediately and decontaminated before reuse.

Respiratory Protection: Guarding Against Inhalation

When handling 6-chloro-4-methyl-1H-indazole in its solid, powdered form, there is a risk of generating airborne dust particles that can be inhaled and cause respiratory tract irritation.[6][8] To mitigate this risk, an N95 dust mask or a half-mask respirator with organic vapor cartridges should be used.[13] All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[6][13][15][16]

Foot Protection: A Foundational Safety Measure

Closed-toe, closed-heel shoes made of a durable material are required in any laboratory setting where chemicals are handled.[13] This is to protect the feet from chemical spills and falling objects.

Experimental Workflow: From Receipt to Disposal

The following diagram outlines the key stages of handling 6-chloro-4-methyl-1H-indazole, emphasizing the integration of PPE at each step.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Receiving and Storage Receiving and Storage Pre-use Inspection Pre-use Inspection Receiving and Storage->Pre-use Inspection Verify Integrity Donning PPE Donning PPE Pre-use Inspection->Donning PPE Full PPE Required Weighing and Dispensing Weighing and Dispensing Donning PPE->Weighing and Dispensing Proceed to Handling Solution Preparation Solution Preparation Weighing and Dispensing->Solution Preparation In Fume Hood Experimental Use Experimental Use Solution Preparation->Experimental Use Decontamination Decontamination Experimental Use->Decontamination After Experiment Waste Disposal Waste Disposal Decontamination->Waste Disposal Follow Regulations Doffing PPE Doffing PPE Waste Disposal->Doffing PPE Hand Washing Hand Washing Doffing PPE->Hand Washing

Figure 1: A workflow diagram illustrating the key stages of handling 6-chloro-4-methyl-1H-indazole and the integration of safety procedures.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 6-chloro-4-methyl-1H-indazole, including empty containers, used gloves, and disposable labware, should be treated as hazardous waste.[5] These materials must be collected in a designated, properly labeled, and sealed container. Disposal should be carried out in accordance with local, state, and federal regulations.[9][15] A licensed professional waste disposal service should be contacted for final disposal.[17]

By adhering to these guidelines, researchers can handle 6-chloro-4-methyl-1H-indazole with a high degree of safety, minimizing exposure risks and fostering a secure laboratory environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1-Methyl-7-nitroindazole-3-carboxylic acid.
  • Merck. (n.d.). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet - Methyl 6-chloro-1H-indazole-4-carboxylate.
  • Weishi Chemical Reagent. (n.d.). Material Safety Data Sheet.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
  • Fisher Scientific. (2025). Safety Data Sheet - 4-Chloro-1H-indazole.
  • ChemScene. (2025). Safety Data Sheet - Methyl 6-chloro-1H-indazole-3-carboxylate.
  • (n.d.).
  • Growing Produce. (2013, February 1). Personal Protective Equipment A Must For Safe Pesticide Use.
  • Medline. (n.d.). Safety Data Sheet.
  • BASF. (n.d.). Minimize Exposure with Personal Protective Equipment.
  • ChemicalBook. (2025). 5-BROMO-6-CHLORO-1H-INDAZOLE - Safety Data Sheet.
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  • CymitQuimica. (2024). Safety Data Sheet - 4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole.
  • Apollo Scientific. (2023). Safety Data Sheet - 4-Bromo-6-chloro-1H-indazole.
  • SA Grain. (2023, August 31). A few less obvious guidelines for handling plant protection products.
  • ChemPoint.com. (2018). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 6-Chloro-5-fluoro-1H-indazole SDS, 937047-36-4 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • National Center for Biotechnology Information. (2014, June 26). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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